Phosphorothioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trihydroxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-88-9 (tri-hydrochloride salt) | |
| Record name | Thiophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8074948 | |
| Record name | Phosphorothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-51-1 | |
| Record name | Thiophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOROTHIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a New Therapeutic Modality: A Technical Guide to the History of Phosphorothioate Oligonucleotides in Antisense Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of phosphorothioate (B77711) oligonucleotides in the evolution of antisense therapy. From the initial theoretical concepts to their establishment as a cornerstone of modern drug development, this document provides a comprehensive overview of the history, chemical principles, experimental validation, and therapeutic applications of this important class of molecules. We delve into the critical modifications that transformed antisense oligonucleotides from a laboratory curiosity into a powerful therapeutic platform, with a focus on the data-driven advancements and the detailed methodologies that have underpinned this journey.
From Concept to Reality: The Dawn of Antisense Therapy
The fundamental concept of antisense therapy, the specific inhibition of gene expression using complementary nucleic acid sequences, was first proposed in the 1970s.[1] Early explorations by Zamecnik and Stephenson in 1978 demonstrated that a short, synthetic oligonucleotide could inhibit the replication of Rous sarcoma virus in cell culture, providing the first experimental evidence for the antisense approach.[1] However, the therapeutic potential of these early oligonucleotides was severely limited by their rapid degradation by cellular nucleases.[1][2] The natural phosphodiester backbone of DNA and RNA is highly susceptible to enzymatic cleavage, resulting in a short half-life in biological systems. This instability was a major hurdle that needed to be overcome to translate the promise of antisense technology into viable therapeutics.
The Phosphorothioate Breakthrough: Engineering Stability
The turning point in antisense technology came with the introduction of the phosphorothioate (PS) modification.[3][4] This chemical alteration, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom, confers significant resistance to nuclease degradation.[4][5] This increased stability dramatically extended the half-life of oligonucleotides in biological fluids and inside cells, making sustained antisense effects possible.[6][7] The phosphorothioate modification is relatively straightforward to incorporate during automated solid-phase oligonucleotide synthesis and maintains the water solubility of the molecule.[4]
Generations of Antisense Oligonucleotides
The introduction of the phosphorothioate backbone marked the advent of the first generation of antisense oligonucleotides (ASOs).[3][8] While highly effective at resisting nuclease degradation, first-generation ASOs were not without their challenges. These included off-target effects and certain toxicities, such as activation of the complement system and interactions with Toll-like receptors, which could lead to immune stimulation.[3][9]
To address these limitations, second-generation ASOs were developed. These molecules retained the phosphorothioate backbone for nuclease resistance but incorporated additional modifications to the ribose sugar moiety.[3][8] Common second-generation modifications include 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) additions.[3] These modifications further enhance binding affinity to the target mRNA and can mitigate some of the toxicities associated with first-generation compounds.[3] Many of the currently approved antisense drugs belong to this second generation.[3]
Further refinements have led to the development of third-generation ASOs, which include more complex chemical modifications like locked nucleic acids (LNAs) to further improve potency and specificity.[5]
Mechanism of Action: Silencing the Message
The primary mechanism by which phosphorothioate antisense oligonucleotides mediate gene silencing is through the recruitment of RNase H.[10][11] RNase H is a ubiquitous cellular enzyme that specifically recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex.[11] When a phosphorothioate ASO (which is a DNA analog) binds to its complementary target mRNA, it forms this DNA-RNA hybrid, signaling RNase H to degrade the mRNA.[10][12] This enzymatic degradation of the target mRNA prevents its translation into protein, effectively silencing the gene.
dot
In addition to the RNase H mechanism, ASOs can also function through steric hindrance. By binding to the mRNA, they can physically block the translational machinery (ribosomes) from accessing the start codon or proceeding along the transcript, thereby inhibiting protein synthesis. They can also be designed to modulate pre-mRNA splicing.
From Bench to Clinic: A Workflow for ASO Development
The development of a phosphorothioate ASO therapeutic follows a rigorous preclinical and clinical pipeline. This process begins with target identification and validation, followed by the design and synthesis of candidate ASOs. These candidates then undergo extensive in vitro and in vivo testing to assess their efficacy, safety, and pharmacokinetic properties before they can be considered for clinical trials in humans.
dot
Quantitative Data Summary
The following tables summarize key quantitative parameters for phosphorothioate oligonucleotides based on preclinical and clinical data.
Table 1: Pharmacokinetic Properties of Phosphorothioate Oligonucleotides
| Parameter | First Generation (PS) | Second Generation (PS + 2'-MOE) | Source(s) |
| Plasma Half-life (t1/2) | ~1 hour (mouse) | 0.34 and 52.02 hours (rat, two-compartment model) | [13][14] |
| Tissue Distribution | Broad, with accumulation in liver, kidney, spleen, and bone marrow | Similar to first generation | [15] |
| Elimination | Primarily renal excretion of metabolites and intact drug | Primarily renal excretion | [14] |
Table 2: In Vitro Efficacy and Toxicity of Phosphorothioate Oligonucleotides
| Parameter | Value | Cell Type/Conditions | Source(s) |
| Target mRNA Knockdown | >80% | HeLa cells | [16] |
| EC50 for Target Knockdown | Low nanomolar range | Varies by target and cell line | [10] |
| In Vitro Toxicity (IC50) | Micromolar range, sequence-dependent | Varies by cell line | [17] |
| Cellular Uptake | Saturable process, >100-fold accumulation over media concentration within 1 hour | HeLa, V79, H9 cells | [18][19] |
Detailed Experimental Protocols
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
Phosphorothioate oligonucleotides are typically synthesized on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The synthesis cycle consists of four main steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[1]
-
Coupling: The next phosphoramidite monomer is activated by an activator, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][20]
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphorothioate triester by treatment with a sulfurizing agent. Common sulfurizing reagents include 3H-1,2-benzodithiole-3-one 1,1-dioxide (Beaucage reagent).[21]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of n-1 shortmer impurities in subsequent cycles.[21]
This four-step cycle is repeated for each nucleotide to be added to the sequence. After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed by treatment with a base, such as ammonium (B1175870) hydroxide.
Purification of Phosphorothioate Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides.[12][22]
-
Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on their charge. The negatively charged phosphate and phosphorothioate backbone interacts with a positively charged stationary phase. Elution is typically achieved using a salt gradient (e.g., NaCl or NaClO4).[12]
-
Reversed-Phase (RP) HPLC: This technique separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group (in "DMT-on" purifications) significantly increases the hydrophobicity of the full-length product, allowing for its separation from shorter, "DMT-off" failure sequences.[12][23] Ion-pairing reagents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to improve resolution.[23]
Due to the chirality at each phosphorothioate linkage, a synthetic oligonucleotide is a mixture of a large number of diastereomers. This can lead to peak broadening in HPLC chromatograms.[24]
In Vitro Evaluation of Antisense Activity
6.3.1. Cell Culture and Transfection: Human or animal cell lines relevant to the disease of interest are cultured under standard conditions.[10] ASOs can be introduced into cells via "gymnotic" delivery (free uptake) or by using transfection reagents (e.g., lipofection) to enhance uptake.[10] An 8- or 10-point concentration-response curve is typically performed to determine the potency of the ASO.[10]
6.3.2. Quantification of Target mRNA Knockdown: The efficacy of an ASO is primarily assessed by measuring the reduction in the target mRNA level.[25][26]
-
RNA Extraction: Total RNA is isolated from ASO-treated and control cells.[25]
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[26]
6.3.3. Assessment of In Vitro Toxicity: The potential toxicity of ASOs is evaluated in cell culture by measuring parameters such as cell viability (e.g., using an MTT assay), apoptosis, or changes in cellular metabolism.[10][17]
In Vivo Evaluation in Animal Models
6.4.1. Animal Model Selection and ASO Administration: Relevant animal models of the disease are used to evaluate the in vivo efficacy and safety of ASOs.[8][27] ASOs are typically administered systemically (e.g., via intravenous or subcutaneous injection) or locally, depending on the target organ.[8]
6.4.2. Pharmacokinetic Analysis: Blood samples are collected at various time points after ASO administration to determine the plasma concentration and half-life of the oligonucleotide.[9][13] Tissue samples are also collected to assess the distribution of the ASO to different organs.[9] Quantification is often performed using liquid chromatography-mass spectrometry (LC-MS) or a hybridization-based assay.[9][13]
6.4.3. Efficacy and Safety Assessment:
-
Efficacy: Target mRNA and protein levels are measured in relevant tissues to confirm the antisense effect in vivo.[27] Phenotypic changes and improvements in disease markers are also assessed.
-
Safety: A comprehensive toxicological evaluation is performed, including monitoring for changes in animal weight, behavior, clinical chemistry, and histopathology of major organs.[27][28]
RNase H Cleavage Assay
This in vitro assay directly measures the ability of an ASO to induce RNase H-mediated cleavage of its target RNA.[29][30][31]
-
Substrate Preparation: A short, radiolabeled or fluorescently labeled RNA oligonucleotide representing the target sequence is synthesized.[30]
-
Hybridization: The labeled RNA is annealed with the test ASO to form a DNA-RNA hybrid.[31]
-
Enzymatic Cleavage: Recombinant RNase H enzyme is added to the reaction mixture, and the reaction is incubated at 37°C.[32][33]
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[30] The appearance of a cleavage product of the expected size indicates that the ASO is a substrate for RNase H.[30]
Conclusion
The development of phosphorothioate oligonucleotides represents a landmark achievement in the field of nucleic acid therapeutics. The introduction of this simple yet profound chemical modification overcame the primary obstacle of nuclease instability, paving the way for the clinical translation of antisense technology. Through decades of research and refinement, our understanding of the chemistry, biology, and pharmacology of these molecules has matured significantly, leading to the approval of several life-changing antisense drugs. As research continues to advance, with new chemical modifications and delivery strategies being explored, phosphorothioate oligonucleotides will undoubtedly remain a vital component of the expanding arsenal (B13267) of genetic medicines.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. researchgate.net [researchgate.net]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. In vivo stability, disposition and metabolism of a "hybrid" oligonucleotide phosphorothioate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of in vivo pharmacokinetics and toxicology of phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thermofisher.com [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells. (1992) | Patrick L. Iversen | 146 Citations [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 26. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 27. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. neb.com [neb.com]
An In-depth Technical Guide to the Synthesis and Properties of Phosphorothioic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorothioic acid derivatives represent a cornerstone in the development of modern therapeutics, particularly in the realm of oligonucleotide-based drugs. The substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone confers unique chemical and biological properties, most notably enhanced resistance to nuclease degradation and improved cellular uptake. This technical guide provides a comprehensive overview of the synthesis and diverse properties of these vital compounds. It details the prevalent synthetic methodologies, including solid-phase synthesis for oligonucleotides and various techniques for the preparation of other phosphorothioate (B77711) esters. Furthermore, it delves into the critical physicochemical and biological characteristics that underpin their therapeutic efficacy, supported by quantitative data and detailed experimental protocols. Special attention is given to their mechanism of action in modulating signaling pathways, exemplified by antisense oligonucleotides targeting the Bcl-2 pathway.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main areas: the solid-phase synthesis of oligonucleotide phosphorothioates and the synthesis of smaller, discrete phosphorothioate molecules.
Solid-Phase Synthesis of Oligonucleotide Phosphorothioates
The automated solid-phase phosphoramidite (B1245037) method is the standard for synthesizing oligonucleotide phosphorothioates.[1][2] This cyclical process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The key modification from standard oligonucleotide synthesis is the replacement of the oxidation step with a sulfurization step.
Experimental Workflow: Solid-Phase Synthesis of Oligonucleotide Phosphorothioates
Caption: Automated solid-phase synthesis cycle for oligonucleotide phosphorothioates.
A variety of sulfurizing reagents are available, each with its own advantages in terms of efficiency and stability.
| Sulfurizing Reagent | Abbreviation | Typical Conditions | Reference |
| 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | 0.05-0.2 M in acetonitrile (B52724) | [3] |
| Phenylacetyl disulfide | PADS | 0.2 M in 3-picoline/acetonitrile | [3] |
| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | 0.1 M in pyridine/acetonitrile | [3] |
| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione | DDTT | 0.1 M in pyridine | [3] |
General Synthesis of Phosphorothioate Esters
Several methods exist for the synthesis of non-oligonucleotide this compound derivatives, which are often used as prodrugs or in mechanistic studies.
-
Alkylation of Phosphorothioate Salts: This is a direct approach where an O,O'-dialkyl this compound is deprotonated with a base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide or tosylate. This method typically leads to S-alkylation.[4]
-
Reaction of Dialkyl Phosphites with Sulfur and an Alkyl Halide: A one-pot synthesis can be achieved by reacting a dialkyl phosphite with elemental sulfur in the presence of a base (e.g., triethylamine) and an alkylating agent. This method can be conveniently performed under microwave irradiation.[3]
-
Copper-Catalyzed Cross-Coupling Reactions: More recent methods involve the copper-catalyzed multicomponent reaction of diaryliodonium or arenediazonium salts, elemental sulfur, and a dialkyl phosphite. These "green" methods allow for the direct formation of both P-S and C-S bonds in a single step at room temperature.[5][6]
Properties of this compound Derivatives
The substitution of sulfur for oxygen in the phosphate backbone imparts several crucial properties that are advantageous for therapeutic applications.
Physicochemical Properties
| Property | Description | Quantitative Data | Reference |
| Acidity (pKa) | Phosphorothioic acids are generally more acidic than their phosphodiester counterparts. | The pKa values for thiophosphoric acid (H3PO3S) are approximately 1.79, 5.42, and 10.08. | [7] |
| Chirality | The phosphorus center in a phosphorothioate linkage is chiral, leading to the existence of Rp and Sp diastereomers. This can influence biological activity. | The separation and characterization of individual diastereomers are often performed using HPLC. | [8] |
| Solubility | Generally soluble in aqueous solutions, especially as salts. The hydrophobicity is slightly increased compared to phosphodiesters. | - | [8] |
Biological Properties
One of the most significant advantages of the phosphorothioate modification is the enhanced stability against degradation by nucleases.[9]
| Oligonucleotide Type | Half-life in Mouse Plasma | Reference |
| Unmodified Phosphodiester | ~30 minutes | [10] |
| Phosphorothioate | ~1 hour (initial phase), 35-50 hours (elimination phase) | [10][11] |
Phosphorothioate oligonucleotides exhibit significantly improved cellular uptake compared to their unmodified counterparts. This is attributed to their increased affinity for plasma and cell surface proteins, which can facilitate receptor-mediated endocytosis.[12] Recent studies also suggest a mechanism of thiol-mediated uptake involving dynamic covalent exchange with cellular thiols and disulfides.[13][14]
Phosphorothioate oligonucleotides have a high affinity for a variety of proteins, which influences their pharmacokinetics and pharmacodynamics.[15] This binding can both facilitate cellular uptake and occasionally lead to off-target effects.
| Protein | Binding Affinity (Kd) of Phosphorothioate Oligonucleotide | Reference |
| Albumin | ~12.7 µM | [15] |
| RNase H1 (N-terminal domain) | ~12-15 nM | [16] |
| Alpha 2 macroglobulin | ~0.05 µM | [15] |
Phosphorothioate oligonucleotides have been shown to inhibit the activity of various enzymes in a non-sequence-specific manner. This is an important consideration in drug development to minimize off-target effects.
| Enzyme | IC50 of Phosphorothioate Oligonucleotide | Reference |
| T4 Polynucleotide Kinase (28-mer) | 12 nM | [17] |
| T4 Polynucleotide Kinase (20-mer) | 21 nM | [17] |
| Human DNA Polymerases (α, β, γ, δ) | Varies, with longer oligomers being more potent inhibitors | [18] |
| Human RNase H1 and H2 | Competitive inhibition with respect to the RNA-DNA duplex | [18] |
Role in Signaling Pathways: Antisense Oligonucleotides Targeting Bcl-2
A prominent application of phosphorothioate derivatives is in antisense oligonucleotides (ASOs), which are designed to bind to a specific mRNA sequence and modulate its function.[13][14] ASOs targeting the B-cell lymphoma 2 (Bcl-2) mRNA have been extensively studied as potential cancer therapeutics. Bcl-2 is an anti-apoptotic protein, and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to chemotherapy.[19]
Signaling Pathway: Antisense Oligonucleotide (ASO) Inhibition of Bcl-2
Caption: Mechanism of action of a Bcl-2 targeted phosphorothioate antisense oligonucleotide.
Phosphorothioate ASOs complementary to the Bcl-2 mRNA can bind to it, forming a DNA-RNA heteroduplex. This duplex is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such hybrids. The degradation of the Bcl-2 mRNA prevents its translation into the Bcl-2 protein. The resulting decrease in Bcl-2 levels disrupts the inhibition of the apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death (apoptosis) in cancer cells.[20][21]
Experimental Protocols
Protocol for Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide
This protocol outlines the general steps for the synthesis of a 20-mer phosphorothioate oligonucleotide on a 1 µmol scale using an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Phosphoramidites of dA, dC, dG, and T.
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).
-
Sulfurizing reagent (e.g., 0.1 M DDTT in pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Load the synthesis column with the CPG support. Prime all reagent lines on the automated synthesizer.
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the support with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The phosphoramidite monomer and activator solution are delivered to the column to couple the new nucleotide to the growing chain. The column is then washed with acetonitrile. c. Sulfurization: The sulfurizing reagent is delivered to the column to convert the newly formed phosphite triester linkage to a phosphorothioate triester. The column is then washed with acetonitrile. d. Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants. The column is then washed with acetonitrile.
-
Final Deblocking (Optional): The final DMT group can be removed on the synthesizer or left on for purification ("DMT-on").
-
Cleavage and Deprotection: The synthesis column is removed from the synthesizer. The CPG support is treated with concentrated ammonium hydroxide (B78521) at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).
-
Characterization: The purified oligonucleotide is characterized by mass spectrometry and UV-Vis spectroscopy.
Protocol for the Synthesis of an S-Aryl Phosphorothioate via Copper-Catalyzed Coupling
This protocol describes a general procedure for the synthesis of an S-aryl phosphorothioate from a diaryliodonium salt, elemental sulfur, and a dialkyl phosphite.[5][6]
Materials:
-
Diaryliodonium salt (e.g., diphenyliodonium (B167342) tetrafluoroborate).
-
Elemental sulfur (S8).
-
Dialkyl phosphite (e.g., diethyl phosphite).
-
Copper(II) acetylacetonate (B107027) (Cu(acac)2).
-
Triethylamine (B128534) (Et3N).
-
Anhydrous acetonitrile.
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the diaryliodonium salt (1.0 mmol), elemental sulfur (1.2 mmol), Cu(acac)2 (0.1 mmol), and anhydrous acetonitrile (5 mL).
-
Addition of Reactants: To the stirred suspension, add the dialkyl phosphite (1.2 mmol) followed by triethylamine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Characterize the purified S-aryl phosphorothioate by 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.
Conclusion
This compound derivatives, particularly in the form of antisense oligonucleotides, have transitioned from promising research tools to clinically approved therapeutics. Their unique properties, stemming from the simple yet profound substitution of a sulfur atom for an oxygen atom, have addressed some of the most significant challenges in oligonucleotide-based drug development. The synthetic methodologies are well-established and continue to be refined for greater efficiency and sustainability. A deep understanding of their physicochemical and biological properties, including their interactions with cellular components and their mechanisms of action, is crucial for the rational design of new and improved phosphorothioate-based drugs. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this exciting field of medicine.
References
- 1. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts [organic-chemistry.org]
- 7. Graphviz [graphviz.org]
- 8. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. books.rsc.org [books.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of T4 polynucleotide kinase activity by phosphorothioate and chimeric oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphorothioate oligonucleotides are inhibitors of human DNA polymerases and RNase H: implications for antisense technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antisense-mediated inhibition of BCL2 protooncogene expression and leukemic cell growth and survival: comparisons of phosphodiester and phosphorothioate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bcl-2 antisense oligonucleotide inhibits the proliferation of childhood leukemia/lymphoma cells of the B-cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of nuclease resistance of phosphorothioate oligos
An In-depth Technical Guide to the Nuclease Resistance of Phosphorothioate (B77711) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorothioate (PS) modification, the substitution of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone of an oligonucleotide, is a cornerstone of nucleic acid-based therapeutics. This chemical alteration confers significant resistance to degradation by nucleases, enzymes that rapidly break down unmodified oligonucleotides in biological systems.[1][2] This enhanced stability dramatically increases the in vivo half-life of therapeutic oligonucleotides, making them viable drug candidates.[2][3] This guide provides a comprehensive overview of the mechanism of nuclease resistance of phosphorothioate oligonucleotides, including the critical role of stereochemistry, a summary of quantitative stability data, detailed experimental protocols for assessing nuclease resistance, and visualizations of the underlying principles.
The Core Mechanism of Nuclease Resistance
The primary mechanism by which phosphorothioate linkages confer nuclease resistance is through steric hindrance. The larger atomic radius of the sulfur atom compared to oxygen physically obstructs the active site of nucleases, making the phosphodiester bond less accessible for enzymatic cleavage.[2] This modification is effective against a broad range of both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave internally).[4][5]
The Critical Role of Stereochemistry: Rp and Sp Diastereomers
The substitution of a non-bridging oxygen with sulfur creates a chiral center at the phosphorus atom, resulting in two diastereomers for each phosphorothioate linkage: Rp and Sp.[1][6][7] This stereochemistry profoundly influences the biological properties of the oligonucleotide.
-
Sp Diastereomer: Generally exhibits greater resistance to nuclease degradation.[6][7] This increased stability is a key factor in extending the half-life of therapeutic oligonucleotides.
-
Rp Diastereomer: While more susceptible to nuclease cleavage compared to the Sp isomer, the Rp configuration is often favored for the activity of RNase H, an essential enzyme for the mechanism of action of many antisense oligonucleotides.[6][7]
The synthesis of phosphorothioate oligonucleotides typically results in a mixture of these diastereomers at each linkage, leading to a complex population of stereoisomers.[1][7] However, methods for stereocontrolled synthesis are available, allowing for the production of stereopure oligonucleotides with optimized properties.[8][9]
Quantitative Data on Nuclease Resistance
The following tables summarize quantitative data comparing the stability of phosphorothioate-modified oligonucleotides to their unmodified phosphodiester counterparts.
Table 1: Half-life of Oligonucleotides in Biological Media
| Oligonucleotide Type | Biological Medium | Half-life | Reference(s) |
| Unmodified Phosphodiester | Serum | Minutes | [2] |
| Phosphorothioate-modified | Plasma | Biphasic: initial ~0.5-0.8 hours, terminal 35-50 hours | [2] |
Table 2: Stereoisomer-Specific Nuclease Susceptibility
| Diastereomer | Nuclease | Relative Susceptibility | Reference(s) |
| Rp | Spleen Phosphodiesterase | Resistant | [10] |
| Sp | Spleen Phosphodiesterase | Hydrolyzed (at ~1/100th the rate of unmodified) | [10] |
| Rp | Staphylococcal Nuclease | Very slow release of 3'-dAMP | [10][11] |
| Sp | Staphylococcal Nuclease | Completely resistant | [10][11] |
| Rp | Exonuclease III | Not cleaved | [12][13] |
| Sp | Exonuclease III | Cleaved | [12][13] |
Table 3: Impact of Phosphorothioate Modification on Thermal Stability
| Modification | Effect on Duplex Melting Temperature (Tm) | Reference(s) |
| Mixed Rp/Sp Phosphorothioate | Destabilizes duplex (lowers Tm) | [14][15] |
| Chirally pure Sp-Phosphorothioate | Enhances thermal stability compared to Rp and mixed isomers | [14] |
Experimental Protocols for Assessing Nuclease Resistance
In Vitro Nuclease Degradation Assay using Serum
This assay evaluates the stability of oligonucleotides in a complex biological fluid.
Materials:
-
Phosphorothioate-modified and unmodified control oligonucleotides.
-
Fetal Bovine Serum (FBS) or human serum.
-
Nuclease-free water.
-
Loading buffer (e.g., formamide (B127407) with 0.5x TBE).
-
Polyacrylamide gel (e.g., 15%).
-
Gel staining solution (e.g., GelRed).
-
UV transilluminator and imaging system.
Procedure:
-
Prepare a solution of the oligonucleotide duplex to a final concentration of 50 pmol in 50% FBS in a total volume of 10 µL.[16]
-
Prepare separate reaction tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[16]
-
Incubate the tubes at 37°C.[16]
-
At each designated time point, stop the reaction by adding an equal volume of loading buffer and placing the tube on ice.
-
After the final time point, heat the samples at 65°C for 6 minutes, then transfer to ice for 5 minutes.[17]
-
Analyze the samples by polyacrylamide gel electrophoresis (PAGE).[16]
-
Stain the gel with a nucleic acid stain and visualize the bands using a UV transilluminator.[16]
-
Quantify the intensity of the intact oligonucleotide band at each time point to determine the degradation rate.[16]
3'-Exonuclease Degradation Assay
This assay assesses the stability of oligonucleotides against a specific 3'-exonuclease.
Materials:
-
Stereopure Rp and Sp phosphorothioate oligonucleotides, a stereorandom mixture, and an unmodified phosphodiester control.
-
3'-exonuclease such as snake venom phosphodiesterase (SVPD) or Exonuclease III.[6]
-
Appropriate reaction buffer for the chosen exonuclease.
-
Nuclease-free water.
-
HPLC system with a suitable column for oligonucleotide analysis (e.g., ion-pair reversed-phase).
Procedure:
-
Prepare solutions of the oligonucleotide substrates.[6]
-
Set up the reaction by incubating the oligonucleotide substrates with the 3'-exonuclease in the reaction buffer at 37°C.[6]
-
Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours).[6]
-
Stop the reaction in the aliquots (e.g., by heat inactivation or addition of a chelating agent like EDTA).
-
Analyze the degradation products by HPLC to quantify the amount of remaining full-length oligonucleotide at each time point.[10]
Visualizations
References
- 1. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of deoxyribonucleases by phosphorothioate groups in oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Developing predictive hybridization models for phosphorothioate oligonucleotides using high-resolution melting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfur Revolution: A Technical Guide to the Discovery and Development of Phosphorothioate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of phosphorothioate (B77711) (PS) chemistry represents a pivotal moment in the development of oligonucleotide therapeutics. By substituting a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone, this modification imbues nucleic acid-based drugs with critical attributes, most notably enhanced resistance to nuclease degradation, improved cellular uptake, and favorable protein binding characteristics. This guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of phosphorothioate oligonucleotides, offering a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols, quantitative data comparisons, and visual representations of key biological pathways are presented to facilitate a deeper understanding and application of this transformative chemistry.
A Historical Perspective: The Genesis of Phosphorothioate Chemistry
The journey of phosphorothioate chemistry is fundamentally linked to the pioneering work of Fritz Eckstein . His initial synthesis of a phosphorothioate dinucleotide linkage in the 1960s laid the groundwork for a new class of modified oligonucleotides. Subsequent research by Eckstein and others demonstrated that the introduction of the phosphorothioate modification conferred significant resistance to nuclease-mediated degradation, a major hurdle for the therapeutic application of natural phosphodiester oligonucleotides. This discovery sparked a wave of interest in exploring the potential of phosphorothioate-modified oligonucleotides as therapeutic agents, particularly in the burgeoning field of antisense technology.
The Chemistry of Stability: Synthesis and Properties of Phosphorothioate Oligonucleotides
The synthesis of phosphorothioate oligonucleotides is now a well-established process, primarily achieved through automated solid-phase synthesis utilizing phosphoramidite (B1245037) chemistry. The key step in this process is the sulfurization of the internucleotidic phosphite (B83602) triester intermediate, which is typically accomplished using a variety of sulfur-transfer reagents.
Key Physicochemical Properties
The substitution of oxygen with sulfur in the phosphate backbone introduces several key changes to the physicochemical properties of oligonucleotides:
-
Nuclease Resistance: The phosphorothioate bond is significantly more resistant to cleavage by endo- and exonucleases compared to the natural phosphodiester linkage, leading to a substantially longer half-life in biological fluids.[1][2]
-
Chirality: The introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in two diastereomers for each phosphorothioate linkage: Rp and Sp. Commercially synthesized phosphorothioate oligonucleotides are typically a racemic mixture of these diastereomers.
-
Protein Binding: Phosphorothioate oligonucleotides exhibit increased binding affinity for a variety of plasma and cellular proteins. This property contributes to their favorable pharmacokinetic profile by reducing renal clearance and facilitating cellular uptake.
-
Hydrophobicity: The phosphorothioate modification increases the hydrophobicity of the oligonucleotide backbone.
-
Duplex Stability: The introduction of phosphorothioate linkages generally leads to a slight decrease in the thermal stability (melting temperature, Tm) of the duplex formed with a complementary RNA or DNA strand.[3][4]
Quantitative Data Summary
The following tables provide a comparative summary of key quantitative parameters for phosphorothioate oligonucleotides versus their unmodified phosphodiester counterparts.
| Parameter | Phosphorothioate (PS) Oligonucleotide | Phosphodiester (PO) Oligonucleotide | Reference(s) |
| Plasma Half-life | 35 to 50 hours (in animals) | ~5 minutes (in monkeys) | [5] |
| Nuclease Resistance | High | Low | [1] |
| Melting Temperature (Tm) of DNA:DNA Duplex | 49°C | 68°C | [3][4] |
| Melting Temperature (Tm) of DNA:RNA Duplex | 33.9°C | 45.1°C | [5] |
| Tissue | Phosphorothioate Oligonucleotide Accumulation (% of initial dose) | Reference(s) |
| Kidney | ~7%-15% | [6] |
| Liver | ~7%-15% | [6] |
| Spleen | > Tumor | [6] |
| Tumor | ~2%-3% | [6] |
| Muscle | < Tumor | [6] |
| Enzyme | Kinetic Parameter | Phosphorothioate-RNA Hybrid | Phosphodiester-RNA Hybrid | Reference(s) |
| RNase H | Km (nM) | 106.3 | 110.0 | [7] |
| RNase H | Vmax (nM/min) | 17.5 | 14.15 | [7] |
| RNase H | kcat (nM/min.U) | 3.5 x 10⁻³ | 2.8 x 10⁻³ | [7] |
Mechanism of Action: From Cellular Uptake to Target Modulation
The therapeutic efficacy of phosphorothioate antisense oligonucleotides relies on their ability to enter cells, bind to their target mRNA, and modulate its function.
Cellular Uptake: A Receptor-Mediated Journey
Phosphorothioate oligonucleotides primarily enter cells through a process of receptor-mediated endocytosis. One of the key receptors implicated in this process is the Epidermal Growth Factor Receptor (EGFR).[4][8][9] The binding of the phosphorothioate oligonucleotide to EGFR triggers a cascade of events leading to its internalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, phosphorodithioate, and methylphosphonate oligonucleotides in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of clathrin-mediated endocytosis of epidermal growth factor receptor by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Foundational Role of Phosphorothioic Acid in the Dawn of Antisense Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of genetic medicine, the advent of antisense technology marked a paradigm shift, offering the potential to selectively silence disease-causing genes. At the heart of this revolution was a simple yet profound chemical modification: the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of oligonucleotides, creating a phosphorothioate (B77711) (PS) linkage. This alteration was the key that unlocked the therapeutic potential of antisense oligonucleotides (ASOs), transforming them from rapidly degraded lab curiosities into a promising new class of drugs. This technical guide delves into the pivotal role of phosphorothioic acid in early antisense research, detailing the core principles, experimental methodologies, and foundational data that paved the way for the development of antisense therapeutics.
The primary challenge for early antisense researchers was the inherent instability of natural phosphodiester (PO) oligonucleotides in biological systems. These molecules were swiftly broken down by nucleases, enzymes ubiquitous in serum and within cells, rendering them ineffective for any sustained biological activity.[1] The introduction of the phosphorothioate backbone modification dramatically increased the nuclease resistance of these synthetic DNA strands, a critical first step towards their use as therapeutic agents.[2] This enhanced stability, coupled with their ability to elicit RNase H-mediated cleavage of target mRNA, established phosphorothioate oligonucleotides as the first generation of antisense drugs.[3][4]
The Phosphorothioate Modification: A Chemical Cornerstone
The phosphorothioate modification is a chemical alteration of the phosphate backbone of an oligonucleotide where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This seemingly minor change has profound consequences for the molecule's properties, most notably its resistance to enzymatic degradation by nucleases. The sulfur atom sterically hinders the approach of these enzymes, making the internucleotide linkage less susceptible to cleavage and thereby significantly extending the half-life of the oligonucleotide in biological fluids.[5]
Enhanced Nuclease Resistance
Unmodified oligonucleotides have a very short half-life in serum, often on the order of minutes.[6] Early research demonstrated that the phosphorothioate modification confers substantial protection against this degradation.
| Oligonucleotide Type | Half-life in Plasma/Serum | Key Findings from Early Studies |
| Unmodified Phosphodiester (PO) Oligonucleotide | ~5 minutes (in monkeys)[6] | Rapidly degraded by nucleases, limiting in vivo applications.[3][6] |
| First-Generation Phosphorothioate (PS) Oligonucleotide | Biphasic elimination: - Distribution half-life: 0.5 to 0.8 hours - Terminal elimination half-life: 35 to 50 hours[6] | Significantly increased stability allows for systemic administration and distribution to tissues.[6] The liver and kidney were identified as primary sites of accumulation.[6] |
Mechanism of Action: Harnessing RNase H
The primary mechanism by which first-generation phosphorothioate antisense oligonucleotides exert their gene-silencing effect is through the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme.
-
Hybridization: The PS-ASO, designed to be complementary to a specific sequence on a target messenger RNA (mRNA), enters the cell and binds to its target mRNA, forming a DNA-RNA heteroduplex.
-
RNase H Recognition: RNase H recognizes this DNA-RNA hybrid.
-
mRNA Cleavage: The enzyme then selectively cleaves the RNA strand of the heteroduplex, leaving the ASO intact.
-
Target Degradation and ASO Recycling: The cleaved mRNA is subsequently degraded by cellular exonucleases, preventing its translation into a functional protein. The released ASO can then bind to another target mRNA molecule, initiating another round of cleavage.[3][7]
RNase H-mediated cleavage of target mRNA by a phosphorothioate ASO.
Cellular Uptake and Distribution
For an antisense oligonucleotide to be effective, it must be able to cross the cell membrane and reach its target mRNA in the cytoplasm or nucleus. Early research established that PS-ASOs are taken up by cells through a process of endocytosis, mediated by interactions with cell surface proteins.
General pathway of cellular uptake and intracellular trafficking of PS-ASOs.
Efficacy and Potency: Quantitative Insights from Early Studies
The ultimate measure of an antisense oligonucleotide's success is its ability to reduce the expression of its target gene in a potent and specific manner. Early cell culture experiments were crucial in establishing the proof-of-concept for phosphorothioate ASOs.
| Parameter | Value | Context |
| IC₅₀ | ~150 nM | For the phosphorothioate ASO ISIS 3521R in reducing protein kinase C-α (PKC-α) mRNA expression in A549 cells when delivered with a cationic lipid.[8] |
| Duration of Action | > 48 hours | Antisense effects of phosphorothioates could be observed for over 48 hours after a single application to tissue culture cells.[2] |
Experimental Protocols from the Era
While specific protocols varied between laboratories, the general methodologies for synthesizing, purifying, and evaluating phosphorothioate antisense oligonucleotides in the early days of the technology followed a common framework.
Synthesis and Purification of Phosphorothioate Oligonucleotides
-
Solid-Phase Synthesis: PS-ASOs were synthesized on a solid support, typically controlled pore glass (CPG), using automated DNA synthesizers. The synthesis cycle involved four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.
-
Sulfurization: Conversion of the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester using a sulfurizing agent (e.g., Beaucage reagent or PADS). This step is the key difference from standard phosphodiester synthesis, which uses an oxidation step.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.
-
-
Cleavage and Deprotection: After synthesis, the oligonucleotide was cleaved from the solid support and the base and phosphate protecting groups were removed by treatment with concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude oligonucleotide product was typically purified by high-performance liquid chromatography (HPLC), either by reverse-phase (RP-HPLC) or anion-exchange chromatography, to isolate the full-length product from shorter failure sequences.
In Vitro Evaluation of Antisense Activity
A common workflow to assess the efficacy of a newly designed PS-ASO in cell culture is outlined below.
A typical experimental workflow for evaluating the in vitro activity of a PS-ASO.
-
Cell Culture: A suitable cell line known to express the target gene is cultured under standard conditions.
-
Oligonucleotide Delivery: The PS-ASO is introduced into the cells. In early research, this was often facilitated by cationic lipid transfection reagents to enhance cellular uptake.
-
Incubation: The cells are incubated with the ASO for a period of time (typically 24-48 hours) to allow for cellular uptake, target hybridization, and mRNA degradation.
-
Analysis of Target Knockdown:
-
mRNA Levels: Total RNA is extracted from the cells, and the level of the target mRNA is quantified using techniques like Northern blotting or, later, reverse transcription-polymerase chain reaction (RT-PCR).
-
Protein Levels: Cell lysates are prepared, and the level of the target protein is measured by Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
-
Controls: Crucial controls in these experiments include:
-
Untreated cells: To establish a baseline level of target expression.
-
Mismatch or scrambled control ASO: An oligonucleotide with a similar base composition but a sequence that does not bind to the target mRNA, to control for non-antisense, sequence-independent effects.
-
Toxicity Profile of First-Generation Phosphorothioates
While the phosphorothioate modification was a significant step forward, it was not without its challenges. Early in vivo studies identified several dose-dependent toxicities associated with first-generation PS-ASOs.
-
Complement Cascade Activation: A transient activation of the complement system was observed in some in vivo studies.
-
Coagulation Effects: A prolongation of the activated partial thromboplastin (B12709170) time (aPTT) was also noted, though this effect was often transient and proportional to the plasma concentration of the oligonucleotide.
It is important to note that these toxicities were generally found to be manageable and often reversible, paving the way for the clinical development of several first-generation phosphorothioate antisense drugs.
Conclusion
The introduction of this compound into the backbone of oligonucleotides was a watershed moment in the history of nucleic acid therapeutics. This single chemical modification endowed antisense molecules with the necessary stability to function within a biological system, transforming a theoretical concept into a viable therapeutic strategy. The foundational research on phosphorothioate ASOs, from their synthesis and mechanism of action to their cellular pharmacology and toxicity, laid the critical groundwork for the entire field of antisense technology. While subsequent generations of ASOs have incorporated additional modifications to further enhance potency and safety, the phosphorothioate linkage remains a fundamental and often essential component of many antisense drugs in development and on the market today, a testament to its enduring importance in the dawn of genetic medicine.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Oligonucleotide Therapeutics: A Technical Guide to Phosphorothioate Backbone Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a foundational element in the development of nucleic acid-based therapeutics. Among the most critical and widely adopted of these modifications is the phosphorothioate (B77711) (PS) linkage, a substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This seemingly subtle alteration imparts profound changes to the oligonucleotide's physicochemical and biological properties, most notably a dramatic increase in resistance to nuclease degradation. This enhanced stability is paramount for the in vivo efficacy of therapeutic modalities such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This in-depth technical guide provides a comprehensive overview of the fundamental principles of phosphorothioate backbone modification, including its synthesis, impact on oligonucleotide properties, and its application in modulating cellular signaling pathways.
Core Principles of Phosphorothioate Modification
The primary vulnerability of unmodified oligonucleotides in a biological milieu is their rapid degradation by cellular nucleases. The phosphorothioate modification directly counters this by rendering the phosphodiester bond less susceptible to enzymatic cleavage. This increased stability significantly extends the half-life of the oligonucleotide in biological fluids, a critical prerequisite for reaching its target and exerting a therapeutic effect.
The introduction of a sulfur atom in place of a non-bridging oxygen creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp and Sp. Commercially synthesized PS oligonucleotides are typically a mix of these diastereomers. The stereochemistry of the PS linkage can influence the oligonucleotide's properties, with the Sp isomer generally conferring greater nuclease resistance and the Rp isomer sometimes being more favorable for RNase H activity.[1][2][3]
Beyond nuclease resistance, PS modification also influences other key properties:
-
Protein Binding: PS oligonucleotides exhibit increased binding to a variety of plasma and cellular proteins.[4] This can be advantageous, as it can reduce renal clearance and facilitate cellular uptake.[5] However, it can also lead to non-specific interactions and potential off-target effects.
-
Cellular Uptake: The increased hydrophobicity and protein binding of PS-modified oligonucleotides can enhance their uptake into cells.[6]
-
Hybridization Affinity: The introduction of PS linkages generally leads to a slight decrease in the thermal stability (Tm) of the duplex formed with a complementary strand, typically by about 0.5 °C per modification.[7] This is an important consideration in the design of antisense oligonucleotides.
-
Toxicity: While generally well-tolerated, high doses of fully phosphorothioated oligonucleotides can be associated with toxicity, which is often linked to their non-specific protein binding.[5]
Quantitative Impact of Phosphorothioate Modification
To provide a clearer understanding of the effects of PS modification, the following tables summarize key quantitative data from various studies.
Table 1: Nuclease Resistance of Phosphorothioate vs. Phosphodiester Oligonucleotides
| Oligonucleotide Type | Half-life in Human Serum (approximate) | Reference(s) |
| Unmodified Phosphodiester (PO) | < 1 hour | [8] |
| Phosphorothioate (PS) | 10 - 53 hours | [8][9] |
Table 2: Melting Temperature (Tm) of Phosphorothioate vs. Phosphodiester Oligonucleotides
| Duplex | Sequence (Example) | Tm (°C) | ΔTm per PS modification (°C) | Reference(s) |
| PO-DNA:RNA | 15-mer | 45.1 | - | [10] |
| PS-DNA:RNA | 15-mer | 33.9 | ~ -0.75 | [10] |
| PO-DNA:DNA | d(CGCGAATTCGCG)₂ | 68.0 | - | [11] |
| PS-DNA:DNA | d(CGCGAATTCGCG)₂ | 49.0 | ~ -1.6 | [11] |
Table 3: Influence of Phosphorothioate Stereochemistry on Oligonucleotide Properties
| Stereochemistry | Property | Observation | Reference(s) |
| Sp | Nuclease Stability | Greater resistance to degradation compared to Rp. | [1] |
| Rp | RNase H Activity | Generally preferred by bacterial RNase H. | [1] |
| Sp | Duplex Stability (Tm) | Can form more stable duplexes than Rp or mixed isomers. | [10] |
| Rp | Duplex Stability (Tm) | Generally forms less stable duplexes. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PS-modified oligonucleotides. Below are representative protocols for key experiments.
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
The synthesis of PS oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The key difference from standard DNA/RNA synthesis is the sulfurization step, which replaces the oxidation step.
1. Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling step.[12]
2. Coupling:
-
Reagents: Nucleoside phosphoramidite and an activator (e.g., tetrazole, ETT, or DCI).
-
Purpose: Formation of a phosphite (B83602) triester linkage between the free 5'-hydroxyl group and the incoming nucleoside phosphoramidite.
3. Sulfurization:
-
Reagents: A sulfurizing agent such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), PADS (phenylacetyl disulfide), or DDTT (3-((dimethylamino-methylidene)amino)-3-oxo-propanethionamide).
-
Purpose: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester. This is the critical step that introduces the PS modification.
4. Capping:
-
Reagents: Acetic anhydride (B1165640) and 1-methylimidazole.
-
Purpose: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences. Some modern protocols have shown that byproducts of certain sulfurization reagents can act as in-situ capping agents, potentially eliminating the need for a separate capping step.[13]
5. Cleavage and Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
Purpose: Cleavage of the synthesized oligonucleotide from the solid support and removal of the protecting groups from the nucleobases and the phosphate backbone.
6. Purification:
-
Method: Typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.
-
Purpose: To isolate the full-length product from shorter sequences and other impurities.
Nuclease Degradation Assay
This assay is used to evaluate the stability of oligonucleotides in the presence of nucleases.
1. Incubation:
-
Incubate the phosphorothioate-modified oligonucleotide and an unmodified control oligonucleotide in a solution containing nucleases (e.g., human serum, fetal bovine serum, or a specific exonuclease) at 37°C.[9]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[9]
2. Quenching:
-
Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA to chelate divalent cations required for nuclease activity) and freezing the samples.
3. Analysis:
-
Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[9]
-
PAGE: Visualize the intact oligonucleotide band by staining (e.g., with SYBR Gold). The disappearance of the band over time indicates degradation.[6]
-
HPLC: Quantify the peak corresponding to the full-length oligonucleotide. The decrease in the peak area over time is used to calculate the degradation rate and half-life.[9]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the binding of proteins to oligonucleotides.
1. Probe Labeling:
-
Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., a fluorescent dye).[14]
2. Binding Reaction:
-
Incubate the labeled oligonucleotide probe with a protein extract or a purified protein in a binding buffer.[15] The binding buffer typically contains components to reduce non-specific binding (e.g., poly(dI-dC)).[15]
3. Electrophoresis:
-
Separate the protein-oligonucleotide complexes from the free probe on a non-denaturing polyacrylamide gel.[16] The complexes will migrate more slowly than the free probe, resulting in a "shifted" band.[16]
4. Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging (for fluorescently labeled probes).[14]
Signaling Pathways and Experimental Workflows
Phosphorothioate-modified oligonucleotides, particularly ASOs, are powerful tools for modulating gene expression and, consequently, cellular signaling pathways. By targeting the mRNA of a specific protein, ASOs can prevent its translation, leading to a decrease in the protein's level and a downstream effect on the pathway it regulates.
c-Raf Kinase Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][17] Dysregulation of this pathway is a hallmark of many cancers. Antisense oligonucleotides targeting c-Raf have been developed to inhibit its expression and disrupt this signaling cascade.
Caption: c-Raf signaling pathway and the mechanism of its inhibition by a phosphorothioate ASO.
Bcl-2 and Apoptosis Signaling Pathway
Bcl-2 is a key anti-apoptotic protein, and its overexpression is associated with cancer development and resistance to therapy.[18][19] Antisense oligonucleotides targeting Bcl-2 mRNA can reduce its expression, thereby promoting apoptosis in cancer cells.
Caption: Bcl-2 mediated apoptosis pathway and its modulation by a phosphorothioate ASO.
Experimental Workflow for Evaluating PS-Oligonucleotides
The development of a therapeutic oligonucleotide involves a series of in vitro and in vivo evaluations. A typical workflow is depicted below.
Caption: A generalized experimental workflow for the development of phosphorothioate oligonucleotides.
Conclusion
The phosphorothioate backbone modification is an indispensable tool in the field of oligonucleotide therapeutics. Its ability to confer nuclease resistance is a critical feature that enables the in vivo application of these promising drugs. While challenges related to stereochemistry, off-target effects, and toxicity remain, ongoing research continues to refine the design and application of PS-modified oligonucleotides. A thorough understanding of the fundamental principles outlined in this guide is essential for researchers, scientists, and drug development professionals working to harness the full therapeutic potential of this versatile chemical modification.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ld.ru [ld.ru]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Phosphorothioic Acid Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioic acid analogues, particularly in the form of phosphorothioate (B77711) (PS) oligonucleotides, represent a cornerstone of nucleic acid-based therapeutics. By replacing a non-bridging oxygen atom in the phosphodiester backbone of DNA or RNA with a sulfur atom, these analogues exhibit significantly enhanced stability against nuclease degradation, a critical feature for their in vivo applications. This modification, while seemingly subtle, profoundly impacts the physicochemical and biological properties of oligonucleotides, making them viable candidates for antisense therapies, siRNAs, and aptamers. This technical guide provides an in-depth exploration of the core characteristics of this compound analogues, detailing their synthesis, mechanism of action, and the experimental protocols essential for their development and characterization.
Core Characteristics of Phosphorothioate Oligonucleotides
The introduction of a phosphorothioate linkage induces several key changes in the properties of an oligonucleotide compared to its natural phosphodiester counterpart. These alterations are fundamental to their therapeutic efficacy.
Structural and Physicochemical Properties
The substitution of oxygen with sulfur in the phosphate (B84403) backbone results in a chiral center at the phosphorus atom, leading to two stereoisomers for each linkage: the Rp and Sp diastereomers. Standard synthesis of PS oligonucleotides results in a mixture of these diastereomers.[1] This chirality can influence the conformation of the oligonucleotide and its interaction with target molecules.
The phosphorothioate bond is more resistant to cleavage by nucleases, which significantly increases the in-vivo half-life of the oligonucleotide.[2] This enhanced stability is a primary reason for their therapeutic utility.[2] While increasing the number of phosphorothioate linkages enhances nuclease resistance, it can also slightly decrease the thermal stability (melting temperature, Tm) of the duplex formed with a complementary strand.
Table 1: Comparison of Physicochemical Properties of Phosphodiester and Phosphorothioate Oligonucleotides
| Property | Phosphodiester (PO) Linkage | Phosphorothioate (PS) Linkage | Reference(s) |
| Nuclease Resistance | Low | High | [2] |
| Plasma Half-life | ~5 minutes (in monkeys) | Biphasic: initial 0.53-0.83 hours, second 35-50 hours (in animals) | [3][4] |
| Chirality at Phosphorus | Achiral | Chiral (Rp and Sp diastereomers) | [1] |
| Aqueous Solubility | High | High | |
| Protein Binding | Low | High | [5] |
Data Presentation: Quantitative Analysis
The enhanced stability of phosphorothioate oligonucleotides is a key quantitative parameter. The following table summarizes representative data on their stability in biological media.
Table 2: Nuclease Degradation - Half-life in Biological Media
| Oligonucleotide Type | Biological Medium | Half-life | Reference(s) |
| Phosphodiester (PO) | Monkey Plasma | ~5 minutes | [3][4] |
| Phosphorothioate (PS) | Animal Plasma | 35-50 hours (elimination phase) | [3][4] |
| Phosphorothioate (PS) | Human Plasma | First-order kinetics for ~2 hours, then slower degradation | [6][7] |
| Phosphorothioate (PS) | Fetal Bovine Serum | Significantly more stable than phosphodiester | [8] |
Experimental Protocols
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides (Phosphoramidite Method)
The automated solid-phase synthesis of phosphorothioate oligonucleotides is the most common method for their production. The process involves a cycle of four chemical reactions for each nucleotide added to the growing chain.[9][10]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Nucleoside phosphoramidites (A, C, G, T/U) with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl, benzoyl for A and C, isobutyryl for G).
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Sulfurizing agent (e.g., 0.05 M 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile).
-
Capping solution A (acetic anhydride (B1165640) in THF/lutidine) and Capping solution B (16% N-methylimidazole in THF).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Oxidizing solution (for phosphodiester linkages, if creating a chimera; e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Anhydrous acetonitrile.
Procedure:
The synthesis is typically performed on an automated DNA/RNA synthesizer. The following steps constitute one cycle of nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next nucleoside phosphoramidite (B1245037) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: To create the phosphorothioate linkage, the newly formed phosphite (B83602) triester is treated with the sulfurizing agent. This step replaces an oxygen atom with a sulfur atom. For a standard phosphodiester bond, an oxidizing agent would be used instead.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of failure sequences (n-1 mers).
These four steps are repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove failure sequences and other impurities.
Analysis of Phosphorothioate Oligonucleotides by HPLC-MS
The purity and identity of synthesized phosphorothioate oligonucleotides are commonly assessed by a combination of liquid chromatography and mass spectrometry.
Materials:
-
Purified phosphorothioate oligonucleotide sample.
-
Mobile Phase A: Aqueous solution of 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).[11]
-
Mobile Phase B: 50% Methanol in Mobile Phase A.[11]
-
LC-MS system equipped with a suitable C18 column and an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.[11]
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 95% B over 15-30 minutes.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is directed to the ESI-MS source.
-
Operate the mass spectrometer in negative ion mode.
-
Acquire mass spectra across the elution profile of the oligonucleotide.
-
Deconvolute the resulting multi-charged spectra to determine the molecular weight of the main product and any impurities.
-
In Vitro RNase H Cleavage Assay
This assay is used to determine the ability of a phosphorothioate antisense oligonucleotide to induce the degradation of its target RNA by RNase H.
Materials:
-
Phosphorothioate antisense oligonucleotide (ASO).
-
Target RNA transcript (can be radiolabeled or fluorescently labeled for detection).
-
RNase H enzyme (e.g., E. coli or human RNase H).
-
RNase H reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT).[12]
-
Nuclease-free water.
-
Reaction stop solution (e.g., 0.5 M EDTA).[13]
-
Means of analysis (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography/fluorescence imaging).
Procedure:
-
Annealing of ASO and Target RNA:
-
In a reaction tube, combine the target RNA and the phosphorothioate ASO in RNase H reaction buffer. A typical molar ratio is 1:5 (RNA:ASO).
-
Heat the mixture to 80-95°C for 2-5 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Digestion:
-
Add RNase H enzyme to the annealed RNA/ASO duplex. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding the reaction stop solution.
-
-
Analysis of Cleavage Products:
-
Analyze the reaction products by denaturing PAGE.
-
Visualize the full-length RNA and the cleavage products using autoradiography (for radiolabeled RNA) or a fluorescence imager (for fluorescently labeled RNA).
-
The appearance of smaller RNA fragments over time indicates successful RNase H-mediated cleavage.
-
Mandatory Visualization
Caption: Solid-phase synthesis workflow for phosphorothioate oligonucleotides.
Caption: Antisense mechanism of phosphorothioate oligonucleotides via RNase H.
Caption: Key characteristics and consequences of phosphorothioate modification.
Conclusion
This compound analogues, in the form of phosphorothioate oligonucleotides, are a mature and highly valuable class of therapeutic agents. Their defining characteristic of enhanced nuclease stability, coupled with favorable pharmacokinetic properties, has enabled the development of numerous antisense drugs. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this guide, is paramount for researchers and drug developers working to harness the full potential of this powerful therapeutic modality. The provided experimental protocols and visualizations serve as a practical resource for the synthesis, analysis, and functional characterization of these important molecules.
References
- 1. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Antisense Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 5. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Studies on the mechanism of stabilization of partially phosphorothioated oligonucleotides against nucleolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. waters.com [waters.com]
- 12. biorxiv.org [biorxiv.org]
- 13. neb.com [neb.com]
The Stability of Phosphorothioate Linkages: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of oligonucleotide-based therapeutics has heralded a new era in precision medicine. Central to the success of these novel drugs is the chemical modification of the oligonucleotide backbone to enhance their stability and bioavailability. Among the most significant and widely adopted modifications is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, creating a phosphorothioate (B77711) (PS) linkage. This modification, pioneered by the work of Fritz Eckstein and colleagues, confers remarkable resistance to nuclease-mediated degradation, a critical feature for the in vivo efficacy of therapeutic oligonucleotides.[1][2]
This in-depth technical guide provides a comprehensive overview of the initial studies on the stability of phosphorothioate linkages. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data on PS oligonucleotide stability, the experimental protocols used to assess this stability, and visualizations of the key molecular pathways and experimental workflows involved.
Core Concepts of Phosphorothioate Stability
The enhanced stability of phosphorothioate oligonucleotides stems from the altered chemical properties of the sulfur-substituted phosphate group. This modification renders the internucleotide linkage less susceptible to enzymatic hydrolysis by a wide range of endo- and exonucleases found in biological fluids and within cells.[3][4][5] However, it is important to note that this modification introduces a chiral center at the phosphorus atom, resulting in two diastereomers: the Rp and Sp configurations. These stereoisomers can exhibit different biological properties, including varying degrees of nuclease resistance and efficacy in mediating the desired therapeutic effect.[6][7][8]
Quantitative Data on Phosphorothioate Oligonucleotide Stability
The following tables summarize quantitative data from seminal studies on the stability of phosphorothioate oligonucleotides in various biological media.
Table 1: Half-life of Phosphorothioate Oligonucleotides in Biological Media
| Oligonucleotide Type | Biological Medium | Half-life (t½) | Reference |
| Phosphorothioate Pentadecamer | Rabbit Reticulocyte Lysate | 12 ± 1 hours | Campbell et al., 1990 |
| Phosphorothioate Pentadecamer | HeLa Cell Postmitochondrial Extract | 7 ± 1 hours | Campbell et al., 1990 |
| Phosphorothioate Pentadecamer | RPMI 1640 with 10% Fetal Bovine Serum | 14 ± 2 hours | Campbell et al., 1990 |
| Phosphorothioate Pentadecamer | Undiluted Fetal Bovine Serum | 8 ± 1 hours | Campbell et al., 1990 |
| Phosphorothioate Pentadecamer | Adult Human Serum | 9 ± 1 hours | Campbell et al., 1990 |
| Phosphorothioate Pentadecamer | Rat Cerebrospinal Fluid | 19 ± 7 hours | Campbell et al., 1990 |
| Phosphodiester 20mer | Mouse Plasma | ~30 minutes | Sands et al., 1994[9] |
| Phosphorothioate 20mer | Mouse Plasma | ~1 hour | Sands et al., 1994[9] |
| Fully Phosphorothioate-modified ODN | 10% Fetal Bovine Serum | >72 hours | Grünweller et al. |
Table 2: Comparative Stability of Rp and Sp Phosphorothioate Diastereomers
| Diastereomer | Property | Observation | Reference |
| Sp | Nuclease Resistance | Generally more resistant to nuclease degradation. | Benchchem[7] |
| Rp | Nuclease Resistance | More susceptible to cleavage by certain 3'-exonucleases (e.g., in human plasma). | Koziołkiewicz et al., 1997[6] |
| Rp | RNase H Activation | Preferred substrate for RNase H-mediated cleavage of the target RNA. | Benchchem[7] |
| Sp | RNase H Activation | Poor substrate for RNase H. | Benchchem[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phosphorothioate linkage stability.
Protocol 1: Nuclease Degradation Assay in Serum (Qualitative and Quantitative)
This protocol describes a general method to assess the stability of phosphorothioate oligonucleotides in the presence of nucleases from serum, with analysis by both polyacrylamide gel electrophoresis (PAGE) for visualization and high-performance liquid chromatography (HPLC) for quantification.[10]
Materials:
-
Phosphorothioate-modified oligonucleotide
-
Unmodified phosphodiester oligonucleotide (control)
-
Nuclease source (e.g., Fetal Bovine Serum (FBS), human serum)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Nuclease-free water
-
2X Gel Loading Dye (containing a stop solution like EDTA)
-
Polyacrylamide gel (15-20%, denaturing)
-
TBE or TAE running buffer
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase HPLC column suitable for oligonucleotide analysis
-
Mobile Phase A (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water)
-
Mobile Phase B (e.g., Acetonitrile with 100 mM TEAA)
Procedure:
-
Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration 1-5 µM) and 10-50% serum in the reaction buffer. Prepare separate reactions for the phosphorothioate and unmodified oligonucleotides.
-
Time Zero Control: Immediately after setting up the reaction, take a "time zero" aliquot from each reaction and mix it with an equal volume of 2X Gel Loading Dye to stop the reaction. For HPLC analysis, a separate quenching solution (e.g., containing a strong chaotropic agent like guanidinium (B1211019) chloride) may be used.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and stop the reaction as described in step 2.
-
Storage: Store the collected samples at -20°C until analysis.
Analysis by PAGE:
-
Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run at a constant voltage until the dye front nears the bottom of the gel.
-
Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded.
Analysis by HPLC:
-
Sample Preparation: Thaw the collected time-point samples. If necessary, dilute the samples in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Apply a linear gradient of Mobile Phase B to elute the oligonucleotides.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis: The peak corresponding to the full-length oligonucleotide will decrease in area over time, while peaks corresponding to degradation products will appear and may increase in area. The percentage of intact oligonucleotide at each time point can be calculated to determine the half-life.
Protocol 2: 3'-Exonuclease Degradation Assay
This assay is used to assess the relative stability of oligonucleotides to 3'-exonucleases and can be used to compare the stability of Rp and Sp diastereomers.[7]
Materials:
-
Stereopure Rp and Sp phosphorothioate oligonucleotides
-
Stereorandom phosphorothioate oligonucleotide mixture
-
Unmodified phosphodiester oligonucleotide (control)
-
3'-exonuclease (e.g., snake venom phosphodiesterase (SVPD) or Exonuclease III)
-
Enzyme reaction buffer (specific to the chosen exonuclease)
-
Stop solution (e.g., EDTA-containing loading dye for gels, or a suitable quenching buffer for HPLC)
-
Analytical equipment (PAGE or HPLC as described in Protocol 1)
Procedure:
-
Substrate Preparation: Prepare solutions of the stereopure Rp and Sp phosphorothioate oligonucleotides, the stereorandom mixture, and the unmodified control at a standard concentration in nuclease-free water or a suitable buffer.
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, incubate each oligonucleotide substrate with the 3'-exonuclease in the appropriate reaction buffer at 37°C.
-
Time Course: Take aliquots of each reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the stop solution.
-
Analysis: Analyze the degradation of the oligonucleotides over time using either PAGE or HPLC as described in Protocol 1. The rate of disappearance of the full-length oligonucleotide will indicate its relative stability to the 3'-exonuclease.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of phosphorothioate oligonucleotides.
Antisense Oligonucleotide Mechanism of Action
This diagram illustrates the primary mechanism of action for many phosphorothioate antisense oligonucleotides, which involves the recruitment of RNase H to the target mRNA.[11][12][13][14][15]
Caption: Mechanism of RNase H-dependent antisense oligonucleotide action.
Experimental Workflow for Stability Analysis
This diagram outlines the general experimental workflow for assessing the stability of phosphorothioate oligonucleotides.
Caption: Workflow for assessing phosphorothioate oligonucleotide stability.
Cellular Uptake of Phosphorothioate Oligonucleotides
This diagram depicts the proposed mechanisms of cellular uptake for phosphorothioate oligonucleotides, including endocytosis and thiol-mediated uptake.[3][16][17][18]
Caption: Cellular uptake pathways of phosphorothioate oligonucleotides.
Conclusion
The introduction of phosphorothioate linkages represents a cornerstone in the development of oligonucleotide therapeutics. The enhanced stability against nuclease degradation is a fundamental property that has enabled the translation of these molecules from the laboratory to the clinic. This guide has provided a detailed overview of the initial studies that established the stability of phosphorothioate oligonucleotides, including quantitative data, experimental protocols, and visualizations of key molecular processes. A thorough understanding of these principles is essential for the continued design and optimization of next-generation oligonucleotide-based drugs.
References
- 1. Phosphorothioate Modification Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Phosphorothioate-Modified Aptamers: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nucleic acid aptamers, short single-stranded DNA or RNA molecules, have emerged as a promising class of therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets. However, their clinical translation has been hampered by their susceptibility to nuclease degradation in biological fluids. Phosphorothioate (B77711) (PS) modification, the substitution of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, is a cornerstone chemical modification that significantly enhances aptamer stability. This technical guide provides an in-depth exploration of phosphorothioate-modified aptamers, covering their synthesis, purification, and characterization, with a focus on quantitative data and detailed experimental protocols to aid researchers in their development and application.
Introduction to Phosphorothioate-Modified Aptamers
Aptamers are selected from large combinatorial libraries of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][2] They fold into unique three-dimensional structures that allow them to bind to their targets with high affinity and specificity, rivaling that of monoclonal antibodies.[3][4] The primary advantage of phosphorothioate modification is the increased resistance to nuclease degradation, which significantly prolongs their half-life in serum.[1][5][6] This modification can also, in some cases, enhance the binding affinity of the aptamer to its target.[1][5] These properties make PS-modified aptamers highly attractive for various applications, including targeted drug delivery, diagnostics, and as therapeutic agents themselves.[1][7]
Synthesis and Purification of Phosphorothioate-Modified Aptamers
Phosphorothioate-modified aptamers are chemically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The key difference from standard oligonucleotide synthesis is the replacement of the oxidation step with a sulfurization step.[6][8][9]
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines the general steps for synthesizing a phosphorothioate-modified DNA aptamer on an automated synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Phosphoramidites for A, C, G, and T with appropriate protecting groups.
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).
-
Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione - DDTT).[1]
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile (B52724).
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking reagent to free the 5'-hydroxyl group for the next coupling step.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by reaction with the sulfurizing reagent. This step is crucial and replaces the standard oxidation step.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the aptamer sequence.
-
Cleavage and Deprotection: After the final cycle, the aptamer is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude aptamer is purified to remove truncated sequences and other impurities.
Experimental Protocol: Purification by HPLC
High-performance liquid chromatography (HPLC) is a common method for purifying phosphorothioate oligonucleotides.[1][5][10]
Materials:
-
Crude, deprotected phosphorothioate aptamer.
-
HPLC system with a suitable column (e.g., C18 for ion-pair reversed-phase or an anion-exchange column).[1][5]
-
Mobile phase buffers (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile for IP-RP-HPLC).
Procedure:
-
Sample Preparation: The lyophilized crude aptamer is reconstituted in an appropriate buffer.[1]
-
Chromatography: The sample is injected onto the HPLC column, and a gradient of the mobile phase is used to separate the full-length product from shorter failure sequences and other impurities.
-
Fraction Collection: Fractions containing the purified aptamer are collected based on the chromatogram.
-
Desalting and Lyophilization: The purified fractions are desalted and then lyophilized to obtain the final product.
Selection of Phosphorothioate-Modified Aptamers via SELEX
The SELEX process is an iterative in vitro selection method used to isolate aptamers with high affinity and specificity for a given target from a large, random oligonucleotide library.[2][11][12] To generate phosphorothioate-modified aptamers, modified nucleoside triphosphates can be incorporated during the amplification step of each round.
Experimental Protocol: SELEX for Phosphorothioate-Modified DNA Aptamers
This protocol provides a general workflow for the selection of PS-modified DNA aptamers.
Materials:
-
Single-stranded DNA (ssDNA) library with randomized region flanked by constant primer binding sites.
-
Target molecule (e.g., protein).
-
SELEX binding buffer.
-
PCR master mix.
-
Phosphorothioate-modified dNTPs (e.g., dATPαS).
-
Primers (forward and reverse).
-
Method for separating bound from unbound oligonucleotides (e.g., nitrocellulose filter binding, magnetic beads).
-
DNA purification kits.
Procedure:
-
Library Preparation: A starting ssDNA library of high complexity (~10^15 unique sequences) is synthesized.
-
Binding: The ssDNA library is incubated with the target molecule in the binding buffer to allow for complex formation.
-
Partitioning: The aptamer-target complexes are separated from the unbound oligonucleotides. For example, in a filter-binding assay, the mixture is passed through a nitrocellulose filter which retains proteins and their bound ligands.[13]
-
Elution: The bound aptamers are eluted from the target.
-
Amplification: The eluted aptamers are amplified by PCR using phosphorothioate-modified dNTPs to enrich the pool with modified sequences.
-
ssDNA Generation: The double-stranded PCR product is converted to ssDNA for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.[14]
-
Iteration: Steps 2-6 are repeated for multiple rounds (typically 8-15) with increasing selection stringency to enrich for high-affinity binders.
-
Sequencing and Characterization: The enriched pool is sequenced to identify individual aptamer candidates, which are then synthesized and characterized for their binding properties.
Caption: Workflow for the Systematic Evolution of Ligands by EXponential enrichment (SELEX).
Characterization of Phosphorothioate-Modified Aptamers
Once selected and synthesized, PS-modified aptamers must be rigorously characterized to determine their binding affinity, specificity, and stability.
Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity of an aptamer for its target. Lower Kd values indicate higher affinity.
This is a common method to quantify the interaction between a radiolabeled aptamer and its target protein.[13]
Materials:
-
5'-radiolabeled phosphorothioate aptamer.
-
Target protein.
-
Binding buffer.
-
Nitrocellulose and nylon membranes.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
A constant, low concentration of the radiolabeled aptamer is incubated with a range of concentrations of the target protein in the binding buffer.
-
The mixtures are allowed to reach equilibrium.
-
Each mixture is passed through a nitrocellulose membrane stacked on top of a nylon membrane. The nitrocellulose membrane binds the protein and any associated aptamer, while the nylon membrane captures the unbound aptamer.
-
The radioactivity on both membranes is quantified using a scintillation counter.
-
The fraction of bound aptamer is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the Kd.
SPR is a label-free technique that can provide real-time data on the association (kon) and dissociation (koff) rates of an aptamer-target interaction, from which the Kd can be calculated (Kd = koff/kon).[7][15][16][17][18]
Materials:
-
SPR instrument and sensor chip (e.g., streptavidin-coated).
-
Biotinylated phosphorothioate aptamer.
-
Target protein.
-
Running buffer.
-
Regeneration solution.
Procedure:
-
The biotinylated aptamer is immobilized on the streptavidin-coated sensor chip.
-
A continuous flow of running buffer establishes a stable baseline.
-
A series of concentrations of the target protein are injected over the sensor surface, and the association is monitored in real-time.
-
The running buffer is then flowed over the chip to monitor the dissociation of the aptamer-target complex.
-
The sensor surface is regenerated between different analyte concentrations using the regeneration solution.
-
The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic parameters.
Nuclease Resistance
The stability of phosphorothioate-modified aptamers in a biological matrix is a critical parameter for their therapeutic potential.
This assay assesses the degradation of an aptamer over time when incubated in serum.[19][20][21]
Materials:
-
5'-fluorescently labeled phosphorothioate aptamer.
-
Human or mouse serum.
-
Incubator.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.
-
Gel imaging system.
Procedure:
-
The labeled aptamer is incubated in serum (e.g., 50% human serum) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
The reaction is quenched at each time point (e.g., by adding a stop solution and freezing).
-
The samples are analyzed by denaturing PAGE.
-
The intensity of the band corresponding to the full-length aptamer is quantified at each time point using a gel imaging system.
-
The percentage of intact aptamer remaining is plotted against time, and the half-life (t1/2) is calculated.
Quantitative Data on Phosphorothioate-Modified Aptamers
The following tables summarize quantitative data from various studies on phosphorothioate-modified aptamers, highlighting the improvements in binding affinity and nuclease resistance.
Table 1: Binding Affinity of Phosphorothioate-Modified Aptamers
| Aptamer | Target | Modification | Kd (nM) | Fold Improvement (vs. Unmodified) | Reference |
| HY6 | HER2 | Thio-dA | 178 | ~1.8 | [1] |
| HB5 (unmodified) | HER2 | None | 316 | - | [1] |
| Anti-thrombin | Thrombin | Single phosphorodithioate | ~pM range | ~1000 | [1][3] |
| Anti-HIV RT | HIV-1 Reverse Transcriptase | Phosphorothioate | 70 | - | [8] |
| PG13/PG14 | Thrombin | 2'-F-G and Phosphorothioate | - | ~4 | [22] |
Table 2: Nuclease Resistance of Phosphorothioate-Modified Aptamers
| Aptamer/Oligonucleotide | Modification | Matrix | Half-life (t1/2) | Reference |
| Unmodified DNA | None | Human Serum | ~1 hour | [10] |
| Unmodified RNA | None | Serum | Seconds | [10] |
| G3139 | Phosphorothioate | Rat Plasma | 31 hours | [9] |
| fYrR RNA | 2'-fluoro pyrimidines | Fresh Human Serum | < 10 hours | [10] |
| All-Sp-PS-ODN | All-Sp-phosphorothioate | 50% Human Plasma | Stable for > 8 hours | [23] |
| Linear Aptamer | None | Biological Media | ~1 hour | [8] |
| Circular Aptamer | None | Biological Media | ~12 hours | [8] |
Table 3: Efficacy of Phosphorothioate-Modified Aptamers
| Aptamer/Construct | Target | Cell Line | IC50 (nM) | Reference |
| RB012 | LPC | - | 1.8 | [22] |
| RB013 | LPC | - | 0.85 | [22] |
| G3139 (with lipid delivery) | Bcl-2 | MCF-7/ADR | 158 | [9] |
Applications and Signaling Pathways
Phosphorothioate-modified aptamers are being developed to target key molecules in various disease-related signaling pathways.
Targeting the NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[12][24][25] Its constitutive activation is implicated in many cancers.[24] Phosphorothioate aptamers have been developed to bind to NF-κB proteins like p65 and p50, thereby inhibiting their activity.[1][8]
Caption: Inhibition of the canonical NF-κB signaling pathway by a phosphorothioate aptamer.
Targeting the HER2 and VEGF Signaling Pathways
Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor (VEGF) are key drivers in many cancers, promoting cell proliferation and angiogenesis, respectively.[1][2][7][17] Phosphorothioate aptamers have been developed to target these receptors, blocking downstream signaling.[1][5][15]
References
- 1. benchchem.com [benchchem.com]
- 2. japtamers.co.uk [japtamers.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. japtamers.co.uk [japtamers.co.uk]
- 5. bio-rad.com [bio-rad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SELEX methodology for cell-specific aptamers for targeted therapies — English [quality4lab.igb.cnr.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-works.com [bio-works.com]
- 23. mdpi.com [mdpi.com]
- 24. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry in Phosphorothioate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphorothioate (B77711) (PS) linkage in place of a phosphodiester bond in oligonucleotides is a cornerstone of modern therapeutic drug development. This modification confers nuclease resistance, a critical attribute for in vivo applications. However, it also introduces a chiral center at the phosphorus atom, leading to the formation of Rp and Sp diastereomers. The stereochemistry of these PS linkages can significantly impact the pharmacological properties of oligonucleotide therapeutics, including their stability, protein binding, and efficacy. This technical guide provides an in-depth overview of the basic concepts of stereochemistry in phosphorothioate synthesis, focusing on methods for stereocontrol, detailed experimental protocols, and the biological implications of P-chirality.
Core Concepts in Stereoselective Phosphorothioate Synthesis
The stereocontrolled synthesis of phosphorothioate linkages is paramount for developing safer and more effective oligonucleotide-based drugs. The two primary diastereomers, designated as Rp and Sp, can exhibit distinct biological activities. For instance, the stereochemical configuration of the PS linkage can influence the ability of antisense oligonucleotides to recruit RNase H for target RNA degradation.
Two main strategies have been developed to control the stereochemistry at the phosphorus center: diastereoselective and enantioselective methods.
-
Diastereoselective Synthesis: This approach is the most common and typically involves the use of a chiral auxiliary attached to the phosphorus atom. The chiral auxiliary directs the incoming nucleophile to attack the phosphorus center from a specific face, leading to the preferential formation of one diastereomer. The oxazaphospholidine methodology is a prominent example of this approach.
-
Enantioselective Synthesis: This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction. While less common than diastereoselective methods, enantioselective approaches offer the potential for more efficient and atom-economical syntheses.
Key Methodologies for Stereocontrolled Synthesis
The Oxazaphospholidine Approach
The oxazaphospholidine method is a robust and widely used strategy for the diastereoselective synthesis of phosphorothioate linkages. This method utilizes nucleoside 3'-O-oxazaphospholidine monomers, which are prepared from the corresponding nucleoside and a chiral 2-chloro-1,3,2-oxazaphospholidine derivative. The chirality of the amino alcohol used to prepare the oxazaphospholidine ring dictates the stereochemical outcome of the subsequent coupling reaction.
The general workflow for the solid-phase synthesis of stereopure phosphorothioate oligonucleotides using the oxazaphospholidine approach is as follows:
Solid-phase synthesis cycle for stereopure phosphorothioates.
The key to stereocontrol in this method lies in the coupling step. The use of a suitable activator, such as N-(cyanomethyl)pyrrolidinium trifluoromethanesulfonate (B1224126) (CMPT), promotes a highly diastereoselective reaction between the oxazaphospholidine monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain. The subsequent sulfurization of the resulting phosphite (B83602) triester proceeds with retention of configuration at the phosphorus center, yielding a stereodefined phosphorothioate linkage.[1][2] Diastereoselectivities of greater than or equal to 99:1 can be achieved with this method.[1][3]
Chiral Auxiliaries
A variety of chiral auxiliaries have been developed for stereocontrolled phosphorothioate synthesis. These are typically derived from readily available chiral molecules such as amino acids or ephedrine. The choice of chiral auxiliary can significantly influence the diastereoselectivity of the phosphitylation and/or coupling reactions. Tricyclic P(III) chiral auxiliaries have also been reported for the solid-supported synthesis of stereopure phosphorothioate-containing oligonucleotides.[4]
Quantitative Data on Stereoselective Synthesis
The efficiency of stereoselective phosphorothioate synthesis is typically evaluated by determining the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, as well as the overall isolated yield. The following table summarizes representative quantitative data for the oxazaphospholidine-based synthesis of dinucleoside phosphorothioates.
| Entry | Coupling Partners | Chiral Auxiliary Source | Activator | Diastereomeric Ratio (Rp:Sp) | Isolated Yield (%) | Reference |
| 1 | 5'-O-TBDPS-Thymidine + 3'-O-TBDMS-Thymidine | L-proline derivative | CMPT | >99:1 (Sp) | 95 | [5] |
| 2 | 5'-O-TBDPS-Thymidine + 3'-O-TBDMS-Thymidine | D-proline derivative | CMPT | >99:1 (Rp) | 96 | [5] |
| 3 | 5'-O-DMTr-dG(ibu) + 3'-O-TBDMS-Thymidine | L-proline derivative | CMPT | 98:2 (Sp) | 92 | [6] |
| 4 | 5'-O-DMTr-dA(bz) + 3'-O-TBDMS-Thymidine | L-proline derivative | CMPT | 99:1 (Sp) | 94 | [6] |
| 5 | 5'-O-DMTr-dC(bz) + 3'-O-TBDMS-Thymidine | L-proline derivative | CMPT | >99:1 (Sp) | 93 | [6] |
Experimental Protocols
General Solid-Phase Synthesis of a Stereopure Phosphorothioate Oligonucleotide (all-Rp-[T(PS)]9T)
This protocol describes the manual solid-phase synthesis of an all-Rp-decathymidine phosphorothioate oligonucleotide on a controlled pore glass (CPG) support using a diastereomerically pure 5'-O-DMTr-thymidine-3'-O-(N,N-diisopropylamino)-oxazaphospholidine monomer derived from D-proline.
Materials:
-
5'-O-DMTr-thymidine-loaded CPG (1 µmol)
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Acetonitrile (ACN)
-
Solution of 5'-O-DMTr-thymidine-3'-O-(N,N-diisopropylamino)-oxazaphospholidine (Rp isomer) (0.1 M in ACN)
-
Solution of N-(cyanomethyl)pyrrolidinium triflate (CMPT) (0.25 M in ACN)
-
Sulfurizing reagent (e.g., 0.05 M Phenylacetyl disulfide (PADS) in 3-picoline/ACN 1:1 v/v)
-
Capping solution A (Acetic anhydride/Pyridine/THF 1:1:8 v/v/v)
-
Capping solution B (10% N-methylimidazole in THF)
-
Concentrated aqueous ammonia (B1221849)
Procedure:
-
Detritylation: Swell the CPG support in a syringe with ACN. Treat the support with 3% TCA in DCM for 2 minutes. Wash the support with DCM and then ACN.
-
Coupling: Add the oxazaphospholidine monomer solution (100 µL, 10 µmol) and the CMPT activator solution (40 µL, 10 µmol) to the syringe. Agitate the mixture for 5 minutes.
-
Sulfurization: Wash the support with ACN. Add the sulfurizing reagent and agitate for 10 minutes. Wash the support with ACN.
-
Capping: Add capping solution A and capping solution B to the syringe and agitate for 2 minutes. Wash the support with ACN.
-
Repeat: Repeat steps 1-4 for the desired number of cycles to assemble the full-length oligonucleotide.
-
Cleavage and Deprotection: After the final cycle, treat the support with concentrated aqueous ammonia at 55 °C for 12 hours.
-
Purification: Filter the solution and purify the crude oligonucleotide by ion-pair reversed-phase HPLC.
Analysis of Diastereomeric Purity by 31P NMR
Sample Preparation:
-
Dissolve approximately 1-5 mg of the purified phosphorothioate oligonucleotide in 500 µL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O 9:1).
-
Add a known amount of an internal standard (e.g., trimethyl phosphate) if quantification is desired.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a proton-decoupled 31P NMR spectrum on a spectrometer with a phosphorus-sensitive probe.
-
Typical acquisition parameters include a spectral width of 100-200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
The Rp and Sp diastereomers of phosphorothioate linkages typically exhibit distinct chemical shifts in the 31P NMR spectrum, generally in the range of 55-60 ppm.
-
The relative integration of the signals corresponding to the Rp and Sp diastereomers can be used to determine the diastereomeric ratio.
Analysis of Diastereomeric Purity by Ion-Pair Reversed-Phase HPLC
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in acetonitrile/water (1:1, v/v).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50-60 °C.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide. For a dinucleotide, a gradient of 0-30% B over 30 minutes may be appropriate.
-
Detection: UV detection at 260 nm.
Analysis:
-
The Rp and Sp diastereomers often have slightly different retention times, allowing for their separation and quantification. The elution order can vary depending on the specific sequence and chromatographic conditions.
Biological Implications: Stereochemistry in STING Pathway Activation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides (CDNs), leading to the production of type I interferons and other inflammatory cytokines.[7][8][9] Cyclic GMP-AMP (cGAMP) is an endogenous second messenger that activates STING. Phosphorothioate analogs of cGAMP have been synthesized to enhance their stability and therapeutic potential.
The stereochemistry of the phosphorothioate linkages in cGAMP analogs can significantly influence their ability to activate STING. While detailed crystal structures of STING in complex with both Rp and Sp phosphorothioate cGAMP analogs are not yet available, molecular modeling and biochemical studies suggest that the two diastereomers may adopt different conformations within the STING binding pocket. This can lead to differential activation of the downstream signaling cascade.
Hypothesized differential activation of the STING pathway by Rp- and Sp-phosphorothioate cGAMP analogs.
It is hypothesized that one diastereomer (e.g., the Rp isomer) may bind to the STING dimer with higher affinity and induce a more pronounced conformational change, leading to robust oligomerization and downstream signaling. In contrast, the other diastereomer (e.g., the Sp isomer) might bind with lower affinity or induce a less optimal conformational change, resulting in weaker STING activation. This highlights the critical importance of stereochemical control in the design of CDN-based STING agonists for immunotherapy.
Conclusion
The stereochemistry of phosphorothioate linkages is a critical parameter in the design and development of oligonucleotide therapeutics. The ability to synthesize stereochemically pure phosphorothioates using methods such as the oxazaphospholidine approach has enabled researchers to investigate the distinct biological properties of Rp and Sp diastereomers. This has led to the development of next-generation oligonucleotide drugs with improved efficacy and safety profiles. A thorough understanding of the principles of stereocontrolled synthesis, coupled with robust analytical techniques for stereochemical characterization, is essential for advancing the field of nucleic acid-based medicine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication – Page 2 – ACSGCIPR [acsgcipr.org]
- 4. An approach to the stereoselective synthesis of Sp-dinucleoside phosphorothioates using phosphotriester chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Phosphorothioates in Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioates (PS) are a cornerstone of modern molecular biology and nucleic acid-based therapeutics. This modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone of an oligonucleotide is replaced by a sulfur atom, confers critical properties that enhance their utility in a wide range of applications.[1][2] The primary advantage of this substitution is a significant increase in resistance to nuclease degradation, thereby extending the half-life of oligonucleotides in biological systems.[3][4] This enhanced stability has been pivotal in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and probes for studying DNA-protein interactions.[1][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key applications of phosphorothioate-modified oligonucleotides, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical implementation.
Core Properties and Synthesis of Phosphorothioate (B77711) Oligonucleotides
The introduction of a sulfur atom into the phosphate backbone creates a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers.[6] While this chirality can sometimes influence binding affinity and protein interactions, the overall benefit of increased nuclease resistance is substantial.[6]
Quantitative Comparison of Phosphorothioate vs. Phosphodiester Oligonucleotides
The decision to use a phosphorothioate backbone involves a trade-off between enhanced stability and a slight modification of hybridization characteristics. The following tables summarize key quantitative differences.
Table 1: Nuclease Resistance
| Oligonucleotide Type | Half-life in Serum | Reference |
| Phosphodiester (PO) | ~5 minutes | [7] |
| Phosphorothioate (PS) | 35 to 50 hours (terminal elimination) | [7] |
Table 2: Thermal Stability of Duplexes
| Duplex Composition | Melting Temperature (Tm) | Reference |
| 12-mer PO-DNA duplex | 68°C | [8][9] |
| 12-mer PS-DNA duplex | 49°C | [8][10] |
| 15-mer PO-DNA:RNA hybrid | 45.1°C | [11] |
| 15-mer PS-DNA:RNA hybrid | 33.9°C | [11] |
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
Phosphorothioate oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, which is a cyclical process involving four main steps: detritylation, coupling, capping, and sulfurization (which replaces the standard oxidation step).[12][13][14]
References
- 1. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. researchgate.net [researchgate.net]
- 4. Capture-SELEX: Selection of DNA Aptamers for Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Therapeutic Modality: Foundational Papers on Phosphorothioate Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of phosphorothioate (B77711) antisense oligonucleotides (PS-ASOs) marked a pivotal moment in the quest for targeted therapeutics. By harnessing the specificity of Watson-Crick base pairing, these synthetic nucleic acid analogs offered a novel strategy to modulate gene expression at the mRNA level. This technical guide delves into the core foundational papers that established the principles of PS-ASO technology, providing a detailed look at the experimental methodologies, quantitative data, and the logical frameworks that paved the way for a new class of drugs.
The Dawn of an Idea: Antisense Inhibition of Viral Replication
The concept of using synthetic oligonucleotides to interfere with gene expression was first demonstrated in a seminal 1978 paper by Zamecnik and Stephenson. Their work provided the crucial in vivo proof-of-concept for the entire field of antisense technology.
Publication: Zamecnik, P. C., & Stephenson, M. L. (1978). Inhibition of Rous sarcoma virus replication and cell transformation by a specific oligodeoxynucleotide. Proceedings of the National Academy of Sciences of the United States of America, 75(1), 280–284.[1][2][3][4]
Experimental Protocol: Inhibition of Rous Sarcoma Virus in Chick Embryo Fibroblasts
Objective: To determine if a synthetic oligodeoxynucleotide complementary to the 3' and 5' terminal repeats of the Rous sarcoma virus (RSV) RNA could inhibit viral replication and cell transformation in an infected cell culture system.
Methodology:
-
Oligonucleotide: A 13-mer oligodeoxynucleotide with the sequence d(A-A-T-G-G-T-A-A-A-A-T-G-G) was chemically synthesized.
-
Cell Culture: Secondary chick embryo fibroblast (CEF) cultures were prepared.
-
Viral Infection: CEF cultures were infected with Rous sarcoma virus (Prague strain, subgroup C).
-
Oligonucleotide Treatment: The synthetic 13-mer was added to the culture medium of infected CEF cells at various concentrations.
-
Assessment of Viral Replication: Virus production was monitored by measuring the activity of reverse transcriptase in the culture supernatant.
-
Assessment of Cell Transformation: The degree of cell transformation (focus formation) was observed and quantified.
Quantitative Data: Inhibition of RSV Production
| Treatment Group | Reverse Transcriptase Activity (% of Control) | Focus Formation (% of Control) |
| Untreated Control | 100 | 100 |
| 13-mer (20 µM) | ~30 | Significantly Reduced |
| Control Oligonucleotide (non-complementary) | ~100 | No significant reduction |
Note: The exact quantitative values for focus formation were not presented as percentages in the original paper but were described as a significant reduction.
Signaling Pathway: Proposed Mechanism of Action
The authors proposed two potential mechanisms by which the antisense oligonucleotide could inhibit RSV replication.
Engineering Stability: The Introduction of the Phosphorothioate Backbone
While the pioneering work of Zamecnik and Stephenson established the antisense principle, the unmodified phosphodiester oligonucleotides used were susceptible to rapid degradation by cellular nucleases. The introduction of the phosphorothioate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with a sulfur atom, was a critical step in transforming antisense oligonucleotides into viable therapeutic candidates. The work of Fritz Eckstein was instrumental in the chemical synthesis of these modified oligonucleotides. A key paper by Stein and colleagues in 1988 systematically characterized the physicochemical properties of these analogs.
Publication: Stein, C. A., Subasinghe, C., Shinozuka, K., & Cohen, J. S. (1988). Physicochemical properties of phosphorothioate oligodeoxynucleotides. Nucleic acids research, 16(8), 3209–3221.[5][6][7]
Experimental Protocols
Objective: To synthesize and characterize the melting temperatures (Tm) and nuclease susceptibility of a series of phosphorothioate oligodeoxynucleotide (S-ODN) analogs.
Methodology:
-
Oligonucleotide Synthesis:
-
Phosphorothioate oligodeoxynucleotides were synthesized on an automated DNA synthesizer.
-
The key modification step involved the sulfurization of the internucleotide H-phosphonate or phosphite (B83602) triester intermediates using elemental sulfur in a carbon disulfide/pyridine/triethylamine solution.
-
Deprotection and purification were carried out using standard procedures.
-
-
Melting Temperature (Tm) Determination:
-
UV thermal denaturation studies were performed by monitoring the change in absorbance at 260 nm as a function of temperature.
-
Oligonucleotides were dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The Tm was determined as the temperature at which 50% of the duplex is dissociated.
-
-
Nuclease Susceptibility Assays:
-
DNase I Digestion: S-ODNs and their unmodified counterparts were incubated with DNase I. Aliquots were taken at various time points and analyzed by polyacrylamide gel electrophoresis (PAGE) to visualize the extent of degradation.
-
RNase H Digestion: Duplexes of S-ODNs with complementary RNA (poly-rA) were incubated with RNase H. The degradation of the RNA strand was monitored over time.
-
Quantitative Data: Physicochemical Properties of Phosphorothioate Oligonucleotides
Table 2.1: Melting Temperatures (Tm) of Phosphorothioate (PS) vs. Phosphodiester (PO) Duplexes
| Duplex | Tm (°C) - PO | Tm (°C) - PS | ΔTm (°C) |
| d(A)12 · d(T)12 | 33.5 | 27.0 | -6.5 |
| d(G)12 · d(C)12 | 68.0 | 65.5 | -2.5 |
| d(A)20 · poly(dT) | 58.0 | 48.0 | -10.0 |
| d(A)20 · poly(U) | 55.0 | 43.0 | -12.0 |
Table 2.2: Nuclease Susceptibility
| Oligonucleotide | Nuclease | Relative Susceptibility |
| Phosphodiester | DNase I | High |
| Phosphorothioate | DNase I | Significantly Reduced |
| PO-DNA/RNA Hybrid | RNase H | Susceptible |
| PS-DNA/RNA Hybrid | RNase H | More Susceptible |
Experimental Workflow: Synthesis and Characterization of PS-ODNs
Targeting a Human Gene: Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1)
With the foundational principles of antisense and the chemical stability of phosphorothioates established, the next crucial step was to demonstrate the specific inhibition of a human gene. The 1991 paper by Chiang and colleagues provided a compelling example of this by targeting Intercellular Adhesion Molecule-1 (ICAM-1), a protein involved in inflammation.
Publication: Chiang, M. Y., Chan, H., Zounes, M. A., Freier, S. M., Lima, W. F., & Bennett, C. F. (1991). Antisense oligonucleotides inhibit intercellular adhesion molecule 1 expression by two distinct mechanisms. The Journal of biological chemistry, 266(27), 18162–18171.[8][9]
Experimental Protocols
Objective: To investigate the ability of phosphorothioate antisense oligonucleotides to specifically inhibit the expression of human ICAM-1 in cultured cells and to elucidate the mechanism of action.
Methodology:
-
Cell Culture and Induction: Human umbilical vein endothelial cells (HUVEC) and A549 human lung carcinoma cells were cultured. ICAM-1 expression was induced using cytokines such as interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α).
-
Oligonucleotide Design and Treatment: Phosphorothioate antisense oligonucleotides were designed to be complementary to various regions of the human ICAM-1 mRNA. Cells were treated with the oligonucleotides, typically using a cationic lipid-based transfection reagent (Lipofectin) to facilitate cellular uptake.
-
ICAM-1 Protein Quantification (ELISA): A cell-based enzyme-linked immunosorbent assay (ELISA) was developed to quantify the levels of ICAM-1 protein on the cell surface.
-
ICAM-1 Protein Synthesis (Immunoprecipitation): Cells were metabolically labeled with [³⁵S]methionine, and ICAM-1 protein was immunoprecipitated from cell lysates using a specific antibody, followed by SDS-PAGE and autoradiography.
-
ICAM-1 mRNA Quantification (Northern Blot): Total RNA was extracted from treated and untreated cells, and the levels of ICAM-1 mRNA were determined by Northern blot analysis using a radiolabeled ICAM-1 cDNA probe.
-
Mechanism of Action Studies:
-
RNase H-dependency: 2'-O-methyl modified oligonucleotides, which do not support RNase H activity, were used to determine if the antisense effect was dependent on RNase H-mediated cleavage of the target mRNA.
-
Transcriptional Rate: Nuclear run-on assays were performed to assess whether the antisense oligonucleotides affected the rate of ICAM-1 gene transcription.
-
Quantitative Data: Inhibition of ICAM-1 Expression
Table 3.1: Inhibition of IL-1β-induced ICAM-1 Protein Expression in A549 Cells
| Oligonucleotide (Target Region) | Concentration (nM) | % Inhibition of ICAM-1 Expression |
| ISIS 1570 (AUG start codon) | 100 | ~70% |
| ISIS 1939 (3'-UTR) | 100 | ~80% |
| Scrambled Control | 100 | <10% |
Table 3.2: Effect of Antisense Oligonucleotides on ICAM-1 mRNA Levels
| Oligonucleotide | Effect on ICAM-1 mRNA |
| ISIS 1570 | No significant change |
| ISIS 1939 | Significant reduction |
Signaling Pathways: Two Distinct Mechanisms of Antisense Inhibition
This study revealed two distinct mechanisms by which phosphorothioate antisense oligonucleotides can inhibit gene expression.
These foundational papers collectively laid the groundwork for the development of phosphorothioate antisense oligonucleotides as a powerful therapeutic platform. They established the biological feasibility of the antisense approach, addressed the critical issue of nuclease stability through chemical modification, and demonstrated the specific and potent inhibition of a human disease-relevant gene, paving the way for the clinical development of this important class of drugs.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Oligonucleotide drug discovery: its journey through time | Revvity [revvity.com]
- 3. pnas.org [pnas.org]
- 4. Zamecnik, P.C. and Stephenson, M.L. (1978) Inhibition of Rous sarcoma Virus Replication and Cell Transformation by a Specific Oligodeoxynucleotide. Proceedings of the National Academy of Sciences of the United States of America, 75, 280-284. - References - Scientific Research Publishing [scirp.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - The experimental use of antisense oligonucleotides: a guide for the perplexed [jci.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Phosphorothioic Acid: Nomenclature and Structural Representation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the nomenclature and structural complexities of phosphorothioic acid and its derivatives. With a focus on applications in drug development, particularly for therapeutic oligonucleotides, this document details the systematic naming conventions, stereochemical representations, physicochemical properties, and common experimental protocols essential for professionals in the field.
Nomenclature of this compound
The nomenclature of phosphorothioic acids can be complex due to the various possible locations of sulfur atoms and the existence of tautomers. Understanding both systematic and common naming conventions is crucial for unambiguous communication in research and development.
Systematic IUPAC Nomenclature
Systematic naming follows the principles of substitutive nomenclature, treating phosphorothioic acids as derivatives of the parent, phosphoric acid. The name changes depending on how many oxygen atoms are replaced by sulfur.
-
This compound (Monothiophosphoric Acid): This is the parent acid with the formula H₃PO₃S. It is derived from phosphoric acid (H₃PO₄) by the replacement of one oxygen atom with a sulfur atom.[1][2]
-
Tautomerism: this compound exists in two tautomeric forms: the thiono form, which contains a phosphorus-sulfur double bond (P=S), and the thiolo form, which contains a phosphorus-sulfur single bond with a protonated thiol group (P-SH).[1][2] The IUPAC name for the thiono tautomer is trihydroxy(sulfanylidene)-λ⁵-phosphane.[2]
-
Esters and Salts: For esters, the locants 'O' and 'S' are used to specify the attachment points of the organic groups. For example, O,O,S-trimethyl phosphorothioate (B77711) indicates two methyl groups attached to oxygen and one to sulfur.[3] In contrast, O,O,O-trimethyl phosphorothioate would refer to the thiono tautomer.
The relationship between phosphoric acid and its thio-derivatives is illustrated below.
Common Nomenclature in Drug Development
In the context of drug development, particularly for antisense oligonucleotides and siRNAs, the term "phosphorothioate" (PS) refers to a modification of the phosphodiester backbone.[4] In this modification, a non-bridging oxygen atom of the phosphate (B84403) linkage is replaced by a sulfur atom.[5][6] This modification confers resistance to nuclease degradation, thereby increasing the drug's stability and bioavailability in vivo.[4][5]
Structural Representation and Stereochemistry
The replacement of an oxygen atom with a sulfur atom in the phosphodiester linkage of an oligonucleotide has a profound structural consequence: it renders the phosphorus atom a chiral center.
Chirality at the Phosphorus Center
In a natural phosphodiester linkage, the phosphorus atom is bonded to two oxygen atoms (one bridging, one non-bridging), a third ester oxygen, and a fourth double-bonded oxygen, making it prochiral. When one of the non-bridging oxygens is replaced by sulfur, the phosphorus atom becomes bonded to four different substituents (the 5'-oxygen, the 3'-oxygen, the non-bridging oxygen, and the sulfur atom). This creates a stereocenter, leading to two possible diastereomers for each phosphorothioate linkage.[5]
Rp and Sp Configuration
The stereochemistry at the chiral phosphorus center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which are adapted for the tetrahedral phosphorus geometry. The two resulting stereoisomers are denoted as Rp and Sp .
-
Priority Assignment: The priority of the substituents around the phosphorus atom is assigned based on atomic number. For a phosphorothioate linkage in an oligonucleotide, the typical priority order is: Sulfur > 5'-Bridging Oxygen > 3'-Bridging Oxygen > Non-bridging Oxygen.
-
Rp Configuration: If the sequence of substituents from highest to lowest priority describes a rectus (right-handed or clockwise) turn when viewed with the lowest-priority group pointing away, the configuration is Rp.
-
Sp Configuration: If the sequence describes a sinister (left-handed or counter-clockwise) turn, the configuration is Sp.
The presence of these diastereomers is significant, as they can possess different biological activities and susceptibilities to enzymatic degradation.[7]
References
- 1. Thiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Thiophosphoric acid | H3O3PS | CID 167254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, O,O-diethyl S-methyl ester [webbook.nist.gov]
- 4. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Purification of Phosphorodithioate DNA | Springer Nature Experiments [experiments.springernature.com]
- 6. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorothioate-modified oligodeoxyribonucleotides. III. NMR and UV spectroscopic studies of the Rp-Rp, Sp-Sp, and Rp-Sp duplexes, [d(GGSAATTCC)]2, derived from diastereomeric O-ethyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Dawn of Antisense Technology: Early Investigations into the Cellular Uptake of Phosphorothioate Oligonucleotides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of phosphorothioate (B77711) oligonucleotides (PS-oligos) in the late 1980s and early 1990s marked a pivotal moment in the development of antisense technology. These modified nucleic acid analogs, with one of the non-bridging oxygen atoms in the phosphate (B84403) backbone replaced by sulfur, offered newfound stability against nuclease degradation, a critical hurdle for their therapeutic application. However, their journey from a laboratory curiosity to a viable therapeutic platform hinged on a fundamental question: how do these relatively large, charged molecules enter cells to reach their intended RNA targets? This technical guide delves into the seminal early investigations that first illuminated the cellular uptake mechanisms of PS-oligos, providing a comprehensive overview of the key experiments, quantitative data, and nascent understanding of the biological pathways involved.
Quantitative Analysis of PS-Oligo Cellular Uptake: Key Findings from Early Studies
Early researchers employed a combination of radiolabeling and fluorescence techniques to quantify the uptake of PS-oligos into various cell lines. The use of ³⁵S-labeled PS-oligos allowed for sensitive detection and measurement of intracellular accumulation, while fluorescently-tagged oligos provided insights into their subcellular localization through microscopy. The following tables summarize the key quantitative data from these pioneering studies.
| Cell Line | Oligonucleotide Type | Concentration (µM) | Incubation Time | Intracellular/Extracellular Ratio | Key Findings & Reference |
| V79, HeLa, H9, Human Monocytes | ³⁵S-labeled PS-oligo | Low (not specified) | 1 hour | >100 | Uptake is efficient and leads to significant intracellular accumulation, suggesting a concentrating mechanism. The process appears saturable at low concentrations.[1][2] |
| Various Cell Lines | ³⁵S-labeled PS-oligo | Not specified | 16 hours | - | Intracellular accumulation reaches a maximum at approximately 16 hours, after which a decrease is observed, suggesting an efflux mechanism.[3] |
| HL60 | Phosphodiester (PO) oligo | - | - | - | Exhibits apparent saturation binding with a Km of 22 ± 1 nM. |
| HL60 | Phosphorothioate (PS) oligo | - | - | - | Competitively inhibits the binding of PO-oligos with a Kc of 5 ± 2 nM, indicating a shared binding site and higher affinity for PS-oligos. |
Table 1: Quantitative Data from Early Cellular Uptake Studies of Phosphorothioate Oligonucleotides. This table summarizes key quantitative findings from seminal studies investigating the cellular uptake of PS-oligos.
Elucidating the Mechanisms of Entry: Endocytosis and the Role of Protein Binding
Initial investigations quickly pointed towards endocytosis as the primary mechanism for PS-oligo internalization. This was supported by the temperature-dependent nature of the uptake and the vesicular appearance of fluorescently-labeled oligos within the cytoplasm.[4] The prevailing model that emerged from this early work proposed a two-step process: initial adsorption to the cell surface followed by internalization.
Adsorptive Endocytosis: The polyanionic nature of the phosphorothioate backbone was found to facilitate binding to a variety of cell surface proteins. This interaction was a critical first step, concentrating the oligos at the cell surface before their internalization. Early studies identified a number of proteins that could bind to PS-oligos, laying the groundwork for the later discovery of specific receptors.
Receptor-Mediated Endocytosis at Low Concentrations: A key observation from early studies was that at low concentrations (typically <1 µM), the uptake of PS-oligos appeared to be a saturable process.[1][2][5] This suggested the involvement of a finite number of specific binding sites, or receptors, on the cell surface. This receptor-mediated pathway was considered to be a more efficient mode of uptake compared to non-specific mechanisms.
Fluid-Phase Endocytosis at High Concentrations: In contrast, at higher concentrations, the uptake mechanism appeared to shift towards a non-saturable, fluid-phase endocytosis (pinocytosis).[5] In this process, the oligos are taken into the cell within vesicles formed from the invagination of the cell membrane, without the need for specific receptor binding.
The following diagram illustrates the proposed dual-pathway model for PS-oligo uptake:
The Role of Signaling Pathways: Early Insights into Protein Kinase C (PKC)
Seminal work by Stein and colleagues in 1993 provided a crucial link between PS-oligo uptake and intracellular signaling pathways. Their research in HL60 cells demonstrated that PS-oligos, and to a lesser extent their phosphodiester counterparts, could inhibit the activity of Protein Kinase C (PKC).[6] Furthermore, they showed that other known PKC inhibitors also hindered the internalization of markers for pinocytosis, suggesting that PKC activity was necessary for this uptake mechanism. This was one of the first indications that the uptake of oligonucleotides was not a passive process but was intertwined with the cell's signaling machinery.
The proposed mechanism involved PKC's role in regulating the endocytic machinery. Activation of PKC can lead to the phosphorylation of various proteins involved in the formation and trafficking of endocytic vesicles. By inhibiting PKC, PS-oligos were thought to disrupt this process, thereby reducing their own internalization via pinocytosis.
Experimental Protocols from Early Investigations
The following sections provide detailed methodologies for the key experiments cited in the early investigations of PS-oligo cellular uptake. These protocols are reconstructed based on the descriptions in the seminal papers of that era.
Quantification of Cellular Uptake using ³⁵S-Labeled PS-Oligonucleotides
This protocol describes the common method used to quantify the total cellular association of PS-oligos.
Materials:
-
³⁵S-labeled PS-oligonucleotide
-
Cultured cells (e.g., HeLa, HL60) in appropriate growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Oligonucleotide Incubation: Remove the growth medium and add fresh medium containing the desired concentration of ³⁵S-labeled PS-oligo.
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 1, 4, 16 hours).
-
Washing: At the end of the incubation period, aspirate the medium containing the radiolabeled oligo. Wash the cells extensively with ice-cold PBS (typically 3-5 times) to remove any non-specifically bound or extracellular oligonucleotides.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are proportional to the amount of cell-associated oligonucleotide. This can be normalized to the total protein content of the cell lysate or the cell number.
Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol outlines the general procedure for visualizing the subcellular localization of fluorescently-labeled PS-oligos.
Materials:
-
Fluorescently-labeled PS-oligonucleotide (e.g., fluorescein- or rhodamine-conjugated)
-
Cultured cells grown on coverslips
-
Growth medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips placed in petri dishes until they reach the desired confluency.
-
Oligonucleotide Incubation: Replace the growth medium with fresh medium containing the fluorescently-labeled PS-oligo at the desired concentration.
-
Incubation: Incubate the cells at 37°C for the specified duration.
-
Washing: Gently wash the coverslips with PBS to remove extracellular oligos.
-
Fixation: Fix the cells by incubating the coverslips in a fixative solution for a short period (e.g., 10-15 minutes) at room temperature.
-
Mounting: After washing away the fixative with PBS, mount the coverslips onto glass slides using a mounting medium.
-
Microscopy: Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used. Capture images to document the subcellular distribution of the fluorescent signal.
Subcellular Fractionation
This protocol provides a general outline for separating cellular components to determine the distribution of PS-oligos within different organelles.
Materials:
-
Cells treated with labeled PS-oligos
-
Homogenization buffer (isotonic buffer to maintain organelle integrity)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Sucrose gradient solutions (for further purification, if needed)
Procedure:
-
Cell Harvesting and Lysis: Harvest the cells and gently lyse them in a hypotonic buffer to release the cytoplasmic contents while keeping the nuclei intact.
-
Differential Centrifugation:
-
Low-speed centrifugation: Centrifuge the cell lysate at a low speed (e.g., 600 x g) to pellet the nuclei. The supernatant contains the cytoplasm and other organelles.
-
Mid-speed centrifugation: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
High-speed centrifugation (ultracentrifugation): Centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g) to pellet microsomes (fragments of the endoplasmic reticulum and plasma membrane). The final supernatant represents the soluble cytosolic fraction.
-
-
Analysis of Fractions: Measure the amount of labeled PS-oligo (either by radioactivity or fluorescence) in each fraction to determine its subcellular distribution.
Conclusion and Future Outlook
The early investigations into the cellular uptake of phosphorothioate oligonucleotides laid a critical foundation for the entire field of antisense therapeutics. These pioneering studies established that PS-oligos could indeed enter cells in sufficient quantities to be pharmacologically active. They identified endocytosis as the primary uptake mechanism, with a dual model of receptor-mediated and fluid-phase pathways depending on the oligonucleotide concentration. Furthermore, the early link to intracellular signaling pathways, such as the involvement of PKC, opened up new avenues of research into the complex interplay between these therapeutic molecules and the host cell's biology. While our understanding of PS-oligo uptake has become significantly more sophisticated over the past three decades with the identification of specific receptors like scavenger receptors and the elucidation of detailed endosomal escape mechanisms, the fundamental principles uncovered in these early studies remain cornerstones of the field. This guide serves as a testament to the ingenuity and perseverance of the early researchers who paved the way for the development of a new class of therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular Fractionation [labome.com]
- 6. US6623962B1 - Enzymatic nucleic acid treatment of diseases of conditions related to levels of epidermal growth factor receptors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (B77711) oligonucleotides (PS-oligos) are synthetic analogs of nucleic acids where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, a critical property for their use as therapeutic agents, including antisense oligonucleotides and siRNAs. The automated solid-phase synthesis of PS-oligos is the cornerstone of their production, enabling the efficient and sequential assembly of these molecules. This document provides a detailed protocol for the solid-phase synthesis of phosphorothioate oligonucleotides, targeting researchers, scientists, and drug development professionals. It outlines the synthesis cycle, key reagents, post-synthesis processing, and purification strategies, supported by quantitative data and visual workflows to ensure clarity and reproducibility.
Solid-Phase Synthesis Workflow
The synthesis of phosphorothioate oligonucleotides is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. Each cycle, which adds one nucleoside monomer to the growing chain, consists of four main steps: deblocking, coupling, sulfurization, and capping.
Key Reagents and Materials
| Reagent/Material | Function | Supplier Examples |
| Solid Support | Insoluble matrix for oligonucleotide synthesis (e.g., Controlled Pore Glass - CPG) | Glen Research, Sigma-Aldrich |
| Phosphoramidites | Activated nucleoside monomers (A, C, G, T) with protecting groups | ChemGenes, Glen Research |
| Deblocking Solution | Removes the 5'-DMT protecting group (e.g., 3% Trichloroacetic acid in Dichloromethane) | Sigma-Aldrich, Thermo Fisher Scientific |
| Activator | Catalyzes the coupling reaction (e.g., 5-Ethylthio-1H-tetrazole - ETT) | Glen Research, Biosolve |
| Sulfurizing Reagent | Converts phosphite triester to phosphorothioate triester (e.g., DDTT, Beaucage Reagent) | Glen Research, ChemGenes |
| Capping Reagents | Blocks unreacted 5'-hydroxyl groups (e.g., Acetic Anhydride (B1165640) and N-Methylimidazole) | Sigma-Aldrich, Acros Organics |
| Cleavage & Deprotection | Releases oligonucleotide from support and removes protecting groups (e.g., Ammonium (B1175870) Hydroxide) | Sigma-Aldrich, J.T. Baker |
| Solvents | Anhydrous Acetonitrile (B52724), Dichloromethane | VWR, Thermo Fisher Scientific |
Experimental Protocols
Deblocking (Detritylation)
This initial step of each cycle removes the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support, making it available for the next coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile.
-
Deliver the deblocking solution to the synthesis column and incubate for 60-120 seconds.
-
The appearance of an orange color, due to the released DMT cation, can be monitored spectrophotometrically at 495 nm to assess coupling efficiency from the previous cycle.[1]
-
Wash the support thoroughly with anhydrous acetonitrile to remove the deblocking solution and the DMT cation.
-
Coupling
The activated phosphoramidite (B1245037) monomer is added to the deblocked nucleoside on the solid support, forming a phosphite triester linkage.
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. A 5- to 20-fold molar excess of phosphoramidite and activator over the support-bound nucleoside is typically used.[2][3]
-
Allow the coupling reaction to proceed for 30-120 seconds for DNA phosphoramidites. Sterically hindered monomers like those for RNA synthesis may require longer coupling times (5-15 minutes).[3]
-
Wash the support with anhydrous acetonitrile to remove unreacted reagents.
-
Sulfurization
The unstable phosphite triester is converted to a stable phosphorothioate triester by treatment with a sulfurizing reagent.
-
Reagents:
-
Option A: DDTT (Sulfurizing Reagent II): 0.05 M solution of 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione in anhydrous acetonitrile or a mixture of acetonitrile and pyridine (B92270).
-
Option B: Beaucage Reagent: 0.05 M solution of 3H-1,2-benzodithiol-3-one 1,1-dioxide in anhydrous acetonitrile.
-
-
Procedure:
-
Deliver the sulfurizing reagent solution to the synthesis column.
-
Incubate for the recommended time (see table below).
-
Wash the support thoroughly with anhydrous acetonitrile.
-
Comparison of Common Sulfurizing Reagents
| Parameter | Beaucage Reagent | DDTT (Sulfurizing Reagent II) | Phenylacetyl Disulfide (PADS) |
| Typical Concentration | 0.05 M in Acetonitrile | 0.05 M - 0.1 M in Acetonitrile/Pyridine | 0.2 M in Acetonitrile/3-Picoline |
| Sulfurization Time (DNA) | ~30 seconds | ~60 seconds | ~3 minutes |
| Sulfurization Time (RNA) | ~4 - 6 minutes | ~2 - 6 minutes | Not commonly used for RNA |
| Sulfurization Efficiency | >96% | >99% | >99.8% with "aged" solution |
| Solution Stability | Limited on synthesizer | High, stable for months | Requires "aging" for optimal efficiency |
Data compiled from references:[4][5][6][7][8]
Capping
This step permanently blocks any unreacted 5'-hydroxyl groups by acetylation to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.
-
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (B95107) (THF) with pyridine or lutidine.
-
Capping B: N-Methylimidazole in THF.
-
-
Procedure:
-
Simultaneously deliver Capping A and Capping B solutions to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the support with anhydrous acetonitrile.
-
For phosphorothioate synthesis, the capping step is performed after the sulfurization step.[2] Interestingly, byproducts of some sulfurization reagents can act as in-situ capping agents, potentially allowing for the elimination of the traditional capping step.[9]
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed.
-
Reagent: Concentrated Ammonium Hydroxide (B78521).
-
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at room temperature or 55°C for a specified duration (e.g., 12-16 hours). The exact conditions depend on the protecting groups used.
-
After incubation, carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Wash the solid support with water or a suitable buffer and combine the washes with the supernatant.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Purification
Purification is essential to remove truncated sequences, failure sequences, and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying phosphorothioate oligonucleotides.
-
Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Column: C18 column.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile/water (e.g., 50:50 v/v).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides based on their hydrophobicity. The DMT-on full-length product is more hydrophobic and will have a longer retention time, allowing for its separation from DMT-off failure sequences.
-
Post-Purification: The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
Typical Yield and Purity
| Synthesis Scale | Crude Yield (OD units) | Purity after HPLC |
| 0.2 µmol | 5 - 10 | >95% |
| 1.0 µmol | 20 - 50 | >95% |
| 10 µmol | 150 - 300 | >95% |
Yields are highly sequence-dependent and can vary.
Conclusion
The solid-phase synthesis of phosphorothioate oligonucleotides is a well-established and robust method crucial for the development of nucleic acid-based therapeutics. By carefully controlling each step of the synthesis cycle—deblocking, coupling, sulfurization, and capping—and employing efficient post-synthesis cleavage, deprotection, and purification protocols, high-purity phosphorothioate oligonucleotides can be reliably produced. The choice of reagents, particularly the sulfurizing agent, can significantly impact the efficiency and purity of the final product, with newer reagents like DDTT offering advantages in stability and performance. Adherence to detailed and optimized protocols is paramount for achieving the high-quality oligonucleotides required for research, diagnostics, and therapeutic applications.
References
- 1. DNA寡核苷酸合成 [sigmaaldrich.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiolation Reagents | Application Notes | ChemGenes [chemgenes.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Applications of Phosphorothioate-Modified Oligonucleotides in Gene Silencing Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (B77711) (PS) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone of an oligonucleotide is replaced by a sulfur atom, is a cornerstone of gene silencing research and therapeutic development. This chemical alteration confers critical advantages to synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), primarily by enhancing their resistance to nuclease degradation and improving their pharmacokinetic properties. These attributes are essential for their efficacy in both in vitro and in vivo applications. This document provides detailed application notes and experimental protocols for utilizing phosphorothioate-modified oligonucleotides in gene silencing experiments.
Key Applications of Phosphorothioate Modifications
Phosphorothioate linkages are integral to the design of oligonucleotides for a variety of gene silencing applications:
-
Increased Nuclease Resistance: The PS modification protects oligonucleotides from degradation by cellular nucleases, significantly extending their half-life in biological fluids and within cells.[1][2][3][4] Unmodified oligonucleotides are rapidly degraded, often within minutes, whereas PS-modified oligonucleotides can have a half-life of 35 to 50 hours in plasma.[5]
-
Enhanced Cellular Uptake: The increased hydrophobicity and protein-binding affinity of PS-modified oligonucleotides facilitate their uptake into cells.[6][7] This is a crucial step for the oligonucleotide to reach its target mRNA in the cytoplasm or nucleus.
-
Antisense Oligonucleotides (ASOs): PS-ASOs are single-stranded DNA molecules designed to bind to a specific mRNA sequence. This binding can lead to the degradation of the target mRNA by RNase H, an enzyme that recognizes the DNA:RNA heteroduplex, thereby inhibiting protein translation.[8][9]
-
Small Interfering RNAs (siRNAs): While extensive PS modification can be detrimental to siRNA activity, incorporating a few PS linkages at the 3'-ends of both the sense and antisense strands can protect the siRNA duplex from exonuclease degradation without significantly impacting the RNA interference (RNAi) pathway.[7][10][11]
-
In Vivo Gene Silencing: The enhanced stability and favorable pharmacokinetic profile of PS-modified oligonucleotides make them suitable for systemic administration in animal models and clinical trials for a wide range of diseases, including cancer, viral infections, and genetic disorders.[12][13][14]
Data Presentation: Quantitative Analysis of Phosphorothioate Oligonucleotides
The following tables summarize key quantitative data related to the performance of phosphorothioate-modified oligonucleotides in gene silencing experiments.
Table 1: Nuclease Resistance and Half-Life
| Oligonucleotide Type | Modification | Half-Life in Human Plasma | Reference |
| Phosphodiester Oligonucleotide | Unmodified | ~5 minutes | [5] |
| Phosphorothioate Oligonucleotide | Fully Modified | 35 - 50 hours | [5] |
| 25-mer Phosphorothioate ASO | Fully Modified | >120 hours (in vitro degradation) | [15] |
Table 2: In Vitro Gene Silencing Efficacy
| Target Gene | Oligonucleotide Type | Modification | Cell Line | IC50 | Reference |
| Human C-raf Kinase | ASO (ISIS 5132) | Phosphorothioate | A549 | ~100 nM | [16] |
| Vanilloid Receptor 1 (VR1) | LNA gapmer ASO | Phosphorothioate | HEK293 | 0.4 nM | [17] |
| Vanilloid Receptor 1 (VR1) | Phosphorothioate ASO | Phosphorothioate | HEK293 | ~70 nM | [17] |
| Vanilloid Receptor 1 (VR1) | 2'-O-methyl-modified ASO | Phosphorothioate | HEK293 | ~220 nM | [17] |
| CXCl12 | ASO (Full Rp gap) | Phosphorothioate | 3T3-L1 | ~0.1 µM | [18] |
| PLK1 | siRNA | Rp-Phosphorothioate | HeLa | Not specified, but conserved efficiency | [19] |
Experimental Protocols
Protocol 1: In Vitro Gene Silencing using Phosphorothioate ASOs with Cationic Lipid Transfection
This protocol describes the delivery of a phosphorothioate-modified ASO into mammalian cells using a cationic lipid transfection reagent to achieve target mRNA knockdown.
Materials:
-
Phosphorothioate ASO targeting the gene of interest (and appropriate controls, e.g., scrambled sequence)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 or a similar cationic lipid transfection reagent
-
6-well or 96-well cell culture plates
-
Nuclease-free water
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Reagents for quantitative PCR (qPCR) (e.g., SYBR Green Master Mix)
-
Primers for target gene and a housekeeping gene (for qPCR normalization)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 2.5 x 10^5 cells per well).[20]
-
Use antibiotic-free complete growth medium.
-
-
Preparation of ASO-Lipid Complexes:
-
For each well to be transfected, dilute the desired amount of ASO (e.g., to a final concentration of 10-100 nM) in 250 µL of Opti-MEM™. Mix gently.[16][20]
-
In a separate tube, dilute the appropriate amount of Lipofectamine™ 2000 (refer to manufacturer's instructions, typically 5 µL for a 6-well plate) in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[20]
-
Combine the diluted ASO and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.[20]
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
Add the 500 µL of ASO-lipid complex dropwise to each well.[20]
-
Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[20]
-
-
Analysis of Gene Knockdown:
-
After the incubation period, harvest the cells.
-
Extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene.
-
Calculate the percentage of target gene knockdown relative to cells treated with a scrambled control ASO or mock-transfected cells.
-
Protocol 2: Assessment of Nuclease Resistance of Phosphorothioate Oligonucleotides
This protocol provides a method to evaluate the stability of PS-modified oligonucleotides in the presence of nucleases, for example, in serum.
Materials:
-
Phosphorothioate-modified oligonucleotide
-
Unmodified phosphodiester oligonucleotide (as a control)
-
Human serum or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC system
-
Loading dye for PAGE
-
Staining agent for nucleic acids (e.g., SYBR Gold)
Procedure:
-
Incubation with Serum:
-
Prepare a solution of the oligonucleotide (both modified and unmodified) in nuclease-free water or TE buffer at a known concentration.
-
In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 90% serum and 10% oligonucleotide solution).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately stop the degradation reaction by freezing the aliquot at -80°C or by adding a stop solution (e.g., formamide-containing loading dye for PAGE).
-
-
Analysis by PAGE:
-
Thaw the collected samples.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a nucleic acid stain and visualize the bands under a UV transilluminator.
-
The intensity of the full-length oligonucleotide band at different time points indicates its stability.
-
-
Analysis by HPLC:
-
Equilibrate the HPLC system with the appropriate buffers for oligonucleotide analysis.
-
Inject the collected samples.
-
Analyze the chromatograms to quantify the amount of full-length oligonucleotide remaining at each time point.[1]
-
Protocol 3: RNase H Activity Assay
This protocol is designed to confirm that a phosphorothioate ASO can guide RNase H to cleave a target RNA.
Materials:
-
Phosphorothioate ASO
-
Target RNA transcript (can be fluorescently labeled or radiolabeled for detection)
-
Recombinant human RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 10 mM DTT)[21]
-
Nuclease-free water
-
Loading buffer (e.g., formamide-based)
-
PAGE system
Procedure:
-
Annealing of ASO and Target RNA:
-
In a nuclease-free tube, mix the ASO and the target RNA in a 1:1 molar ratio in an annealing buffer (e.g., 1x PBS).
-
Heat the mixture to 94°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[21]
-
-
RNase H Cleavage Reaction:
-
Analysis of Cleavage Products:
-
Stop the reaction by adding loading buffer containing a denaturant (e.g., formamide) and EDTA.
-
Heat the samples to denature the nucleic acids.
-
Separate the cleavage products by denaturing PAGE.
-
Visualize the results by autoradiography (for radiolabeled RNA) or fluorescence imaging (for fluorescently labeled RNA). A smaller band corresponding to the cleaved RNA fragment will be visible in the presence of the ASO and RNase H.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 8. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 9. idtdna.com [idtdna.com]
- 10. Chirality matters: stereo-defined phosphorothioate linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo delivery of phosphorothioate oligonucleotides into murine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo transport and delivery of phosphorothioate oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular distribution of phosphorothioate oligonucleotide following intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of phosphorothioate oligonucleotide metabolism in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Anti-cancer gene silencing of phosphorothioate siRNAs [science.scu.edu.cn]
- 20. genscript.com [genscript.com]
- 21. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Introducing Phosphorothioate Linkages into RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of phosphorothioate (B77711) (PS) linkages into RNA oligonucleotides is a critical modification in the development of nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. The resulting phosphorothioate linkage enhances the nuclease resistance of the RNA molecule, thereby increasing its in vivo stability and therapeutic efficacy.[1][2] This document provides detailed application notes and protocols for the primary chemical and enzymatic methods used to introduce these modifications.
Chemical Synthesis Methods
Chemical synthesis, particularly solid-phase synthesis, is the most established and widely used approach for generating phosphorothioate-modified RNA. Two primary chemistries are employed: phosphoramidite (B1245037) and H-phosphonate.
Solid-Phase Synthesis via Phosphoramidite Chemistry
The phosphoramidite method is a cyclical process performed on an automated synthesizer, involving four key steps for each nucleotide addition: deblocking, coupling, sulfurization, and capping.[3]
Caption: Automated solid-phase synthesis cycle for phosphorothioate RNA.
The critical step for introducing the phosphorothioate linkage is the sulfurization of the internucleotide phosphite triester. Several reagents are available, each with distinct properties. The choice of reagent can significantly impact the yield and purity of the final product.
| Parameter | Beaucage Reagent | 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) | Phenylacetyl disulfide (PADS) |
| Chemical Name | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 3-Ethoxy-1,2,4-dithiazoline-5-one | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | Phenylacetyl disulfide |
| Typical Concentration | 0.05 M in anhydrous acetonitrile (B52724) | 0.05 M in anhydrous acetonitrile | 0.05 M - 0.1 M in anhydrous acetonitrile or acetonitrile/pyridine (B92270) | Not specified |
| Sulfurization Time (RNA) | ~4 - 6 minutes | ~2 minutes | ~2 - 6 minutes | Not specified |
| Sulfurization Efficiency | ~96-98% | >99% | High | High |
| Stability in Solution | Limited long-term stability | Stable in solution | Stable for over 6 months in solution | Not specified |
| Cost | Expensive | Relatively easy and inexpensive to prepare | Expensive | Inexpensive |
| Key Observations | Sluggish reaction with RNA. | Highly effective at low concentrations and short reaction times.[4] | Offers flexibility in concentration and is highly efficient for sterically hindered 2'-O-protected ribonucleosides.[5] | Successfully used in large-scale synthesis.[1] |
This protocol outlines a single cycle for the addition of one phosphorothioate-linked nucleotide using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Phosphoramidite solutions (0.05-0.2 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).
-
Sulfurizing reagent solution (e.g., 0.05 M DDTT in anhydrous acetonitrile/pyridine).
-
Capping Solution A: Acetic anhydride/pyridine/THF.
-
Capping Solution B: 16% 1-Methylimidazole/THF.
-
Cleavage and deprotection solution (e.g., concentrated ammonia:ethanol (B145695) 3:1 v/v).
Procedure:
-
Deblocking (Detritylation):
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the immobilized nucleoside.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Deliver the appropriate phosphoramidite and activator solutions simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (typically 2-10 minutes for RNA monomers).
-
-
Sulfurization:
-
Wash the support with anhydrous acetonitrile.
-
Deliver the sulfurizing reagent solution to the column.
-
Allow the sulfurization reaction to proceed for the specified time (e.g., 2-6 minutes for DDTT). This step converts the newly formed phosphite triester to a phosphorothioate triester.
-
-
Capping:
-
Wash the support with anhydrous acetonitrile.
-
Deliver the capping solutions to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
-
Wash the support with anhydrous acetonitrile.
-
-
Iteration:
-
Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution (e.g., concentrated ammonia:ethanol at 55°C for 15-16 hours).[6]
-
-
Purification:
-
Purify the crude phosphorothioate RNA oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[7]
-
H-Phosphonate Chemistry
The H-phosphonate method is an alternative chemical synthesis approach that involves the coupling of a 5'-protected nucleoside 3'-H-phosphonate monomer to a 5'-hydroxyl group of the growing chain. A key difference from the phosphoramidite method is that the oxidation (or sulfurization) step can be performed after each coupling cycle or as a single step at the end of the entire synthesis.
Caption: H-phosphonate synthesis workflow with final sulfurization.
Materials:
-
Solid support with the initial nucleoside.
-
Anhydrous acetonitrile and pyridine.
-
Deblocking solution: 3% TCA in dichloromethane.
-
H-phosphonate monomer solutions.
-
Activator solution (e.g., adamantoyl carboxyl acid chloride).
-
Sulfurizing solution: Elemental sulfur in pyridine or another suitable solvent.
-
Cleavage and deprotection solution.
Procedure:
-
Deblocking:
-
Perform detritylation as described in the phosphoramidite protocol.
-
-
Neutralization:
-
Neutralize any residual acid with a solution of pyridine in acetonitrile.[8]
-
-
Coupling:
-
Deliver the H-phosphonate monomer and activator to the column to form an H-phosphonate diester linkage.[8]
-
-
Iteration:
-
Repeat steps 1-3 for each nucleotide in the sequence.
-
-
Sulfurization:
-
Cleavage, Deprotection, and Purification:
-
Proceed with cleavage, deprotection, and purification as described for the phosphoramidite method.
-
Enzymatic Methods
Enzymatic methods offer an alternative to chemical synthesis and can be advantageous for producing long RNA molecules with specific modifications. These methods typically involve the use of RNA polymerases or ligases.
Polymerase-Mediated Incorporation
RNA polymerases, such as T7 RNA polymerase, can incorporate nucleoside triphosphates containing an alpha-thiophosphate (NTPαS) into a growing RNA chain during in vitro transcription. This allows for the site-specific or random incorporation of phosphorothioate linkages. Template-independent polymerases like terminal deoxynucleotidyl transferase (TdT) and poly(U) polymerase (PUP) can also be used.[10]
Caption: Workflow for enzymatic synthesis of phosphorothioate RNA.
Materials:
-
Linearized DNA template with a T7 promoter.
-
10x Transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 20 mM spermidine).[11]
-
Ribonucleoside triphosphates (NTPs; ATP, CTP, GTP, UTP) solution.
-
One or more ribonucleoside 5'-O-(1-thio)triphosphate (NTPαS) solutions.
-
T7 RNA Polymerase.
-
RNase-free DNase.
-
RNase inhibitors (optional).
-
100 mM Dithiothreitol (DTT).[11]
Procedure:
-
Assemble the Transcription Reaction:
-
In an RNase-free microfuge tube, combine the DNA template, 10x transcription buffer, DTT, NTPs, and the desired NTPαS. The ratio of NTP to NTPαS will determine the frequency of phosphorothioate incorporation.
-
Add T7 RNA polymerase to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-4 hours.[12]
-
-
DNase Treatment:
-
Add RNase-free DNase to the reaction and incubate for an additional 30 minutes at 37°C to digest the DNA template.[12]
-
-
Purification:
-
Purify the resulting phosphorothioate-containing RNA using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a suitable RNA purification kit.
-
Ligation-Mediated Synthesis
T4 RNA ligase can be used to join a 5'-phosphorylated RNA or DNA donor to the 3'-hydroxyl terminus of an RNA acceptor.[13] By using a donor molecule that contains a phosphorothioate at the 5'-terminus, a phosphorothioate linkage can be introduced at the ligation junction. This method is particularly useful for the site-specific introduction of a phosphorothioate linkage between two RNA fragments.[14]
Materials:
-
RNA acceptor molecule with a 3'-hydroxyl group.
-
RNA donor molecule with a 5'-phosphorothioate group.
-
T4 RNA Ligase.
-
T4 RNA Ligase 10x Buffer (50mM Tris-HCl pH 7.8, 10mM MgCl₂, 5mM DTT, 1mM ATP).[13]
-
RNase inhibitor (optional).
Procedure:
-
Assemble the Ligation Reaction:
-
In an RNase-free microfuge tube, combine the RNA acceptor, the 5'-phosphorothioate RNA donor, T4 RNA Ligase 10x Buffer, and RNase inhibitor.
-
Add T4 RNA Ligase to the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes or at 16°C overnight.[13]
-
-
Enzyme Inactivation:
-
Inactivate the T4 RNA ligase by heating at 65°C for 15 minutes.[13]
-
-
Purification:
-
Purify the ligated phosphorothioate RNA product, for example, by PAGE.
-
Advantages and Disadvantages of Synthesis Methods
| Method | Advantages | Disadvantages |
| Chemical Synthesis (Phosphoramidite) | High coupling efficiency.[3] Precise control over sequence and position of modifications. Well-established and automated. | Can be expensive, especially for large-scale synthesis. Use of harsh chemicals requires careful handling and disposal. Synthesis of long oligonucleotides (>100 nt) can be challenging. |
| Chemical Synthesis (H-Phosphonate) | Monomers are stable and do not require phosphate protection. Single final sulfurization step can be more efficient for fully phosphorothioated sequences. | Lower coupling efficiency compared to phosphoramidite chemistry. Less commonly used and fewer optimized protocols available. |
| Enzymatic Synthesis | Milder reaction conditions. Efficient synthesis of long RNA molecules. Can be more cost-effective for long sequences. | Less control over the precise location of modifications in polymerase-based methods. Stereochemistry of the phosphorothioate linkage may be enzyme-dependent. Requires high-quality enzyme and template preparations. |
Applications in Research and Drug Development
Phosphorothioate-modified RNA oligonucleotides are indispensable tools in modern molecular biology and drug development.
-
Antisense Technology: ASOs with phosphorothioate backbones exhibit enhanced stability and are used to modulate gene expression by binding to specific mRNA targets, leading to their degradation by RNase H.
-
RNA Interference (RNAi): Introducing phosphorothioate linkages into siRNAs can improve their stability and duration of gene silencing activity.[2]
-
Aptamers: Phosphorothioate modifications can increase the resistance of RNA aptamers to nuclease degradation, making them more suitable for therapeutic and diagnostic applications.
-
Ribozyme Studies: Phosphorothioate-modified RNA is used to investigate the mechanisms of ribozyme catalysis.[2]
Conclusion
The choice of method for introducing phosphorothioate linkages into RNA depends on the specific application, the desired length of the oligonucleotide, the required scale of synthesis, and the desired level of control over the modification pattern. Chemical synthesis, particularly the phosphoramidite method, remains the gold standard for producing short, precisely modified oligonucleotides. Enzymatic methods provide a powerful alternative for generating longer phosphorothioate-containing RNA molecules under milder conditions. The detailed protocols and comparative data presented in this document serve as a comprehensive guide for researchers to select and implement the most appropriate strategy for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Gene Link: Phosphonate Oligos [genelink.com]
- 9. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hugendubel.info [hugendubel.info]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide Phosphorothiolate Linkage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphorothioate-Modified siRNA in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphorothioate (B77711) Modification for Enhanced siRNA Stability
Small interfering RNAs (siRNAs) are powerful tools for gene silencing and have significant therapeutic potential. However, their clinical application is often hindered by their susceptibility to degradation by nucleases present in biological fluids. Phosphorothioate (PS) modification is a chemical alteration to the siRNA backbone that significantly enhances its stability and bioavailability.[1][2][3] This modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphodiester linkage of the oligonucleotide backbone.[2][3] This simple change confers substantial resistance to nuclease degradation, thereby prolonging the siRNA's half-life in serum and improving its therapeutic efficacy.[1][2]
Key Advantages of Phosphorothioate Modification
-
Increased Nuclease Resistance: PS-modified siRNAs exhibit significantly enhanced resistance to degradation by both endo- and exonucleases found in serum and cellular environments.[1][3]
-
Prolonged Half-Life: The increased stability translates to a longer circulatory half-life, allowing for sustained gene silencing effects in vivo.[1]
-
Improved Bioavailability: Enhanced stability contributes to greater bioavailability of the siRNA at the target tissue.
Considerations for Using Phosphorothioate-Modified siRNA
-
Chirality: The introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in two stereoisomers (Rp and Sp). The stereochemistry of the PS linkage can impact the siRNA's activity and stability.[7][8]
-
Off-Target Effects: Extensive PS modification has been associated with non-specific protein binding and off-target gene silencing.[4][6][9] The number and position of PS modifications should be optimized to minimize these effects.[10]
-
Cytotoxicity: High concentrations of heavily modified siRNAs may induce cellular toxicity.[2]
Signaling Pathway of siRNA-mediated Gene Silencing (RNAi)
The RNA interference (RNAi) pathway is the endogenous mechanism through which siRNAs mediate gene silencing. The following diagram illustrates the key steps in this process.
Caption: The RNA interference (RNAi) pathway in the cytoplasm.
Quantitative Data Summary
The following tables summarize key quantitative data comparing unmodified and phosphorothioate-modified siRNAs from various studies.
Table 1: Nuclease Stability
| siRNA Modification | Half-life in Serum | Remaining Intact siRNA after 24h in Plasma | Reference |
| Unmodified | < 5 minutes | < 1% | [1] |
| Phosphorothioate (PS) | > 30 minutes | > 50% | [1] |
| 2'-F Modified | > 24 hours | > 50% | [11] |
Table 2: Gene Silencing Efficacy (IC50 Values)
| Target Gene | siRNA Modification | IC50 (nM) | Cell Line | Reference |
| Vanilloid Receptor 1 (VR1) | Unmodified (siRNA) | 0.06 | Mammalian cells | [12] |
| Vanilloid Receptor 1 (VR1) | Phosphorothioate (PS) | ~70 | Mammalian cells | [12] |
| Vanilloid Receptor 1 (VR1) | LNA gapmer | 0.4 | Mammalian cells | [12] |
| Target X | Unmodified | 0.123 | - | [13] |
| Target X | UNA modified (positions 17-19) | 1.29, 1.02, 1.20 | - | [13] |
| HTT | Conventional siRNA | ~3.5 | - | [14] |
| HTT | Fully modified hsiRNA | ~0.9 | - | [14] |
Table 3: Impact of Number and Position of PS Modifications on Gene Silencing
| siRNA Target & Modification | Relative Gene Silencing Activity | Reference |
| EGFP (PS at various positions) | Activity varies with position | [15] |
| PS2-4 (2 PS2 at positions 19, 20 of sense strand) | Significantly enhanced activity | [16] |
| PS2-9 (2 PS2 at positions 3, 12 of sense strand) | Significantly enhanced activity | [16] |
| PS2-6 (4 PS2 at positions 5, 10, 15, 20 of sense strand) | Significant decrease in activity | [16] |
Experimental Protocols
The following section provides detailed protocols for the evaluation of phosphorothioate-modified siRNAs.
Experimental Workflow
Caption: A typical workflow for evaluating PS-modified siRNA.
Protocol 1: Serum Stability Assay of siRNA using Agarose (B213101) Gel Electrophoresis
This protocol assesses the stability of siRNAs in the presence of serum nucleases.
Materials:
-
PS-modified and unmodified control siRNAs
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), RNase-free
-
EDTA (0.5 M)
-
Agarose
-
TAE or TBE buffer
-
Gel loading dye (RNase-free)
-
Ethidium bromide or other nucleic acid stain
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Prepare siRNA-serum mixtures:
-
In separate RNase-free microcentrifuge tubes, prepare reactions by mixing the siRNA (e.g., 1 µl of 20 µM stock) with serum-containing PBS (e.g., 10 µl of 10% FBS in PBS).[17]
-
Prepare a control reaction with siRNA in RNase-free water or PBS without serum.
-
-
Incubation:
-
Agarose Gel Electrophoresis:
-
Prepare a 2-3% agarose gel in TAE or TBE buffer containing a nucleic acid stain.
-
Mix the collected samples with an equal volume of gel loading dye.
-
Load the samples onto the agarose gel. Include a lane with untreated siRNA as a reference.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the bands corresponding to intact siRNA at each time point. A decrease in band intensity over time indicates degradation.
-
Compare the degradation profiles of PS-modified and unmodified siRNAs.
-
Protocol 2: In Vitro siRNA Transfection and Gene Knockdown Analysis by qPCR
This protocol details the transfection of siRNA into cultured cells and the subsequent measurement of target gene knockdown using quantitative real-time PCR (qPCR).
Materials:
-
Target cells cultured in appropriate medium
-
PS-modified and unmodified siRNAs targeting the gene of interest
-
Negative control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
siRNA Transfection:
-
On the day of transfection, prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Briefly, dilute the siRNA in a serum-free medium like Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
RNA Extraction and Reverse Transcription:
-
After the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the negative control.
-
A significant reduction in the relative expression of the target gene in cells treated with the specific siRNA indicates successful knockdown.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after siRNA treatment.
Materials:
-
Cells treated with siRNAs as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and transfect them with different concentrations of PS-modified and unmodified siRNAs, as well as a negative control siRNA. Include untreated cells as a control.
-
-
MTT Addition:
-
After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance of the treated wells to that of the untreated control wells.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
A significant decrease in cell viability indicates cytotoxicity of the siRNA treatment.
-
Conclusion
References
- 1. The Effect of Chemical Modification and Nanoparticle Formulation on Stability and Biodistribution of siRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 3. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 4. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Chirality matters: stereo-defined phosphorothioate linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. The chemical structure and phosphorothioate content of hydrophobically modified siRNAs impact extrahepatic distribution and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of acyclic nucleoside modifications in siRNAs finds sensitivity at position 1 that is restored by 5′-terminal phosphorylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA interference using boranophosphate siRNAs: structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
Application Notes and Protocols for the Analytical Characterization of Phosphorothioated Oligonucleotides
Introduction
Phosphorothioated oligonucleotides (PS-ONs) are a prominent class of nucleic acid-based therapeutics designed to modulate gene expression.[1] Their defining feature is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, which confers increased resistance to nuclease degradation.[2][3] However, this modification introduces a chiral center at each phosphorus atom, resulting in a complex mixture of diastereomers (2^n, where n is the number of phosphorothioate (B77711) linkages).[3][4][5] These diastereomers can exhibit different physicochemical and pharmacological properties, necessitating robust analytical methods for their detailed characterization to ensure the quality, safety, and efficacy of oligonucleotide therapeutics.[5][6]
This document provides detailed application notes and protocols for the key analytical techniques used in the characterization of PS-ONs, including liquid chromatography, mass spectrometry, capillary gel electrophoresis, and nuclear magnetic resonance spectroscopy.
Liquid Chromatography (LC) Techniques
Liquid chromatography is a cornerstone for the analysis and purification of oligonucleotides, offering high-resolution separation of the target product from synthesis-related impurities such as truncations (n-1, n+1), and species with incomplete thiolation or base loss.[7][8]
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
IP-RPLC is the most widely used and powerful technique for the analytical-scale separation of oligonucleotides due to its high separation efficiency and compatibility with mass spectrometry.[9][10] The separation mechanism involves the use of ion-pairing (IP) agents, typically alkylamines, which form hydrophobic pairs with the anionic phosphate backbone of the oligonucleotides.[8][9] These ion pairs are then retained and separated on a reversed-phase stationary phase.
Experimental Protocol: IP-RPLC-UV/MS Analysis of a 25-mer PS-ON
Objective: To separate a full-length PS-ON from its shorter metabolic impurities and confirm their identity by mass spectrometry.
1. Sample Preparation:
-
Reconstitute the lyophilized PS-ON sample (e.g., a 25-mer and its 22-24-mer metabolites) in Mobile Phase A to a final concentration of 1 mg/mL.[11]
2. Chromatographic System:
-
An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for high resolution.[4]
-
UV detector set at 260 nm.
-
Mass spectrometer (e.g., Q-Tof) for mass confirmation.[11]
3. Data Acquisition and Analysis:
-
Inject 5-10 µL of the sample.
-
Run the gradient elution as specified in Table 1.
-
Monitor the separation by UV absorbance at 260 nm.
-
Acquire mass spectra in negative ion mode to identify the full-length product and its truncated impurities.
Quantitative Data Summary: IP-RPLC Parameters
| Parameter | Recommended Conditions |
| Column | Waters ACQUITY UPLC Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 mm x 50 mm |
| Mobile Phase A | 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water, pH 7.9[11] |
| Mobile Phase B | 50% Mobile Phase A in Acetonitrile (ACN) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 60-80 °C[8] |
| Gradient | 25% to 35% B over 15 minutes |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative Mode[12] |
Workflow for IP-RPLC Analysis of PS-ONs
Caption: Workflow for IP-RPLC-MS analysis of PS-ONs.
Anion-Exchange Chromatography (AEX)
Anion-exchange chromatography separates oligonucleotides based on the electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts these interactions. AEX is highly effective for separating oligonucleotides based on their length (number of phosphate charges).[13]
Experimental Protocol: AEX Purification of a 20-mer PS-ON
Objective: To purify a full-length 20-mer PS-ON from shorter synthesis failure sequences (e.g., n-1).
1. Sample Preparation:
-
Dissolve the crude, deprotected PS-ON sample in the starting mobile phase (Mobile Phase A).
2. Chromatographic System:
-
HPLC system with a strong anion-exchange (SAX) column.
-
UV detector set at 260 nm.
3. Data Acquisition and Analysis:
-
Load the sample onto the equilibrated AEX column.
-
Run a linear salt gradient to elute the bound oligonucleotides.
-
Collect fractions corresponding to the main peak (full-length product).
-
Analyze collected fractions for purity.
Quantitative Data Summary: AEX Parameters
| Parameter | Recommended Conditions |
| Column | YMC BioPro IEX SmartSep Q20 or similar strong anion exchanger |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.5 |
| Mobile Phase B | 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60 °C (can improve peak shape)[14] |
| Gradient | 0% to 100% B over 30-60 minutes |
Workflow for AEX Purification of PS-ONs
Caption: Workflow for AEX purification of PS-ONs.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation technique that is well-suited for polar compounds like oligonucleotides.[15][16] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[16][17] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[17] A key advantage of HILIC is that it does not require ion-pairing reagents, which can simplify mobile phase preparation and be beneficial for MS sensitivity.[17][18]
Experimental Protocol: HILIC-MS Analysis of PS-ONs
Objective: To analyze a mixture of PS-ONs without the use of ion-pairing reagents.
1. Sample Preparation:
-
Dissolve the PS-ON sample in a solvent that matches the initial mobile phase composition (high organic content) to avoid peak distortion.[15][17]
2. Chromatographic System:
-
A bioinert UPLC or HPLC system is recommended to prevent oligonucleotide adsorption to metallic surfaces.[15]
-
HILIC column (e.g., amide or diol-based).
-
Mass spectrometer for detection.
3. Data Acquisition and Analysis:
-
Inject the sample onto the equilibrated HILIC column.
-
Run a water-increasing gradient to elute the oligonucleotides.
-
Acquire mass spectra to identify the components of the mixture.
Quantitative Data Summary: HILIC Parameters
| Parameter | Recommended Conditions |
| Column | YMC-Accura Triart Diol-HILIC or similar bioinert HILIC column[15] |
| Mobile Phase A | 90:10 Water:Acetonitrile with 10 mM Ammonium Acetate, pH ~6.5 |
| Mobile Phase B | 30:70 Water:Acetonitrile with 10 mM Ammonium Acetate, pH ~6.5 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40-60 °C |
| Gradient | 0% to 100% A over 15 minutes |
| MS Ionization Mode | ESI, Negative Mode |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity (molecular weight) of synthesized oligonucleotides and for characterizing impurities and metabolites.[9][19] It is often coupled with liquid chromatography (LC-MS) for comprehensive analysis.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for large, polar biomolecules like oligonucleotides.[20] It generates multiply charged ions in the gas phase, allowing for the analysis of molecules with molecular weights that exceed the mass-to-charge ratio limit of the analyzer.[21] ESI-MS is the method of choice for LC-MS applications.[20]
Protocol: The protocol for ESI-MS is typically integrated with an LC method, as described in the IP-RPLC and HILIC sections above. Key considerations for ESI-MS are instrument tuning and mobile phase composition.
Quantitative Data Summary: ESI-MS Parameters
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Negative ESI | Due to the highly negative charge of the phosphate backbone.[12] |
| Capillary Voltage | 2.5 - 3.5 kV | To generate the electrospray. |
| Cone Voltage | 30 - 60 V | To facilitate ion transmission and desolvation. |
| Source Temperature | 120 - 150 °C | To aid in solvent evaporation. |
| Desolvation Temp. | 350 - 500 °C | To complete the desolvation process. |
| Mass Range | 600 - 4000 m/z | To cover the expected range of multiply charged ions. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular mass of oligonucleotides.[22] The sample is co-crystallized with a matrix (e.g., 3-hydroxypicolinic acid), and a laser pulse is used to desorb and ionize the analyte.[19] The mass is determined by the time it takes for the ion to travel through a flight tube to the detector.[20] While excellent for high-throughput QC of shorter oligonucleotides (<50 bases), its resolution and ionization efficiency decrease for longer sequences.[20]
Experimental Protocol: MALDI-TOF MS of a PS-ON
Objective: To rapidly confirm the molecular weight of a synthesized PS-ON.
1. Sample Preparation:
-
Prepare a saturated solution of the matrix (e.g., 3-hydroxypicolinic acid, HPA) in a 50:50 acetonitrile:water solution.
-
Mix the PS-ON sample (typically 1-10 pmol/µL) with the matrix solution at a 1:1 ratio.
2. Spotting and Crystallization:
-
Spot 1 µL of the sample/matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, forming a crystalline matrix that incorporates the analyte.
3. Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum, typically in negative ion mode.
-
The instrument measures the time-of-flight, which is converted to a mass-to-charge ratio.
Quantitative Data Summary: MALDI-TOF vs. ESI Comparison
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Laser desorption from a matrix[19] | Electrospray of a solution[19] |
| Ionization | Primarily singly charged ions [M-H]⁻[19] | Multiply charged ions [M-nH]ⁿ⁻[20] |
| Throughput | High | Lower (often coupled to LC) |
| Length Limit | Less effective for >50 bases[20] | Can analyze >120 bases[19][23] |
| Salt Tolerance | Moderate | Low (requires clean samples)[19] |
| Coupling to LC | Offline | Online |
Logical Relationship of Analytical Techniques
Caption: Interplay of techniques for PS-ON characterization.
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution technique used for the length-based separation of oligonucleotides.[24] It has largely replaced traditional slab-gel electrophoresis due to its superior resolution, on-line detection, and automation.[24] In CGE, a capillary is filled with a sieving polymer matrix, and an electric field is applied. Oligonucleotides migrate through the matrix at rates dependent on their size, with shorter fragments moving faster. This technique is excellent for assessing the purity of a synthetic oligonucleotide and quantifying length-related impurities (e.g., n-1).[24]
Experimental Protocol: CGE Analysis of PS-ON Purity
Objective: To determine the purity of a PS-ON and quantify n-1 and other length-related impurities.
1. Sample Preparation:
-
Dilute the purified PS-ON sample to a concentration of approximately 100-200 µg/mL in deionized water.
2. CGE System Setup:
-
Install a capillary and fill it with the appropriate gel buffer/sieving polymer.
-
Set the electrophoresis parameters (voltage, temperature).
3. Data Acquisition and Analysis:
-
Inject the sample into the capillary using electrokinetic injection.
-
Apply the separation voltage.
-
Detect the migrating oligonucleotides using a UV detector at 260 nm.
-
Analyze the resulting electropherogram to determine the relative peak areas of the full-length product and any impurities.
Quantitative Data Summary: CGE Parameters
| Parameter | Recommended Conditions |
| Instrument | Capillary Electrophoresis System (e.g., Agilent, Beckman Coulter) |
| Capillary | Fused-silica, PVA-coated, 50 µm ID, ~50-60 cm total length[25] |
| Sieving Matrix | Replaceable gel polymer solution |
| Background Electrolyte | 100 mM Tris-Borate, 7 M Urea, pH 8.3 |
| Injection | Electrokinetic injection (-5 kV for 5 seconds) |
| Separation Voltage | -20 to -30 kV[25] |
| Temperature | 30-50 °C |
| Detection | UV at 260 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful, non-destructive technique for the structural characterization of the oligonucleotide backbone.[26] It can distinguish between phosphate and phosphorothioate linkages and provide information about the diastereomeric composition of PS-ONs.[27][28] The chemical shifts of the phosphorus nuclei are sensitive to their local electronic environment, allowing for the resolution of signals from the different Rp and Sp configurations at the PS linkages.[27]
Experimental Protocol: ³¹P NMR of a PS-ON
Objective: To characterize the phosphorothioate backbone and assess the diastereomeric distribution.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified PS-ON (typically 1-5 mg) in 0.5 mL of D₂O.
-
Transfer the solution to an NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a phosphorus-sensitive probe.[27]
-
Tune and match the probe for ³¹P frequency.
3. Data Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phasing, baseline correction).
-
Integrate the distinct signals in the phosphorothioate region (~55-60 ppm) to determine the relative abundance of different diastereomeric species.
Quantitative Data Summary: NMR Parameters
| Parameter | Typical Setting |
| Nucleus | ³¹P |
| Spectrometer Frequency | ≥ 600 MHz |
| Solvent | D₂O |
| Temperature | 25 °C (298 K) |
| Pulse Program | 1D sequence with proton decoupling |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 - 4096 (sample dependent) |
| Referencing | External 85% H₃PO₄ |
References
- 1. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. waters.com [waters.com]
- 5. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-works.com [bio-works.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 18. waters.com [waters.com]
- 19. web.colby.edu [web.colby.edu]
- 20. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 21. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 25. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 26. biopharmaspec.com [biopharmaspec.com]
- 27. Characterization of Therapeutic Oligonucleotides by NMR | Bruker [bruker.com]
- 28. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Phosphorothioate-Based Drugs in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of phosphorothioate (B77711) (PS)-based antisense oligonucleotides (ASOs) currently in clinical development. This document details their mechanisms of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols relevant to the research and development of these therapeutics.
Introduction to Phosphorothioate-Based Drugs
Phosphorothioate-based drugs are a prominent class of antisense oligonucleotides designed to modulate gene expression. The defining feature of these synthetic nucleic acid analogs is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This modification confers resistance to nuclease degradation, thereby increasing the drug's half-life and bioavailability in vivo. The primary mechanism of action for many PS-ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target messenger RNA (mRNA) and subsequent reduction in the synthesis of the encoded protein.
Phosphorothioate-Based Drugs in Clinical Development: A Quantitative Overview
The following tables summarize quantitative data for several promising phosphorothioate-based drugs that are currently in or have recently completed clinical trials.
Table 1: Efficacy of Phosphorothioate-Based Drugs in Clinical Trials
| Drug Name (Company) | Target | Disease | Phase | Key Efficacy Results | Citation(s) |
| Tofersen (Biogen) | Superoxide Dismutase 1 (SOD1) | Amyotrophic Lateral Sclerosis (ALS) | 3/Approved | At 12 weeks (100 mg dose), statistically significant reduction of SOD1 protein in cerebrospinal fluid (CSF) (p=0.002). At 12-16 weeks, a 50% reduction in neurofilament light chain (NfL) in the bloodstream. A follow-up study showed that earlier initiation slowed decline in clinical and respiratory function. | [1][2][3][4][5] |
| Pelacarsen (Novartis) | Apolipoprotein(a) [Lp(a)] | Cardiovascular Disease | 3 | In a Phase 2 study, reduced Lp(a) levels below the 50 mg/dL threshold in 98% of participants at the dose used in the Phase 3 trial. Dose-dependent decreases in Lp(a)-C from -29% to -67%. | [6] |
| Volanesorsen (Ionis Pharmaceuticals) | Apolipoprotein C-III (ApoC-III) | Familial Chylomicronemia Syndrome (FCS) | 3/Approved | In a Phase 2 study, an 88% average decrease in ApoC-III levels and a 69% average decrease in triglyceride levels from baseline. In a Phase 3 study, a 77% reduction in triglycerides from baseline at 3 months. | [7][8][9][10][11] |
| Danvatirsen (Ionis/AstraZeneca) | Signal Transducer and Activator of Transcription 3 (STAT3) | Head and Neck Cancer, Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | 2 | In combination with durvalumab for head and neck cancer, 7% of patients achieved a complete tumor response and 23% achieved a partial or complete response. In NSCLC, 66.7% of patients achieved the primary endpoint of 4-month disease control. | [12][13][14] |
| IONIS-FB-LRx (Ionis/Roche) | Complement Factor B (CFB) | IgA Nephropathy (IgAN), Geographic Atrophy (GA) secondary to AMD | 2/3 | In IgAN, a 44% mean reduction in proteinuria from baseline to week 29. In healthy volunteers for GA, a dose-dependent reduction in plasma Factor B levels of approximately 56% (10 mg) and 72% (20 mg) after 36 days. | [15][16][17][18] |
Table 2: Safety and Pharmacokinetic Profile of Select Phosphorothioate-Based Drugs
| Drug Name | Common Adverse Events (AEs) | Serious Adverse Events (SAEs) | Pharmacokinetic (PK) Profile | Citation(s) |
| Tofersen | Headache, procedural pain, post-lumbar puncture syndrome, falls (related to administration) | In a Phase 1/2 study, 5 tofersen-treated and 2 placebo-treated participants experienced SAEs. Two deaths in the tofersen group (pulmonary embolism, respiratory failure) and one in the placebo group (respiratory failure). | Administered intrathecally. Dose-dependent CSF and plasma concentrations. Tofersen levels peaked in the blood between 2 and 6 hours after each dose. | [2][3] |
| Pelacarsen | Not detailed in the provided search results. | Not detailed in the provided search results. | Administered subcutaneously once monthly. | [6] |
| Volanesorsen | Injection site reactions, upper respiratory tract infections. | Increased risk of injection site reactions (OR = 32.89) and upper respiratory tract infections (OR = 10.58) compared to placebo. | Administered subcutaneously once a week. | [8][9] |
| Danvatirsen | Platelet count decreased, ALT/AST/γGT increased. | In a Phase 1 study, one patient experienced grade 3 ALT/AST increase and eosinophilia as a dose-limiting toxicity. One serious AE of pancreatitis (unrelated to treatment). | Administered intravenously. Did not accumulate in plasma after multiple dosing. | [13] |
| IONIS-FB-LRx | Favorable safety and tolerability profile reported. | No Treatment Emergent SAEs reported in the Phase 2 IgAN study. | Administered subcutaneously. | [15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effect of phosphorothioate-based drugs is achieved by targeting key nodes in disease-related signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for some of the drugs detailed above.
References
- 1. Biogen to Present New Interim Data from Its Phase 1/2 Clinical Study of Tofersen (BIIB067) for the Potential Treatment of a Subtype of Familial Amyotrophic Lateral Sclerosis (ALS) | Biogen [investors.biogen.com]
- 2. Biogen Announces Positive Results from Phase 1/2 Study of Tofersen to Treat a Genetic Form of ALS - Quest | Muscular Dystrophy Association [mdaquest.org]
- 3. 233AS101 | Biogen TrialTransparency [biogentrialtransparency.com]
- 4. alsbc.ca [alsbc.ca]
- 5. als.org [als.org]
- 6. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]
- 7. Akcea Announces Publication of Positive Volanesorsen Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 8. Efficacy and Safety of Volanesorsen (ISIS 304801): the Evidence from Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Volanesorsen and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isis Pharma Release: Positive Clinical Data From Volanesorsen Published In The New England Journal of Medicine - BioSpace [biospace.com]
- 12. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology [prnewswire.com]
- 13. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. IONIS-FB-LRx for Age-Related Macular Degeneration · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes & Protocols: Site-Specific Labeling of RNA Using Phosphorothioate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of RNA is a powerful tool for investigating RNA structure, dynamics, and interactions, which is crucial for basic research and the development of RNA-based therapeutics. Phosphorothioate (B77711) (PS) chemistry offers a versatile and robust method for introducing labels at specific positions within an RNA molecule. This approach involves the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, creating a nucleophilic phosphorothioate linkage. This unique chemical handle allows for covalent attachment of a wide range of probes, including fluorophores, spin labels, and nanoparticles, through reactions with electrophilic reagents.
This document provides detailed application notes and protocols for the site-specific labeling of RNA using phosphorothioate chemistry, catering to researchers in academia and industry.
Key Applications
-
Structural Biology: Elucidate the three-dimensional structure and conformational dynamics of large RNAs and their complexes using techniques like Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy, X-ray Scattering Interferometry (XSI), and single-molecule Förster Resonance Energy Transfer (smFRET).[1][2][3][4]
-
Drug Development: Develop nuclease-resistant antisense oligonucleotides and siRNAs for therapeutic applications.[1][5][6][7] The phosphorothioate modification enhances the stability of RNA drugs in biological fluids.
-
RNA-Protein Interactions: Map binding sites and study the dynamics of RNA-protein interactions.
-
In Vitro and In Vivo Imaging: Track the localization and movement of RNA molecules within cells and organisms.
Methods for Introducing Phosphorothioate Moieties
There are two primary strategies for incorporating phosphorothioate linkages into RNA molecules at specific sites:
-
Enzymatic Incorporation during In Vitro Transcription: This method utilizes modified nucleotide triphosphates containing an α-thiophosphate during T7 RNA polymerase-catalyzed transcription. A particularly effective approach involves an expanded genetic alphabet with an unnatural base pair (UBP), such as NaM-TPT3, to direct the site-specific incorporation of the thiophosphorylated nucleotide.[1][2]
-
Chemical Synthesis: Solid-phase chemical synthesis allows for the precise placement of phosphorothioate linkages within synthetic RNA oligonucleotides. This method is generally limited to shorter RNAs (less than 100 nucleotides).[1][5] For longer RNAs, chemically synthesized fragments can be joined using enzymatic or chemical ligation techniques.[8][9]
Post-Transcriptional Labeling via Phosphorothioate Chemistry
Once the phosphorothioate group is introduced, it serves as a reactive handle for conjugation with a label of interest. The most common reaction is the alkylation of the nucleophilic sulfur atom with an electrophilic probe, such as a maleimide (B117702) or iodoacetamide (B48618) derivative.[1][3][10]
Experimental Workflow
The overall workflow for site-specific labeling of large RNAs using an unnatural base pair system and phosphorothioate chemistry is depicted below.
Caption: Workflow for site-specific RNA labeling.
Quantitative Data Summary
The efficiency of RNA labeling using phosphorothioate chemistry can be influenced by several factors, including the method of phosphorothioate incorporation and the specific labeling reaction conditions. Below is a summary of reported quantitative data from various studies.
| Method | Reaction Details | Yield/Efficiency | Reference(s) |
| Chemical Ligation (EPT-based) | Reaction of an electrophilic phosphorothioester (EPT) oligonucleotide with an amino-modified oligonucleotide at pH 7.0-8.0. | 39% - 85% | [11][12] |
| Chemical Ligation (DNFB-mediated) | Ligation of a 5'-amino RNA to a 3'-phosphorothioate RNA using 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). | ~80% | [8] |
| Chemical Ligation (EDC-mediated) | Carbodiimide-mediated ligation of RNA fragments. | ~50% | [8] |
| Sulfurization in Solid-Phase Synthesis | Comparison of sulfurizing reagents for the synthesis of a fully phosphorothioated RNA hexamer. | EDITH: 94.5% efficiency | [5] |
| Beaucage reagent: Lower | [5] | ||
| DtsNH: Lower | [5] |
Experimental Protocols
Protocol 1: Preparation of Phosphorothioate-Containing RNA via In Vitro Transcription
This protocol describes the site-specific incorporation of a phosphorothioate group into a large RNA molecule using an unnatural base pair system during in vitro transcription.[1]
Materials:
-
DNA template containing the dNaM unnatural base at the desired modification site.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
α-thiophosphorylated rTPT3 triphosphate ((Sp)-rTPT3αSTP)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM spermidine)[13]
-
DNase I (RNase-free)
-
Purification kit for large RNAs (e.g., RNeasy Mini Kit)
Procedure:
-
Transcription Reaction Setup:
-
Assemble the following reaction mixture at room temperature in the specified order:
-
Nuclease-free water (to a final volume of 50 µL)
-
10x Transcription Buffer (5 µL)
-
rNTP mix (final concentration of 2 mM each ATP, CTP, GTP, UTP)
-
(Sp)-rTPT3αSTP (final concentration of 2 mM)
-
DNA template (1-2 µg)
-
T7 RNA Polymerase (50-100 units)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-20 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Analyze the integrity and concentration of the purified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry.
Caption: Protocol 1: Enzymatic synthesis of PS-RNA.
Protocol 2: Post-Transcriptional Labeling with a Maleimide-Functionalized Probe
This protocol details the covalent attachment of a maleimide-containing label to the phosphorothioate-modified RNA.[1]
Materials:
-
Phosphorothioate-containing RNA (from Protocol 1)
-
Maleimide-functionalized probe (e.g., fluorophore, spin label) dissolved in DMSO
-
Reaction Buffer (e.g., 20 mM phosphate buffer, pH 7.0-8.0)[11]
-
Nuclease-free water
Procedure:
-
RNA Refolding (Optional but Recommended):
-
Heat the phosphorothioate-containing RNA in nuclease-free water to 95°C for 3 minutes.
-
Allow the RNA to cool slowly to room temperature to ensure proper folding.
-
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Refolded phosphorothioate-RNA (final concentration of ~5-10 µM)
-
Reaction Buffer
-
Maleimide-functionalized probe (in 10-50 fold molar excess over RNA)
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using a fluorescent probe.
-
Purification of Labeled RNA:
-
Remove the excess, unreacted probe by methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or denaturing PAGE purification.[14]
-
-
Verification of Labeling:
-
Confirm successful labeling by analyzing the purified product using denaturing PAGE. Labeled RNA will exhibit a mobility shift compared to the unlabeled RNA.
-
For fluorescent labels, the gel can be visualized using a fluorescence scanner before staining.
-
Caption: Protocol 2: Post-transcriptional labeling.
Conclusion
Site-specific labeling of RNA using phosphorothioate chemistry is a highly effective and adaptable strategy for a wide range of biological and biomedical applications. By enabling the precise introduction of various functional probes, this methodology provides invaluable insights into the intricate world of RNA biology and facilitates the development of novel RNA-based diagnostics and therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers seeking to employ this powerful technique in their work.
References
- 1. Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies (Journal Article) | OSTI.GOV [osti.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Covalent Labeling of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific labeling of RNA [biosyn.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. hugendubel.info [hugendubel.info]
- 14. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphorothioate Antisense Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current methods for the delivery of phosphorothioate (B77711) antisense oligonucleotides (ASOs). Detailed protocols for key experimental procedures are included, along with quantitative data to aid in the selection of the most appropriate delivery strategy for your research or therapeutic development needs.
Introduction to Phosphorothioate ASO Delivery
Phosphorothioate (PS) modification of the oligonucleotide backbone is a cornerstone of ASO technology, conferring increased resistance to nuclease degradation and enhancing protein binding, which improves their pharmacokinetic properties.[1][2] However, the polyanionic nature and large size of ASOs hinder their ability to efficiently cross cell membranes to reach their target RNA in the cytoplasm or nucleus.[2] Therefore, effective delivery strategies are paramount to achieving potent and specific gene silencing.
Delivery methods can be broadly categorized into unaided uptake (gymnosis), carrier-mediated delivery, and covalent conjugation strategies. The choice of delivery method depends on several factors, including the cell type or target tissue, whether the application is in vitro or in vivo, and the desired therapeutic index.
Unaided Delivery: Gymnosis
Gymnotic delivery refers to the uptake of "naked" ASOs by cells without the use of transfection reagents.[3][4] This process is thought to occur via endocytosis, facilitated by the interaction of the PS backbone with cell surface proteins.[5][6] While less efficient than carrier-mediated methods, requiring higher ASO concentrations, gymnosis is simple and avoids the toxicity associated with transfection reagents.[3][4][7]
Experimental Protocol: Gymnotic Delivery of ASOs to Adherent Cells in vitro
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate) at a density that will result in 30-50% confluency at the time of ASO addition.[8] Allow adherent cells to attach overnight.
-
ASO Preparation: Reconstitute lyophilized PS-ASO in sterile, nuclease-free water or buffer to create a stock solution (e.g., 100 µM).
-
ASO Addition: On the day of the experiment, dilute the ASO stock solution in fresh, complete growth medium to the desired final concentration (typically in the range of 0.5-10 µM).[8][9]
-
Incubation: Aspirate the old medium from the cells and replace it with the ASO-containing medium.
-
Analysis: Incubate the cells for 24-72 hours before assessing target RNA knockdown, for instance by RT-qPCR.[10] For some cell types and targets, longer incubation times (up to 10 days) may be necessary to observe significant silencing.[3]
Workflow for gymnotic delivery of ASOs.
Carrier-Mediated Delivery
To enhance cellular uptake and improve efficacy, ASOs can be formulated with various carriers. These carriers protect the ASO from degradation and facilitate its entry into cells.
Lipid-Based Transfection Reagents
Cationic lipids and lipid nanoparticles (LNPs) are widely used for ASO delivery, particularly in vitro.[11][12] These formulations electrostatically interact with the negatively charged ASO backbone, forming complexes that can fuse with the cell membrane and release the ASO into the cytoplasm.
Experimental Protocol: ASO Transfection using Cationic Lipids (e.g., Lipofectamine™) in vitro
-
Cell Seeding: Plate cells in antibiotic-free medium to be 70-90% confluent at the time of transfection.[13]
-
Complex Formation: a. Dilute the ASO in serum-free medium (e.g., Opti-MEM™). b. In a separate tube, dilute the cationic lipid reagent in serum-free medium and incubate for 5 minutes at room temperature.[13] c. Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the ASO-lipid complexes to the cells.
-
Incubation and Analysis: Incubate the cells for 4-6 hours, after which the medium can be replaced with fresh, complete medium. Analyze for target knockdown 24-48 hours post-transfection.[13]
Lipid Nanoparticle (LNP) Formulation
LNPs are a leading platform for nucleic acid delivery in vivo.[14] They are typically composed of an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[15] The formulation process often involves rapid mixing of a lipid-containing organic phase with an ASO-containing aqueous phase, for example, using a microfluidic device.[14][15]
Experimental Protocol: LNP Formulation via Microfluidic Mixing
-
Solution Preparation: a. Prepare an organic phase by dissolving the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol (B145695). b. Prepare an aqueous phase by dissolving the ASO in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: a. Load the organic and aqueous solutions into separate syringes. b. Pump the two solutions through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of ASO-loaded LNPs.
-
Purification and Characterization: a. Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated ASO. b. Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Workflow for LNP formulation of ASOs.
Viral Vectors
Viral vectors, particularly adeno-associated viruses (AAVs), can be engineered to deliver DNA sequences that encode for antisense RNA.[16][17] This approach offers the potential for long-term expression of the antisense therapeutic from a single administration.[16] AAV-based gene therapies are being actively investigated for various neurological disorders.[17]
Conjugate-Mediated Delivery
Covalently attaching targeting ligands to ASOs can enhance their delivery to specific cell types that express the corresponding receptor. This strategy improves potency and reduces off-target effects.
GalNAc Conjugation for Hepatocyte Targeting
N-acetylgalactosamine (GalNAc) is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes.[18] Conjugating a triantennary GalNAc ligand to an ASO dramatically enhances its uptake by liver cells, leading to a significant increase in potency for liver-targeted therapies.[18][19]
Experimental Protocol: Solution-Phase GalNAc Conjugation
This protocol is a generalized procedure based on the conjugation of a 5'-aminohexyl-modified ASO with a pre-activated GalNAc cluster.
-
ASO Preparation: Dissolve the 5'-aminohexyl-ASO in a sodium tetraborate (B1243019) buffer (e.g., 0.1 M, pH 8.5-9.3).[20][21]
-
GalNAc Ligand Preparation: Dissolve a pentafluorophenyl (PFP) ester-activated triantennary GalNAc ligand in a suitable organic solvent like DMSO or acetonitrile.[20][21]
-
Conjugation Reaction: Add the GalNAc-PFP ester solution to the ASO solution (typically a 2-3 fold molar excess of the GalNAc ligand).[20] Stir the reaction at room temperature for several hours.[21]
-
Work-up and Purification: a. Quench the reaction, for example, by adding aqueous ammonia.[20] b. Purify the GalNAc-ASO conjugate using chromatographic methods such as strong anion exchange (SAX) HPLC and/or reverse phase (RP) HPLC.[20]
Cellular uptake pathways of ASOs.
Quantitative Comparison of Delivery Methods
The following tables summarize quantitative data for various ASO delivery methods to facilitate comparison.
Table 1: In Vitro ASO Delivery Efficiency and Cytotoxicity
| Delivery Method | Cell Line | ASO Concentration | Knockdown Efficiency | Cell Viability | Reference |
| Gymnosis | 518A2 Melanoma | 5 µM | ~80% (Bcl-2 protein) | High | [3] |
| Gymnosis | Various | 0.5 - 10 µM | Cell-type dependent | High | [9] |
| Lipofectamine™ 2000 | U87-MG | 300 nM | Effective silencing | ~40% | [22] |
| Lipofectamine™ 3000 | JU77 | Not specified | High | ~68% | [23] |
| Lipofectamine™ 3000 | U87MG | Not specified | ~58% transfection | Low | [23] |
| RNAiMAX | JU77 | Not specified | Medium-high | ~87% | [23] |
| RNAiMAX | Huh-7 | Not specified | High | ~67% | [23] |
| Polymer-based | HeLa | 0.298 nM (IC50) | 50% (MALAT1) | >80% | [24] |
Table 2: In Vivo ASO Biodistribution and Efficacy
| Delivery Method | Animal Model | Target Organ | Knockdown Efficiency | Administration Route | Reference |
| Naked PS-ASO | Mouse | Liver, Kidney | Significant uptake | IV or IP | [25] |
| GalNAc-ASO | Mouse | Liver | ~10-fold more potent than unconjugated | Subcutaneous | [26] |
| AAV-U7 snRNA | Dog (GRMD) | Cardiac Muscle | Restoration of dystrophin | Percutaneous transendocardial | [16] |
| LNP-ASO | Mouse | Liver | ED50 ~0.034 mg/kg (PCSK9) | Intravenous | [27] |
Quantification of ASO-Mediated Knockdown
Reverse transcription quantitative PCR (RT-qPCR) is the gold standard for measuring the reduction in target mRNA levels following ASO treatment.
Experimental Protocol: RT-qPCR for ASO Knockdown Analysis
-
RNA Isolation: Extract total RNA from ASO-treated and control cells or tissues using a suitable RNA isolation kit. Assess RNA quality and quantity.[10]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).
-
Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, HPRT), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[28] b. Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target gene in ASO-treated samples compared to control samples using the delta-delta Ct (ΔΔCt) method, normalizing to the reference gene expression.[10]
Conclusion
The field of phosphorothioate ASO delivery is rapidly evolving, with a range of methods available to suit different research and therapeutic applications. Unaided gymnotic delivery offers a simple in vitro screening tool, while carrier-mediated approaches like LNP formulation and ligand conjugation provide enhanced potency and tissue-specific targeting for in vivo applications. The protocols and data presented here serve as a guide for selecting and implementing the most effective ASO delivery strategy to achieve your experimental goals. Careful optimization of delivery parameters and rigorous quantification of knockdown are essential for successful ASO-based studies.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. Comparison of antisense oligonucleotide drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Viral Vector-Mediated Antisense Therapy for Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vjneurology.com [vjneurology.com]
- 18. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 21. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lipid nanoparticles for antisense oligonucleotide gene interference into brain border-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. WO2019011875A1 - QUANTIFICATION OF ANTI SENSE OLIGONUCLEOTIDES (ASOs) - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Experimental Design for Antisense Knockdown with Phosphorothioate Oligonucleotides (PS-Oligos)
Audience: Researchers, scientists, and drug development professionals.
Introduction Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid sequences designed to bind to a specific target RNA via Watson-Crick base pairing.[1][2] This interaction can modulate the function of the target RNA, leading to a change in protein expression. A common application is the downregulation of a specific gene, a process known as antisense knockdown. The most prevalent mechanism for ASO-mediated knockdown involves the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein translation.[1][3]
Unmodified oligonucleotides are susceptible to rapid degradation by cellular nucleases.[3] To overcome this, the phosphorothioate (B77711) (PS) modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom, is widely used.[4][5] This modification confers significant resistance to nuclease digestion, increases the oligo's half-life in cells and serum, and facilitates binding to plasma proteins, which aids in bioavailability and cellular uptake.[4][6] These application notes provide a comprehensive guide to designing and executing successful antisense knockdown experiments using PS-oligos.
Section 1: PS-Oligo Design and Synthesis
The success of an antisense experiment is critically dependent on the design of the ASO. A well-designed oligo will have high affinity and specificity for its target RNA, efficiently induce RNase H cleavage, and exhibit minimal off-target effects.
Key Design Considerations
-
Length: ASOs are typically 15–22 nucleotides long.[6] This length is sufficient to ensure specificity for a unique target sequence within the human genome while maintaining good cellular uptake properties.
-
Target Selection: The target sequence on the mRNA should be accessible for hybridization. Regions with complex secondary structures should be avoided. RNA folding prediction algorithms (e.g., mfold) can help identify accessible single-stranded regions. The 3' UTR, 5' UTR, and coding regions can all be targeted.
-
Sequence Specificity: Before synthesis, perform a BLAST search against the relevant genome to ensure the chosen sequence has minimal homology to other transcripts, thereby reducing the risk of off-target hybridization.[7]
-
Chemical Modifications (Gapmer Design): The "gapmer" is a state-of-the-art ASO design.[6] It consists of a central "gap" of 6-10 deoxynucleotides that can activate RNase H, flanked by "wings" of 2-5 modified nucleotides (e.g., 2'-O-Methoxyethyl-RNA (2'-MOE) or 2'-O-Methyl-RNA (2'OMe)).[6] These wing modifications increase binding affinity to the target RNA and enhance nuclease resistance without activating RNase H themselves.[3][6] The entire backbone is typically protected with phosphorothioate linkages.[6]
-
Sequence Motifs to Avoid:
Control Oligonucleotides
Proper controls are essential to demonstrate that the observed biological effect is a direct result of the specific antisense knockdown and not due to non-specific or off-target effects.[9][10]
-
Mismatch Control: An oligo with the same length and chemistry as the active ASO but containing 3-4 base mismatches to the target sequence. This control should have significantly reduced or no activity against the target gene.[10]
-
Scrambled Control: An oligo with the same length, base composition, and chemistry as the active ASO, but in a randomized sequence. This control helps to account for any effects caused by the chemical nature of the oligo itself, independent of its sequence.[10]
-
Untreated/Mock Control: Cells that receive no oligo or only the delivery vehicle (e.g., transfection reagent) serve as the baseline for gene expression.
Data Presentation 1.1: Summary of PS-Oligo Design Guidelines
| Parameter | Recommendation | Rationale |
| Length | 15–22 bases | Balances specificity with efficient cellular uptake.[6] |
| Backbone | Full Phosphorothioate (PS) | Confers nuclease resistance and enhances bioavailability.[2][4] |
| Design | Gapmer (e.g., 5-10-5) | Central DNA gap activates RNase H; modified wings increase affinity and stability.[6] |
| Wing Chemistry | 2'-MOE, 2'-OMe, LNA | Increases binding affinity (Tm) and nuclease stability.[6] |
| GC Content | 40%–60% | Promotes stable hybridization without being overly difficult to denature.[8] |
| Sequence Check | BLAST against target genome | Minimize homology to non-target RNAs to reduce off-target effects.[7] |
| Motifs to Avoid | CpG dinucleotides, G-quadruplexes | Avoid potential immunostimulation and oligo self-aggregation.[9] |
Section 2: In Vitro Delivery of PS-Oligos
Efficient delivery of negatively charged ASOs across the cell membrane is a critical step. For in vitro experiments, cationic lipid-based transfection reagents are commonly used.
Experimental Protocol 2.1: Lipid-Mediated Transfection of PS-Oligos
This protocol provides a general guideline for transfecting adherent cells. Optimization is crucial for each cell type and ASO.
Materials:
-
Adherent cells in culture
-
Complete growth medium (with serum) and serum-free medium (e.g., Opti-MEM)
-
PS-Oligo (Active, Mismatch, Scrambled) stock solution (e.g., 20 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 24-well plate)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-80% confluency at the time of transfection. For a 24-well plate, seed approximately 5 x 10⁴ cells per well in 500 µL of complete growth medium.
-
Preparation of Oligo-Lipid Complexes (per well):
-
Tube A (Oligo Dilution): Dilute the PS-Oligo to the desired final concentration (e.g., 10-100 nM) in 50 µL of serum-free medium. For a final concentration of 50 nM in 500 µL total volume, add 1.25 µL of a 20 µM stock oligo to 48.75 µL of medium. Mix gently.
-
Tube B (Lipid Dilution): Dilute the lipid transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium. For example, dilute 1 µL of reagent in 49 µL of medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted oligo (Tube A) to the diluted lipid (Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells.
-
Add 400 µL of fresh, pre-warmed complete growth medium to each well.
-
Add the 100 µL of oligo-lipid complex dropwise to each well. Swirl the plate gently to mix. The final volume is 500 µL.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Harvesting: After incubation, harvest the cells for downstream analysis of mRNA (RT-qPCR) or protein (Western Blot) levels.
Data Presentation 2.1: Transfection Optimization Parameters
| Parameter | Range to Test | Considerations |
| PS-Oligo Concentration | 10 nM - 100 nM | Higher concentrations can increase knockdown but may also increase toxicity.[6] |
| Cell Confluency | 60% - 90% | Optimal confluency varies by cell type; high confluency can reduce efficiency. |
| Oligo:Lipid Ratio | 1:1 to 1:3 (µL:µg) | Follow manufacturer's guidelines; optimize to maximize uptake and minimize toxicity. |
| Incubation Time | 24, 48, 72 hours | Depends on the half-life of the target mRNA and protein. |
Section 3: Assessment of Knockdown Efficacy
To validate the effect of the ASO, it is essential to quantify the reduction in both the target mRNA and the corresponding protein. RT-qPCR and Western blotting are the gold-standard methods for this purpose.[11]
Experimental Protocol 3.1: Quantification of mRNA Knockdown by RT-qPCR
Materials:
-
Harvested cells from Protocol 2.1
-
RNA isolation kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from untreated, mock-transfected, scrambled control, mismatch control, and active ASO-treated cells using a commercial kit. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain cDNA, qPCR master mix, and primers for either the target gene or the housekeeping gene. Include a no-template control (NTC) for each primer set.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the target gene Ct value to the housekeeping gene Ct value for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression compared to the control (e.g., scrambled oligo) using the ΔΔCt method (ΔΔCt = ΔCt_sample - ΔCt_control).
-
Calculate the fold change as 2^⁻ΔΔCt.
-
Percent knockdown = (1 - Fold Change) * 100. An effective knockdown is generally considered ≥70% reduction in mRNA levels.[11]
-
Experimental Protocol 3.2: Assessment of Protein Knockdown by Western Blot
Materials:
-
Harvested cells from Protocol 2.1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein, or run a duplicate gel.
-
Data Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percent knockdown relative to the control sample.
Data Presentation 3.1: Example Knockdown Efficacy Data
| Treatment (50 nM) | Target mRNA Level (% of Scrambled Control) | Target Protein Level (% of Scrambled Control) |
| Untreated | 102% ± 4.5% | 105% ± 6.1% |
| Scrambled Control | 100% | 100% |
| Mismatch Control | 95% ± 5.2% | 91% ± 7.3% |
| Active ASO | 18% ± 3.1% | 25% ± 4.8% |
Section 4: Visualizations of Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental plans.
Diagram 4.1: Mechanism of RNase H-Dependent Antisense Knockdown
Caption: RNase H recognizes the mRNA:ASO duplex, cleaving the mRNA and preventing protein translation.
Diagram 4.2: Experimental Workflow for PS-Oligo Knockdown
Caption: A streamlined workflow from oligo design to data analysis for a knockdown experiment.
Diagram 4.3: Troubleshooting Unexpected Results
Caption: A decision tree for diagnosing and solving common issues in antisense experiments.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (B77711) (PS) oligonucleotides are synthetic analogs of natural nucleic acids where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, making them a cornerstone of therapeutic applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). However, the synthetic process introduces a chiral center at each phosphorothioate linkage, resulting in a complex mixture of diastereomers (2^(n-1) diastereomers, where 'n' is the number of PS linkages). These diastereomers can exhibit slightly different chromatographic behaviors, leading to characteristic peak broadening in HPLC analysis.[1]
Furthermore, the synthesis of oligonucleotides can generate various impurities, such as shorter sequences (n-1, n-2, etc., collectively known as "shortmers"), sequences with failed modifications, and by-products from the deprotection steps.[2] For therapeutic applications, it is crucial to remove these impurities to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of phosphorothioate oligonucleotides, with Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC being the most common modalities.
This application note provides detailed protocols for the purification of phosphorothioate oligonucleotides using both IP-RP-HPLC and AEX-HPLC, including "trityl-on" and "trityl-off" strategies. It also covers post-purification processing and troubleshooting common issues.
Purification Strategies: Trityl-On vs. Trityl-Off
The dimethoxytrityl (DMT) group is a protecting group used at the 5'-end of the oligonucleotide during solid-phase synthesis. The choice of whether to remove this group before or after HPLC purification leads to two distinct strategies:
-
Trityl-Off Purification: The DMT group is removed at the final stage of synthesis. The crude oligonucleotide mixture is then purified by HPLC, typically AEX-HPLC, which separates based on charge (i.e., length).
-
Trityl-On Purification: The DMT group is left on the full-length oligonucleotide.[3][4] This lipophilic group provides a strong retention handle for reversed-phase chromatography, allowing for excellent separation of the full-length, DMT-containing product from the "failure" sequences that lack the DMT group.[3][4] The DMT group is then cleaved post-purification.[5]
Experimental Workflow for Phosphorothioate Oligonucleotide Purification
Caption: Overall workflow for the purification of phosphorothioate oligonucleotides.
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC - Trityl-On Purification
This method leverages the hydrophobicity of the 5'-DMT group for separation.
Materials and Reagents
-
Crude trityl-on phosphorothioate oligonucleotide
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 2.0 M, pH 7.0
-
Trifluoroacetic acid (TFA)
-
Deionized, sterile-filtered water (18.2 MΩ·cm)
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å)
HPLC System and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 100 mM TEAA in Water |
| Mobile Phase B | 100 mM TEAA in 50% ACN/Water |
| Gradient | 0-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50-60 °C[6] |
| Detection | UV at 260 nm |
| Injection Volume | 20-100 µL (dependent on concentration) |
Protocol
-
Sample Preparation: Dissolve the crude trityl-on oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Purification:
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient elution as described in the table above. The DMT-on oligonucleotide will elute as a late, broad peak.
-
Collect the fractions corresponding to the major peak.
-
-
Post-Purification Detritylation:
-
Pool the collected fractions containing the purified trityl-on oligonucleotide.
-
Evaporate the acetonitrile in a vacuum centrifuge.
-
Add 80% acetic acid to the remaining aqueous solution and let it stand for 20-30 minutes at room temperature.[5]
-
Quench the reaction by adding a neutralizing buffer or by proceeding directly to desalting.
-
-
Desalting:
-
Desalt the detritylated oligonucleotide using a size-exclusion chromatography column (e.g., Sephadex G-25) or a dedicated desalting cartridge.
-
Elute with sterile, deionized water.
-
-
Analysis and Quantification:
-
Analyze the purity of the desalted oligonucleotide by analytical HPLC and/or mass spectrometry.
-
Quantify the final product by measuring the absorbance at 260 nm.
-
Protocol 2: Anion-Exchange (AEX) HPLC - Trityl-Off Purification
This method separates oligonucleotides based on their net negative charge, which is proportional to their length.
Materials and Reagents
-
Crude trityl-off phosphorothioate oligonucleotide
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)[7]
-
Sodium chloride (NaCl) or sodium perchlorate (B79767) (NaClO4)[8]
-
Sodium hydroxide (B78521) (NaOH) or Tris-HCl buffer
-
Deionized, sterile-filtered water (18.2 MΩ·cm)
-
Strong anion-exchange HPLC column (e.g., quaternary ammonium (B1175870) functionalized)
HPLC System and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | Strong Anion-Exchange, 8-10 µm |
| Mobile Phase A | 20 mM NaOH in Water |
| Mobile Phase B | 20 mM NaOH, 1.5 M NaCl in Water |
| Gradient | 0-100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60-80 °C |
| Detection | UV at 260 nm |
| Injection Volume | 20-100 µL (dependent on concentration) |
Protocol
-
Sample Preparation: Dissolve the crude trityl-off oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Purification:
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient elution as described above. The full-length oligonucleotide will be the major, late-eluting peak.
-
Collect the fractions corresponding to the main peak.
-
-
Desalting:
-
Pool the collected fractions.
-
Desalt the purified oligonucleotide using a size-exclusion chromatography column (e.g., Sephadex G-25) or a dedicated desalting cartridge.
-
Elute with sterile, deionized water.
-
-
Analysis and Quantification:
-
Assess the purity of the desalted product using analytical HPLC, capillary electrophoresis (CE), and/or mass spectrometry.
-
Quantify the final product by measuring the absorbance at 260 nm.
-
Data Presentation
Table 1: Comparison of HPLC Purification Methods for a 20-mer Phosphorothioate Oligonucleotide
| Parameter | IP-RP-HPLC (Trityl-On) | AEX-HPLC (Trityl-Off) |
| Principle of Separation | Hydrophobicity | Charge (Length) |
| Typical Purity Achieved | >95% | >90% |
| Typical Recovery | 60-80% | 70-90% |
| Resolution of n-1 mer | Partial to good | Good to excellent |
| Resolution of Diastereomers | Poor (results in broad peaks) | Partial |
| Throughput | Moderate | High |
| Post-Purification Steps | Detritylation, Desalting | Desalting |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks | Presence of diastereomers. | This is inherent to PS oligonucleotides. For IP-RP, increasing column temperature or using ion-pairing agents with longer alkyl chains can sometimes sharpen peaks by reducing diastereomer resolution.[9] |
| Low Recovery | - Incomplete elution. - Adsorption to column or tubing. - Precipitation of oligonucleotide. | - Increase the final concentration of organic modifier or salt in the gradient. - Use bio-inert HPLC systems and columns. - For AEX, adding a chaotropic agent like acetonitrile or methanol to the mobile phase can improve solubility.[7] |
| Poor Resolution of Impurities | - Inappropriate column chemistry. - Suboptimal gradient. | - For IP-RP, ensure the use of a high-quality, end-capped C18 column. - For AEX, ensure a sufficiently high salt concentration in mobile phase B. - Optimize the gradient slope; a shallower gradient can improve resolution. |
| Carryover Between Runs | Strong binding of oligonucleotides to the stationary phase. | Implement a robust column cleaning and regeneration protocol between runs, such as washing with high salt and/or high pH solutions. |
Logical Relationships in IP-RP-HPLC Parameter Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. atdbio.com [atdbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. bio-works.com [bio-works.com]
- 8. bio-works.com [bio-works.com]
- 9. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral Tetrahydrothiophenes Using Phosphorothioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrothiophene (B86538) (THT) motif is a crucial structural component in numerous bioactive natural products and serves as a valuable chiral ligand in asymmetric catalysis.[1][2] Traditional methods for the synthesis of chiral THTs often involve the use of highly toxic and gaseous hydrogen sulfide (B99878) (H₂S), posing significant safety and handling challenges, especially for large-scale applications.[3][4] This document provides detailed application notes and protocols for the synthesis of chiral tetrahydrothiophenes using phosphorothioic acids as safe and effective H₂S surrogates.[1][3]
This methodology offers a robust and stereospecific route to enantioenriched THTs, proceeding through a base-promoted, intramolecular, double SN2 displacement mechanism.[2][3] The use of stable, odorless, and easily prepared phosphorothioic acids makes this a practical and scalable alternative for academic and industrial research.[3]
Overall Synthetic Strategy
The synthesis commences with the preparation of an enantioenriched alcohol, which is then converted to a key intermediate. This intermediate subsequently undergoes a base-promoted intramolecular cyclization to yield the desired chiral tetrahydrothiophene. A common Weinreb amide intermediate can be employed to streamline the synthesis of diverse analogs.[3]
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of chiral tetrahydrothiophenes.
Reaction Mechanism: Double SN2 Displacement
The key carbon-sulfur bond-forming step is a highly stereospecific, base-promoted, intramolecular cyclization. This reaction proceeds via a double SN2 displacement mechanism, ensuring the retention of stereochemical integrity from the chiral alcohol precursor.
Caption: Proposed mechanism for the intramolecular double SN2 cyclization.
Detailed Experimental Protocols
Materials and General Methods:
All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of products is typically performed by flash column chromatography. Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of a Representative Enantioenriched Alcohol via CBS Reduction
This protocol describes the asymmetric reduction of a ketone to a chiral alcohol.
-
To a solution of the starting ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).
-
Cool the mixture to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 eq).
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to afford the desired enantioenriched alcohol.
Protocol 2: Synthesis of the Cyclization Precursor
This protocol details the conversion of the chiral alcohol to the phosphorothioate-containing precursor.
-
To a solution of the enantioenriched alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a this compound derivative (1.2 eq) and a coupling reagent (e.g., dicyclohexylcarbodiimide, 1.2 eq).
-
Add a catalytic amount of a suitable base (e.g., 4-dimethylaminopyridine, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove any precipitated solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Base-Promoted Intramolecular Cyclization to Chiral Tetrahydrothiophene
This is the key cyclization step to form the final product.
-
To a solution of the cyclization precursor (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral tetrahydrothiophene.
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of this synthetic methodology across a range of substrates, demonstrating its broad applicability.
| Entry | Substrate (Ketone Precursor) | Yield (%) of THT | Enantiomeric Excess (% ee) |
| 1 | 1-phenyl-4-chlorobutan-1-one | 82 | 97 |
| 2 | 1-(4-methoxyphenyl)-4-chlorobutan-1-one | 78 | 96 |
| 3 | 1-(4-nitrophenyl)-4-chlorobutan-1-one | 75 | 95 (racemization can be an issue, mitigated by reducing base equivalents)[3] |
| 4 | 1-cyclohexyl-4-chlorobutan-1-one | 85 | 98 |
| 5 | 1-(naphthalen-2-yl)-4-chlorobutan-1-one | 80 | 97 |
| 6 | 5-chloro-1-phenylpentan-2-one | 70 | 94 |
Note: Yields and ee values are representative and may vary based on specific reaction conditions and substrate.
Conclusion
The use of phosphorothioic acids provides a safe, efficient, and highly stereospecific method for the synthesis of chiral tetrahydrothiophenes.[1][2] This approach avoids the use of hazardous H₂S gas while maintaining high yields and excellent enantioselectivity.[3] The detailed protocols and demonstrated substrate scope make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. This methodology is amenable to a broad array of functional groups and heterocycles, further enhancing its utility.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorothioic Acids and Related Compounds as Surrogates for H2S-Synthesis of Chiral Tetrahydrothiophenes [organic-chemistry.org]
- 3. Phosphorothioic acids and related compounds as surrogates for H2S--synthesis of chiral tetrahydrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Application Notes and Protocols: Phosphorothioate Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (B77711) (PS) chemistry is a cornerstone of modern oligonucleotide-based drug development. This chemical modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone of a nucleic acid is replaced by a sulfur atom, confers critical drug-like properties to therapeutic oligonucleotides. Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids, rendering them ineffective as therapeutic agents. The phosphorothioate modification dramatically enhances nuclease resistance, thereby increasing the in vivo half-life and allowing for effective target engagement.[1][2][3] This modification is fundamental to the advancement of several classes of oligonucleotide therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, enabling them to move from laboratory tools to clinically approved medicines.
Section 1: Core Applications of Phosphorothioate (PS) Modifications
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) sequence via Watson-Crick base pairing. This binding event can modulate the function of the target RNA, most commonly by inducing its degradation.
Mechanism of Action: RNase H Mediated Degradation
A primary mechanism for ASO activity involves the recruitment of RNase H, an endogenous enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand.[2][4] For this to occur, ASOs are often designed as "gapmers," which contain a central block of DNA or DNA-like residues flanked by modified nucleotides. The phosphorothioate backbone is crucial for protecting the entire ASO from nuclease degradation, while the DNA "gap" allows for RNase H recognition and subsequent cleavage of the target mRNA, leading to gene silencing.[2]
Approved Drug Example: Nusinersen (Spinraza) Nusinersen is an ASO drug used to treat Spinal Muscular Atrophy (SMA). It is a fully modified oligonucleotide with both phosphorothioate backbone and 2'-O-methoxyethyl (2'-MOE) ribose modifications.[5] Instead of causing degradation, Nusinersen acts as a splice-switching oligonucleotide, binding to the SMN2 pre-mRNA and modulating its splicing to produce a functional SMN protein. The PS backbone is essential for its stability and therapeutic effect.
Quantitative Data: PS vs. Unmodified Oligonucleotides
| Parameter | Unmodified (PO) Oligonucleotide | Phosphorothioate (PS) Oligonucleotide | Fold Improvement |
| Nuclease Resistance | |||
| Half-life in Human Serum | ~1.5 hours[5] | > 48 hours | > 32x |
| Plasma Half-life (in vivo) | Minutes[6] | Hours to Days[3][6] | Significant |
| Hybridization Affinity | |||
| ΔTm per modification (°C) | N/A | -0.5 to -1.5 °C[7] | (Slight Decrease) |
| Example Tm (15-mer:RNA) | 45.1 °C[8] | 33.9 °C[8] | N/A |
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules, typically 21-23 nucleotides in length, that induce gene silencing through the RNA interference (RNAi) pathway.
Mechanism of Action: RNAi Pathway
Once in the cytoplasm, the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains to direct RISC to the target mRNA. The Argonaute-2 protein within RISC then cleaves the mRNA, leading to its degradation and potent gene silencing. Phosphorothioate modifications are strategically placed, often at the ends of the strands, to protect the siRNA from nuclease degradation without significantly impairing its ability to be processed by the RNAi machinery.[9][10]
Approved Drug Example: Inclisiran (Leqvio) Inclisiran is an siRNA therapeutic used to lower low-density lipoprotein (LDL) cholesterol. It targets the mRNA for PCSK9, a protein that regulates LDL receptor levels. Inclisiran incorporates phosphorothioate linkages to enhance its stability, allowing for a long duration of action with infrequent dosing.[6] It is also conjugated to N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to the liver.
Quantitative Data: Effect of PS on siRNA
| Parameter | Unmodified (PO) siRNA | PS-modified siRNA | Notes |
| Nuclease Resistance | Rapidly degraded | Substantially increased stability[11] | Full PS modification provides high stability but can sometimes reduce efficacy.[12] |
| Gene Silencing (IC50) | Less potent in vivo | More potent in vivo | Stability is key for in vivo efficacy. |
| Example IC50 (vs. ASO) | 0.06 nM | N/A (PS-ASO: 70 nM) | siRNA is generally more potent than ASOs in vitro.[13] |
| In Vivo Efficacy | Low/No effect | Sustained target knockdown | PS modification is critical for maintaining sufficient concentration at the target tissue.[11] |
Aptamers
Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to various molecular targets, such as proteins, with high affinity and specificity.[14][15]
Mechanism of Action: Target Binding and Antagonism
Unlike ASOs and siRNAs, aptamers do not typically modulate gene expression. Instead, they function similarly to antibodies by binding to a target molecule and inhibiting its biological function. The incorporation of phosphorothioate linkages enhances their resistance to nucleases, which is crucial for their therapeutic application in biological systems.[16]
Approved Drug Example: Pegaptanib (Macugen) Pegaptanib is an RNA aptamer that was approved for the treatment of neovascular (wet) age-related macular degeneration (AMD).[14] It specifically binds to and inhibits vascular endothelial growth factor (VEGF), a protein that promotes blood vessel growth. The aptamer is chemically modified with 2'-fluoropyrimidines and 2'-O-methyl purines, in addition to being conjugated to polyethylene (B3416737) glycol (PEG), to improve its stability and pharmacokinetic profile.[14] While not a PS-modified drug, its development highlights the necessity of chemical modifications for aptamer stability. PS modifications are another key strategy used to achieve this stability.[16][17]
Quantitative Data: Effect of PS on Aptamers
| Parameter | Unmodified Aptamer | PS-modified Aptamer | Notes |
| Nuclease Resistance | Low | High[16] | Essential for in vivo applications. |
| Binding Affinity (Kd) | Variable | Generally maintained or improved[17][18] | PS modification can enhance binding affinity.[18] |
| Example Kd (vs. HIV-1 RT) | N/A | 70 nM[17] | Demonstrates high-affinity binding of a PS-aptamer. |
| Example Kd (vs. CD44) | Higher | 180-295 nM[17] | Shows significantly higher affinity than unmodified counterparts. |
Section 2: Experimental Protocols
Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
This protocol outlines the standard automated solid-phase synthesis cycle for producing phosphorothioate oligonucleotides using phosphoramidite (B1245037) chemistry.
Methodology:
-
Preparation:
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
The solid support (e.g., Controlled Pore Glass, CPG) is pre-functionalized with the 3'-most nucleoside of the desired sequence.
-
Prepare solutions of phosphoramidite monomers, activator (e.g., 5-(ethylthio)-1H-tetrazole), deblocking acid (e.g., 3% trichloroacetic acid in dichloromethane), capping reagents (e.g., acetic anhydride), and a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3-oxo-propanethionyl sulfide, DDTT).[19]
-
-
Synthesis Cycle:
-
Step 1: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by the deblocking acid, exposing a free 5'-hydroxyl group.
-
Step 2: Coupling: The next phosphoramidite monomer is activated by the activator and coupled to the free 5'-hydroxyl group, forming an unstable phosphite (B83602) triester linkage.[20]
-
Step 3: Sulfurization: The phosphite triester is converted to a stable phosphorothioate triester by treatment with the sulfurizing agent. This step replaces the standard oxidation step used for phosphodiester synthesis.[19][20]
-
Step 4: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion-mutant sequences (n-1 mers).
-
-
Chain Elongation: The four-step cycle is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the completed oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide.
-
This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
The terminal 5'-DMT group can be left on ("DMT-on") to aid in purification or removed ("DMT-off").[20]
-
-
Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.
Protocol: In Vitro Nuclease Resistance Assay
This protocol describes a method to assess the stability of phosphorothioate-modified oligonucleotides compared to unmodified controls in the presence of serum nucleases.
Methodology:
-
Materials:
-
PS-modified and unmodified (control) oligonucleotides of the same sequence.
-
Human or Fetal Bovine Serum (FBS).
-
Nuclease-free water and reaction buffer (e.g., PBS).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., EDTA or formamide (B127407) loading dye).
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures by diluting the oligonucleotides to a final concentration (e.g., 1-5 µM) in 50% serum (diluted with nuclease-free water or PBS).[21][22]
-
Prepare a "time zero" (T0) sample by immediately adding quenching solution to an aliquot of the reaction mixture before incubation.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction tube and immediately stop the nuclease activity by adding quenching solution and freezing on dry ice.
-
-
Analysis:
-
By PAGE: Thaw the samples, mix with loading dye, and run on a denaturing polyacrylamide gel. Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize using a gel imaging system.
-
By HPLC: Analyze samples using an ion-exchange or reverse-phase HPLC method suitable for oligonucleotides.
-
-
Data Interpretation:
-
Quantify the amount of full-length, intact oligonucleotide remaining at each time point by measuring the band intensity (PAGE) or peak area (HPLC).
-
Plot the percentage of intact oligonucleotide versus time.
-
Calculate the half-life (t½) by fitting the data to an exponential decay curve. The PS-modified oligonucleotide is expected to have a significantly longer half-life than the unmodified control.
-
Protocol: Cellular Uptake and Activity Assay for ASOs
This protocol details a standard method for delivering ASOs to cultured mammalian cells and assessing their efficacy by measuring target mRNA knockdown.
Methodology:
-
Cell Preparation:
-
ASO Treatment:
-
Gymnotic Delivery (Free Uptake): For many PS-modified ASOs, no transfection reagent is needed.[23] Prepare a dilution of the ASO (and a non-targeting control ASO) in fresh culture medium at the desired final concentration (e.g., 1-10 µM).[24] Aspirate the old medium from the cells and add the ASO-containing medium.
-
Transfection: If required, use a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol to deliver the ASOs into the cells.[25][26]
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired duration, typically 24 to 72 hours, to allow for ASO uptake and target mRNA knockdown.[24]
-
-
Cell Lysis and RNA Isolation:
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Isolate total RNA from the cell lysate using a commercial RNA purification kit (e.g., spin-column based).
-
-
Gene Expression Analysis (RT-qPCR):
-
Quantify the isolated RNA and check its purity.
-
Perform a two-step reverse transcription quantitative PCR (RT-qPCR). First, synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
Next, perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the change in target mRNA levels using the ΔΔCt method.
-
Express the results as a percentage of mRNA remaining or percentage of knockdown relative to cells treated with a non-targeting control oligonucleotide. A significant reduction in target mRNA levels in cells treated with the specific ASO indicates successful activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorothioate-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Stranded Phosphorothioated Regions Enhance Cellular Uptake of Cholesterol-Conjugated siRNA but Not Silencing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. The chemical structure and phosphorothioate content of hydrophobically modified siRNAs impact extrahepatic distribution and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ppd.com [ppd.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 21. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aumbiotech.com [aumbiotech.com]
- 24. aumbiotech.com [aumbiotech.com]
- 25. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ncardia.com [ncardia.com]
Application Note & Protocol: Quantitative Analysis of Phosphorothioate Oligonucleotide Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (B77711) oligonucleotides (PS-oligos) are a prominent class of therapeutic molecules designed to modulate gene expression. Their unique sulfur-modified backbone confers enhanced stability against nuclease degradation, making them suitable for in vivo applications. Accurate and precise quantification of PS-oligo concentration is paramount throughout the drug development lifecycle, from ensuring manufacturing consistency and quality control to defining pharmacokinetic and pharmacodynamic profiles in preclinical and clinical studies.
This document provides a comprehensive overview of current analytical methodologies for the quantitative analysis of PS-oligos. It details various techniques, summarizes their performance characteristics, and offers detailed protocols for their implementation.
Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of PS-oligos, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and the specific stage of drug development.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the gold standard for the quantification of PS-oligos due to its high sensitivity, selectivity, and ability to distinguish between the parent oligonucleotide and its metabolites.[1][2] Ion-pair reversed-phase (IP-RP) chromatography is commonly used to separate the highly polar oligonucleotides.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the analysis of PS-oligos, particularly for purity assessment and quality control of bulk drug substances.[3] Anion-exchange and IP-RP are the most common separation modes.
Capillary Gel Electrophoresis (CGE)
CGE offers high-resolution separation of oligonucleotides based on their size and charge.[4] It is particularly useful for assessing the purity and integrity of PS-oligos, capable of resolving species that differ by a single nucleotide.[5]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of purified PS-oligos in solution.[6] Quantification is based on the intrinsic UV absorbance of the nucleic acid bases at 260 nm.[7]
Hybridization Assays
Hybridization-based assays, such as ELISA-like methods, offer exceptional sensitivity and are well-suited for quantifying low concentrations of PS-oligos in complex biological matrices.[8][9][10] These assays rely on the specific hybridization of the PS-oligo to a complementary probe.[8]
Quantitative Polymerase Chain Reaction (qPCR)
A highly sensitive method that can be adapted for the quantification of PS-oligos involves a splint ligation step followed by qPCR.[11] This technique allows for the detection of very low levels of oligonucleotides in various biological samples.[11]
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for PS-oligo quantification.
Table 1: Performance Characteristics of Analytical Methods for Phosphorothioate Oligonucleotide Quantification
| Method | Limit of Quantification (LOQ) | Dynamic Range | Precision (%RSD) | Accuracy (%) | Sample Matrix |
| LC-MS/MS | Low ng/mL (e.g., 10 ng/mL)[12][13] | 10 - 1,000 ng/mL[12][13] | < 15% | 85-115% | Plasma, Serum, Tissue[1][2] |
| HPLC-UV | High ng/mL to low µg/mL | Varies with application | < 5% | 95-105% | Purified samples |
| CGE | ng/mL range | Varies | < 10% | 90-110% | Purified samples, Biological fluids[4] |
| UV-Vis | µg/mL range[6] | Varies | < 2% | 98-102% | Purified samples |
| Hybridization Assay | Picomolar (pM) range[8][9] | 0.05 - 10 nM[9] | < 20% | 90-120%[9] | Plasma, Biological fluids[8][9] |
| Splint Ligation qPCR | Femtomolar (fM) range | 6-log linear range[11] | Varies | High | Serum, Tissue[11] |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interfering substances and to extract the PS-oligos from the biological matrix.
SPE is a widely used technique for the extraction and purification of PS-oligos from biological fluids.[12][] Weak anion exchange (WAX) cartridges are particularly effective.[12]
Protocol for Weak Anion Exchange (WAX) SPE:
-
Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5).[15]
-
Sample Loading: Mix the plasma or serum sample with a lysis/loading buffer (often containing a chaotropic agent) and load the mixture onto the conditioned SPE cartridge.[12][15]
-
Washing: Wash the cartridge with 1 mL of a wash buffer (e.g., 50 mM ammonium acetate, pH 5.5) to remove proteins and other impurities.[15] A second wash with a higher organic content can further remove hydrophobic contaminants.
-
Elution: Elute the PS-oligo from the cartridge with 1 mL of an elution buffer (e.g., aqueous solution with a high pH, such as ammonium hydroxide, and organic solvent).
LLE, often using a phenol-chloroform mixture, is a classical method for extracting nucleic acids.[][16]
Protocol for Phenol-Chloroform LLE:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the aqueous sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase containing the PS-oligo to a new tube.
-
The extracted oligonucleotide can be further purified by ethanol (B145695) precipitation or SPE.
LC-MS/MS Quantification Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A suitable column for oligonucleotide separation (e.g., C18).
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP)).[17]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with a lower concentration of the ion-pairing agent.
-
Gradient: A suitable gradient to elute the PS-oligo and its metabolites.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 50-60 °C.[17]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent PS-oligo and any relevant metabolites should be optimized.
UV-Vis Spectrophotometry Protocol
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Blank the spectrophotometer with the same buffer used to dissolve the PS-oligo.
-
Dilute the PS-oligo sample to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted sample at 260 nm (A260).
-
Calculate the concentration using the Beer-Lambert law: Concentration (µg/mL) = (A260 × Dilution Factor) / Extinction Coefficient .
-
The extinction coefficient is sequence-dependent and can be calculated or is often provided by the oligonucleotide manufacturer.
-
Hybridization Assay (ELISA-like) Protocol
Principle: A capture probe complementary to the PS-oligo is immobilized on a microplate. The sample containing the PS-oligo is added, followed by a labeled detection probe that also hybridizes to the target. The signal from the label is then measured.
Materials:
-
Microplates coated with streptavidin or other binding molecules.
-
Biotinylated capture probe.
-
Digoxigenin (or other hapten)-labeled detection probe.
-
Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or AP).
-
Substrate for the enzyme.
-
Wash and hybridization buffers.
Procedure:
-
Immobilize the biotinylated capture probe on the streptavidin-coated microplate.
-
Wash the plate to remove unbound probe.
-
Add the samples and standards containing the PS-oligo and incubate to allow hybridization.
-
Wash the plate to remove unbound PS-oligo.
-
Add the labeled detection probe and incubate.
-
Wash the plate to remove unbound detection probe.
-
Add the enzyme-conjugated antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the substrate and measure the signal (e.g., absorbance or fluorescence).
-
Generate a standard curve and determine the concentration of the PS-oligo in the samples.
Conclusion
The accurate quantification of phosphorothioate oligonucleotides is essential for their successful development as therapeutic agents. This application note has provided an overview of the most common analytical techniques, their performance characteristics, and detailed protocols for their implementation. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the stage of the drug development process. For high sensitivity and specificity in complex biological matrices, LC-MS/MS and hybridization assays are the methods of choice. For routine quality control of purified samples, HPLC-UV and UV-Vis spectrophotometry offer robust and reliable solutions.
References
- 1. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 5. US5420265A - Separation of phosphorothioate oligonucleotides by capillary gel electrophoresis - Google Patents [patents.google.com]
- 6. pepolska.pl [pepolska.pl]
- 7. atdbio.com [atdbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A one-step solid phase extraction method for bioanalysis of a phosphorothioate oligonucleotide and its 3' n-1 metabolite from rat plasma by uHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 16. Quantitative analysis of phosphorothioate oligonucleotides in biological fluids using fast anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mz-at.de [mz-at.de]
Troubleshooting & Optimization
Technical Support Center: Phosphorothioate Antisense Oligonucleotides
Welcome to the technical support center for phosphorothioate (B77711) (PS) antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of off-target effects observed with phosphorothioate ASOs?
A1: Off-target effects associated with PS-ASOs can be broadly categorized into two main types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences that have partial complementarity, leading to the modulation of non-target genes.[1][2][3] This can happen through RNase H-mediated degradation of the unintended RNA or by sterically blocking the binding of cellular proteins to that RNA.[2][4]
-
Hybridization-independent off-target effects: These effects are not due to Watson-Crick base pairing with unintended RNA. Instead, they arise from the chemical properties of the ASO, particularly the phosphorothioate backbone, which can lead to interactions with various proteins.[3][5] These interactions can trigger immune responses, cause hepatotoxicity, or lead to other toxicities.[6]
Q2: My PS-ASO is showing significant hepatotoxicity. What are the potential causes and how can I mitigate this?
A2: Hepatotoxicity is a common off-target effect of PS-ASOs and can be influenced by several factors, including chemical modifications and sequence motifs.[3][7][8]
Potential Causes:
-
RNase H1-dependent off-target effects: The ASO may be binding to and promoting the degradation of unintended transcripts in the liver, leading to cellular stress and apoptosis.[8][9][10]
-
Protein binding: The PS backbone can interact with intracellular proteins in hepatocytes, disrupting normal cellular processes.[5][8][9] High-affinity modifications like Locked Nucleic Acids (LNAs) can exacerbate this by increasing protein interactions.[9][11][12]
-
Sequence-specific motifs: Certain dinucleotide motifs within the ASO sequence have been associated with increased hepatotoxicity.[3][8]
Mitigation Strategies:
-
Optimize Chemical Modifications:
-
Introduce 2'-O-Methyl (2'-OMe) or 2'-O-Methoxyethyl (MOE) modifications in the gap region of a gapmer ASO to reduce protein binding and subsequent toxicity.[7][8]
-
Replacing LNAs with other high-affinity modifications or using them more sparingly can also reduce liver toxicity.[8]
-
Modifying the nucleobases themselves is another effective strategy to decrease hepatotoxicity.[8]
-
-
Sequence Optimization:
-
Dose Reduction: Lowering the ASO dose can often reduce toxicity while maintaining therapeutic efficacy.[7]
Q3: I am observing an inflammatory response in my cell culture/animal model. What could be causing this immunestimulation?
A3: The innate immune system can be activated by PS-ASOs, primarily through the recognition of the oligonucleotide by Toll-like receptors (TLRs).[7]
Primary Mechanism:
-
TLR9 Activation: Unmethylated CpG motifs within the DNA gap of a gapmer ASO can be recognized by TLR9, which is expressed in immune cells like B cells and dendritic cells.[2][13] This triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[13] Even non-CpG PS-ASOs can sometimes induce a TLR9-dependent immune response.[13][14]
Mitigation Strategies:
-
Sequence Design: Avoid or minimize the inclusion of CpG motifs in your ASO sequence.
-
Chemical Modifications:
-
The use of 5-methylcytosine (B146107) instead of cytosine in CpG motifs can reduce immune activation.[2]
-
Strategic placement of certain backbone modifications, such as mesyl phosphoramidate (B1195095) linkages within the gap, has been shown to mitigate TLR9 activation.[14][15]
-
2' modifications can also influence the immune response, and their positioning can be optimized to reduce TLR9 signaling.[14][15]
-
Q4: How can I differentiate between on-target and off-target effects in my experiment?
A4: Distinguishing between on-target and off-target effects is crucial for validating your results. A multi-pronged approach is recommended:
-
Use Multiple ASOs: Test at least two different ASOs that target different regions of the same target RNA. If both ASOs produce the same phenotype, it is more likely to be an on-target effect.[16]
-
Control Oligonucleotides:
-
Rescue Experiment: If possible, perform a rescue experiment by re-introducing the target gene product (e.g., by expressing the protein from a plasmid that is not targeted by the ASO). If the phenotype is reversed, it confirms an on-target effect.
-
Transcriptome-wide Analysis: Techniques like RNA-sequencing can provide a global view of gene expression changes, helping to identify unintendedly downregulated or upregulated genes.[1][17]
Troubleshooting Guides
Problem: High level of cell death or toxicity observed in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive ASO Concentration | Perform a dose-response experiment to determine the lowest effective concentration. | Reduced toxicity while maintaining on-target knockdown. |
| Hybridization-Dependent Off-Target Effects | Design and test a second ASO targeting a different region of the same mRNA. Also, use a mismatch control. | The second ASO should replicate the on-target effect with a potentially different toxicity profile. The mismatch control should show minimal toxicity. |
| Hybridization-Independent Toxicity | Synthesize the ASO with alternative chemical modifications known to reduce toxicity (e.g., 2'-OMe in the gap). | Reduced overall toxicity. |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent and the ASO:reagent ratio. | Lower cell death in both control and ASO-treated wells. |
Problem: Inconsistent results between different ASO sequences targeting the same gene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Different Potency of ASOs | Perform a dose-response for each ASO to determine their respective EC50 values. | Consistent on-target knockdown at equipotent concentrations. |
| One ASO has significant off-target effects | Perform RNA-sequencing for cells treated with each ASO. | Identification of off-target transcripts that are uniquely affected by one of the ASOs. |
| Secondary effects of on-target knockdown | Analyze the function of the target protein and its downstream pathways. | The observed phenotype can be explained by the known function of the target gene. |
Quantitative Data Summary
Table 1: Impact of Chemical Modifications on ASO Hepatotoxicity in Mice
| ASO ID | Chemical Modification | Dose (mg/kg) | Serum ALT (U/L) | On-Target Knockdown (%) |
| ASO-1 | LNA Gapmer | 50 | 5000 ± 1200 | 95 |
| ASO-2 | MOE Gapmer | 50 | 300 ± 50 | 85 |
| ASO-3 | cEt Gapmer | 50 | 4500 ± 1000 | 98 |
| ASO-4 | LNA Gapmer with 2'-OMe in gap | 50 | 800 ± 200 | 90 |
| Control | Saline | N/A | 40 ± 10 | 0 |
Data are representative and compiled for illustrative purposes.
Table 2: Effect of ASO Sequence Motifs on TLR9 Activation
| ASO ID | Sequence Motif | TLR9 Activation (Fold Change) |
| ASO-A | Contains CpG | 15.2 |
| ASO-B | CpG Methylated | 2.5 |
| ASO-C | No CpG | 1.8 |
| ASO-D | Scrambled Control | 1.0 |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of ASO-induced Hepatotoxicity in Mice
-
Animal Model: Use C57BL/6 mice, 8-10 weeks old.
-
ASO Administration: Administer ASOs via intravenous (IV) or subcutaneous (SC) injection at the desired concentration. Include a saline-treated control group.
-
Sample Collection: At 72 hours post-injection, collect blood via cardiac puncture for serum chemistry analysis. Euthanize the animals and collect liver tissue.
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for hepatocellular necrosis, inflammation, and other signs of toxicity.
-
Gene Expression Analysis: Homogenize a portion of the liver tissue to extract total RNA. Use RT-qPCR to measure the expression of the target gene to confirm on-target knockdown.
Protocol 2: In Vitro Assessment of Immune Stimulation
-
Cell Line: Use a cell line that expresses TLR9, such as human peripheral blood mononuclear cells (PBMCs) or a TLR9-expressing reporter cell line (e.g., HEK-Blue™ hTLR9).
-
ASO Treatment: Treat cells with various concentrations of your PS-ASO. Include a known TLR9 agonist (e.g., CpG ODN) as a positive control and a scrambled ASO as a negative control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cytokine Measurement:
-
For PBMCs, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
For reporter cell lines, measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase) according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the fold change in cytokine production or reporter activity relative to the untreated or scrambled control.
Visualizations
Caption: Hybridization-dependent off-target mechanism.
Caption: Hybridization-independent immune stimulation via TLR9.
Caption: Troubleshooting workflow for ASO off-target effects.
References
- 1. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 8. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into innate immune activation via PS-ASO–protein–TLR9 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Analysis of Chemical Modifications of Phosphorothioate Antisense Oligonucleotides that Modulate Their Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphorothioate (PS) Modifications for Nuclease Resistance
Welcome to the technical support center for phosphorothioate (B77711) (PS) modified oligonucleotides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experiments for enhanced nuclease resistance.
Frequently Asked Questions (FAQs)
Q1: What is a phosphorothioate (PS) modification and why is it used?
A1: A phosphorothioate modification is a chemical alteration of the phosphate (B84403) backbone of an oligonucleotide where one of the non-bridging oxygen atoms is replaced by a sulfur atom.[1][2] This change is critical for therapeutic applications as it significantly increases the oligonucleotide's resistance to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids.[1][3] The increased stability extends the half-life of the oligonucleotide in biological fluids, allowing it to reach its target and exert its therapeutic effect.[2][4]
Q2: How does the number and position of PS modifications affect nuclease resistance?
A2: The degree of nuclease resistance is directly related to the number of PS linkages. To protect against exonucleases, which degrade nucleic acids from the ends, it is recommended to incorporate at least three PS bonds at both the 5' and 3' ends of the oligonucleotide.[5][6] For protection against endonucleases, which cleave within the sequence, PS bonds should be included throughout the entire oligonucleotide.[5][7] While fully phosphorothioated oligonucleotides offer the highest resistance, even a few modifications at the ends can provide significant protection.[1]
Q3: What are the main drawbacks of using phosphorothioate modifications?
A3: While beneficial for stability, PS modifications have some drawbacks:
-
Reduced Hybridization Affinity: Each PS modification can lower the melting temperature (Tm) of the oligonucleotide duplex by approximately 0.5°C, which can affect its binding affinity to the target sequence.[7][8]
-
Chirality: The introduction of a sulfur atom creates a chiral center at each phosphorus, resulting in a mixture of Rp and Sp diastereomers.[9][10] These isomers can have different biological properties; for instance, the Rp isomer forms more stable duplexes but is more susceptible to exonuclease degradation.[7]
-
Toxicity and Off-Target Effects: The increased hydrophobicity due to the sulfur atom can lead to non-specific protein binding, potentially causing toxicity and off-target effects.[1][11] Some studies have shown that PS-modified oligonucleotides can induce an immune response, such as transient activation of the complement cascade.[12][13]
Q4: How can I minimize the off-target effects and toxicity of my PS-modified oligonucleotide?
A4: Several strategies can be employed to mitigate the adverse effects of PS modifications:
-
Optimize PS Content: Use the minimum number of PS modifications required to achieve the desired nuclease resistance. Often, modifying only the ends of the oligonucleotide is sufficient to protect against exonucleases.[5]
-
Chimeric Designs: Create chimeric oligonucleotides that combine PS modifications with other chemical modifications, such as 2'-O-Methyl (2'OMe) or 2'-methoxyethyl (2'-MOE).[4][14] These additional modifications can enhance binding affinity and reduce toxicity.
-
Purification: High-purity oligonucleotides are crucial to minimize toxicity. Use purification methods like HPLC to remove impurities from the synthesis process.[15]
Troubleshooting Guides
Problem 1: Low Yield During Oligonucleotide Synthesis
| Possible Cause | Troubleshooting Step |
| Inefficient Sulfurization | The sulfurization step in PS-oligo synthesis can be less efficient than the oxidation step in standard synthesis.[9] Ensure the sulfurizing reagent is fresh and used at the optimal concentration. Consider using a more efficient sulfurizing agent like the Beaucage reagent.[3] |
| Reagent Purity | Impurities or moisture in reagents, especially phosphoramidites and solvents, can significantly lower coupling efficiency.[9] Use high-purity, anhydrous reagents and solvents. |
| Suboptimal Protocol for Scale-up | Protocols may need to be re-optimized when scaling up the synthesis.[9] Adjust reaction times, reagent concentrations, and washing steps for larger synthesis scales. |
Problem 2: Poor Nuclease Resistance in Serum Stability Assays
| Possible Cause | Troubleshooting Step |
| Insufficient PS Modifications | Degradation by exonucleases suggests insufficient protection at the 3' and 5' ends. Internal cleavage indicates a lack of protection from endonucleases. Ensure at least three PS bonds are present at both ends for exonuclease resistance. For endonuclease resistance, incorporate PS modifications throughout the sequence.[5][7] |
| High Nuclease Activity in Assay | The concentration of nucleases in the serum may be too high. Reduce the concentration of serum in the assay or consider heat-inactivating the serum (e.g., 65°C for 30 minutes) to decrease nuclease activity.[10] |
| Improper Oligonucleotide Storage | Repeated freeze-thaw cycles can degrade oligonucleotides. Aliquot oligonucleotides into smaller volumes and store them in a buffered solution (e.g., TE buffer, pH 8.0) at -20°C or -80°C for long-term storage.[10] |
Problem 3: Broad or Split Peaks during HPLC Purification
| Possible Cause | Troubleshooting Step |
| Presence of Diastereomers | The mixture of Rp and Sp diastereomers can lead to peak broadening.[9] Increasing the column temperature (e.g., 50-70°C) can help reduce the resolution of diastereomers, resulting in sharper peaks.[15] |
| Secondary Structure Formation | The increased hydrophobicity of PS-oligonucleotides can promote the formation of secondary structures. The addition of chaotropic agents to the mobile phase can help disrupt these structures.[16] |
| Suboptimal HPLC Method | The gradient slope or ion-pairing system may not be optimized. A shallower gradient can improve resolution. Experiment with different ion-pairing agents and their concentrations to improve separation.[15] |
Quantitative Data Summary
Table 1: Impact of Phosphorothioate Modification on Oligonucleotide Stability
| Oligonucleotide Type | Modification | Half-Life in Plasma/Serum |
| Standard Oligonucleotide | None (Phosphodiester) | ~5 minutes[10][17] |
| Phosphorothioate ODN | Full Phosphorothioate Backbone | 35-50 hours (terminal half-life)[10][17] |
Table 2: Effect of Phosphorothioate Modification on Duplex Thermal Stability (Tm)
| Modification | Tm Change per Modification | Reference |
| Phosphorothioate (PS) | ~ -0.5°C to -3.0°C | [1][7] |
| PS-modified 15mer DNA:RNA duplex | -11.2°C (compared to phosphodiester) | [18] |
| 2'-O-Me-RNA phosphorothioate:DNA duplex | -5.1°C (compared to 2'-O-Me phosphodiester) | [18] |
Experimental Protocols
Protocol 1: In Vitro Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol provides a method to qualitatively assess the degradation of a PS-modified oligonucleotide over time in the presence of nucleases.
Materials:
-
Phosphorothioate-modified oligonucleotide and an unmodified control.
-
Nuclease source (e.g., Fetal Bovine Serum - FBS, human serum).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Nuclease-free water.
-
2X Gel Loading Dye (containing a stop solution like EDTA).
-
Polyacrylamide gel (15-20%).
-
TBE or TAE running buffer.
-
Nucleic acid stain (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Reaction Setup: In nuclease-free microcentrifuge tubes, prepare a reaction mixture containing the oligonucleotide (final concentration ~1-5 µM), serum (e.g., 10-50%), and reaction buffer to the final volume.
-
Time Course Incubation: Incubate the reactions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots and immediately add 2X Gel Loading Dye to stop the reaction.
-
Sample Storage: Store the collected time-point samples at -20°C until all time points are collected.
-
Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining and Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.
Protocol 2: Quantitative Analysis of Oligonucleotide Degradation by HPLC
This protocol allows for a quantitative assessment of oligonucleotide stability by separating the full-length product from its degradation products.
Materials:
-
Samples from the nuclease degradation assay.
-
HPLC system with a UV detector.
-
Anion-exchange or reverse-phase HPLC column suitable for oligonucleotide analysis.
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water).
-
Mobile Phase B: Acetonitrile with the same buffer concentration.
Procedure:
-
Sample Preparation: Thaw the collected time-point samples from the nuclease degradation assay.
-
HPLC Method Setup: Equilibrate the HPLC column with the initial mobile phase conditions. Set up a gradient elution method that will separate the full-length oligonucleotide from shorter degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 30 minutes).[10]
-
Injection and Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the full-length oligonucleotide and its degradation products. Calculate the percentage of the remaining full-length oligonucleotide at each time point by comparing its peak area to the total area of all oligonucleotide-related peaks.[10]
Visualizations
Caption: Workflow for Nuclease Degradation Assay.
Caption: Troubleshooting Logic for PS-Oligo Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modification of phosphorothioate oligonucleotides yields potent analogs with minimal toxicity for antisense experiments in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-works.com [bio-works.com]
- 17. researchgate.net [researchgate.net]
- 18. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Phosphorothioate Oligonucleotide Purification
Welcome to the technical support center for the purification of phosphorothioate (B77711) (PS) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying these modified oligonucleotides. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of phosphorothioate oligonucleotides.
Question 1: Why do my phosphorothioate oligonucleotide peaks appear broad or split in my chromatogram?
Answer: This is a well-documented characteristic of phosphorothioate oligonucleotides and is primarily due to two factors: the presence of diastereomers and increased hydrophobicity.[1][2][3][4]
-
Diastereomers: The synthesis of PS oligonucleotides creates a chiral center at each phosphorothioate linkage. For a sequence with 'n' PS linkages, there can be up to 2n diastereomers.[1][3] These stereoisomers can have slightly different retention times during chromatography, resulting in peak broadening or the appearance of split peaks.[4]
-
Increased Hydrophobicity: The replacement of a non-bridging oxygen atom with a more hydrophobic sulfur atom increases the overall hydrophobicity of the oligonucleotide.[1][2] This can lead to secondary hydrophobic interactions with the stationary phase, especially in anion-exchange chromatography, contributing to broader peaks.[1][2]
Question 2: What are the most common impurities I should expect in my crude phosphorothioate oligonucleotide sample?
Answer: Impurities in PS oligonucleotide synthesis are numerous and often structurally similar to the full-length product (FLP). They can be broadly categorized as follows:
-
Synthesis-Related Impurities:
-
Shortmers (n-x): Sequences shorter than the FLP, resulting from incomplete coupling during solid-phase synthesis.[5][6]
-
Longmers (n+x): Sequences longer than the FLP, which can arise from branching during synthesis.[5][6]
-
Incomplete Sulfurization (P=O species): Failure to completely replace the oxygen with sulfur at each linkage results in oligonucleotides with one or more phosphodiester (P=O) bonds.[5][7]
-
Other Synthesis Adducts: Impurities can also include adducts from capping reagents or protecting groups.[8]
-
-
Degradation Products:
Question 3: I'm using Anion-Exchange (AEX) chromatography and observing poor peak shape and low recovery for my PS-oligo. What can I do to improve this?
Answer: The increased hydrophobicity of PS oligonucleotides often leads to poor performance on AEX columns under standard conditions.[1][2] To overcome this, you need to disrupt the hydrophobic interactions. This can be achieved by using chaotropic agents or modifying the chromatographic conditions.[1][2]
Troubleshooting Steps for AEX Chromatography:
| Parameter | Recommendation | Rationale |
| Organic Modifier | Add 10-20% acetonitrile (B52724) (ACN) to your mobile phase.[1][3][9] | ACN disrupts hydrophobic interactions between the PS-oligo and the stationary phase, leading to sharper peaks and improved recovery.[3][9] |
| Elution Salt | Use chaotropic salts like sodium bromide (NaBr) or sodium perchlorate (B79767) (NaClO4) instead of sodium chloride (NaCl).[1][3][9] | Chaotropic salts reduce the polarity of water, weakening hydrophobic interactions and improving elution.[3][9] |
| pH | For DNA-based PS-oligos, increase the pH of the mobile phase to 12.[3][9] | At high pH, the oligonucleotide is fully deprotonated, which can reduce secondary structures and improve resolution. Caution: This is not suitable for RNA-based oligos due to their instability at high pH.[3][9] |
| Temperature | Increase the column temperature (e.g., to 40-60°C).[1][6][10] | Elevated temperatures can help to denature secondary structures of the oligonucleotide and improve chromatographic performance.[6][9][10] |
Question 4: How can I improve the resolution between my full-length PS-oligo and closely related impurities like shortmers (n-1) using Ion-Pair Reversed-Phase (IP-RP) HPLC?
Answer: Optimizing the mobile phase composition, particularly the ion-pairing agent, is crucial for achieving good resolution in IP-RP HPLC.
Troubleshooting Steps for IP-RP HPLC:
| Parameter | Recommendation | Rationale |
| Ion-Pairing Agent | The choice of ion-pairing agent and its concentration significantly impacts resolution. Triethylamine (TEA) is commonly used.[11] For more challenging separations, other alkylamines can be explored. | The ion-pairing agent interacts with the negatively charged phosphate (B84403) backbone, allowing the oligonucleotide to be retained on the reversed-phase column.[12] The type and concentration of the agent will modulate the strength of this interaction and thus the separation. |
| Mobile Phase Gradient | A shallow gradient of the organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve species of similar length.[13][14] | A slow increase in the organic modifier concentration allows for better differentiation between the full-length product and closely eluting impurities. |
| Temperature | Increasing the column temperature can sometimes improve peak shape and resolution. | Elevated temperatures can reduce mobile phase viscosity and improve mass transfer kinetics. |
Question 5: Is a single chromatographic method sufficient to determine the purity of my phosphorothioate oligonucleotide?
Answer: No, a single method is generally not sufficient for a comprehensive purity assessment of PS oligonucleotides due to their complex nature.[13][15] The use of orthogonal methods is highly recommended.[13][16]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): Excellent for resolving oligonucleotides based on length and can be directly coupled to mass spectrometry (LC-MS) for mass confirmation of the main peak and impurities.[7][15][16]
-
Anion-Exchange Chromatography (AEX): Separates based on the number of phosphate charges, making it effective for separating full-length products from shorter failure sequences.[3][6][9]
-
Mass Spectrometry (MS): Essential for confirming the identity of the desired product and for characterizing impurities.[7][8][15]
A combination of these techniques provides a more complete picture of the sample's purity and impurity profile.
Experimental Protocols
Protocol 1: Anion-Exchange HPLC for PS-Oligonucleotide Purification
This protocol outlines a general method for purifying a PS-oligonucleotide using AEX-HPLC with chaotropic conditions.
Materials:
-
Instrumentation: HPLC system with a quaternary pump and UV detector.
-
Column: A strong anion-exchange column suitable for oligonucleotide purification.
-
Mobile Phase A: 10 mM Sodium Hydroxide (NaOH), 20% Acetonitrile (ACN) in water.
-
Mobile Phase B: 10 mM NaOH, 1.5 M Sodium Perchlorate (NaClO4), 20% ACN in water.
-
Sample: Crude PS-oligonucleotide dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the PS-oligonucleotide sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak.
-
Desalt the collected fractions using an appropriate method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
Protocol 2: Ion-Pair Reversed-Phase HPLC for Purity Analysis
This protocol provides a general method for analyzing the purity of a PS-oligonucleotide by IP-RP-HPLC.
Materials:
-
Instrumentation: UPLC or HPLC system with a UV detector.
-
Column: A C18 reversed-phase column designed for oligonucleotide separations.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% Acetonitrile.
-
Sample: Purified PS-oligonucleotide dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.3 mL/min.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B to 65% over 25 minutes.
-
Monitor the chromatogram at 260 nm.
-
The main peak corresponds to the full-length PS-oligonucleotide. Earlier eluting peaks are typically shorter sequences, and later eluting peaks can be more hydrophobic species.
Visualizations
Caption: General workflow for the purification and analysis of PS-oligonucleotides.
Caption: Troubleshooting logic for broad or split peaks in PS-oligo chromatography.
References
- 1. bio-works.com [bio-works.com]
- 2. bio-works.com [bio-works.com]
- 3. bio-works.com [bio-works.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-works.com [bio-works.com]
- 10. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 11. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
Technical Support Center: Reducing Toxicity of Phosphorothioate-Modified Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorothioate (B77711) (PS)-modified oligonucleotides. The information is designed to help you understand, mitigate, and troubleshoot toxicity issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity associated with phosphorothioate-modified oligonucleotides?
A1: The toxicity of PS-modified oligonucleotides is multifactorial and can be broadly categorized into hybridization-dependent and hybridization-independent effects.
-
Hybridization-dependent off-target effects: PS-oligos can sometimes bind to unintended mRNA sequences with partial complementarity, leading to the degradation of non-target transcripts and subsequent cellular toxicity.
-
Hybridization-independent effects: These are more common and stem from the inherent physicochemical properties of the PS modification. Key mechanisms include:
-
Activation of the complement system: PS-oligos can activate the alternative complement pathway, leading to an inflammatory response.[1][2]
-
Interaction with cellular proteins: The polyanionic nature of the PS backbone leads to non-specific binding to a variety of cellular proteins, particularly those with heparin-binding domains. This can disrupt normal cellular processes.[3]
-
Nucleolar stress: Binding of PS-oligos to nucleolar proteins, such as nucleolin (C23), can disrupt ribosome biogenesis, leading to nucleolar stress, p53 activation, and apoptosis.[4][5]
-
Prolongation of clotting time: PS-oligos can interact with proteins of the coagulation cascade, leading to an increase in the activated partial thromboplastin (B12709170) time (aPTT).
-
Q2: How can I reduce the toxicity of my PS-modified oligonucleotides?
A2: Several strategies can be employed to mitigate the toxicity of PS-oligos:
-
Chemical Modifications: Incorporating 2' sugar modifications, such as 2'-O-methoxyethyl (2'-MOE) or 2'-O-methyl (2'-OMe), can reduce non-specific protein binding and decrease toxicity.[1][6] A "gapmer" design, with a central DNA gap flanked by modified wings, is a common strategy to balance nuclease resistance, target affinity, and reduced toxicity.[6]
-
Purification: Impurities from the oligonucleotide synthesis process can contribute to toxicity. Purification using methods like ion-exchange chromatography can remove these impurities and improve the safety profile of your PS-oligo preparation.
-
Formulation with Divalent Cations: Co-formulating PS-oligos with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), has been shown to reduce acute neurotoxicity associated with high concentrations of oligonucleotides.[7]
-
Dose and Administration Route Optimization: Carefully titrating the dose to the lowest effective concentration can minimize toxicity. The rate of administration (e.g., slow infusion versus bolus injection) can also impact the acute toxic response.[8]
Q3: What are "off-target" effects and how can I control for them?
A3: Off-target effects are unintended biological consequences of your PS-oligo that are not related to the silencing of the intended target RNA. These can be sequence-specific (hybridization-dependent) or non-sequence-specific (hybridization-independent).
To control for off-target effects, it is crucial to include appropriate negative controls in your experiments. A commonly used negative control is a scrambled sequence oligonucleotide that has the same length and chemical modification pattern as your active oligo but lacks a specific target in the transcriptome. Comparing the effects of your active oligo to the scrambled control can help differentiate between target-specific and off-target effects.
Q4: My cells are dying after transfection with a PS-oligo. What could be the cause and how can I troubleshoot it?
A4: Cell death following PS-oligo transfection is a common issue and can be caused by several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity/Apoptosis | 1. High Oligonucleotide Concentration: The dose of the PS-oligo is too high, leading to widespread non-specific protein binding and cellular stress. | - Perform a dose-response experiment to determine the lowest effective concentration that achieves target knockdown with minimal toxicity. |
| 2. Synthesis Impurities: Residual impurities from the chemical synthesis process are causing cytotoxicity. | - Ensure your oligonucleotide is of high purity. Consider re-purifying your oligo using a method like anion-exchange HPLC (see Experimental Protocol 2). | |
| 3. Sequence-Specific Toxicity: The oligonucleotide sequence itself may have off-target effects or form a toxic secondary structure.[9] | - Test a scrambled control oligonucleotide with the same length and modification pattern. - Design and test alternative PS-oligos targeting a different region of the same mRNA. | |
| 4. Transfection Reagent Toxicity: The delivery vehicle (e.g., cationic lipid) is causing cell death. | - Optimize the concentration of the transfection reagent and the oligo-to-reagent ratio. - Test a different transfection reagent. - Include a "reagent only" control. | |
| Unexpected Phenotype (not related to target knockdown) | 1. Off-Target Hybridization: The PS-oligo is binding to and silencing an unintended mRNA. | - Perform a BLAST search of your oligonucleotide sequence against the relevant transcriptome to identify potential off-target binding sites. - Use a scrambled control to differentiate between on-target and off-target effects. |
| 2. Immune Stimulation: The PS-oligo is activating innate immune receptors, leading to an inflammatory response. | - Ensure your oligonucleotide sequence does not contain CpG motifs, which are known to activate Toll-like receptor 9. - Consider using 2'-modified oligonucleotides, which have been shown to have reduced immunostimulatory potential. | |
| Poor Target Knockdown with High Toxicity | 1. Inefficient Delivery and High Extracellular Concentration: The PS-oligo is not efficiently entering the cells, leading to high extracellular concentrations that cause toxicity without effective target engagement. | - Optimize your transfection protocol. - Consider using a different delivery method or transfection reagent. |
| 2. Rapid Degradation: Although PS-oligos are more stable than unmodified oligos, they can still be degraded. | - Confirm the integrity of your oligonucleotide stock. - For in vivo experiments, consider the route of administration and pharmacokinetic properties. |
Data Presentation
Table 1: In Vivo Toxicity of a Phosphorothioate Oligonucleotide (ISIS 2302) in Cynomolgus Monkeys
| Dose (mg/kg/injection) | Key Toxicological Findings |
| 2 | No remarkable alterations. |
| 10 | Dose-dependent, reversible changes in clotting times (APTT). Periocular swelling on the first day. Bruising. Microscopic alterations in the kidney (intracytoplasmic eosinophilic granules and vacuolation in proximal tubular epithelial cells). |
| 50 | More pronounced dose-dependent, reversible changes in clotting times (APTT). Periocular swelling on the first day. Bruising. More severe microscopic alterations in the kidney, including free red blood cells in renal proximal tubular lumens. |
Data synthesized from a four-week study with administration every other day.
Table 2: Comparison of Physicochemical and Toxicological Properties of Oligonucleotide Modifications
| Property | Phosphorothioate (PS) | 2'-O-Methoxyethyl (2'-MOE) | Unmodified Phosphodiester (PO) |
| Nuclease Resistance | High | High | Low |
| Binding Affinity (to target RNA) | Good | Excellent | Good |
| In Vivo Half-life | Long | Long | Short |
| Protein Binding | High | Moderate | Low |
| Toxicity Profile | Potential for dose-dependent cytotoxicity and inflammatory effects.[6] | Generally well-tolerated with a lower toxicity profile compared to PS-only oligonucleotides.[6] | Low intrinsic toxicity, but poor in vivo stability limits use. |
Experimental Protocols
Protocol 1: Formulation of Phosphorothioate Oligonucleotides with Divalent Cations to Reduce Acute Neurotoxicity
This protocol is adapted from a study demonstrating that co-formulation with Ca²⁺ and Mg²⁺ can prevent acute neurotoxicity of centrally administered oligonucleotides.[7]
Materials:
-
Phosphorothioate oligonucleotide (lyophilized powder)
-
Nuclease-free water
-
HEPES buffer (1 M stock, pH 7.4)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
D-(+)-glucose
-
Calcium Chloride (CaCl₂)
-
Magnesium Chloride (MgCl₂)
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare the Artificial Cerebrospinal Fluid (aCSF) Buffer:
-
In a sterile, nuclease-free container, combine the following to prepare the aCSF buffer without divalent cations:
-
137 mM NaCl
-
5 mM KCl
-
20 mM D-(+)-glucose
-
8 mM HEPES
-
-
Adjust the pH to 7.4 with NaOH or HCl if necessary.
-
Sterile filter the buffer through a 0.22 µm filter.
-
-
Prepare Divalent Cation Stock Solutions:
-
Prepare sterile, nuclease-free stock solutions of 1 M CaCl₂ and 1 M MgCl₂ in nuclease-free water.
-
-
Reconstitute the Phosphorothioate Oligonucleotide:
-
Resuspend the lyophilized PS-oligo in the aCSF buffer (without divalent cations) to achieve a high-concentration stock solution (e.g., 10 mM).
-
-
Prepare the Final Formulation:
-
In a sterile microcentrifuge tube, combine the PS-oligo stock solution, aCSF buffer, and the divalent cation stock solutions to achieve the desired final concentrations. A study has shown that a final concentration of 14 mM Ca²⁺ and 2 mM Mg²⁺ in the formulation can mitigate the acute neurotoxicity of a 1 mM di-siRNA.[7]
-
Example Calculation for a 100 µL final volume of 1 mM PS-oligo with 14 mM CaCl₂ and 2 mM MgCl₂:
-
10 µL of 10 mM PS-oligo stock
-
1.4 µL of 1 M CaCl₂ stock
-
0.2 µL of 1 M MgCl₂ stock
-
88.4 µL of aCSF buffer
-
-
Gently mix by pipetting.
-
-
Incubation and Use:
-
Incubate the final formulation at room temperature for 10-15 minutes to allow for complexation.
-
The formulated oligonucleotide is now ready for in vivo administration.
-
Protocol 2: Purification of Phosphorothioate Oligonucleotides by Anion-Exchange HPLC (AE-HPLC)
This protocol provides a general framework for the purification of PS-oligos to remove synthesis impurities. Optimization of the gradient and other parameters may be necessary depending on the specific oligonucleotide sequence and length.
Materials:
-
Crude phosphorothioate oligonucleotide
-
Nuclease-free water
-
Mobile Phase A: 20 mM Sodium Phosphate in 25% Acetonitrile, pH 8.5
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl in 25% Acetonitrile, pH 8.5
-
HPLC system with a UV detector
-
Anion-exchange column suitable for oligonucleotide purification (e.g., a strong anion-exchanger)
-
Sterile, nuclease-free collection tubes
Procedure:
-
Sample Preparation:
-
Dissolve the crude PS-oligo in Mobile Phase A to a concentration of approximately 10-20 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the anion-exchange column with Mobile Phase A at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for an analytical column).
-
Set the UV detector to monitor at 260 nm.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes) to elute the bound oligonucleotides. The full-length product should elute as the main peak, with shorter failure sequences (n-1, n-2) eluting earlier.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak containing the full-length PS-oligo.
-
-
Desalting and Quantification:
-
Desalt the collected fractions using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
Quantify the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm.
-
Assess the purity of the final product by analytical HPLC and/or mass spectrometry.
-
Signaling Pathways and Experimental Workflows
Caption: Alternative complement pathway activation by PS-oligos.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine-phosphorothioate oligonucleotides induce activation and apoptosis of CLL cells independently of CpG motifs or BCL-2 gene interference [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of Phosphorothioate Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphorothioate (B77711) oligonucleotides (PS-oligos). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to poor cellular uptake of PS-oligos in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during PS-oligo experiments and provides step-by-step solutions.
Issue 1: Low or No Detectable Cellular Uptake of PS-Oligos
Possible Causes:
-
Inherent properties of PS-oligos: Their large size and negative charge can limit passive diffusion across the cell membrane.
-
Low concentration of PS-oligo: The concentration used may be insufficient for detectable uptake.
-
Short incubation time: The duration of exposure may not be long enough for significant internalization.
-
Cell type variability: Different cell lines exhibit varying efficiencies of oligonucleotide uptake.[1]
-
Degradation of PS-oligo: Although more resistant than unmodified oligos, PS-oligos can still be degraded by nucleases.[2]
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response experiment by incubating cells with a range of PS-oligo concentrations (e.g., 10 nM to 5 µM).
-
Conduct a time-course experiment to determine the optimal incubation period (e.g., 2, 4, 8, 24 hours).[3] Cellular uptake of phosphorothioate oligonucleotides is dependent on concentration and incubation time.[4]
-
-
Select an Appropriate Delivery Strategy:
-
For unassisted ("free") uptake, be aware that efficiency can be low and cell-type dependent.[1]
-
Consider using a delivery vehicle to enhance uptake. Common options include:
-
Cationic Lipids: Formulations like DOTMA can significantly increase cellular association and nuclear localization of PS-oligos.[5]
-
Lipid Nanoparticles (LNPs): These can encapsulate PS-oligos, protect them from degradation, and facilitate endosomal escape.[6]
-
Cell-Penetrating Peptides (CPPs): Covalent conjugation or non-covalent complexation with CPPs can improve cellular entry.[7]
-
-
-
Assess PS-Oligo Integrity:
-
Before the experiment, verify the integrity of your PS-oligo stock using methods like gel electrophoresis.
-
-
Control for Cell Viability:
-
Ensure that the observed low uptake is not due to cell death. Perform a viability assay (e.g., Trypan Blue or Propidium Iodide staining) in parallel.
-
Issue 2: High Variability in Cellular Uptake Between Replicates
Possible Causes:
-
Inconsistent cell density: Variations in cell confluency can affect uptake efficiency.
-
Heterogeneous cell population: Some cell populations may have subpopulations with different uptake capacities.[4]
-
Inconsistent complex formation (if using a delivery vehicle): Improper mixing or ratio of PS-oligo to delivery reagent can lead to variable complex sizes and efficiencies.[8]
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Ensure a consistent cell density across all wells or flasks. Aim for 70-80% confluency at the time of the experiment.[3]
-
-
Optimize Complex Formation:
-
If using lipid-based carriers or nanoparticles, carefully follow the manufacturer's protocol for complex formation. Pay close attention to ratios, incubation times, and mixing techniques. The size of the complex can be critical for efficient delivery.[8]
-
Prepare complexes in a consistent medium, as the composition can affect complex size and efficacy.[8]
-
-
Analyze Cell Population Homogeneity:
-
Use flow cytometry to assess the homogeneity of your cell population based on forward and side scatter, as well as cell-type-specific markers if applicable.
-
Issue 3: PS-Oligo is Internalized but Shows No Biological Effect (e.g., No Target Knockdown)
Possible Causes:
-
Endosomal entrapment: The PS-oligo is taken up into endosomes but fails to escape into the cytoplasm or nucleus where it can engage its target.[6] This is a major barrier to the efficacy of oligonucleotides.[1]
-
Incorrect subcellular localization: The PS-oligo may not be reaching the correct cellular compartment to interact with its target mRNA or protein.
-
Target inaccessibility: The target sequence on the mRNA may be masked by secondary structures or protein binding.
Troubleshooting Steps:
-
Promote Endosomal Escape:
-
Utilize delivery systems known to facilitate endosomal escape, such as certain lipid nanoparticles or CPPs that have endosomolytic properties.[6]
-
-
Verify Subcellular Localization:
-
Use fluorescence microscopy with fluorescently labeled PS-oligos to visualize their subcellular distribution. Co-stain with markers for endosomes (e.g., EEA1 for early endosomes, Rab7 for late endosomes) and the nucleus (e.g., DAPI).[9]
-
Cationic lipids have been shown to promote nuclear accumulation of PS-oligos.[5]
-
-
Validate Target Accessibility:
-
Design multiple PS-oligos targeting different regions of the same mRNA to identify more accessible sites.
-
Use computational tools to predict mRNA secondary structures that might hinder PS-oligo binding.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of "free" PS-oligo cellular uptake?
A1: The cellular uptake of "free" or unconjugated PS-oligos is a complex process that is not fully understood. However, it is generally accepted to occur through endocytosis.[1] PS-oligos can bind to various cell surface proteins, which then triggers their internalization.[1] This is often referred to as adsorptive endocytosis. The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and other clathrin- and caveolin-independent pathways.[1] There is also evidence for thiol-mediated uptake, where the phosphorothioate backbone interacts with thiol groups on the cell surface.[10]
Q2: How can I enhance the cellular uptake of my PS-oligos?
A2: Several strategies can be employed to enhance PS-oligo delivery:
-
Lipid-Based Carriers: Cationic lipids and lipid nanoparticles (LNPs) are widely used. They form complexes with the negatively charged PS-oligos, neutralizing the charge and facilitating interaction with the cell membrane.[5][11] Formulations containing components like DOPE can promote endosomal escape.[8]
-
Polymeric Nanoparticles: Various polymers can be used to encapsulate or complex with PS-oligos for enhanced delivery.[1]
-
Cell-Penetrating Peptides (CPPs): These short peptides can be covalently attached to PS-oligos or used to form non-covalent complexes, thereby facilitating their translocation across the cell membrane.[6][7]
-
Conjugation to Targeting Ligands: Attaching a ligand that binds to a specific cell surface receptor (e.g., GalNAc for hepatocytes) can dramatically improve uptake in target cells.[12]
Q3: What methods can I use to quantify the cellular uptake of PS-oligos?
A3: The most common methods for quantifying PS-oligo uptake involve using labeled oligonucleotides:
-
Fluorescence Microscopy: Using a fluorescently labeled PS-oligo (e.g., with Cy3 or FITC) allows for visualization and qualitative assessment of uptake and subcellular localization.[4][13]
-
Flow Cytometry: This method provides a quantitative measure of the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled PS-oligo, allowing for high-throughput analysis.[3][4]
-
Quantitative PCR (qPCR): While this method measures the biological effect (target knockdown) rather than direct uptake, it is a crucial downstream assay to confirm functional delivery.
Q4: Are there any toxicity concerns associated with PS-oligos or their delivery systems?
A4: Yes, toxicity is an important consideration.
-
PS-Oligo Toxicity: High concentrations of PS-oligos, particularly single-stranded ones, can induce cytotoxicity and, in some cases, DNA double-strand breaks.[12] The phosphorothioate modification itself can lead to non-specific protein binding and activation of the complement system.[14]
-
Delivery Vehicle Toxicity: Cationic lipids and some polymers can be toxic to cells, especially at high concentrations. It is essential to perform dose-response experiments to determine the optimal concentration that maximizes delivery while minimizing toxicity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on PS-oligo delivery.
Table 1: Comparison of Different Delivery Systems for PS-Oligos
| Delivery System | Cell Type | PS-Oligo Concentration | Fold Increase in Uptake/Activity (vs. Free Oligo) | Reference |
| Cationic Lipid (DOTMA) | Human Umbilical Vein Endothelial Cells | 0.01 - 5 µM | >1000-fold increase in potency | [5] |
| Cationic Lipid (DOTMA) | Human Umbilical Vein Endothelial Cells | 0.01 - 5 µM | 6-15-fold increase in cell association | [5] |
| Lipid Nanoparticles | Various | Not Specified | Enhanced delivery and endosomal escape | [6] |
| Cell-Penetrating Peptides | Various | Not Specified | Enhanced delivery across plasma and endosomal membranes | [6] |
Table 2: Cellular Uptake Kinetics of PS-Oligos
| Cell Type | Incubation Time | Observation | Reference |
| HeLa, H9, V79, PBMC | 1 hour | Intracellular concentration >100x extracellular concentration | [15] |
| HeLa, H9, V79, PBMC | 45-60 minutes | Uptake begins to plateau | [15] |
| Various | 16 hours | Maximum intracellular accumulation | [16] |
| Various | >16 hours | Decrease in intracellular concentration (efflux) | [16] |
Experimental Protocols
Protocol 1: Quantification of PS-Oligo Cellular Uptake by Flow Cytometry
This protocol describes the quantification of fluorescently labeled PS-oligo uptake in cultured cells.[3]
Materials:
-
Fluorescently labeled PS-oligo (e.g., Cy3 or FITC-labeled)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Oligonucleotide Treatment: The following day, replace the culture medium with fresh medium containing the fluorescently labeled PS-oligo at the desired concentrations. Include an untreated control. If using a delivery vehicle, prepare the complexes according to the manufacturer's protocol.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound oligonucleotide.
-
Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.
-
Neutralization: Add complete culture medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to microcentrifuge tubes or a V-bottom 96-well plate.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity of the cell population is indicative of the amount of PS-oligo uptake.
Protocol 2: Visualization of PS-Oligo Subcellular Localization by Fluorescence Microscopy
This protocol describes the visualization of the intracellular distribution of fluorescently labeled PS-oligos.
Materials:
-
Fluorescently labeled PS-oligo
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope (confocal recommended for higher resolution)
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or in an imaging-compatible plate and allow them to adhere overnight.
-
Oligonucleotide Treatment: Treat the cells with the fluorescently labeled PS-oligo (with or without a delivery vehicle) at the desired concentration and for the desired time.
-
Washing: Gently wash the cells three times with PBS to remove extracellular PS-oligos.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in the channels corresponding to the PS-oligo fluorophore and DAPI. Co-localization analysis can be performed if additional organelle markers are used.
Visualizations
Caption: General signaling pathway for free PS-oligo cellular uptake.
Caption: Experimental workflow for enhancing PS-oligo delivery.
Caption: Logical workflow for troubleshooting poor PS-oligo efficacy.
References
- 1. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 硫代磷酸寡核苷酸 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometric and microscopic characterization of the uptake and distribution of phosphorothioate oligonucleotides in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic lipids enhance cellular uptake and activity of phosphorothioate antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Delivery of Antisense Oligonucleotides and Their Application in the Exon Skipping Strategy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A lipid carrier with a membrane active component and a small complex size are required for efficient cellular delivery of anti-sense phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Oligonucleotide Phosphorothioates Enter Cells by Thiol‐Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative fluorescence imaging determines the absolute number of locked nucleic acid oligonucleotides needed for suppression of target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular uptake of oligodeoxynucleotide phosphorothioates and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Diastereomeric Impurities in Phosphorothioate (PS) Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of diastereomeric impurities in phosphorothioate (B77711) (PS) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomeric and non-diastereomeric impurities in PS-oligo synthesis?
A1: During solid-phase synthesis of PS-oligonucleotides, several types of impurities can arise. These are broadly classified into three groups[1][2]:
-
Shortmers: These are sequences shorter than the full-length product (FLP), most commonly (n-1) and (n-2) sequences, resulting from incomplete coupling or detritylation steps.[1][3][4]
-
Longmers: These are sequences longer than the FLP, which can form due to branching during synthesis.[1][2]
-
Length-Equivalent Impurities: These have the same length as the FLP but contain chemical modifications. Common examples include:
-
Phosphate (B84403) Diester (PO) Linkages: Resulting from incomplete sulfurization or oxidation, where a sulfur atom is replaced by an oxygen.[1][4]
-
Depurination/Deamination Products: Formed due to acidic or basic conditions during synthesis or deprotection, leading to the loss of a purine (B94841) base or the conversion of cytidine (B196190) to uridine, for example.[1][2][5]
-
Adducts: Formation of adducts with synthesis reagents like acrylonitrile (B1666552) or chloral.[2][5]
-
The synthesis process itself, with the introduction of a chiral phosphorus center at each PS linkage, generates a complex mixture of 2^(n-1) diastereomers for an oligo with 'n' PS linkages.[5][6] While these are technically part of the product, their distribution is a critical quality attribute.
Q2: Which analytical techniques are most suitable for analyzing diastereomeric impurities?
A2: A multi-faceted approach is often necessary for comprehensive analysis. The most common techniques are:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is the most widely used technique due to its high resolving power for oligonucleotides and its compatibility with mass spectrometry (MS).[1][4][7][8] It can separate impurities based on size and hydrophobicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with high-resolution mass spectrometry is a powerful tool for identifying and characterizing impurities by their mass-to-charge ratio, including those that co-elute.[2][5]
-
Anion Exchange Chromatography (AEX): This technique separates oligonucleotides based on the charge of their phosphate backbone and can be orthogonal to IP-RP-HPLC.[7][9]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a valuable non-separative technique for assessing the overall diastereomeric distribution and quantifying the ratio of Rp to Sp isomers in the bulk product.[6][10][11][12]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation and can be used as a complementary technique for impurity profiling.[7][9]
Q3: Why do my chromatograms for PS-oligos show broad peaks compared to standard phosphodiester oligos?
A3: The characteristic peak broadening in PS-oligo chromatograms is due to the presence of a large number of diastereomers.[4][13] Each PS linkage introduces a chiral center, leading to 2^(n-1) stereoisomers for a full-length PS-oligo with 'n-1' linkages. These diastereomers have slightly different physicochemical properties and can be partially resolved by IP-RP-HPLC, resulting in a broad, often unresolved hump instead of a sharp peak.[8]
Troubleshooting Guides
Issue 1: Poor Resolution Between Full-Length Product (FLP) and n-1 Impurity
This is a common challenge, often exacerbated by the peak broadening from diastereomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Selectivity | Modify the ion-pairing (IP) system. Switch from a "stronger" IP reagent (e.g., Hexylammonium Acetate (B1210297) - HAA) to a "weaker" one (e.g., Triethylammonium (B8662869) Acetate - TEAA) or vice-versa. Adjusting the IP reagent concentration can also impact selectivity.[6][13] | Enhanced separation between the main peak and the n-1 impurity. "Weaker" IP agents often provide better diastereomer separation, which may or may not be desirable for n-1 resolution. |
| Suboptimal Gradient Slope | Decrease the gradient slope (make it shallower). A slower increase in the organic mobile phase concentration can improve the resolution of closely eluting species.[6][13] | Increased retention time and better separation between the FLP and the n-1 peak. |
| Inappropriate Column Temperature | Optimize the column temperature. Elevated temperatures (e.g., 50-80°C) can improve peak shape and sometimes enhance resolution by altering the interaction kinetics.[8][13] | Sharper peaks and potentially improved resolution. |
| Co-elution with Oxidized (PO) Impurity | Utilize an orthogonal method like Anion Exchange Chromatography (AEX) or Hydrophilic Interaction Liquid Chromatography (HILIC) for a secondary analysis.[7] | The elution order of impurities will likely change, allowing for the differentiation and quantification of co-eluting species. |
Issue 2: Excessive Peak Broadening or Splitting
This issue is inherent to PS-oligos but can sometimes be modulated for analytical purposes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Degree of Diastereomer Separation | To suppress diastereomer separation for a sharper peak (useful for n/n-1 quantitation), use a more hydrophobic ("stronger") ion-pairing reagent like dibutylammonium acetate (DBAA) or hexylammonium acetate (HAA).[8] | A sharper, more symmetrical peak for the FLP, as the separation of individual diastereomers is reduced. |
| Low Column Temperature | Increase the column temperature. Higher temperatures can reduce the resolution of diastereomers, leading to a sharper, more averaged peak.[8] | Coalescence of split peaks into a single, broader but more defined peak. |
| "Weak" Ion-Pairing Reagent | To intentionally resolve diastereomers (for fingerprinting or characterization), use a "weaker" ion-pairing reagent like triethylammonium acetate (TEAA) and a shallow gradient.[13][14] | Enhanced separation of individual or small groups of diastereomers, leading to a more complex but informative chromatogram. |
| Sequence-Dependent Effects | Be aware that the degree of diastereomer separation can be sequence-dependent. For example, cytosine-rich regions may show more pronounced peak broadening.[13] | This is an inherent property. The goal is to find a consistent method for batch-to-batch comparison rather than eliminating the effect entirely. |
Experimental Protocols
Protocol 1: General IP-RP-HPLC Method for PS-Oligo Impurity Profiling
This protocol provides a starting point for separating common impurities.
-
Column: Use a C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
-
Mobile Phase A: Prepare an aqueous solution of 15-100 mM Triethylammonium Acetate (TEAA) or 15 mM Hexylammonium Acetate (HAA). The choice of IP agent will influence diastereomer separation.
-
Mobile Phase B: Prepare a solution of the same IP reagent and concentration as Mobile Phase A in 50:50 acetonitrile:water.
-
Flow Rate: 0.2 - 0.5 mL/min for analytical scale columns (e.g., 2.1 mm ID).
-
Column Temperature: 60 °C.
-
Gradient:
-
Start at a low percentage of B (e.g., 25-35%) and hold for 1-2 minutes.
-
Apply a linear gradient to increase the percentage of B over 20-40 minutes. A shallower gradient will provide better resolution.[13]
-
Include a high-percentage B wash step to clean the column after each injection.
-
-
Detection: UV at 260 nm. If using LC-MS, ensure the mobile phase is compatible with your MS source. TEAA can cause ion suppression; alternatives like triethylamine (B128534) with hexafluoroisopropanol (HFIP) are often used for MS applications.[8]
Visualizations
Caption: Troubleshooting workflow for managing peak shape in PS-oligo chromatography.
References
- 1. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. phenomenex.com [phenomenex.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of Phosphorothioate Antisense Agents
Welcome to the technical support center for phosphorothioate (B77711) (PS) antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the specificity of PS-ASOs and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with phosphorothioate ASOs?
A1: Off-target effects with PS-ASOs stem from two main sources:
-
Hybridization-Dependent Effects: The ASO binds to unintended RNA sequences that have partial complementarity. If the ASO is RNase H-competent, this can lead to the cleavage of non-target mRNAs.[1][2][3]
-
Hybridization-Independent Effects: These effects are not related to Watson-Crick base pairing. The negatively charged phosphorothioate backbone can bind non-specifically to various cellular proteins, particularly heparin-binding proteins, which can trigger unintended biological responses and toxicity.[4][5][6] Certain sequence motifs, such as CpG islands or G-quadruplexes, can also cause off-target effects like immune stimulation.[7][8][9]
Q2: What is a "gapmer" ASO, and how does its design improve specificity?
A2: A gapmer is a chimeric ASO that features a central "gap" of DNA or PS-DNA nucleotides, flanked by "wings" containing modified nucleotides like 2'-O-Methoxyethyl (2'-MOE) or Locked Nucleic Acid (LNA).[10][11] This design enhances specificity by:
-
Recruiting RNase H: The central DNA gap is necessary to form a DNA-RNA hybrid that is a substrate for RNase H, the primary mechanism for ASO-mediated target degradation.[9][11]
-
Increasing Binding Affinity: The modified wings significantly increase the ASO's binding affinity (Tm) for its target mRNA.[11] This allows for the use of shorter ASOs or ASOs with higher mismatch discrimination, reducing the likelihood of binding to partially complementary off-target sequences.[10]
Q3: Why are control experiments so critical when using ASOs?
A3: Rigorous controls are essential to demonstrate that an observed biological effect is a direct result of the sequence-specific knockdown of the target gene, rather than an off-target effect.[5][12] Without proper controls, data can be easily misinterpreted.[7][8] The minimum recommended controls include at least one mismatch oligonucleotide and one scrambled oligonucleotide to differentiate sequence-specific from non-specific effects.[7] Testing two or more ASOs that target different regions of the same mRNA can further validate that the observed phenotype is due to the intended target's knockdown.[7][13]
Q4: How do chemical modifications beyond the PS backbone improve ASO performance?
A4: While the PS backbone provides nuclease resistance, other chemical modifications are crucial for optimizing ASO properties.[4][14] Second and third-generation modifications, such as 2'-MOE and LNA, lock the sugar ring into a conformation that increases binding affinity for the target RNA.[11] This enhanced affinity can lead to higher potency and specificity.[10] Additionally, conjugating the ASO to a targeting ligand, such as N-acetylgalactosamine (GalNAc), can facilitate specific delivery to certain cell types, like hepatocytes, thereby increasing on-target concentration and reducing systemic exposure.[14][15]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
| Problem / Question | Potential Cause | Recommended Solution |
| Issue 1: My ASO shows low potency or no target knockdown. | 1. Poor ASO Design: The target site on the mRNA may be inaccessible due to secondary structure or protein binding.[16] | 1. Redesign ASOs: Use computational tools to predict accessible sites on the target RNA.[13] Synthesize and test at least two new ASOs targeting different regions of the transcript.[7] |
| 2. Inefficient Cellular Uptake: The ASO may not be entering the cells in sufficient quantities. | 2. Optimize Delivery: If using a transfection reagent, optimize the lipid-to-ASO ratio. Consider using a different reagent or trying gymnotic ("naked") delivery, which avoids lipid-related toxicity, though it may require higher ASO concentrations.[7][17] | |
| 3. ASO Degradation: Although PS-modified, the ASO could still be degraded by nucleases. | 3. Assess ASO Integrity: Check the integrity of your ASO stock. Incorporate additional stabilizing modifications like 2'-MOE or LNA in the wings of a gapmer design. | |
| Issue 2: I'm observing significant toxicity or cell death. | 1. High ASO Concentration: Toxicity is often dose-dependent and can result from exaggerated non-specific protein binding by the PS backbone.[12] | 1. Perform a Dose-Response: Determine the lowest effective concentration that achieves target knockdown without significant toxicity.[8] |
| 2. Hybridization-Independent Off-Target Effects: The ASO sequence may contain motifs that trigger toxicity, or the PS backbone itself is causing protein sequestration.[5][18] | 2. Test Control ASOs: Compare the toxicity of your active ASO to that of mismatch and scrambled controls. If all are toxic, the effect is likely sequence-independent. Consider redesigning the ASO to avoid problematic motifs. Site-specific replacement of PS linkages with neutral alkyl phosphonates can also reduce toxicity.[18] | |
| 3. Transfection Reagent Toxicity: Cationic lipids used for delivery can be toxic to some cell lines, a problem that is often exacerbated in the presence of ASOs.[7] | 3. Optimize or Change Delivery Method: Reduce the concentration of the transfection reagent or switch to a less toxic alternative. Evaluate gymnotic delivery, which eliminates lipid-associated toxicity.[7] | |
| Issue 3: My mismatch control shows significant target knockdown. | 1. Insufficient Mismatches: The number or position of mismatches may not be enough to disrupt hybridization to the target RNA. | 1. Redesign the Mismatch Control: A good mismatch control should contain at least 3-4 mismatches relative to the target sequence to significantly reduce binding affinity.[7] |
| 2. Non-Specific Effects: The observed effect may not be due to an antisense mechanism. Both the active and control ASOs could be causing a non-specific biological response. | 2. Validate with a Second ASO: Test a second, distinct ASO targeting a different site on the same mRNA. If it reproduces the desired knockdown while its corresponding mismatch control is inactive, this strengthens the evidence for a true antisense effect.[7][13] | |
| Issue 4: My results are not reproducible. | 1. Experimental Variability: Inconsistent cell passage number, confluency, or transfection efficiency can lead to variable results. | 1. Standardize Protocols: Maintain consistent cell culture practices. Use an internal control to normalize for transfection efficiency. |
| 2. ASO Quality: The ASO preparation may contain impurities or have degraded over time. | 2. Verify ASO Integrity: Use mass spectrometry or gel electrophoresis to confirm the purity and integrity of your ASO stock.[19] Store ASOs properly as recommended by the manufacturer. |
Key Experimental Protocols
Protocol 1: Designing and Validating Control Oligonucleotides
A robust control strategy is the cornerstone of any reliable ASO experiment.
Objective: To design and use appropriate negative controls to distinguish sequence-specific antisense effects from non-specific or off-target effects.
Methodology:
-
Active ASO: Design your primary PS-ASO (e.g., a 16-20mer gapmer) to be perfectly complementary to your target mRNA sequence.
-
Mismatch Control ASO:
-
Synthesize an ASO of the same length, chemical modification pattern, and backbone as the active ASO.
-
Introduce 3-4 nucleotide mismatches distributed along the sequence. Avoid introducing motifs that could have their own biological activity (e.g., CpG).
-
The goal is to disrupt hybridization with the target RNA while maintaining similar overall physicochemical properties.[7]
-
-
Scrambled Control ASO:
-
Synthesize an ASO of the same length, chemical modifications, and base composition (i.e., same number of A, T, C, G) as the active ASO, but with the sequence randomized.
-
Run the scrambled sequence through a BLAST search to ensure it does not have significant complementarity to any known transcripts.[20]
-
-
Experimental Execution:
-
Treat cells with the active ASO, mismatch control, and scrambled control at identical concentrations.
-
Include a "transfection agent only" control to assess toxicity from the delivery vehicle.[7]
-
Measure target mRNA and protein levels. A true antisense effect should show significant knockdown with the active ASO but minimal effect with the mismatch and scrambled controls.[5][12]
-
Protocol 2: Determining ASO Potency with Dose-Response Analysis
Objective: To determine the half-maximal effective concentration (EC50) of an ASO and identify the optimal concentration range that maximizes on-target activity while minimizing toxicity.
Methodology:
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of transfection.
-
ASO Dilution Series: Prepare a serial dilution of your ASO, typically ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 300 nM). Prepare identical dilution series for your control ASOs.
-
Transfection: Transfect the cells with each ASO concentration according to your optimized delivery protocol.
-
Incubation: Incubate cells for a predetermined time sufficient to allow for mRNA and protein turnover (typically 24-72 hours).
-
Endpoint Analysis:
-
Harvest cells and quantify target mRNA levels using RT-qPCR.
-
Quantify target protein levels using Western blot or ELISA.[5]
-
Optionally, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate to assess cytotoxicity at each concentration.
-
-
Data Analysis: Plot the percentage of target knockdown versus the logarithm of the ASO concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value. Compare the dose-response curves for efficacy and toxicity to determine the therapeutic window.
Protocol 3: Global Off-Target Profiling using RNA-Sequencing
Objective: To identify unintended changes in gene expression across the transcriptome following ASO treatment.
Methodology:
-
Experimental Treatment: Treat cells in triplicate with the active ASO at a concentration known to be effective (e.g., 2-3x the EC50). Include triplicate treatments with a well-validated negative control ASO and a mock (transfection agent only) control.[1][2]
-
RNA Extraction: Harvest cells after 24-48 hours and extract high-quality total RNA. Ensure RNA Integrity Numbers (RIN) are >8.
-
Library Preparation and Sequencing: Prepare sequencing libraries (e.g., using poly(A) selection) and perform deep sequencing on a platform like Illumina.
-
Bioinformatic Analysis:
-
Align reads to the reference genome and quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the active ASO treatment group compared to the negative control group.[2]
-
Use sequence alignment tools to search for potential binding sites for your ASO within the differentially expressed transcripts. A high correlation between the presence of a partially complementary site and gene knockdown suggests a hybridization-dependent off-target effect.[1][3]
-
Visualizations
References
- 1. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
- 10. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor-Mediated Uptake of Phosphorothioate Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining the Factors That Contribute to On-Target Specificity of Antisense Oligonucleotides | PLOS One [journals.plos.org]
- 17. Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Site-specific replacement of phosphorothioate with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs by modulating interactions with cellular proteins | Semantic Scholar [semanticscholar.org]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorothioate Oligonucleotide Experiments
Welcome to the technical support center for phosphorothioate (B77711) (PS) oligonucleotide experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate common challenges encountered when working with PS-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are phosphorothioate (PS) oligonucleotides and why are they used?
A1: Phosphorothioate oligonucleotides are synthetic nucleic acid analogs where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This modification confers increased resistance to nuclease degradation, extending the oligonucleotide's half-life in biological systems.[1][2][3] They are widely used in therapeutic applications like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to enhance stability and cellular uptake.[1][2]
Q2: What are the main challenges associated with using PS oligonucleotides?
A2: Despite their advantages, PS modifications can present several challenges, including:
-
Increased Toxicity: At high doses, the sulfur substitution can lead to off-target effects and cellular toxicity.[1][4]
-
Reduced Specificity: PS modifications can increase non-specific binding to proteins, potentially reducing target specificity.[1][5]
-
Chirality: The synthesis process creates a mixture of diastereomers at each phosphorus center, which can have different biological activities and complicates analysis.[5][6]
-
Lower Hybridization Affinity: Each PS bond can slightly lower the melting temperature (Tm) of the oligonucleotide duplex.[5]
Q3: How do full PS-modified oligonucleotides compare to partially modified ones?
A3: Fully phosphorothioated oligonucleotides offer maximum nuclease resistance. However, partial PS modification, often at the 3' and 5' ends, can provide sufficient protection against exonucleases while minimizing some of the drawbacks of full modification, such as reduced target affinity and increased toxicity.[3][7] Studies have shown that partially modified PS oligos can exhibit greater sequence specificity over a broader concentration range compared to their fully modified counterparts.[7]
Troubleshooting Guides
Guide 1: Unexpected Off-Target Effects or Cellular Toxicity
Researchers often observe cellular toxicity or gene expression changes that are not related to the intended target. This is a common issue with PS-modified oligonucleotides.
Problem: My cells are showing signs of toxicity (e.g., reduced viability, apoptosis) or I'm observing unexpected changes in gene expression after treatment with a PS oligonucleotide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Specific Protein Binding | PS oligonucleotides can bind to various cellular proteins, leading to disruption of normal cellular functions.[4][8][9] This can induce stress responses and apoptosis.[4][10] Solution: Reduce the concentration of the PS oligonucleotide. Use a control oligonucleotide with a scrambled or mismatched sequence but the same chemistry and length to determine if the effect is sequence-specific.[11] |
| Formation of Stable Secondary Structures | PS-modified oligonucleotides that form stable hairpin structures are more likely to be cytotoxic.[4][12] Solution: Analyze the potential for your oligonucleotide sequence to form secondary structures using bioinformatics tools. Consider redesigning the sequence to minimize self-complementarity. |
| Impure Oligonucleotide Preparation | Residual solvents or impurities from the synthesis and purification process can be toxic to cells. Shorter oligonucleotide fragments (shortmers) can also contribute to off-target effects.[13][14] Solution: Ensure your oligonucleotide is of high purity. Use HPLC-purified oligonucleotides for cell-based experiments.[15] |
| High Oligonucleotide Concentration | High concentrations of PS oligonucleotides are often associated with increased toxicity.[1][4] Solution: Perform a dose-response experiment to determine the lowest effective concentration that minimizes toxicity. |
Experimental Workflow for Investigating Toxicity:
Caption: Workflow for troubleshooting unexpected toxicity in PS oligonucleotide experiments.
Guide 2: Low Yield or Purity During Synthesis and Purification
Achieving high yield and purity is crucial for the successful application of PS oligonucleotides.
Problem: I am getting a low yield of my full-length PS oligonucleotide after synthesis, or the purity is poor after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Sulfurization | The sulfurization step in PS oligonucleotide synthesis can be less efficient than the oxidation step in standard phosphodiester synthesis, leading to lower coupling efficiency.[16][17] Solution: Use a high-quality sulfurizing reagent and optimize the reaction time. Newer reagents like 3H-1,2-benzodithiole-3-one,1,1-dioxide offer faster and more efficient sulfurization.[17] |
| Formation of n-1 and Other Shortmers | Incomplete coupling or capping during solid-phase synthesis can result in shorter oligonucleotide impurities (shortmers).[13][14] Solution: Optimize coupling and capping reaction times and reagent concentrations. Ensure high-quality phosphoramidites and synthesis reagents. |
| Co-elution during HPLC Purification | The diastereomeric mixture of PS oligonucleotides can lead to broader peaks during reverse-phase HPLC, making it difficult to separate the full-length product from impurities like n-1 shortmers.[14][15] Solution: Use ion-exchange chromatography (AEX) or a combination of purification methods. Optimizing the gradient and temperature in RP-HPLC can also improve separation. |
| Degradation during Deprotection | Depurination (loss of purine (B94841) bases) can occur during the final acid deprotection step, leading to chain cleavage and impurities.[13] Solution: Carefully control the time and temperature of the deprotection step. |
Logical Diagram for Synthesis Troubleshooting:
Caption: Troubleshooting logic for low yield or purity in PS oligo synthesis.
Guide 3: Reduced Efficacy or Inconsistent Results
Even with a correctly synthesized oligonucleotide, achieving the desired biological effect can be challenging.
Problem: My PS antisense oligonucleotide is not reducing the target mRNA levels, or the results are inconsistent between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oligonucleotide Degradation | Although more stable than phosphodiester oligos, PS oligonucleotides can still be degraded by nucleases, especially if only partially modified.[3][18] Solution: Ensure proper handling and storage of the oligonucleotide (e.g., in a nuclease-free buffer, aliquoted, and stored at -20°C or lower). For partially modified oligos, having at least three PS bonds at the 5' and 3' ends is recommended to inhibit exonucleases.[3] |
| Poor Cellular Uptake | Efficient delivery into the target cells is critical for activity.[1][2] Solution: Use a transfection reagent optimized for oligonucleotides. The hydrophobicity of PS oligos aids cellular uptake, but this can vary between cell types.[2] Co-incubation with certain molecules, like other phosphorothioates, has been shown to enhance uptake.[19] |
| Reduced Hybridization Affinity (Lower Tm) | Each PS modification can decrease the melting temperature (Tm) by approximately 0.5 °C, which may affect binding to the target RNA at physiological temperatures.[5] Solution: Design oligonucleotides with a higher GC content to increase the initial Tm. If efficacy is low, consider testing oligos with fewer PS modifications if nuclease stability is not a major concern in your system. |
| Chirality Effects | The diastereomeric mixture can contain isomers with different affinities for the target and different susceptibilities to nucleases.[5][20] The Rp isomer forms more stable duplexes but is more prone to exonuclease degradation, while endonucleases tend to target the Sp isomer.[5] Solution: This is an inherent property of standard PS synthesis. While stereopure synthesis is complex, being aware of this heterogeneity is important for interpreting results. Inconsistent results could be due to batch-to-batch variations in the diastereomeric ratio. |
| Target mRNA Accessibility | The target region on the mRNA may be inaccessible due to secondary structure or protein binding. Solution: Use bioinformatics tools to predict accessible sites on the target mRNA. Test multiple oligonucleotides targeting different regions of the same mRNA. |
Signaling Pathway for Antisense Oligonucleotide Action:
Caption: Mechanism of action for PS antisense oligonucleotides.
Experimental Protocols
Protocol 1: Validation of Phosphorothioate Content using ³¹P NMR
This method allows for the quantification of PS linkages relative to phosphodiester linkages.
-
Instrumentation: NMR spectrometer with a phosphorus probe.
-
Reagents:
-
Phosphorothioate oligonucleotide sample
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., phosphoric acid)
-
-
Procedure:
-
Dissolve the oligonucleotide sample in the deuterated solvent.
-
Add a known amount of the internal standard.
-
Acquire the ³¹P NMR spectrum with proton decoupling.
-
The phosphodiester linkages will appear around 0 ppm, while the phosphorothioate linkages will be shifted downfield to around 55-58 ppm.
-
Integrate the peaks corresponding to the phosphodiester and phosphorothioate signals to determine their relative abundance.
-
Protocol 2: Purity Analysis by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
This is a common method for assessing the purity of oligonucleotide samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Reagents:
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).
-
Mobile Phase B: Acetonitrile or methanol.
-
Oligonucleotide sample dissolved in nuclease-free water.
-
-
Procedure:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the oligonucleotide sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 260 nm.
-
The main peak corresponds to the full-length product. Earlier eluting peaks typically represent shorter failure sequences (shortmers).
-
Comparison of Analytical Methods for PS Oligonucleotide Characterization:
| Method | Principle | Information Provided | Advantages | Limitations |
| IP-RP-HPLC | Separation based on hydrophobicity. | Purity, presence of shortmers. | Widely available, good resolution for length-based separation. | Diastereomers can broaden peaks, co-elution is possible.[15] |
| AEX-HPLC | Separation based on charge. | Purity, separation of some impurities not resolved by RP-HPLC. | Can resolve species with subtle charge differences. | May have lower resolution for shortmers compared to RP-HPLC. |
| Mass Spectrometry (LC-MS) | Separation by mass-to-charge ratio. | Molecular weight confirmation, impurity identification. | High accuracy and sensitivity, confirms identity. | Does not quantify purity alone, complex spectra from diastereomers.[21] |
| ³¹P NMR | Nuclear magnetic resonance of phosphorus. | Quantification of PS vs. phosphodiester content. | Direct and quantitative measure of backbone modification. | Requires higher sample amounts, specialized equipment. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on size and charge. | Purity, stability analysis. | High resolution, small sample volume. | Can be less robust than HPLC for routine analysis. |
References
- 1. assaygenie.com [assaygenie.com]
- 2. youtube.com [youtube.com]
- 3. idtdna.com [idtdna.com]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Antisense inhibitory effect: a comparison between 3'-partial and full phosphorothioate antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 9. Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Phosphorothioate-stimulated uptake of short interfering RNA by human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Buffer Conditions for Phosphorothioate Oligo Annealing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the annealing of phosphorothioate (B77711) (PS) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in annealing phosphorothioate (PS) oligos compared to standard DNA oligos?
A1: While the fundamental principles of hybridization apply, PS oligos have unique properties that require special consideration. The substitution of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone leads to increased resistance to nuclease degradation.[1][2] However, this modification also results in a slight decrease in the melting temperature (Tm) of the duplex and introduces chirality at the phosphorus atom, creating diastereomers (Rp and Sp isomers).[3][4] These stereoisomers can exhibit different hybridization kinetics and enzymatic recognition, potentially impacting annealing efficiency and downstream applications.[5][6]
Q2: What is the optimal pH for annealing PS oligos?
A2: For optimal stability of the duplex, it is recommended to perform the annealing reaction in a buffer with a pH range of 7.0 to 8.0.[7] Deviations outside this range can lead to oligo degradation. Specifically, acidic conditions (pH < 5) can cause depurination, while highly alkaline conditions (pH > 9) can lead to deamination and desulfurization.[7]
Q3: Why is salt concentration important in the annealing buffer?
A3: Cations from salts like NaCl, KCl, or MgCl₂ are crucial for efficient annealing. The negatively charged phosphate backbone of the oligonucleotides creates repulsive forces that hinder hybridization.[8] Monovalent or divalent cations in the buffer shield these negative charges, reducing repulsion and facilitating the formation of a stable duplex.[8]
Q4: How can I prevent degradation of my PS oligos during annealing?
A4: To minimize degradation, it is important to use a well-defined annealing buffer containing a chelating agent like EDTA. EDTA sequesters divalent cations that can act as cofactors for nucleases. Additionally, avoiding prolonged exposure to high temperatures and extreme pH can prevent chemical degradation pathways such as desulfurization.[9][10] Storing oligos in a suitable buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), is also recommended for long-term stability.[9]
Q5: How do the Rp and Sp stereoisomers of PS oligos affect annealing?
A5: The Rp and Sp diastereomers of PS oligos can have different effects on duplex stability. Generally, the Rp isomer tends to form more thermostable duplexes with RNA, while the Sp isomer may confer greater nuclease resistance.[3][6] The presence of a mixture of these stereoisomers can sometimes lead to broadened peaks in analytical chromatography. For most applications using stereorandom PS oligos, this does not significantly impact overall annealing efficiency. However, for applications requiring high precision, the stereochemistry might need to be considered.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Annealing Efficiency (High percentage of single-stranded oligos remaining) | Suboptimal Salt Concentration: Insufficient shielding of the phosphate backbone's negative charges. | Increase the monovalent salt (NaCl or KCl) concentration to 50-100 mM. If applicable, consider adding 1-5 mM MgCl₂. |
| Incorrect Annealing Temperature: The annealing temperature is too high, preventing stable duplex formation. | Optimize the annealing temperature. A good starting point is to heat the oligos to 95°C for 2-5 minutes, followed by a slow cooling ramp to room temperature. | |
| Inequimolar concentrations of oligos: An excess of one oligo will result in unannealed single strands. | Accurately quantify the concentration of each oligonucleotide before mixing. Mix the two complementary strands in an equimolar ratio.[11] | |
| Presence of Secondary Structures: The oligos may be forming stable hairpins or other intramolecular structures that compete with intermolecular hybridization. | Perform a slow cooling step after the initial denaturation at 95°C. This allows for the more stable intermolecular duplex to form.[11] | |
| Oligo Degradation (Smearing on a gel or multiple peaks in HPLC) | Nuclease Contamination: Presence of nucleases in the water, buffer, or on lab equipment. | Use nuclease-free water and reagents. Ensure all lab equipment is properly decontaminated. Include 1 mM EDTA in the annealing buffer to chelate divalent cations that are cofactors for many nucleases. |
| Desulfurization: Loss of sulfur from the phosphorothioate linkage, converting it to a phosphodiester. This can be promoted by oxidizing agents or high temperatures.[10] | Avoid harsh chemical conditions and prolonged exposure to high temperatures. If oxidative damage is suspected, consider the use of antioxidants, though this is more critical during synthesis and purification.[10] | |
| Acidic or Basic Conditions: Extreme pH can lead to depurination or other forms of degradation.[7] | Ensure the annealing buffer is maintained within a pH range of 7.0-8.0.[7] | |
| Oligo Precipitation | High Oligo Concentration: Very high concentrations of oligos, especially in the presence of high salt, can lead to precipitation. | Perform the annealing reaction at a lower oligo concentration. If a high concentration is required, consider optimizing the salt concentration. |
| Inappropriate Buffer Conditions: The buffer composition may not be suitable for the specific oligo sequence and concentration. | Test different annealing buffers with varying salt concentrations and pH to find the optimal conditions for your specific oligos. |
Experimental Protocols
Protocol 1: Standard Annealing of Phosphorothioate Oligonucleotides
This protocol is suitable for most routine applications involving the annealing of two complementary PS oligonucleotides.
Materials:
-
Phosphorothioate oligonucleotide 1 (lyophilized or in solution)
-
Phosphorothioate oligonucleotide 2 (complementary to oligo 1)
-
Nuclease-free water
-
10x Annealing Buffer (100 mM Tris-HCl, pH 7.5-8.0, 500 mM NaCl, 10 mM EDTA)[12]
Procedure:
-
Resuspend Oligonucleotides: Resuspend the lyophilized oligos in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Prepare Annealing Reaction: In a sterile microcentrifuge tube, combine the following:
-
10 µL of 100 µM Oligonucleotide 1
-
10 µL of 100 µM Oligonucleotide 2
-
10 µL of 10x Annealing Buffer
-
70 µL of Nuclease-free water
-
This will result in a final volume of 100 µL with a 10 µM concentration for each oligo.
-
-
Denaturation and Annealing:
-
Place the tube in a heat block or thermocycler pre-heated to 95°C for 2-5 minutes.
-
Slowly cool the reaction to room temperature. This can be achieved by turning off the heat block and allowing it to cool on the benchtop, or by setting a slow ramp-down program on a thermocycler (e.g., -1°C/minute).[12]
-
-
Storage: The annealed oligos can be stored at -20°C for long-term use.
Protocol 2: Quality Control of Annealed PS Oligos by Non-Denaturing PAGE
This protocol allows for the visualization of single-stranded and double-stranded oligos to assess annealing efficiency.
Materials:
-
Annealed PS oligo sample
-
Single-stranded PS oligo controls (Oligo 1 and Oligo 2)
-
20% Acrylamide/Bis-acrylamide solution (19:1)
-
10x TBE Buffer (Tris/Borate/EDTA)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
10% Ammonium persulfate (APS)
-
6x DNA Loading Dye (non-denaturing)
-
DNA stain (e.g., SYBR Gold)
-
Gel electrophoresis apparatus and power supply
Procedure:
-
Prepare a 15% Non-Denaturing Polyacrylamide Gel:
-
In a flask, mix the appropriate volumes of 20% acrylamide/bis-acrylamide solution, 10x TBE buffer, and water.
-
Add TEMED and freshly prepared 10% APS to initiate polymerization.
-
Pour the gel and allow it to polymerize completely.
-
-
Prepare Samples:
-
In separate tubes, mix a small amount of the annealed oligo sample and the single-stranded controls with the non-denaturing loading dye.
-
-
Gel Electrophoresis:
-
Place the gel in the electrophoresis tank and fill with 1x TBE buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Staining and Visualization:
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
Visualize the bands under a UV transilluminator. The double-stranded annealed oligo will migrate slower than the single-stranded controls.
-
Visualizations
Caption: Experimental workflow for phosphorothioate oligo annealing.
Caption: Troubleshooting workflow for low annealing efficiency.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH stability of oligonucleotides [biosyn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. idtdna.com [idtdna.com]
- 12. static.igem.org [static.igem.org]
Technical Support Center: Strategies to Reduce Immune Stimulation by Phosphorothioate DNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the immune-stimulatory effects of phosphorothioate (B77711) (PS) modified DNA oligonucleotides (ODNs).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving PS-ODNs and offers potential solutions.
Issue 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) observed in cell culture or in vivo after PS-ODN administration.
-
Potential Cause: The PS-ODN sequence may contain unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9), a key innate immune receptor. The phosphorothioate backbone itself can also contribute to immune stimulation.
-
Solution:
-
Sequence Modification:
-
Avoid or Modify CpG Motifs: If possible, design the PS-ODN to avoid CpG dinucleotides. If CpG motifs are essential for the intended application (e.g., in CpG-based adjuvants), consider using inhibitory ODNs that can block TLR9 activation.
-
Methylate CpG Dinucleotides: Methylation of the cytosine in CpG motifs can reduce TLR9 recognition.
-
-
Chemical Modifications:
-
2'-Sugar Modifications: Incorporating 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications can decrease immune stimulation.[1] These modifications can be placed strategically within the oligonucleotide sequence.
-
Backbone Modifications: Introducing alternative backbone linkages, such as mesyl phosphoramidate (B1195095), has been shown to mitigate TLR9 activation.[2]
-
-
Formulation Strategies:
-
Encapsulation: Encapsulating the PS-ODN in lipid nanoparticles (LNPs) or other delivery vehicles can shield it from immune recognition.
-
-
Issue 2: Unexpected off-target effects or cellular toxicity observed in experiments.
-
Potential Cause: Non-specific binding of PS-ODNs to cellular proteins can lead to off-target effects. High concentrations of PS-ODNs can also induce toxicity.
-
Solution:
-
Dose Optimization: Perform a dose-response study to determine the lowest effective concentration of the PS-ODN.
-
Chemical Modifications: 2'-O-methyl modifications have been shown to reduce non-specific protein binding.
-
Control Oligonucleotides: Always include appropriate control oligonucleotides in your experiments, such as a scrambled sequence or a mismatch control, to differentiate sequence-specific effects from non-specific effects of the PS backbone.
-
Issue 3: Poor in vivo efficacy or rapid clearance of the PS-ODN.
-
Potential Cause: Despite the increased nuclease resistance of the PS backbone, the oligonucleotide may still be subject to degradation or rapid renal clearance.
-
Solution:
-
Further Chemical Modifications: In addition to the PS backbone, incorporating 2'-sugar modifications can further enhance nuclease resistance and improve the pharmacokinetic profile.[3]
-
Delivery Systems: Using delivery vehicles like LNPs can protect the PS-ODN from degradation and clearance, and facilitate its delivery to the target tissue.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the PS-ODN can increase its hydrodynamic radius, thereby reducing renal clearance and extending its half-life in circulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which phosphorothioate DNA stimulates the immune system?
A1: The primary mechanism of immune stimulation by PS-DNA is through the activation of Toll-like receptor 9 (TLR9). TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides, which are common in bacterial and viral DNA but are suppressed and often methylated in vertebrate genomes. The phosphorothioate backbone enhances the stability of the oligonucleotide and can also contribute to its recognition by TLR9.
Q2: How do CpG motifs in a PS-ODN sequence contribute to immune stimulation?
A2: Unmethylated CpG motifs within a PS-ODN are potent activators of TLR9. The recognition of these motifs by TLR9 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells, including B cells and dendritic cells.
Q3: What are the most effective chemical modifications to reduce the immunogenicity of PS-ODNs?
A3: Several chemical modifications can effectively reduce the immunogenicity of PS-ODNs:
-
2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) modifications to the ribose sugar can sterically hinder the interaction with TLR9.[1]
-
Methylation of the cytosine base in CpG motifs can directly block TLR9 recognition.
-
Placement of two mesyl phosphoramidate linkages within the PS ASO gap has been identified as a promising strategy to mitigate TLR9 activation.[2]
Q4: How can I experimentally assess the level of immune stimulation caused by my PS-ODN?
A4: You can assess immune stimulation both in vitro and in vivo:
-
In Vitro:
-
Cytokine Quantification: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with your PS-ODN and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA or other immunoassays.
-
TLR9 Reporter Assay: Use a cell line (e.g., HEK293) that expresses human TLR9 and a reporter gene (e.g., luciferase) under the control of an NF-κB promoter. TLR9 activation by your PS-ODN will result in an increase in reporter gene expression.[4][5]
-
-
In Vivo:
-
Administer the PS-ODN to an animal model (e.g., mouse) and measure cytokine levels in the serum. You can also assess for signs of immune stimulation such as splenomegaly.[1]
-
Q5: Do delivery systems for PS-ODNs help in reducing immune stimulation?
A5: Yes, delivery systems play a crucial role in reducing immune stimulation. Encapsulating PS-ODNs in carriers like lipid nanoparticles (LNPs) can shield them from recognition by immune cells and prevent their interaction with TLR9. This not only reduces immunotoxicity but can also improve the pharmacokinetic profile and enhance delivery to the target cells.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various modifications on the properties of phosphorothioate oligonucleotides.
Table 1: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | Modification | Half-Life in Human Serum |
| Unmodified DNA | Phosphodiester | ~1.5 hours[6] |
| Phosphorothioate ODN | Phosphorothioate Backbone | 35-50 hours (terminal half-life)[7] |
| 2'-O-Methyl Modified | Phosphorothioate + 2'-OMe | Increased compared to PS-ODN |
| LNA End-Blocked | Phosphorothioate + LNA | Significantly increased |
Table 2: Relative TLR9 Inhibitory Activity of Modified Oligonucleotides
| Oligonucleotide (Modification) | Relative Activity (%)* |
| INH-ODN 2114 (Phosphorothioate) | 100[4] |
| Sequence with 5' extension (Phosphorothioate) | >100[4] |
| Sequence with internal modifications (Phosphorothioate) | Variable (can be higher or lower)[4] |
*Relative activity is calculated based on the nanomolar concentration required for 50% inhibition compared to a reference inhibitory oligonucleotide (INH-ODN 2114). Higher percentages indicate greater inhibitory potency.
Experimental Protocols
Protocol 1: Quantification of Cytokine Release from PBMCs
Objective: To quantify the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) in response to PS-ODN treatment.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human PBMCs isolated from healthy donors
-
PS-ODNs (test and control sequences)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and TNF-α
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of the test and control PS-ODNs in complete medium.
-
Add the PS-ODN dilutions to the wells. Include a positive control (LPS, 100 ng/mL) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
Protocol 2: TLR9 Activation Reporter Assay
Objective: To assess the activation of TLR9 by PS-ODNs using a HEK293 reporter cell line.
Materials:
-
HEK293 cells stably expressing human TLR9 and an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin)
-
PS-ODNs (test and control sequences)
-
A known TLR9 agonist (e.g., ODN 2006) as a positive control
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK-TLR9 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test and control PS-ODNs in DMEM.
-
Remove the medium from the cells and add the PS-ODN dilutions. Include a positive control (ODN 2006, 1 µM) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control well (e.g., untreated cells) to determine the fold-induction of TLR9 signaling.[4][5]
Protocol 3: Nuclease Resistance Assay using Polyacrylamide Gel Electrophoresis (PAGE)
Objective: To qualitatively assess the stability of PS-ODNs in the presence of nucleases.
Materials:
-
PS-ODN and an unmodified control oligonucleotide
-
Human serum or fetal bovine serum (as a source of nucleases)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Formamide (B127407) loading dye
-
15% denaturing polyacrylamide gel
-
TBE buffer (Tris-borate-EDTA)
-
SYBR Gold nucleic acid stain
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing the oligonucleotide (1 µM) and 10% human serum in TE buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the reaction by adding an equal volume of formamide loading dye.
-
Heat the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Stain the gel with SYBR Gold for 30 minutes.
-
Visualize the gel using a gel imaging system. Intact oligonucleotides will appear as a single band, while degraded oligonucleotides will show a smear or bands of lower molecular weight.
Visualizations
Caption: TLR9 signaling pathway initiated by phosphorothioate DNA.
Caption: Workflow for assessing PS-ODN immune stimulation.
Caption: Logical relationships of mitigation strategies.
References
- 1. Chemically modified oligonucleotides exhibit decreased immune stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Analysis of Chemical Modifications of Phosphorothioate Antisense Oligonucleotides that Modulate Their Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Optimal oligonucleotide sequences for TLR9 inhibitory activity in human cells: lack of correlation with TLR9 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-dependent inhibition of cGAS and TLR9 DNA sensing by 2′-O-methyl gapmer oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Broadening in HPLC of Phosphorothioate Oligonucleotides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphorothioate (B77711) (PS) oligonucleotides. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of peak broadening in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why do my phosphorothioate oligonucleotide peaks consistently appear broad or split in my HPLC chromatogram?
A1: This is an inherent characteristic of phosphorothioate oligonucleotides. The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone creates a chiral center at each phosphorothioate linkage.[1] This results in the synthesis of a complex mixture of diastereomers. For an oligonucleotide with 'n' phosphorothioate linkages, there can be up to 2^(n-1) diastereomers.[2] These diastereomers can have slightly different retention times on the HPLC column, leading to partial separation and, consequently, broadened or split peaks.[3][4]
Q2: How does temperature affect the peak shape of my phosphorothioate oligonucleotide?
A2: Temperature is a critical parameter in the HPLC analysis of phosphorothioate oligonucleotides. Elevating the column temperature, often above 60°C, can lead to sharper peaks.[5][6] The increased temperature helps to denature any secondary structures (like hairpins or loops) that the oligonucleotide may form, leading to a more uniform conformation.[7] Furthermore, higher temperatures can suppress the separation of diastereomers, causing them to co-elute and resulting in a narrower peak.[6] This improved peak shape can enhance the resolution between the main product and its impurities, such as n-1 and n+1 species.[5][6]
Q3: What is the role of the ion-pairing agent in controlling peak broadening?
A3: In Ion-Pair Reversed-Phase (IP-RP) HPLC, the ion-pairing agent is crucial for the retention and separation of oligonucleotides. The choice and concentration of the ion-pairing agent can significantly influence the resolution of diastereomers and thus the peak shape. Using ion-pairing agents with longer alkyl chains (e.g., tributylamine) can help to suppress the separation of diastereomers, leading to sharper peaks.[8][9] Conversely, smaller ion-pairing agents like triethylamine (B128534) (TEA) may increase the resolution of these diastereomers, which can be useful for characterization but may also contribute to broader peaks in a standard purity analysis.[10] The concentration of the ion-pairing agent also plays a role, with higher concentrations generally leading to better resolution between n and n-1 mers.[3][8]
Q4: Can the mobile phase composition, other than the ion-pairing agent, affect peak shape?
A4: Yes, the overall mobile phase composition is important. For instance, the type and concentration of the organic modifier (e.g., acetonitrile) and the pH of the mobile phase can impact peak shape. A mobile phase system consisting of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is often effective for the analysis of phosphorothioate oligonucleotides and is compatible with mass spectrometry detection.[4] The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the oligonucleotide.
Q5: How does the HPLC flow rate impact the separation and peak width?
A5: The flow rate affects the mass transfer of the oligonucleotide between the mobile and stationary phases. A lower flow rate generally allows for better mass transfer, which can lead to improved resolution and sharper peaks.[11] However, this comes at the cost of longer analysis times. It is essential to optimize the flow rate for your specific column dimensions and particle size to achieve the best balance between resolution and run time.[12]
Q6: Could metal ion adduction be contributing to my peak broadening issues?
A6: While not a direct cause of the inherent diastereomeric broadening, the formation of metal ion adducts (e.g., Na+, K+) can complicate the chromatographic profile and mass spectrometry data.[7][13] These adducts can lead to the appearance of multiple peaks or shoulders for a single species, which can be mistaken for or exacerbate peak broadening. Using high-purity mobile phase components and potentially adding a chelating agent like EDTA can help to minimize metal adduction.
Troubleshooting Guides
This section provides a structured approach to troubleshooting peak broadening issues with phosphorothioate oligonucleotides.
Initial Assessment Workflow
The following diagram outlines the initial steps to diagnose the cause of peak broadening.
Caption: Initial troubleshooting workflow for peak broadening.
Systematic Troubleshooting Steps
If you are experiencing peak broadening, follow these steps to systematically optimize your HPLC method.
Caption: Systematic approach to resolving peak broadening.
Experimental Protocols
Protocol 1: Temperature Optimization Study
This protocol outlines a method to determine the optimal temperature for the analysis of a phosphorothioate oligonucleotide.
-
Initial Conditions:
-
Column: Use a column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in Water.
-
Mobile Phase B: 100 mM TEAA in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
Sample: Phosphorothioate oligonucleotide dissolved in water.
-
-
Procedure:
-
Set the column temperature to 40°C and inject the sample.
-
Run a suitable gradient to elute the oligonucleotide.
-
Increase the temperature in increments of 10°C (i.e., 50°C, 60°C, 70°C, 80°C) and repeat the injection and gradient run at each temperature.
-
Analyze the chromatograms for peak width, tailing factor, and resolution between the main peak and any impurities.
-
-
Expected Outcome: An increase in temperature is expected to result in a decrease in peak width.[6]
Protocol 2: Ion-Pairing Agent Evaluation
This protocol is designed to compare the effect of different ion-pairing agents on peak shape.
-
Mobile Phases:
-
Prepare two sets of mobile phases.
-
Set 1:
-
Mobile Phase A1: 100 mM Triethylamine (TEA), 15 mM Hexafluoroisopropanol (HFIP) in Water.
-
Mobile Phase B1: 100 mM TEA, 15 mM HFIP in Acetonitrile.
-
-
Set 2:
-
Mobile Phase A2: 15 mM Tributylamine (B1682462) (TBuA), 100 mM HFIP in Water.
-
Mobile Phase B2: 15 mM TBuA, 100 mM HFIP in Acetonitrile.
-
-
-
Procedure:
-
Equilibrate the HPLC system and column with the first set of mobile phases.
-
Inject the phosphorothioate oligonucleotide sample and run the analytical gradient.
-
Thoroughly flush the system and equilibrate with the second set of mobile phases.
-
Inject the same sample and run the identical gradient.
-
Compare the peak shapes obtained with the two different ion-pairing agents.
-
-
Expected Outcome: The mobile phase containing tributylamine is expected to produce sharper peaks due to the suppression of diastereomer separation.[8][9]
Data Presentation
Table 1: Effect of Temperature on Peak Width
| Temperature (°C) | Main Peak Width at Half Height (min) |
| 40 | 0.25 |
| 50 | 0.21 |
| 60 | 0.15 |
| 70 | 0.12 |
| 80 | 0.10 |
Note: The data presented in this table is illustrative and will vary depending on the specific oligonucleotide, column, and HPLC system.
Table 2: Comparison of Ion-Pairing Agents on Peak Shape
| Ion-Pairing Agent | Main Peak Tailing Factor |
| Triethylamine (TEA) | 1.8 |
| Tributylamine (TBuA) | 1.2 |
Note: The data presented in this table is for illustrative purposes. A tailing factor closer to 1 indicates a more symmetrical peak.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anacura.com [anacura.com]
- 8. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Phosphorothioate Oligonucleotide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality of phosphorothioate (B77711) (PS) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for phosphorothioate oligonucleotides?
A1: The CQAs for phosphorothioate oligonucleotides are the physical, chemical, biological, and microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality and safety. Key CQAs include identity, purity, impurity profile, potency, and safety (e.g., endotoxin (B1171834) levels).
Q2: What are the common classes of impurities in phosphorothioate oligonucleotide production?
A2: Impurities in phosphorothioate oligonucleotide synthesis are generally categorized into three main groups[1]:
-
Shortmers: Impurities that are shorter than the full-length product (FLP), such as n-1, n-2 sequences. These can arise from incomplete coupling during solid-phase synthesis.[1]
-
Longmers: Impurities that are longer than the FLP, such as n+1 sequences.
-
Modified Full-Length Products: Impurities of a similar length to the FLP but with chemical modifications. Examples include:
-
Phosphodiester (PO) linkages: Resulting from incomplete sulfurization or oxidation.[1]
-
Depurination: Loss of a purine (B94841) base (adenine or guanine).[2]
-
Deamination: Conversion of cytidine (B196190) to uridine (B1682114) or 5-methylcytidine (B43896) to thymidine.[2]
-
Adducts: Modifications from capping reagents or other chemicals used in synthesis.
-
Q3: Why do chromatograms of phosphorothioate oligonucleotides often show broad or split peaks?
A3: This is a characteristic feature of phosphorothioate oligonucleotides and is primarily due to the presence of a large number of diastereomers. The sulfur substitution at the phosphorus atom creates a chiral center, leading to 2^(n-1) diastereomers, where 'n' is the number of phosphorothioate linkages. These diastereomers can have slightly different chromatographic retention times, resulting in peak broadening or splitting.[3][4][5]
Q4: What are the key analytical methods for quality control of phosphorothioate oligonucleotides?
A4: A combination of orthogonal methods is typically used to ensure comprehensive quality control:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): Widely used for purity and impurity analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation and characterization of impurities.[6]
-
Capillary Gel Electrophoresis (CGE): An orthogonal method for purity assessment, particularly effective for resolving shortmers.[7][8]
-
Endotoxin Testing (LAL assay): To ensure the safety of the product for in vivo and cell culture applications.[9]
Data Presentation
Table 1: Example Quality Control Specifications for a Therapeutic Phosphorothioate Oligonucleotide
| Parameter | Method | Specification |
| Identity | ||
| Molecular Weight | LC-MS | Conforms to theoretical mass ± 0.1% |
| Sequence | MS/MS or Sequencing | Conforms to the expected sequence |
| Purity & Impurities | ||
| Purity (Full-Length Product) | IP-RP-HPLC / CGE | ≥ 90.0% |
| n-1 Impurity | IP-RP-HPLC / CGE | ≤ 5.0% |
| n+1 Impurity | IP-RP-HPLC / CGE | ≤ 2.0% |
| Phosphodiester (PO) Linkages | IP-RP-HPLC or 31P NMR | ≤ 1.0% |
| Any Unspecified Impurity | IP-RP-HPLC / CGE | ≤ 0.5% |
| Total Impurities | IP-RP-HPLC / CGE | ≤ 10.0% |
| Safety | ||
| Bacterial Endotoxins | LAL Test | < 0.5 EU/mg |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white solid |
| pH | pH meter | 6.0 - 8.0 (in a specified solution) |
Note: These are example specifications and may vary depending on the specific product, its intended use, and regulatory requirements.
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by IP-RP-HPLC
This protocol outlines a general procedure for the analysis of phosphorothioate oligonucleotides using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography.
1. Materials and Reagents:
-
Phosphorothioate oligonucleotide sample
-
Triethylamine (TEA)
-
Hexafluoroisopropanol (HFIP)
-
Acetonitrile (HPLC grade)
-
Nuclease-free water
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in nuclease-free water. To prepare 1 L, add 2.1 mL of TEA and 44.4 mL of HFIP to 953.5 mL of water. Adjust pH to ~7.9.[6]
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 acetonitrile:water.
3. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
4. HPLC Conditions:
-
Column: C18 reversed-phase, e.g., Agilent PLRP-S or Waters XBridge OST C18
-
Column Temperature: 50-60 °C
-
Flow Rate: 0.2 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 5-10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 20.0 60 22.0 100 25.0 100 26.0 20 | 30.0 | 20 |
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the full-length product as a percentage of the total peak area.
-
Identify and quantify impurities based on their retention times relative to the main peak.
Protocol 2: Identity Confirmation by LC-MS
This protocol provides a general method for confirming the molecular weight of phosphorothioate oligonucleotides.
1. Materials and Reagents:
-
As in Protocol 1
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Mobile Phase Preparation:
-
Use MS-compatible ion-pairing reagents. A common mobile phase system is:
-
Mobile Phase A: 4-8 mM TEA, 200-300 mM HFIP in water.[10]
-
Mobile Phase B: Methanol or Acetonitrile.
-
3. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
4. LC-MS Conditions:
-
LC Conditions: Use similar LC conditions as in Protocol 1, optimizing the gradient for good separation and elution of the target oligonucleotide into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Mass Range: m/z 500-2500
-
Source Parameters: Optimize gas flow, temperatures, and voltages for oligonucleotide analysis.
-
5. Data Analysis:
-
Deconvolute the mass spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the observed mass to the theoretical mass of the expected sequence.
Protocol 3: Purity Analysis by Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution technique for assessing the purity of oligonucleotides, particularly for resolving shortmers.
1. Materials and Reagents:
-
Phosphorothioate oligonucleotide sample
-
CGE instrument
-
Capillary (e.g., neutral-coated fused silica)
-
Sieving matrix (gel) containing 7M urea
-
Running buffer (e.g., Tris-borate-EDTA)
-
Nuclease-free water
2. Sample Preparation:
-
Dissolve the oligonucleotide in nuclease-free water to a concentration of 0.1-1.0 mg/mL.
-
Denature the sample by heating at 70°C for 5 minutes, then snap-cool on ice.
3. CGE Conditions:
-
Capillary: 50 µm i.d., 30-50 cm length
-
Injection: Electrokinetic injection (e.g., 5-10 kV for 5-10 seconds)
-
Running Voltage: 15-30 kV
-
Temperature: 30-50 °C
-
Detection: UV at 260 nm
4. Data Analysis:
-
Analyze the electropherogram to determine the purity of the full-length product.
-
Quantify impurities as a percentage of the total peak area.
Protocol 4: Bacterial Endotoxin Testing (LAL Assay)
This protocol describes the gel-clot method for detecting bacterial endotoxins.
1. Materials and Reagents:
-
Limulus Amebocyte Lysate (LAL) reagent
-
Endotoxin standard
-
Endotoxin-free water
-
Pyrogen-free test tubes and pipette tips
-
Heating block or water bath at 37°C
2. Procedure:
-
Reconstitute LAL reagent: Follow the manufacturer's instructions to reconstitute the lyophilized LAL reagent with endotoxin-free water.
-
Prepare Controls:
-
Positive Control: Add a known amount of endotoxin standard to endotoxin-free water.
-
Negative Control: Use endotoxin-free water only.
-
-
Prepare Sample: Dissolve the oligonucleotide sample in endotoxin-free water to the desired concentration.
-
Assay:
-
Add 100 µL of sample, positive control, and negative control to separate pyrogen-free test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate at 37°C for 60 minutes, undisturbed.
-
-
Read Results: After incubation, carefully invert each tube 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: No clot forms, or the clot breaks apart.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or Split Peaks | Presence of diastereomers.[3][4][5] | Optimize the ion-pairing agent. Longer alkyl chain agents (e.g., tributylamine) can reduce diastereomer separation and sharpen peaks. |
| Secondary structures in the oligonucleotide. | Increase column temperature to denature secondary structures. | |
| Column overload. | Reduce the amount of sample injected. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Run a blank gradient after each sample. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Reverse flush the column. Check for blockages in tubing and filters. |
| Precipitated buffer salts. | Flush the system with water, then with an appropriate solvent. Ensure buffer solubility in the mobile phase. | |
| Noisy Baseline | Air bubbles in the pump or detector. | Degas the mobile phase. Purge the pump. |
| Contaminated mobile phase. | Prepare fresh mobile phase. | |
| Detector lamp issue. | Check the lamp's energy and replace if necessary. |
Endotoxin Testing Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| False Positive Result | Contamination of materials (water, tips, tubes) with endotoxins. | Use certified pyrogen-free materials. Maintain an aseptic work environment. |
| False Negative Result (Inhibition) | Sample interferes with the LAL reaction.[11] | Perform an inhibition/enhancement test. Dilute the sample to a non-interfering concentration. Adjust the pH of the sample to 6.0-8.0.[12] |
| Inconsistent Results | Improper mixing of LAL reagent. | Gently swirl to dissolve the LAL reagent; do not vortex. |
| Temperature fluctuations during incubation. | Ensure the heating block or water bath is maintained at a constant 37°C. |
Visualizations
Experimental Workflow for Phosphorothioate Oligonucleotide QC
Caption: General workflow for phosphorothioate oligonucleotide quality control.
Troubleshooting Logic for HPLC Peak Broadening
Caption: Decision tree for troubleshooting broad HPLC peaks.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 5. organica1.org [organica1.org]
- 6. mz-at.de [mz-at.de]
- 7. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 8. Determination of therapeutic oligonucleotides using capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Common Mistakes in Endotoxin Testing — CMD [cm-dx.com]
- 12. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
Technical Support Center: Phosphorothioate Antisense Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorothioate (B77711) (PS) modified antisense oligonucleotides (ASOs). The stereochemistry of the PS linkage (Rp vs. Sp) significantly impacts ASO activity, and this guide addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in activity between Rp and Sp phosphorothioate stereoisomers in RNase H-dependent antisense oligonucleotides?
A1: The stereochemistry of the phosphorothioate linkage critically influences the antisense activity. The Rp configuration is the preferred substrate for RNase H, the enzyme responsible for cleaving the target RNA in a DNA:RNA heteroduplex.[1][2] Conversely, the Sp diastereomer is a poor substrate for RNase H but confers greater resistance to nuclease degradation.[1][3] Therefore, a balance between RNase H activation (favoring Rp) and nuclease stability (favoring Sp) is often sought.
Q2: I've synthesized a stereopure ASO, but its activity is lower than the stereorandom mixture. What could be the reason?
A2: This is a common observation. While stereopure ASOs can offer advantages, a full Sp gap ASO can be significantly less potent (up to 10-fold) than a stereorandom parent ASO because it is a poor substrate for RNase H.[1][4] Even introducing a single Rp linkage into an Sp gap can be sufficient to restore potency.[1][4] It's also possible that the specific sequence context and the location of the stereopure linkages influence the overall activity. Some studies have found that specific motifs, such as a 3′-SpSpRp triplet, can enhance RNase H1 cleavage and lead to a more durable response compared to stereorandom ASOs.[3][5]
Q3: How does phosphorothioate stereochemistry affect the thermal stability (Tm) of the ASO:RNA duplex?
A3: The Rp and Sp isomers have opposing effects on the stability of the ASO:RNA duplex. Generally, Rp isomers tend to stabilize the duplex, resulting in a higher melting temperature (Tm).[1][2] In contrast, Sp isomers are slightly destabilizing and lead to a lower Tm.[1]
Q4: Are there any known toxicity differences between Rp and Sp stereoisomers?
A4: Yes, in some contexts, particularly in gapmer ASO designs, the Rp configuration has been associated with higher toxicity. Conversely, the Sp configuration is generally associated with lower toxicity in the same gapmer ASO contexts. Therefore, controlling the stereochemistry can influence the safety profile of phosphorothioate oligonucleotides.
Q5: Can phosphorothioate stereochemistry influence the immune response to an ASO?
A5: Phosphorothioate oligonucleotides, in general, can induce an immune response, often characterized by splenomegaly, lymphoid hyperplasia, and hypergammaglobulinemia in rodents.[6] This is considered a class effect of PS-ASOs.[6] While the direct influence of Rp/Sp stereochemistry on this response is an area of ongoing research, factors like sequence motifs (e.g., CpG motifs) are known to play a significant role.[6] Some studies suggest that the immunomodulatory effects can be sequence-dependent, with certain stereoisomers potentially being more potent activators of lymphocyte proliferation and differentiation.[7]
Troubleshooting Guides
Low Antisense Activity
| Symptom | Potential Cause | Troubleshooting Steps |
| Stereopure ASO is less active than stereorandom ASO. | The stereopure ASO may be entirely or predominantly in the Sp configuration, which is a poor substrate for RNase H.[1][4] | 1. Verify the stereochemical configuration of your synthesized ASO. 2. If using a full Sp gapmer, consider synthesizing ASOs with at least one Rp linkage within the gap to restore RNase H activity.[1][8] 3. Evaluate ASOs with specific stereochemical motifs, such as the 3'-SpSpRp triplet, which has been shown to enhance RNase H1 activity.[3][5] |
| Low overall antisense activity in cell culture. | Inefficient cellular uptake of the ASO. The phosphorothioate backbone is known to promote cellular uptake, but efficiency can vary between cell types.[1][9] | 1. Confirm ASO uptake using a fluorescently labeled control ASO and microscopy or flow cytometry. 2. Optimize the delivery method. Consider using transfection reagents like cationic lipids to enhance uptake, especially in cell types with low spontaneous uptake.[10][11] 3. Ensure the ASO concentration and incubation times are appropriate for your cell model. |
| Inconsistent results between experiments. | Degradation of the ASO by nucleases. While PS modifications enhance stability, degradation can still occur.[1] | 1. Assess the stability of your ASO in the experimental conditions (e.g., in the presence of serum) using gel electrophoresis or HPLC. 2. If degradation is an issue, consider ASOs with a higher degree of Sp linkages, which are more nuclease-resistant.[12][1] |
Unexpected Toxicity or Off-Target Effects
| Symptom | Potential Cause | Troubleshooting Steps |
| Observed toxicity in animal models. | Toxicity can be related to the ASO sequence, the phosphorothioate backbone, or impurities from synthesis.[13] The Rp configuration has been linked to higher toxicity in some gapmer ASOs.[12] | 1. Include a scrambled control oligonucleotide with the same chemistry to assess sequence-specific off-target effects.[13] 2. Ensure high purity of the ASO to eliminate toxicity from synthesis impurities.[13] 3. If using a predominantly Rp-configured ASO, consider evaluating an equivalent with more Sp linkages. 4. Perform a dose-response study to determine the therapeutic window. |
| Modulation of non-target genes. | Off-target effects can arise from partial complementarity to other mRNAs or non-specific interactions with cellular proteins. | 1. Perform a thorough bioinformatics analysis to identify potential off-target sequences. 2. Validate the knockdown of the target gene using multiple methods (e.g., qPCR and Western blot). 3. Use the lowest effective concentration of the ASO to minimize off-target effects. |
Quantitative Data Summary
Table 1: Comparative Properties of Rp and Sp Phosphorothioate Diastereomers
| Property | Rp Configuration | Sp Configuration | Key Considerations |
| RNase H Activation | Preferred substrate[1][2] | Poor substrate[1] | At least one Rp linkage in the gap is often necessary for efficient RNase H-mediated cleavage.[8] |
| Nuclease Resistance | Less resistant | More resistant[1][3] | Sp linkages provide greater stability against exonuclease degradation.[5] |
| Duplex Stability (Tm with RNA) | Generally stabilizes (higher Tm)[1][2] | Generally destabilizes (lower Tm)[1] | This can influence the binding affinity to the target RNA. |
| Toxicity (in gapmer ASOs) | Can be associated with higher toxicity | Generally associated with lower toxicity | The safety profile can be modulated by controlling stereochemistry. |
| siRNA Activity (Antisense Strand) | Optimal at the 5'-end for Ago2 loading and activity | Optimal at the 3'-end for metabolic stability | A specific Rp/Sp pattern can enhance overall in vivo performance of siRNAs. |
Key Experimental Protocols
Protocol 1: In Vitro RNase H Cleavage Assay
This assay evaluates the ability of a phosphorothioate ASO to induce RNase H-mediated cleavage of a target RNA.
1. Heteroduplex Formation:
- Anneal the phosphorothioate ASO (Rp, Sp, or stereorandom) with the complementary target RNA in an appropriate buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5).
- Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to form the DNA:RNA heteroduplex.
2. Enzyme Reaction:
- Initiate the cleavage reaction by adding recombinant human RNase H1 to the heteroduplex solution in a buffer containing MgCl2 (e.g., 20 mM Tris-HCl, 50 mM NaCl, 1 mM MgCl2, 1 mM TCEP, pH 7.5).[14][15]
- Incubate the reaction at 37°C.
3. Time Course and Quenching:
- Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
- Stop the reaction by adding a loading buffer containing a chelating agent like EDTA to sequester the Mg2+ ions essential for RNase H activity.[14]
4. Analysis:
- Analyze the reaction products by gel electrophoresis (e.g., 20% polyacrylamide gel with 7M urea) to visualize the cleavage of the RNA strand.[16]
- Quantify the percentage of cleaved RNA at each time point.
Protocol 2: Nuclease Degradation Assay
This assay assesses the stability of phosphorothioate ASOs against nuclease-mediated degradation.
1. Enzyme and Substrates:
- Use a 3'-exonuclease such as snake venom phosphodiesterase (SVPD).
- Prepare solutions of the stereopure Rp and Sp phosphorothioate ASOs, a stereorandom mixture, and an unmodified phosphodiester control.
2. Reaction Setup:
- Incubate the oligonucleotide substrates with the 3'-exonuclease in the appropriate reaction buffer at 37°C.[12]
- Take aliquots at various time points.
3. Analysis:
- Analyze the samples using HPLC or gel electrophoresis to determine the amount of full-length oligonucleotide remaining over time.
- The Sp diastereomer is expected to show significantly slower degradation compared to the Rp diastereomer and the unmodified control.[12]
Visualizations
References
- 1. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodifferentiation--the effect of P chirality of oligo(nucleoside phosphorothioates) on the activity of bacterial RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Immune stimulation--a class effect of phosphorothioate oligodeoxynucleotides in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplification of antibody production by phosphorothioate oligodeoxynucleotides. | Department of Chemistry [chem.ox.ac.uk]
- 8. Characterization of Escherichia coli RNase H Discrimination of DNA Phosphorothioate Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo transport and delivery of phosphorothioate oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of functional efficacy of phosphorothioate-modified oligonucleotides in a human CD8+ T-cell ex vivo expansion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US5629150A - Methods for characterizing phosphorothioate oligonucleotides - Google Patents [patents.google.com]
- 15. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Phosphorothioate Oligonucleotide Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of phosphorothioate (B77711) (PS) oligonucleotides to prevent degradation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and performance of your PS-oligos in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphorothioate oligonucleotides?
A1: Phosphorothioate oligonucleotides are susceptible to three main degradation pathways:
-
Oxidative Degradation: The phosphorothioate backbone can be oxidized, leading to a desulfurization event where the sulfur atom is replaced by an oxygen atom, forming a standard phosphodiester linkage. This can alter the molecule's resistance to nucleases.
-
Hydrolytic Degradation: Under acidic conditions, depurination (the loss of a purine (B94841) base) can occur. Basic conditions can lead to other modifications.
-
Nuclease-Mediated Degradation: While significantly more resistant than unmodified DNA or RNA, PS-oligos can still be degraded by nucleases, particularly exonucleases that act on the ends of the oligonucleotide.[1][2]
Q2: What are the optimal storage conditions for long-term stability of phosphorothioate oligos?
A2: For long-term storage, it is recommended to store PS-oligos lyophilized (dry) or resuspended in a nuclease-free, buffered solution at -20°C or -80°C. A common and effective storage buffer is TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). The slightly alkaline pH of the Tris buffer helps to prevent acid-catalyzed depurination, and EDTA chelates divalent cations that can act as cofactors for nucleases.[3]
Q3: How do multiple freeze-thaw cycles affect my PS-oligos?
A3: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of oligonucleotides. It is highly recommended to aliquot your stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.
Q4: Can I store my phosphorothioate oligonucleotides in nuclease-free water?
A4: While storage in nuclease-free water is better than non-sterile water, it is not ideal for long-term storage. The pH of deionized water can be slightly acidic, which can lead to depurination over time. For periods longer than a few weeks, a buffered solution like TE buffer is strongly recommended.
Q5: My experimental results are inconsistent. Could this be due to oligo degradation?
A5: Yes, inconsistent experimental results are a common sign of oligonucleotide degradation. If you suspect degradation, it is advisable to assess the integrity of your oligo stock using one of the analytical methods described in the experimental protocols section below, such as HPLC or PAGE.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to PS-oligo degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor experimental results | Oligonucleotide degradation due to improper storage or handling. | Verify storage conditions (temperature, buffer). Assess oligo integrity using HPLC or PAGE. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Nuclease contamination in reagents or on lab surfaces. | Use certified nuclease-free water, buffers, and tips. Decontaminate work surfaces and pipettes. Wear gloves at all times. | |
| Broad or split peaks in HPLC analysis | Presence of diastereomers due to the chiral phosphorothioate linkage. | This is an inherent property of PS-oligos and not necessarily indicative of degradation. However, significant changes in the peak profile over time may suggest degradation.[4][5] |
| Degradation products co-eluting with the main peak. | Optimize the HPLC gradient to improve the separation of the main product from any degradation fragments. | |
| Smearing or multiple bands on a PAGE gel | Nuclease degradation leading to a population of shorter oligos. | Prepare fresh samples and use fresh, nuclease-free loading and running buffers. Run the gel at a lower voltage to minimize heating. |
| Contamination with shorter synthesis products (n-1 mers). | If the smearing is present in a fresh sample, consider repurifying the oligonucleotide. | |
| Loss of biological activity | Desulfurization of the phosphorothioate backbone, reducing nuclease resistance. | Minimize exposure to oxidizing agents. Store in an appropriate buffer at a low temperature. |
| Depurination due to acidic conditions. | Ensure the pH of all solutions is neutral or slightly basic (pH 7-8). |
Quantitative Data on Stability
The stability of phosphorothioate oligonucleotides is significantly greater than that of their unmodified counterparts, particularly in biological matrices. The following table provides a summary of reported half-life data.
| Oligonucleotide Type | Matrix | Half-life |
| Phosphorothioate Oligonucleotide | Plasma | Biphasic elimination: Initial half-life of 0.53 to 0.83 hours, followed by a terminal elimination half-life of 35 to 50 hours.[6] |
| Phosphorothioate Oligonucleotide | Lung Tissue | >20 hours.[7] |
| Unmodified Phosphodiester Oligonucleotide | Plasma | Approximately 5 minutes.[6] |
Experimental Protocols
Protocol 1: Analysis of Phosphorothioate Oligonucleotide Integrity by HPLC
This protocol outlines a general method for analyzing the purity and degradation of PS-oligos using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in nuclease-free water, pH 7.0
-
Mobile Phase B: 100 mM TEAA in acetonitrile/water (95:5), pH 7.0
-
Your phosphorothioate oligonucleotide sample
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the lyophilized PS-oligo in nuclease-free water to a final concentration of 10-20 µM.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the UV detector to 260 nm.
-
Set the column temperature to 50°C.
-
-
Injection: Inject 10-20 µL of the prepared oligo sample.
-
Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Data Analysis: The full-length, intact oligonucleotide will appear as the main peak. Degradation products, such as shorter fragments (n-1, n-2, etc.), will typically elute earlier. The presence of significant peaks eluting before the main peak is indicative of degradation.
Protocol 2: Analysis of Phosphorothioate Oligonucleotide Integrity by Mass Spectrometry
This protocol provides a general workflow for the identification of PS-oligo degradation products using LC-MS.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase A: 10 mM N,N-Dimethylcyclohexylamine (DMCHA), 25 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in 10% methanol
-
Mobile Phase B: 95% methanol
-
Your phosphorothioate oligonucleotide sample
-
Nuclease-free water
Procedure:
-
Sample Preparation: Prepare a 1-5 µM solution of your PS-oligo in nuclease-free water.
-
LC-MS Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the ESI source to negative ion mode.
-
Set the mass spectrometer to acquire data over a relevant m/z range for your oligonucleotide.
-
-
Injection and Separation: Inject the sample and perform a chromatographic separation using a suitable gradient of Mobile Phase B.
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the molecular weight of the parent oligonucleotide and any degradation products.
-
Common degradation products and their expected mass shifts include:
-
Desulfurization: -16 Da (loss of sulfur, gain of oxygen)
-
Depurination (loss of Adenine): ~ -135 Da
-
Depurination (loss of Guanine): ~ -151 Da
-
Loss of a single nucleotide: Mass will vary depending on the nucleotide lost.
-
-
Protocol 3: Analysis of Phosphorothioate Oligonucleotide Integrity by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol describes the use of denaturing PAGE to visualize the integrity of PS-oligos.
Materials:
-
Vertical gel electrophoresis apparatus
-
Power supply
-
Glass plates, spacers, and combs
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
10X TBE Buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2X Formamide (B127407) loading buffer
-
Staining solution (e.g., SYBR Gold or Stains-All)
-
Your phosphorothioate oligonucleotide sample
Procedure:
-
Gel Preparation (20% Denaturing Polyacrylamide Gel):
-
In a 50 mL conical tube, mix:
-
21 g Urea
-
5 mL 10X TBE Buffer
-
25 mL 40% Acrylamide/Bis-acrylamide solution
-
-
Add nuclease-free water to a final volume of 50 mL and dissolve the urea completely.
-
Add 250 µL of 10% APS and 25 µL of TEMED to initiate polymerization.
-
Quickly pour the solution between the glass plates, insert the comb, and allow the gel to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
Mix your PS-oligo with an equal volume of 2X formamide loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature, then immediately place on ice.
-
-
Electrophoresis:
-
Assemble the gel apparatus and fill the reservoirs with 1X TBE buffer.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the loading dye has migrated to the desired position.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates and place it in a staining tray.
-
Incubate the gel with the staining solution according to the manufacturer's instructions.
-
Visualize the gel on a UV transilluminator or appropriate imaging system. A single, sharp band at the expected molecular weight indicates an intact oligonucleotide. Smearing or the presence of lower molecular weight bands suggests degradation.
-
Visualizations
Caption: Major degradation pathways for phosphorothioate oligos.
Caption: A workflow for troubleshooting oligo degradation issues.
References
- 1. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. idtdna.com [idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 6. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and toxicity profile of a phosphorothioate oligonucleotide following inhalation delivery to lung in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phosphorothioate vs. Phosphodiester Bonds: A Comparative Guide to Oligonucleotide Stability
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical determinant of their therapeutic efficacy. The inherent susceptibility of the native phosphodiester (PO) backbone to enzymatic degradation has driven the development of chemical modifications to enhance their persistence in biological systems. Among these, the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom is replaced by sulfur, stands out as the most common and effective modification. This guide provides an objective comparison of the stability of phosphorothioate and phosphodiester bonds, supported by experimental data, detailed methodologies for key assays, and visual diagrams to elucidate their structural and functional differences.
Executive Summary
Phosphorothioate (PS) oligonucleotides exhibit markedly superior stability against nuclease degradation compared to their native phosphodiester (PO) counterparts.[1][2] This enhanced resistance to enzymatic cleavage translates to a significantly longer half-life in biological fluids, a crucial attribute for in vivo applications.[3][4] However, this increased stability is accompanied by a modest decrease in the thermal stability of the oligonucleotide duplex, as indicated by a lower melting temperature (Tm).[5] The choice between a PO and a PS backbone therefore represents a critical trade-off between biological persistence and hybridization affinity.
Quantitative Comparison of Stability
The following tables summarize the key quantitative differences in stability between phosphorothioate and phosphodiester oligonucleotides based on published experimental data.
| Parameter | Phosphodiester (PO) Oligonucleotide | Phosphorothioate (PS) Oligonucleotide | Reference |
| Half-life in Mouse Plasma | ~30 minutes | ~1 hour | [3] |
| Half-life in Monkey Plasma | ~5 minutes | 35 - 50 hours (elimination half-life) | [4] |
Table 1: Nuclease Degradation - Half-life in Biological Media. This table highlights the dramatic increase in the stability of oligonucleotides in the presence of nucleases when phosphodiester bonds are replaced with phosphorothioate linkages.
| Oligonucleotide Duplex | Melting Temperature (Tm) | Reference |
| 12-mer d(CGCGAATTCGCG) with PO linkages | 68°C | [5] |
| 12-mer d(CGCGAATTCGCG) with all PS linkages | 49°C | [5] |
| 12-mer d(CGCGAATTCGCG) with all phosphorodithioate (B1214789) linkages | 21°C | [5] |
Table 2: Thermal Duplex Stability - Melting Temperature (Tm). This table illustrates the impact of phosphorothioate modification on the thermal stability of a DNA duplex. While providing nuclease resistance, the PS modification can modestly decrease the melting temperature, indicating a slight reduction in the energy required to separate the two strands.
Structural Differences and Nuclease Resistance
The fundamental difference between a phosphodiester and a phosphorothioate bond lies in the substitution of a non-bridging oxygen atom with a sulfur atom. This seemingly minor alteration has profound implications for the molecule's susceptibility to enzymatic attack.
Figure 1: Chemical Structures. Comparison of the phosphodiester (PO) and phosphorothioate (PS) linkages.
Nucleases, the enzymes responsible for cleaving nucleic acids, have active sites that are specifically adapted to recognize and bind to the phosphate (B84403) backbone of native DNA and RNA. The introduction of a sulfur atom in the phosphorothioate linkage alters the electronic properties and steric configuration of the backbone, thereby hindering the ability of nucleases to effectively bind and catalyze the cleavage reaction.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. synoligo.com [synoligo.com]
A Researcher's Guide to the Validation of Gene Knockdown Using Phosphorothioate Antisense Oligonucleotides
For researchers, scientists, and professionals in drug development, the ability to specifically modulate gene expression is a cornerstone of modern biological research. Phosphorothioate-modified antisense oligonucleotides (PS-ASOs) are powerful tools for achieving targeted gene knockdown. However, the path from introducing an ASO into a biological system to concluding a specific biological effect is fraught with potential pitfalls, including off-target effects and non-specific toxicity.[1][2] Rigorous validation is therefore not just a recommendation but a necessity to ensure the reliability and reproducibility of experimental findings.
This guide provides an objective comparison of PS-ASOs with alternative knockdown technologies, supported by experimental data and detailed protocols for essential validation experiments.
Mechanism of Action: How Phosphorothioate (B77711) ASOs Work
Phosphorothioate ASOs are single-stranded synthetic nucleic acids, typically 15-25 nucleotides in length, designed to be complementary to a specific messenger RNA (mRNA) target.[3][4] The key chemical modification is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This phosphorothioate linkage confers resistance to degradation by cellular nucleases, thereby increasing the half-life and stability of the oligonucleotide.[5][6]
The primary mechanism of action for most PS-ASOs is the recruitment of RNase H, a ubiquitous cellular enzyme that recognizes DNA:RNA heteroduplexes.[3][6][7] Upon binding of the ASO to its target mRNA, RNase H cleaves the RNA strand, leading to its degradation and a subsequent reduction in protein translation.[3]
Figure 1: Mechanism of RNase H-dependent knockdown by phosphorothioate ASOs.
Comparison with Alternative Gene Knockdown Technologies
While PS-ASOs are a robust technology, several alternatives exist, each with distinct mechanisms, strengths, and weaknesses. The choice of technology often depends on the specific experimental goals, cell type, and target location.
| Feature | Phosphorothioate ASOs | Small Interfering RNAs (siRNAs) | Morpholinos | Locked Nucleic Acids (LNAs) |
| Structure | Single-stranded DNA/RNA analog | Double-stranded RNA | Synthetic morpholine (B109124) ring backbone | RNA nucleotide with a methylene (B1212753) bridge |
| Mechanism | RNase H-mediated cleavage; Steric hindrance | RISC-mediated cleavage in cytoplasm | Steric hindrance of translation or splicing | RNase H-mediated cleavage (gapmers) |
| Cellular Action | Nucleus and Cytoplasm[4] | Primarily Cytoplasm[4] | Nucleus and Cytoplasm | Nucleus and Cytoplasm |
| Potency (IC50) | Variable (e.g., ~70 nM)[8][9] | High (e.g., ~0.06 nM)[8][9] | Variable, often requires higher concentrations | Very high (e.g., ~0.4 nM)[8][9] |
| Off-Target Effects | Can occur via partial hybridization or protein binding[1][10] | miRNA-like off-target effects are common[11] | Generally low off-target effects[12] | Can have off-target effects |
| Stability | High due to PS backbone[5] | Moderate, requires chemical modification | Very high, resistant to nucleases | Very high |
| Delivery | Can be delivered "naked" (gymnotic uptake) or with transfection reagents[13] | Typically requires transfection reagents or conjugation[14] | Often delivered via microinjection | Can be delivered naked or with transfection reagents |
Validating Antisense Knockdown: A Step-by-Step Approach
A multi-faceted validation strategy is crucial to confirm that the observed phenotype is a direct result of on-target gene knockdown. This involves a series of control experiments and quantitative measurements at both the mRNA and protein levels.
Figure 2: General experimental workflow for validating ASO-mediated knockdown.
Essential Controls
-
Multiple On-Target ASOs: Use at least two distinct ASOs that target different regions of the same mRNA. A consistent phenotype across multiple ASOs strengthens the evidence for on-target effects.[2]
-
Mismatch Control: An ASO with the same length and chemical composition but containing several base mismatches (e.g., 3-4) to the target sequence. This helps to rule out effects caused by non-specific hybridization.[15]
-
Scrambled Control: An ASO with the same base composition as the active ASO but in a randomized sequence. This control should have no significant homology to any sequence in the target genome and helps identify non-sequence-specific effects.[16]
-
Dose-Response: Perform titrations to establish a dose-dependent effect on target gene expression.[15]
Experimental Protocols
Quantification of mRNA Knockdown by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is the most common method for measuring changes in target mRNA levels due to its sensitivity, specificity, and high-throughput nature.[17]
Materials:
-
ASO-treated and control-treated cells
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
DNase I
-
Reverse transcription kit (e.g., using oligo(dT) or random hexamers)
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target gene and at least two validated housekeeping genes
-
qPCR instrument
Protocol:
-
RNA Extraction: Harvest cells 24-72 hours post-transfection. Lyse cells and extract total RNA according to the manufacturer's protocol. Ensure the use of RNase-free techniques and reagents.[18]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration (e.g., using a NanoDrop) and assess integrity (e.g., via gel electrophoresis or Bioanalyzer). A 260/280 ratio of ~2.0 is desirable.[18]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme. Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set (target gene and housekeeping genes). A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Normalize the Ct value of the target gene to the geometric mean of the housekeeping genes. Compare the normalized expression in ASO-treated samples to the scrambled control-treated samples to determine the percentage of knockdown.[17]
Quantification of Protein Knockdown by Western Blot
Western blotting is the "gold standard" for confirming that a reduction in mRNA levels translates to a decrease in the corresponding protein.[14][19]
Materials:
-
ASO-treated and control-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Harvest cells 48-72 hours post-transfection. Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading across all lanes.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity.
Advanced Validation: RNA-Sequencing for Off-Target Analysis
For a comprehensive assessment of specificity, RNA-sequencing (RNA-seq) can be employed to analyze the entire transcriptome.[21][22] This allows for an unbiased identification of unintended changes in gene expression, revealing potential off-target effects that might be missed by candidate-gene approaches.[22] Comparing the transcriptome of cells treated with an active ASO to those treated with a scrambled control can highlight genes that are significantly downregulated, which can then be analyzed for sequence complementarity to the ASO.[23]
Conclusion
References
- 1. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antisense Oligonucleotide Gene Knock-Down | ZeClinics® CRO [zeclinics.com]
- 8. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Morpholinos compared to other gene knockdown systems | Gene Tools, LLC [gene-tools.com]
- 12. gene-tools.com [gene-tools.com]
- 13. ncardia.com [ncardia.com]
- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 17. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
- 22. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Integrating datasets to dissect NFYC-AS1 RNA- and transcription-dependent functions: comparative transcriptome profiling of knockdown strategies - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different phosphorothioate synthesis reagents
A Comparative Guide to Phosphorothioate (B77711) Synthesis Reagents
For researchers, scientists, and drug development professionals in the field of therapeutic oligonucleotides, the selection of a sulfurizing reagent is a critical decision that impacts the yield, purity, and overall efficiency of synthesis.[1][2] Phosphorothioates (PS), where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are a cornerstone modification in antisense oligonucleotides and siRNAs, conferring essential nuclease resistance for therapeutic applications.[1][3] This guide provides a detailed comparative analysis of common sulfur-transfer reagents used in the solid-phase synthesis of phosphorothioate oligonucleotides.
Performance Comparison of Key Sulfurizing Reagents
The conversion of the phosphite (B83602) triester to a phosphorothioate triester is a pivotal step during solid-phase synthesis.[1] While 3H-1,2-benzodithiol-3-one 1,1-dioxide, known as the Beaucage reagent, has long been the industry standard for its high efficiency, a new generation of reagents offers competitive advantages in stability, reaction kinetics, and performance, especially in the more demanding synthesis of RNA phosphorothioates.[4]
The following table summarizes the performance of several prominent sulfurizing reagents based on key experimental parameters.
| Reagent | Chemical Name | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 60-240 seconds (DNA), ~4 minutes (RNA)[4] | >98% | High efficiency, rapid reaction times.[4] | Limited long-term stability on synthesizer.[1][5] |
| DDTT | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | ~2-6 minutes (RNA)[1] | >99% | High efficiency, fast kinetics, excellent stability in solution (>6 months).[1][5][6] | Newer reagent, may be more expensive. |
| PADS | Phenylacetyl Disulfide | 60-120 seconds[2] | >99% | High efficiency, cost-effective for large-scale production.[7] | Byproducts can react with 5'-OH groups.[8] |
| Xanthane Hydride | 3-amino-1,2,4-dithiazole-5-thione (ADTT) | Not specified | >99% | Cost-effective, does not yield oxidizing byproducts.[4] | May have slower reaction kinetics compared to other reagents.[4] |
Experimental Protocols
The synthesis of phosphorothioate oligonucleotides is typically performed on an automated solid-phase synthesizer. The process involves a repeated four-step cycle.
General Solid-Phase Synthesis Cycle:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[3][7]
-
Coupling: The next phosphoramidite (B1245037) monomer is activated (e.g., with 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Sulfurization: The newly formed phosphite triester linkage is converted to a stable phosphorothioate triester by introducing the sulfurizing reagent. This step is critical for introducing the desired backbone modification.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent the formation of failure sequences (n-1 shortmers) in subsequent cycles.[1][3] Some studies suggest byproducts from certain sulfurization reagents can also act as capping agents, potentially allowing for a three-step cycle.[3][8]
Detailed Sulfurization Protocols:
-
Beaucage Reagent: Prepare a 0.05 M solution in anhydrous acetonitrile (B52724).[2][3] Deliver the solution to the synthesis column and allow the reaction to proceed for 60 to 240 seconds for DNA and approximately 4 minutes for RNA.[4]
-
DDTT (Sulfurizing Reagent II): Prepare a 0.05 M - 0.1 M solution in anhydrous acetonitrile or an acetonitrile/pyridine mixture.[1] Introduce the solution to the synthesis column for a reaction time of 2 to 6 minutes for RNA.[1] For DNA, a contact time of 30 seconds to 2.5 minutes is recommended depending on the concentration.[6]
-
PADS: Prepare a 0.2 M solution in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[2] Deliver the solution to the column for a reaction time of 60 to 120 seconds.[2]
After the sulfurization step, the column must be thoroughly washed with anhydrous acetonitrile to remove excess reagent and byproducts before proceeding to the next step in the synthesis cycle.[2][4]
Visualizing the Synthesis Workflow and Mechanism of Action
To better illustrate the process, the following diagrams show the automated synthesis cycle and the biological mechanism of action for the resulting phosphorothioate oligonucleotides.
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.[7]
Caption: Antisense phosphorothioates downregulate gene expression via RNase H-mediated degradation.[9]
Conclusion
While the Beaucage reagent remains a highly effective and widely used sulfurizing agent, modern alternatives offer significant benefits.[4] DDTT stands out for its superior stability and efficiency, making it an excellent choice for both DNA and RNA synthesis.[1][5][7] PADS presents a highly efficient and cost-effective option, particularly for large-scale production.[7] The optimal choice of reagent ultimately depends on the specific requirements of the synthesis, including scale, the nature of the oligonucleotide (DNA or RNA), desired purity, and cost considerations.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. amchemicals.com [amchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthetic Phosphorothioate Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phosphorothioate (B77711) (PS) oligonucleotides is a critical step in preclinical and clinical development. The inherent complexity of these molecules, primarily due to the diastereomers formed at each phosphorothioate linkage, necessitates robust analytical methods to detect and quantify impurities. This guide provides an objective comparison of the most common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purity validation strategy.
The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone of oligonucleotides imparts nuclease resistance, a desirable property for therapeutic applications. However, this modification introduces chirality at the phosphorus center, leading to the formation of 2^n diastereomers, where 'n' is the number of phosphorothioate linkages. These diastereomers can exhibit subtle differences in their physicochemical properties, complicating chromatographic and electrophoretic separations.[1] Consequently, a single analytical technique is often insufficient for comprehensive purity assessment, making a multi-pronged, orthogonal approach the industry standard.
This guide will compare the performance of three principal analytical techniques for assessing the purity of phosphorothioate oligonucleotides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).
Comparative Analysis of Key Purity Validation Techniques
A summary of the key performance characteristics of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE) is presented below.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Mass Spectrometry (MS) | Capillary Gel Electrophoresis (CGE) |
| Primary Separation Principle | Polarity and hydrophobicity, modulated by an ion-pairing agent. | Mass-to-charge ratio (m/z). | Size- and charge-based separation in a gel matrix.[2] |
| Resolution | Good for resolving failure sequences (n-1, n+1) and other process-related impurities.[3] Diastereomer resolution can be challenging and often results in peak broadening.[1] | Excellent for resolving species with different molecular weights, including truncated sequences and modifications. Does not directly separate diastereomers. | Superior resolution for length-based separation of oligonucleotides, excelling at resolving failure sequences.[2] |
| Sensitivity | High, with UV detection being standard. | Very high, capable of detecting low-level impurities.[4] | High, with UV or fluorescence detection. |
| Quantitative Accuracy | Robust and reproducible for quantifying impurities based on peak area.[5] | Can be quantitative, especially when coupled with LC, but can be affected by ion suppression.[6] | Good for quantitative analysis of length-based impurities.[2] |
| Throughput | Moderate to high, amenable to automation. | High for MALDI-TOF, moderate for LC-MS.[7] | High, with automated systems capable of running multiple samples.[2] |
| Information Provided | Purity profile, retention time. | Molecular weight confirmation, sequence information, identification of modifications and impurities.[6] | Size-based purity, detection of truncated sequences. |
| Key Advantages | Robust, reproducible, and widely available. | Provides definitive molecular weight information and structural elucidation.[6] | Excellent resolution for size-based separations.[2] |
| Key Limitations | Peak broadening due to diastereomers can complicate analysis.[1] Mobile phase components can interfere with MS detection if coupled. | Does not separate diastereomers. Complex data analysis.[6] | Limited structural information. Not ideal for separating modifications that do not significantly alter size or charge. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Detailed Experimental Protocols
The following are representative protocols for each of the discussed analytical techniques. Optimization is often required based on the specific oligonucleotide sequence and instrumentation.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is widely used for the analysis and purification of synthetic oligonucleotides.
Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Sample: Phosphorothioate oligonucleotide dissolved in Mobile Phase A or nuclease-free water.
Protocol:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before the first injection.
-
Sample Preparation: Dilute the oligonucleotide sample to an appropriate concentration (e.g., 0.1-1.0 OD/mL) in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient from a low to a high percentage of Mobile Phase B to elute the oligonucleotide and its impurities. A typical gradient might be 5-65% B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main product.
Mass Spectrometry (MALDI-TOF)
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of oligonucleotides.
Materials:
-
MALDI-TOF Mass Spectrometer: An instrument equipped with a suitable laser.
-
MALDI Target Plate: A stainless steel plate for sample deposition.
-
Matrix Solution: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix.[8]
-
Sample: Desalted phosphorothioate oligonucleotide.
Protocol:
-
Sample-Matrix Preparation: Mix the oligonucleotide sample with the matrix solution.
-
Spotting: Spot a small volume of the mixture onto the MALDI target plate and allow it to dry, forming co-crystals.
-
Mass Analysis: Insert the target plate into the mass spectrometer. Irradiate the sample spot with the laser to desorb and ionize the sample.
-
Data Acquisition: Acquire the mass spectrum in the negative ion mode.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the full-length product. Impurities such as n-1 or n+1 will appear as peaks with corresponding mass differences.
Capillary Gel Electrophoresis (CGE)
CGE provides high-resolution, size-based separation of oligonucleotides.
Materials:
-
Capillary Electrophoresis System: An instrument with a UV detector, autosampler, and temperature-controlled capillary compartment.
-
Capillary: A fused-silica capillary filled with a gel matrix.
-
Running Buffer: A buffer containing a denaturant (e.g., urea) to prevent secondary structure formation.
-
Sample: Phosphorothioate oligonucleotide diluted in the running buffer or water.
Protocol:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Preparation: Dilute the oligonucleotide sample in the running buffer.
-
Injection: Inject the sample into the capillary using electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to separate the oligonucleotides based on their size-to-charge ratio.
-
Detection: Monitor the migration of the oligonucleotides using the UV detector at 260 nm.
-
Data Analysis: Analyze the resulting electropherogram to determine the purity based on the relative peak areas of the full-length product and any shorter or longer species.
Conclusion
The validation of purity for synthetic phosphorothioate oligonucleotides is a complex but essential aspect of their development as therapeutic agents. No single analytical method can provide a complete picture of all potential impurities. A comprehensive quality control strategy should employ a combination of orthogonal techniques.
-
IP-RP-HPLC is a robust method for routine purity assessment and quantification of process-related impurities.
-
Mass Spectrometry is indispensable for confirming the identity of the product and for the identification of unknown impurities and modifications.
-
Capillary Gel Electrophoresis offers superior resolution for size-based impurities, making it an excellent complementary technique to HPLC.
By leveraging the strengths of these different analytical approaches, researchers and drug developers can ensure the quality, safety, and efficacy of their phosphorothioate oligonucleotide-based therapeutics.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 3. Ion-pair reversed-phase and hydrophilic interaction chromatography methods for analysis of phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. benchchem.com [benchchem.com]
- 7. metabion.com [metabion.com]
- 8. web.colby.edu [web.colby.edu]
A Comparative Guide to the Toxicity Profiles of Common Oligonucleotide Modifications
For researchers, scientists, and drug development professionals, understanding the potential toxicity of oligonucleotide modifications is paramount for the successful development of safe and effective nucleic acid therapeutics. This guide provides an objective comparison of the toxicity profiles of several widely used oligonucleotide modifications, supported by experimental data.
Oligonucleotide-based drugs hold immense promise for treating a wide array of diseases. However, their journey from the laboratory to the clinic is often challenged by potential toxicities. Chemical modifications to the phosphodiester backbone, ribose sugar, or nucleobases are essential to improve their stability, binding affinity, and pharmacokinetic properties. These modifications, however, can also introduce unintended toxic effects. This guide will delve into the toxicity profiles of four key classes of modifications: Phosphorothioates (PS), 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acids (LNA), and N-acetylgalactosamine (GalNAc) conjugates.
Comparative Toxicity Data
The following table summarizes the key toxicity findings associated with different oligonucleotide modifications based on preclinical and clinical studies.
| Modification | Key Toxicity Observations | Quantitative Data Highlights | Species | Citation |
| Phosphorothioate (B77711) (PS) | - Immune Stimulation: Activation of the complement cascade (alternative pathway) and Toll-like receptor 9 (TLR9).- Hematological Effects: Thrombocytopenia, anemia, neutropenia, and prolongation of activated partial thromboplastin (B12709170) time.- Renal and Hepatic Effects: Dose-dependent enlargement of spleen, liver, and kidneys; hyperplasia of the reticuloendothelial system. | - Complement activation observed at plasma concentrations of ~50 µg/mL.[1] | Monkeys, Rats | [1][2] |
| 2'-O-Methoxyethyl (2'-MOE) | - Generally Well-Tolerated: Lower toxicity profile compared to PS-only oligonucleotides.- Inflammatory Response: Can cause multiorgan inflammatory cell infiltration at high doses.- Renal Effects: Basophilic granules in the cytoplasm of renal proximal tubular epithelium.[3] | - In chronic toxicity studies in mice, 2'-MOE ASOs showed tolerability profiles suitable for long-term administration.[3] | Mice, Monkeys | [3][4][5] |
| Locked Nucleic Acid (LNA) | - Hepatotoxicity: Profound, dose-dependent increases in serum transaminases (ALT and AST).- General Toxicity: Can lead to animal death at higher doses. | - Some LNA ASOs showed >100-fold increases in transaminases at a 4.5 µmol/kg dose in mice.[6][7]- 7 out of 13 LNA ASOs tested in one study produced severe increases in serum transaminases (ALT > 1000 IU/ml) or death in mice at doses from 11 mg/kg to 300 mg/kg.[8] | Mice | [6][8][9] |
| GalNAc Conjugation | - Improved Safety Profile: Significantly reduces the toxicity of the parent oligonucleotide.- Reduced Injection Site Reactions: Markedly fewer local cutaneous reactions compared to unconjugated ASOs.- Reduced Systemic Toxicity: Lower incidence of flu-like symptoms and other systemic adverse effects. | - 30-fold lower incidence of local cutaneous reactions in humans compared to unconjugated ASOs (0.9% vs. 28.6%).[10][11]- No flu-like reactions observed with GalNAc-conjugated ASOs compared to 0.7% with unconjugated ASOs.[10][11] | Humans | [10][11][] |
Experimental Methodologies
A comprehensive assessment of oligonucleotide toxicity relies on a combination of in vitro and in vivo studies. Below are outlines of key experimental protocols.
In Vivo Toxicity Assessment in Rodents
This protocol provides a general framework for evaluating the in vivo toxicity of modified oligonucleotides in a mouse or rat model.
1. Animal Model:
-
Species: C57BL/6J or NMRI mice, or Sprague-Dawley rats.
-
Sex and Age: Typically, both male and female animals, 8-10 weeks old.
-
Acclimatization: Animals are acclimated for at least one week before the start of the study.
2. Dosing:
-
Route of Administration: Intravenous (IV), subcutaneous (SC), or intraperitoneal (IP), depending on the intended clinical route.
-
Dose Levels: A minimum of three dose levels (low, mid, and high) and a vehicle control group. Doses are often determined from preliminary dose-range-finding studies.
-
Dosing Schedule: Can range from a single administration to repeated doses over several weeks (e.g., twice weekly for 3 weeks).
3. In-Life Observations:
-
Clinical Signs: Animals are monitored daily for any signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Body weights are recorded at least twice weekly.
4. Terminal Procedures:
-
Blood Collection: At the end of the study, blood is collected via cardiac puncture or other appropriate methods for hematology and clinical chemistry analysis.
-
Organ Weights: Key organs (liver, spleen, kidneys, heart, etc.) are excised and weighed.
-
Histopathology: Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist.
In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the direct cytotoxic effects of modified oligonucleotides on cultured cells.
1. Cell Culture:
-
Cell Line: A relevant cell line, such as human lung carcinoma cells (A549) or primary human hepatocytes.
-
Culture Conditions: Cells are maintained in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
2. Treatment:
-
Oligonucleotide Preparation: Oligonucleotides are dissolved in a suitable vehicle (e.g., sterile water or PBS).
-
Transfection: Cells are seeded in multi-well plates and treated with various concentrations of the oligonucleotides (e.g., 100-1000 nM) using a transfection reagent (e.g., Lipofectin). A vehicle-only control is included.
3. Cytotoxicity Measurement:
-
Assay: A commercially available cytotoxicity assay is used, such as the CellTox™ Green Cytotoxicity Assay, which measures changes in membrane integrity.[13]
-
Procedure: The assay is performed according to the manufacturer's instructions, typically 24-72 hours post-treatment.
-
Data Analysis: Fluorescence is measured using a plate reader, and the signal is proportional to the number of dead cells.
Key Signaling Pathways in Oligonucleotide Toxicity
Complement Activation by Phosphorothioate Oligonucleotides
Phosphorothioate-modified oligonucleotides can activate the alternative pathway of the complement system, a key component of the innate immune response.[1][2] This activation is concentration-dependent and can lead to a range of inflammatory and hematological side effects.
Caption: Alternative complement pathway activation by phosphorothioate oligonucleotides.
TLR9 Signaling Pathway and Immunostimulation
Certain oligonucleotide sequences, particularly those containing unmethylated CpG motifs, can be recognized by Toll-like receptor 9 (TLR9), an endosomal receptor involved in innate immunity.[14][15] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: TLR9 signaling pathway initiated by CpG-containing oligonucleotides.
Conclusion
The choice of oligonucleotide modification is a critical determinant of both the efficacy and the safety of a potential therapeutic. While phosphorothioate modifications provide essential stability, they can also trigger immune responses. 2'-MOE modifications offer an improved safety profile, making them a popular choice for second-generation oligonucleotides. LNA modifications can significantly enhance potency but are associated with a risk of hepatotoxicity that must be carefully managed. The advent of GalNAc conjugation represents a significant step forward in mitigating toxicity by enabling targeted delivery to the liver, thereby reducing systemic exposure and associated side effects. A thorough understanding of the toxicological properties of these modifications, coupled with careful sequence design and rigorous preclinical safety assessment, is essential for the development of the next generation of safe and effective oligonucleotide therapeutics.
References
- 1. Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing Antisense Oligonucleotide-Induced Histopathology Findings in Spinal Cord of Mauritius Cynomolgus Monkeys by Molecular Localization Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nlorem.org [nlorem.org]
- 11. Safety and Tolerability of GalNAc3-Conjugated Antisense Drugs Compared to the Same-Sequence 2'- O-Methoxyethyl-Modified Antisense Drugs: Results from an Integrated Assessment of Phase 1 Clinical Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 14. Optimal oligonucleotide sequences for TLR9 inhibitory activity in human cells: lack of correlation with TLR9 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
A Head-to-Head Comparison: Phosphorothioate vs. 2'-O-Methyl Modifications in Therapeutic Oligonucleotides
For researchers, scientists, and drug development professionals, the clinical success of nucleic acid therapeutics like antisense oligonucleotides (ASOs) and siRNAs hinges on strategic chemical modifications. These alterations are crucial for overcoming challenges such as rapid enzymatic degradation, ensuring high binding affinity to target RNA, and minimizing off-target effects. This guide provides an in-depth, data-supported comparison of two cornerstone modifications: the first-generation phosphorothioate (B77711) (PS) linkage and the second-generation 2'-O-methyl (2'-O-Me) sugar modification.
This document will objectively compare the performance of phosphorothioate and 2'-O-methyl modifications, presenting quantitative data in structured tables, detailing experimental protocols for key assessments, and providing visualizations of relevant biological and experimental workflows.
Key Performance Metrics: A Quantitative Comparison
The choice between or combination of phosphorothioate and 2'-O-methyl modifications depends on the desired characteristics of the oligonucleotide therapeutic. The following tables summarize the key performance differences based on experimental findings.
| Performance Metric | Phosphorothioate (PS) Modification | 2'-O-Methyl (2'-O-Me) Modification | Unmodified (Phosphodiester) |
| Nuclease Resistance | High resistance to both endo- and exonucleases.[1][2] | Moderate resistance, particularly to endonucleases.[2] | Rapidly degraded.[1] |
| Binding Affinity (Melting Temperature, Tm) | Decreases Tm by ~0.5°C per modification compared to phosphodiester.[3] | Increases Tm by ~1.3°C per modification against an RNA target.[4] | Baseline |
| RNase H Activation | Supports RNase H activity when in a DNA context.[1] | Does not support RNase H activity.[1] | Supports RNase H activity in a DNA context. |
| In Vivo Half-Life | Increased due to protein binding and nuclease resistance.[1] | Contributes to increased stability. | Very short.[1] |
| Toxicity Profile | Potential for dose-dependent cytotoxicity and inflammatory effects due to non-specific protein binding.[1] | Generally well-tolerated with a lower toxicity profile compared to PS-only oligonucleotides.[1] | Low intrinsic toxicity, but poor in vivo stability limits use. |
| Modification | Half-life in Human Serum (approximate) | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours[5] | Highly susceptible to both endo- and exonucleases. |
| Phosphorothioate (PS) | ~10 - 53 hours[5] | The sulfur-for-oxygen substitution in the phosphate (B84403) backbone provides significant resistance to nuclease degradation.[5] |
| 2'-O-Methyl (2'-O-Me) (in a gapmer construct) | ~12 hours[5] | The methyl group at the 2' position of the ribose sugar offers steric hindrance, protecting against nuclease cleavage, particularly by endonucleases.[5] |
Mechanisms of Action and Synergistic Applications
Phosphorothioate and 2'-O-methyl modifications impart their desirable properties through distinct molecular mechanisms.
Phosphorothioate (PS) Modification: This first-generation modification involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide.[1] This change confers significant resistance to nuclease degradation, a critical feature for in vivo applications.[1] The PS modification also enhances binding to plasma proteins, which reduces renal clearance and improves the pharmacokinetic profile.[1] However, a key drawback is a slight reduction in binding affinity to the target RNA.[1]
2'-O-Methyl (2'-O-Me) Modification: As a prominent second-generation modification, a methyl group is added to the 2' position of the ribose sugar.[2] This modification significantly enhances the binding affinity of an oligonucleotide for its complementary RNA target.[1] The 2'-O-Me group also provides steric hindrance, offering protection against nuclease degradation, particularly from endonucleases.[2] A critical consideration is that oligonucleotides fully modified with 2'-O-Me do not support the activity of RNase H, an enzyme essential for the mechanism of action of many ASOs.[1]
The "Gapmer" Strategy: A Synergistic Approach
To harness the distinct advantages of both modifications, a chimeric design known as a "gapmer" is frequently employed.[1] In this configuration, a central "gap" of 8-10 DNA bases with a phosphorothioate backbone is flanked by "wings" of 2'-O-Me modified nucleotides.[1] This design is highly effective because:
-
The 2'-O-Me wings provide high binding affinity to the target RNA and protect the oligonucleotide from exonuclease degradation.
-
The central PS-DNA gap is capable of forming a DNA:RNA heteroduplex that is a substrate for RNase H, leading to the cleavage and subsequent degradation of the target RNA.[1]
-
The phosphorothioate backbone throughout the entire oligonucleotide ensures overall nuclease resistance.
This synergistic approach has become a cornerstone of modern ASO design, with several approved drugs utilizing this gapmer architecture.
Visualizing the Concepts
To better understand the mechanisms and experimental evaluations, the following diagrams are provided.
Caption: Mechanisms of nuclease resistance for PS and 2'-O-Me modifications.
Caption: Structure of a 'Gapmer' antisense oligonucleotide.
Caption: A typical experimental workflow for the evaluation of modified oligonucleotides.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments cited in the comparison of phosphorothioate and 2'-O-methyl modified oligonucleotides.
Nuclease Resistance Assay in Serum
Objective: To determine the stability of modified oligonucleotides in the presence of nucleases found in serum.
Methodology:
-
Oligonucleotide Preparation: Resuspend purified oligonucleotides (e.g., unmodified, fully PS, and 2'-O-Me/PS gapmer) in nuclease-free water to a stock concentration of 200 µM.
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of the oligonucleotide stock with 90 µL of human or fetal bovine serum.
-
Incubation: Incubate the reaction tubes at 37°C. Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The 0-hour time point serves as the undegraded control.
-
Sample Analysis: Analyze the integrity of the oligonucleotides at each time point using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of full-length oligonucleotide remaining at each time point relative to the 0-hour control. Calculate the half-life (t1/2) of the oligonucleotide in serum.[2]
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To measure the melting temperature (Tm) of the duplex formed between the modified oligonucleotide and its complementary RNA target, which is an indicator of binding affinity.
Methodology:
-
Oligonucleotide Annealing: Mix the modified oligonucleotide and its complementary RNA target in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Place the annealed duplex sample in a quartz cuvette and place it in the spectrophotometer. Heat the sample from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute), while continuously monitoring the absorbance at 260 nm.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, identified as the inflection point of the curve.[1]
In Vitro RNase H Activity Assay
Objective: To assess the ability of a modified oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation: Prepare a duplex of the modified oligonucleotide and a 5'-radiolabeled complementary RNA target.
-
Reaction Setup: In a reaction tube, combine the oligonucleotide-RNA duplex with a reaction buffer (e.g., 20 mM Tris-HCl, 20 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.8) and purified recombinant human RNase H1 enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.
-
Data Analysis: Visualize and quantify the amount of cleaved and full-length RNA using autoradiography or phosphorimaging. Calculate the percentage of target RNA cleavage.[4]
Conclusion
Both phosphorothioate and 2'-O-methyl modifications are indispensable tools in the development of antisense oligonucleotides. The PS backbone provides essential nuclease resistance and favorable pharmacokinetics, while the 2'-O-Me modification enhances binding affinity and improves the safety profile.[1] The strategic combination of these modifications in a gapmer design has proven to be a robust and successful strategy for creating potent and well-tolerated ASO drugs.[1] The choice of modification, or combination thereof, will ultimately depend on the specific therapeutic application, the target RNA, and the desired pharmacokinetic and pharmacodynamic properties of the oligonucleotide drug.
References
Validating Target Engagement for Phosphorothioate ASOs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of phosphorothioate (B77711) antisense oligonucleotides (ASOs) as therapeutic agents hinges on the rigorous validation of their engagement with the intended target RNA. This guide provides a comprehensive comparison of widely used methods to assess target engagement, offering insights into their principles, protocols, and relative performance. We also explore alternative antisense technologies, providing a broader perspective for strategic decision-making in drug development.
Direct vs. Indirect Validation of Target Engagement
The validation of ASO target engagement can be broadly categorized into two approaches: direct and indirect methods.
-
Direct methods provide evidence of the ASO binding to its target RNA or directly measure the levels of the ASO within the cell or tissue of interest.
-
Indirect methods assess the functional consequences of ASO-target binding, such as the reduction of target mRNA and protein levels, or downstream phenotypic changes.
A robust validation strategy typically employs a combination of both direct and indirect methods to build a comprehensive picture of ASO activity and specificity.
Comparison of Key Target Engagement Validation Methods
The following table summarizes and compares the most common experimental techniques used to validate phosphorothioate ASO target engagement.
| Method | Principle | Measures | Sensitivity | Specificity | Throughput | Relative Cost |
| qRT-PCR | Reverse transcription followed by quantitative polymerase chain reaction to amplify and quantify specific RNA transcripts. | Target mRNA knockdown. | High | High | High | Low to Medium |
| Western Blot | Separation of proteins by size, followed by detection with specific antibodies. | Target protein knockdown. | Medium | High | Low | Medium |
| ELISA | Enzyme-linked immunosorbent assay using antibodies to detect and quantify a specific protein. | Target protein knockdown. | High | High | High | Medium |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | Visualization of ASO or protein localization within cells or tissues using specific antibodies. | ASO biodistribution and subcellular localization; protein expression changes in situ. | Medium | High | Low to Medium | Medium to High |
| In Situ Hybridization (ISH) | Labeled nucleic acid probes bind to complementary target RNA sequences within cells or tissues. | Target RNA localization and abundance in situ. | Medium to High | High | Low to Medium | High |
| Branched DNA (bDNA) Assay | Signal amplification method to directly quantify RNA molecules without reverse transcription. | Target mRNA knockdown. | Very High | High | High | Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown
This protocol outlines the steps to quantify the reduction in target mRNA levels following ASO treatment.
1. RNA Isolation:
- Treat cells or tissues with the phosphorothioate ASO and appropriate controls (e.g., scrambled ASO, mismatch ASO, untreated).
- Isolate total RNA using a commercially available kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. Reverse Transcription (cDNA Synthesis):
- Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
- Typically, 1 µg of total RNA is used per reaction.
- Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, followed by 50°C for 60 min, and then 70°C for 15 min).
3. qPCR Reaction:
- Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.
- Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and housekeeping genes in both ASO-treated and control samples.
- Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of target mRNA knockdown.
Western Blot for Protein Knockdown
This protocol describes the detection and quantification of target protein reduction after ASO treatment.
1. Protein Extraction:
- Lyse ASO-treated and control cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Visualization and Quantification:
- Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH) to determine the extent of protein knockdown.
Immunocytochemistry for ASO Visualization
This protocol allows for the direct visualization of phosphorothioate ASO localization within cells.
1. Cell Culture and ASO Treatment:
- Grow cells on glass coverslips and treat with the phosphorothioate ASO.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
- Block non-specific binding with 1% BSA in PBST for 30 minutes.
- Incubate with a primary antibody that specifically recognizes the phosphorothioate backbone of the ASO for 1-2 hours at room temperature.
- Wash with PBST and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
- Wash the coverslips and mount them onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Visualize the subcellular localization of the ASO using a fluorescence or confocal microscope.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A logical diagram illustrating the direct and indirect pathways for validating ASO target engagement.
Caption: Experimental workflow for quantifying ASO-mediated mRNA knockdown using qRT-PCR.
Caption: Experimental workflow for assessing ASO-mediated protein knockdown using Western Blot.
Comparison with Alternative Antisense Technologies
While phosphorothioate ASOs are a well-established technology, several alternative antisense platforms offer distinct advantages and disadvantages.
| Technology | Key Features | Advantages | Disadvantages |
| Phosphorothioate ASOs | Sulfur substitution in the phosphate (B84403) backbone. | Good nuclease resistance; well-understood mechanism of action; supports RNase H activity. | Potential for off-target effects and immunotoxicity at high concentrations.[1] |
| Locked Nucleic Acid (LNA) Gapmers | Bicyclic furanose ring "locks" the sugar conformation. | Extremely high binding affinity to target RNA; enhanced nuclease resistance.[2] | Can exhibit higher hepatotoxicity compared to other chemistries; potential for more off-target effects due to high affinity. |
| Peptide Nucleic Acids (PNAs) | Neutral N-(2-aminoethyl)glycine backbone. | High binding affinity and specificity; resistant to nucleases and proteases.[3] | Poor cellular uptake, often requiring delivery vehicles; does not activate RNase H. |
| Small Interfering RNAs (siRNAs) | Double-stranded RNA molecules that induce RNA interference (RNAi). | Highly potent and specific gene silencing; catalytic mechanism.[] | Requires a delivery system for in vivo applications; potential for off-target effects through the miRNA pathway.[1][5] |
Conclusion
The validation of target engagement is a critical step in the preclinical and clinical development of phosphorothioate ASOs. A multi-faceted approach, combining both direct and indirect methods, is essential to confidently establish the mechanism of action and specificity of an ASO candidate. This guide provides a framework for selecting and implementing appropriate validation strategies, as well as considering alternative technologies to best suit the specific research or therapeutic goal. The careful and thorough validation of target engagement will ultimately contribute to the development of safer and more effective ASO-based therapies.
References
- 1. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
Guarding the Code: A Comparative Guide to Nuclease Resistance in Modified Oligonucleotides
For researchers, scientists, and drug development professionals, the Achilles' heel of oligonucleotide therapeutics has long been their susceptibility to degradation by nucleases. Unmodified oligonucleotides are swiftly broken down by these enzymes in biological fluids, severely limiting their therapeutic efficacy. This guide provides an objective comparison of common chemical modifications designed to bolster nuclease resistance, supported by experimental data and detailed protocols to aid in the design of more stable and effective oligonucleotide-based drugs.
The in vivo application of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is critically dependent on their stability.[1] To address the rapid clearance by endo- and exonucleases, a variety of chemical modifications have been engineered to protect the oligonucleotide backbone and sugar moieties from enzymatic attack.[1][2] This guide delves into a comparative analysis of some of the most prevalent and effective modifications, offering a quantitative overview of their performance.
Comparative Nuclease Resistance: A Quantitative Look
The following table summarizes the approximate half-life of various modified oligonucleotides in human serum, offering a clear comparison of their ability to withstand nuclease degradation.
| Modification | Approximate Half-life in Human Serum | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours[1] | Highly susceptible to both endonucleases and exonucleases.[1] |
| Phosphorothioate (PS) | ~10 - 53 hours[1] | The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone confers significant nuclease resistance.[1][2] The stereochemistry (Rp or Sp) of the linkage can influence the degree of protection.[1] |
| 2'-O-Methyl (2'OMe) | ~12 hours (in a gapmer construct)[1] | The methyl group at the 2' position of the ribose sugar provides steric hindrance, offering protection against nuclease cleavage, especially by endonucleases.[1][3] |
| 2'-Fluoro (2'F) | Increased resistance compared to unmodified RNA | The fluorine modification at the 2' position enhances nuclease resistance by stabilizing the 3'-endo sugar conformation.[2][4] It is often used in combination with other modifications like PS bonds.[3] |
| Locked Nucleic Acid (LNA) | High | The methylene (B1212753) bridge in LNA locks the ribose in a rigid conformation, leading to enhanced hybridization affinity and significant resistance to nucleases.[2] |
| 2'-O-Methoxyethyl (2'-MOE) | High | This modification provides robust nuclease resistance and increases the half-life of siRNAs in biological systems.[5] |
| Morpholino | High | These oligonucleotide analogs feature a morpholine (B109124) ring instead of a ribose-phosphate backbone, rendering them highly resistant to enzymatic degradation.[2] |
| Peptide Nucleic Acid (PNA) | High | PNAs have a polyamide backbone instead of a sugar-phosphate backbone, which makes them completely resistant to degradation by nucleases and proteases.[6] |
Experimental Protocols for Assessing Nuclease Resistance
To evaluate and compare the stability of modified oligonucleotides, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified oligonucleotide duplexes
-
Nuclease-free water[7]
-
10x Annealing Buffer[7]
-
Polyacrylamide gel (15%)[7]
-
Loading buffer (e.g., formamide (B127407) with TBE)[9]
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Oligonucleotide Duplex Preparation: Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water. Combine equimolar amounts of the sense and antisense strands with 10x annealing buffer and nuclease-free water.[7]
-
Incubation with Serum: Prepare a solution of the oligonucleotide duplex (e.g., 50 pmol) in 50% FBS for a total volume of 10 µL.[7] Incubate the samples at 37°C.[8]
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4 hours).[9]
-
Sample Preparation for Electrophoresis: Stop the degradation reaction by adding a loading buffer containing a denaturant like formamide.[9] Heat the samples at 65°C for 6 minutes, then transfer to ice.[9]
-
Gel Electrophoresis: Load the samples onto a 15% polyacrylamide gel and run at a constant voltage.[7][9]
-
Data Analysis: Visualize the bands using a gel imaging system. The percentage of intact oligonucleotide at each time point is quantified by densitometry. The half-life (t1/2) is calculated by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.[1]
3'-Exonuclease Degradation Assay
This assay specifically measures the resistance of oligonucleotides to degradation by 3'-exonucleases, a major source of degradation in serum.[3]
Materials:
-
Modified oligonucleotide
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)
-
Reaction buffer appropriate for the chosen exonuclease
-
Nuclease-free water
-
Quenching solution (e.g., EDTA)
-
Analytical method for quantification (e.g., HPLC, gel electrophoresis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the modified oligonucleotide, the appropriate reaction buffer, and nuclease-free water.[1]
-
Enzyme Addition: Initiate the reaction by adding the 3'-exonuclease to the tube.[1]
-
Incubation and Sampling: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).[1] Collect aliquots at different time intervals.
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution like EDTA.
-
Analysis: Analyze the samples to determine the amount of full-length oligonucleotide remaining. This can be done using methods like HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[10]
-
Data Analysis: Quantify the amount of intact oligonucleotide at each time point. The degradation rate can be determined by plotting the percentage of intact oligonucleotide versus time.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing nuclease resistance.
Caption: Workflow for Serum Stability Assay of Modified Oligonucleotides.
Caption: Logical Relationship of Nuclease Degradation of Oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. synoligo.com [synoligo.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of Phosphorothioate vs. Other Oligonucleotide Chemistries
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of therapeutic oligonucleotides is a critical consideration in drug development, influencing both safety and efficacy. The chemical modifications employed to enhance stability and potency can significantly modulate the interaction of these molecules with the immune system. This guide provides an objective comparison of the immunogenic properties of phosphorothioate (B77711) (PS) modified oligonucleotides against other common chemistries, including 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA), supported by experimental data.
Innate Immune Recognition and Signaling
Oligonucleotides can be recognized by pattern recognition receptors (PRRs) of the innate immune system, primarily Toll-like receptors (TLRs). For single-stranded DNA and their synthetic analogs, TLR9 is the key receptor, recognizing unmethylated CpG motifs that are common in microbial DNA but suppressed in vertebrates.[1] The phosphorothioate backbone modification is known to be a strong driver of this interaction.[2]
Activation of TLR9 initiates a signaling cascade, predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.
Comparative Immunogenicity of Oligonucleotide Chemistries
The immunomodulatory properties of oligonucleotides are highly dependent on their chemical makeup. The following sections and tables summarize the comparative immunogenicity of different chemistries based on available data.
Phosphorothioate (PS) vs. Phosphodiester (PO)
The PS backbone is a first-generation modification that enhances nuclease resistance. However, it is also a key determinant of the immunogenicity of oligonucleotides.
| Feature | Phosphorothioate (PS) | Phosphodiester (PO) |
| TLR9 Activation | Potent activator, especially with CpG motifs.[2] Can also activate TLR9 in a CpG-independent manner.[2] | Weak activator; rapidly degraded by nucleases.[2] |
| Cytokine Induction | Can induce significant levels of pro-inflammatory cytokines like IL-6, IL-12, and TNF-α, in a sequence-dependent manner.[3] | Generally low to no cytokine induction due to instability. |
| Nuclease Resistance | High | Low |
Second-Generation Modifications: 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE)
To mitigate the immunogenicity of PS oligonucleotides while retaining nuclease resistance, second-generation modifications at the 2' position of the ribose sugar have been developed.
| Feature | PS-Only | 2'-O-Methyl (2'-OMe) + PS | 2'-O-Methoxyethyl (2'-MOE) + PS |
| Immunostimulation | High, sequence-dependent. | Reduced non-specific effects and toxic growth inhibitory effects compared to PS-only.[4] | Generally attenuates cytokine induction (IL-6, TNF-α) compared to PS-only controls.[5] |
| Hepatotoxicity | Sequence-dependent. | Can exhibit cytotoxicity, particularly in oligonucleotides that form stable hairpin structures.[6] | Favorable safety profile with good tolerability in preclinical and clinical studies.[7][8] |
| Binding Affinity (to RNA) | Lower than phosphodiester.[4] | Increased compared to PS-only.[4] | Significantly increased compared to PS-only.[7] |
Third-Generation Modification: Locked Nucleic Acid (LNA)
LNA is a third-generation modification that confers very high binding affinity.
| Feature | 2'-O-Methoxyethyl (2'-MOE) + PS | Locked Nucleic Acid (LNA) + PS |
| Potency (in vivo) | Effective at reducing target mRNA.[8] | Up to 5-fold more potent than corresponding 2'-MOE ASOs.[8] |
| Hepatotoxicity | No evidence of toxicity in comparative studies.[8][9] | Profound hepatotoxicity observed, with significant increases in serum transaminases (ALT and AST).[8][9][10] |
| Cytokine Induction | Generally low.[5] | Can have substantial TLR9-stimulatory activity, even without CpG motifs. The effect of LNA modification on TLR9 stimulation is context-dependent. |
Quantitative Comparison of Hepatotoxicity: 2'-MOE vs. LNA ASOs in Mice [8][10]
| ASO Chemistry | Dose (µmol/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| Saline Control | - | ~50 | ~50 |
| 2'-MOE | 4.5 | ~50 | ~50 |
| LNA (Compound 3b) | 4.5 | >1000 | >1000 |
| LNA (Compound 4b) | 4.5 | >6000 | >4000 |
| LNA (Compound 5b) | 4.5 | >500 | >500 |
Data extracted from a study where mice were treated twice weekly for 3 weeks. ALT and AST levels are indicative of liver damage.
Experimental Protocols
In Vitro Immunogenicity Assessment Workflow
A typical workflow for assessing the immunogenicity of therapeutic oligonucleotides in vitro involves the stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent measurement of cytokine production.
Key Experimental Methodologies
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) PBMCs are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation. This method separates PBMCs from red blood cells and granulocytes.
2. In Vitro Stimulation of PBMCs Isolated PBMCs are seeded in 96-well plates at a density of approximately 1-2 x 10^6 cells/mL. The cells are then treated with various concentrations of the test oligonucleotides (e.g., 0.1, 1, 10 µM) and appropriate controls (e.g., a known TLR9 agonist like CpG ODN 2006 as a positive control, and a non-stimulatory oligonucleotide or vehicle as a negative control). The cells are typically incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator.[11]
3. Cytokine Quantification by ELISA After incubation, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assay involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody. The signal is then measured and compared to a standard curve to determine the cytokine concentration.
4. In Vivo Hepatotoxicity Assessment [7] To evaluate liver toxicity, animal models such as mice are administered the test oligonucleotides (e.g., via subcutaneous or intravenous injection). Blood is collected at specified time points, and serum levels of liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured. An increase in these enzyme levels is indicative of liver damage. At the end of the study, livers are collected, weighed, and processed for histopathological analysis to assess for any cellular damage or inflammation.
Conclusion
The immunogenicity of therapeutic oligonucleotides is a multifaceted issue where the choice of chemical modification plays a pivotal role. While the phosphorothioate backbone is essential for nuclease resistance, it is also a primary driver of innate immune activation through TLR9. Second and third-generation modifications, such as 2'-OMe, 2'-MOE, and LNA, have been developed to modulate these immune responses and improve other drug-like properties.
-
2'-O-Methyl and 2'-O-Methoxyethyl modifications generally reduce the immunostimulatory effects of the PS backbone, with 2'-MOE demonstrating a particularly favorable safety and tolerability profile.[4][5]
-
Locked Nucleic Acid modifications can significantly enhance potency but are associated with a higher risk of hepatotoxicity, creating a narrower therapeutic window.[8][9]
Therefore, a careful and systematic assessment of the immunogenic potential of different oligonucleotide chemistries is crucial in the early stages of drug development. A risk-based approach, considering the specific chemical modifications, sequence motifs, and intended therapeutic application, will guide the selection of candidates with the optimal balance of efficacy and safety.
References
- 1. Cooperative activation of human TLR9 and consequences for the clinical development of antisense and CpG oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge: species-specific TLR9-mediated recognition of CpG and non-CpG phosphorothioate-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pattern and kinetics of cytokine production following administration of phosphorothioate oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Assessment of immunostimulatory responses to the antimiR-22 oligonucleotide compound RES-010 in human peripheral blood mononuclear cells [frontiersin.org]
Navigating the Maze: A Comparative Guide to the Validation of Analytical Methods for Phosphorothioate Diastereomers
For researchers, scientists, and drug development professionals, the robust analysis of phosphorothioate (B77711) (PS) oligonucleotides presents a significant challenge due to the inherent formation of diastereomers. The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, a modification crucial for enhancing nuclease resistance, creates a chiral center at each phosphorus atom. This results in a complex mixture of 2^n diastereomers, where 'n' is the number of phosphorothioate linkages. As these diastereomers can exhibit different pharmacokinetic and pharmacodynamic profiles, rigorous and validated analytical methods are imperative for ensuring the quality, safety, and efficacy of oligonucleotide therapeutics.
This guide provides a comprehensive comparison of the primary analytical techniques used for the separation and quantification of phosphorothioate diastereomers. It delves into the experimental protocols of each method and presents a side-by-side analysis of their performance based on key validation parameters.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method for the characterization of phosphorothioate diastereomers is a critical decision in the drug development process. The most commonly employed techniques include Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC), Anion-Exchange Chromatography (AEX), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and limitations in terms of resolution, selectivity, and compatibility with mass spectrometry.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Performance Metrics |
| Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Separation is based on the partitioning of oligonucleotide-ion pair complexes between a non-polar stationary phase and a polar mobile phase. The hydrophobicity of the ion-pairing agent and the organic modifier concentration are key parameters. | - High resolution for shorter oligonucleotides. - Well-established and robust method. - Good for purity and impurity profiling.[1] | - Resolution of diastereomers decreases significantly with increasing oligonucleotide length, often resulting in peak broadening.[1] - Ion-pairing reagents can suppress MS signal. | - Resolution (Rs): Can achieve baseline separation (Rs > 1.5) for diastereomers of short PS-oligonucleotides. - Selectivity (α): Highly dependent on the ion-pairing agent and temperature.[2] |
| Anion-Exchange Chromatography (AEX) | Separation is based on the electrostatic interactions between the negatively charged phosphate backbone of the oligonucleotides and a positively charged stationary phase. Elution is achieved by increasing the salt concentration or pH of the mobile phase. | - Excellent for separating oligonucleotides based on charge (i.e., number of phosphate groups). - Can provide partial separation of diastereomers.[3] - MS-compatible with volatile salts. | - Generally lower resolution for diastereomers compared to IP-RPLC for shorter oligonucleotides. - High salt concentrations can be detrimental to MS performance. | - Resolution (Rs): Often provides partial separation of diastereomers, with resolution values typically below 1.5. - Selectivity (α): Influenced by pH, salt concentration, and temperature. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation is based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly suited for the analysis of polar compounds. | - Highly compatible with mass spectrometry due to the use of volatile mobile phases.[4] - Offers orthogonal selectivity to IP-RPLC. - Can resolve impurities that co-elute in IP-RPLC.[5] | - Can be less robust than IP-RPLC. - Peak shape can be a challenge. | - Resolution (Rs): Can achieve good separation of certain impurities and provide some diastereomeric separation. - Selectivity (α): Affected by the type of stationary phase, organic modifier, and buffer composition.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of method validation. Below are representative protocols for the key analytical techniques discussed.
Ion-Pair Reversed-Phase HPLC (IP-RPLC) Protocol
Objective: To separate and quantify phosphorothioate diastereomers and related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC OST BEH C18, 130Å, 1.7 µm, 2.1 mm x 50 mm).
Reagents:
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 (v/v) acetonitrile/water.
-
Sample Diluent: Water or a low-organic mobile phase.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in the sample diluent to a final concentration of approximately 0.1-1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50-60 °C (elevated temperatures can suppress diastereomer separation, leading to sharper peaks for the main product).[6]
-
UV Detection: 260 nm
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) % B 0.0 20 20.0 50 22.0 100 25.0 100 25.1 20 | 30.0 | 20 |
-
-
Data Analysis: Integrate the peaks of interest and calculate the percentage of each diastereomer and impurity relative to the total peak area.
Anion-Exchange Chromatography (AEX) Protocol
Objective: To separate phosphorothioate oligonucleotides based on charge and to achieve partial diastereomer separation.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A strong anion-exchange column (e.g., Agilent PL-SAX).[7]
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in the sample diluent to a final concentration of approximately 0.1-1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 260 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % B 0.0 0 25.0 100 30.0 100 30.1 0 | 35.0 | 0 |
-
-
Data Analysis: Integrate the peaks and determine the relative abundance of different charged species and partially resolved diastereomers.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
Objective: To provide an orthogonal separation method to IP-RPLC, particularly for MS-based analysis.
Instrumentation:
-
HPLC or UHPLC system with a UV detector and a mass spectrometer.
-
Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm x 150 mm).
Reagents:
-
Mobile Phase A: 95:5 (v/v) water/acetonitrile with 10 mM ammonium (B1175870) acetate, pH 6.8.
-
Mobile Phase B: 5:95 (v/v) water/acetonitrile with 10 mM ammonium acetate, pH 6.8.
-
Sample Diluent: 70:30 (v/v) acetonitrile/water.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in the sample diluent to a final concentration of approximately 0.1-1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 260 nm
-
Injection Volume: 2-5 µL
-
Gradient Program:
Time (min) % A 0.0 10 20.0 40 22.0 100 25.0 100 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Analyze the chromatograms and mass spectra to identify and quantify the oligonucleotide and its impurities.
Method Validation According to ICH Q2(R1) Guidelines
The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[8][9]
Key Validation Parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. | The method should be able to resolve the main peak from impurities and degradants. Peak purity analysis should confirm the homogeneity of the main peak. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of test results obtained by the method to the true value. | For assay: 98.0-102.0% recovery. For impurities: 80.0-120.0% recovery. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N ≥ 3). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N ≥ 10) and confirmed by accuracy and precision data. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The method should remain reliable when parameters such as pH, mobile phase composition, temperature, and flow rate are slightly varied. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and the logical relationship between different analytical techniques.
Caption: General workflow for the validation of an analytical method.
Caption: Logical relationship between separation and detection techniques.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. database.ich.org [database.ich.org]
- 9. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the In Vivo Pharmacokinetics of Antisense Oligonucleotide Platforms
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting disease-associated RNAs. The in vivo pharmacokinetic profile of an ASO is a critical determinant of its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic properties of different ASO platforms, supported by experimental data, to aid researchers in the selection and development of next-generation antisense therapies.
Key Pharmacokinetic Parameters of ASO Platforms
The in vivo behavior of ASOs is largely dictated by their chemical modifications. These modifications are designed to increase stability against nucleases, enhance binding affinity to target RNA, and optimize distribution to target tissues.[1] The primary pharmacokinetic parameters—absorption, distribution, metabolism, and excretion (ADME)—are significantly influenced by the specific chemistry of the ASO platform.
Absorption
Following subcutaneous (SC) administration, ASOs are generally well-absorbed, reaching peak plasma concentrations within 3-4 hours.[2] Bioavailability after SC injection is high, often approaching 100% for various ASO chemistries.[3][4][5]
Distribution
ASOs administered systemically distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys.[2][6] Other tissues with significant ASO accumulation include bone marrow, spleen, and lymph nodes.[2] The extensive tissue distribution is facilitated by the high plasma protein binding of ASOs with phosphorothioate (B77711) (PS) backbones, which prevents their rapid renal clearance.[2][7] However, most ASOs do not readily cross the blood-brain barrier.[2]
Targeted delivery can be achieved through conjugation to specific ligands. For instance, N-acetylgalactosamine (GalNAc) conjugation enhances uptake by hepatocytes through the asialoglycoprotein receptor, leading to a significant increase in liver targeting and potency.[6][8]
Metabolism
ASOs are primarily metabolized by nucleases in tissues.[9][10] The rate of metabolism is highly dependent on the chemical modifications. Unmodified phosphodiester oligonucleotides are rapidly degraded, while modifications such as phosphorothioate backbones and 2'-sugar modifications (e.g., 2'-O-methoxyethyl, 2'-MOE; Locked Nucleic Acid, LNA; constrained ethyl, cEt) significantly increase resistance to nuclease degradation.[7][10] Metabolism typically involves the shortening of the oligonucleotide from both the 3' and 5' ends by exonucleases, and to a lesser extent, cleavage by endonucleases.[4]
Excretion
The primary route of elimination for ASOs and their metabolites is through the urine.[3] Parent ASOs with a phosphorothioate backbone are minimally excreted in the urine due to their high plasma protein binding and extensive tissue distribution.[3][9] However, shorter metabolites, which have reduced protein binding, are more readily cleared by the kidneys.[3]
Comparative Pharmacokinetic Data
The following table summarizes key in vivo pharmacokinetic parameters for different ASO platforms based on published experimental data.
| ASO Platform/Chemistry | Key Pharmacokinetic Parameters | Animal Model | Key Findings & Citations |
| Phosphorothioate (PS) Backbone | - High plasma protein binding (>85%)- Broad tissue distribution (liver, kidney, spleen)- Increased plasma half-life compared to unmodified oligonucleotides | Mouse, Rat, Monkey, Human | The PS backbone is a near-ubiquitous feature that enhances stability and tissue distribution.[2][7][11] |
| 2'-O-Methoxyethyl (2'-MOE) | - Plasma half-life (distribution): ~15-45 min- Tissue half-life: Several days to weeks- High bioavailability after SC injection (~80-100%) | Mouse, Rat, Dog, Monkey, Human | 2'-MOE modifications increase nuclease resistance and binding affinity, leading to prolonged tissue retention.[3][6][10] Pharmacokinetics are generally similar across different 2'-MOE ASO sequences.[12] |
| Locked Nucleic Acid (LNA) | - Tissue half-life (mouse): ~110-190 hours in liver, kidney, and lung- Similar tissue PK to 2'-MOE and cEt chemistries- High potency | Mouse | LNA modifications provide very high binding affinity.[6][13] While potent, some LNA-containing ASOs have been associated with hepatotoxicity.[14][15] |
| Constrained Ethyl (cEt) | - Similar tissue PK to LNA and 2'-MOE chemistries- Improved in vivo efficacy compared to 2'-MOE ASOs- Favorable safety profile | Mouse, Monkey | cEt modifications offer a balance of high potency and a good safety profile.[6][16] Shorter cEt ASOs appear to be more potent on a concentration basis in liver tissue.[17] |
| GalNAc Conjugation | - ~10-fold increase in liver distribution and activity- Reduced distribution to other organs- Orders of magnitude greater potency for hepatocyte targets | Mouse | GalNAc conjugation significantly enhances liver-specific delivery and therapeutic efficacy.[2][6][8] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | - Neutral backbone, lower plasma protein binding- Primarily excreted unchanged in urine- Slower tissue uptake compared to PS-ASOs | Non-human primates | PMOs have a distinct pharmacokinetic profile due to their uncharged backbone.[4][5] |
Experimental Protocols
In Vivo Pharmacokinetic Study Design
A typical in vivo pharmacokinetic study for an ASO involves the following steps:
-
Animal Model Selection: Common models include mice, rats, and non-human primates. The choice of model depends on the specific research question and the relevance to human physiology.
-
ASO Administration: ASOs are most commonly administered via subcutaneous (SC) or intravenous (IV) injection.[5][10] The dose and formulation are critical parameters that should be carefully defined.
-
Sample Collection:
-
Blood (Plasma): Serial blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile.
-
Tissues: Animals are euthanized at various time points, and tissues of interest (e.g., liver, kidney, spleen, heart, lung) are collected to determine the extent of tissue distribution and accumulation.
-
-
ASO Quantification: The concentration of the full-length ASO and its major metabolites in plasma and tissue homogenates is quantified using sensitive and specific analytical methods.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life (t1/2), and tissue distribution.
Visualizing ASO Mechanisms and Workflows
ASO-Mediated mRNA Degradation
The following diagram illustrates the general mechanism of action for a gapmer ASO, which induces the degradation of its target mRNA through the recruitment of RNase H1.
Caption: Mechanism of RNase H1-dependent mRNA degradation by a gapmer ASO.
Experimental Workflow for In Vivo ASO Pharmacokinetic Studies
This diagram outlines the key steps in a typical preclinical study to evaluate the pharmacokinetics of an ASO.
Caption: Workflow for an in vivo pharmacokinetic study of an antisense oligonucleotide.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Phosphorothioate Oligonucleotides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of gene silencing technologies, this guide provides an objective comparison of phosphorothioate (B77711) (PS) oligonucleotides with alternative platforms, supported by experimental data and detailed protocols. We delve into the performance, specificity, and potential off-target effects of PS oligos, offering a comprehensive resource for informed decision-making in preclinical and clinical research.
Phosphorothioate oligonucleotides are a cornerstone of antisense technology, valued for their enhanced nuclease resistance and cellular uptake. However, a thorough cross-validation of their experimental results is crucial for robust and reproducible findings. This guide compares PS oligos with two other widely used gene silencing agents: small interfering RNAs (siRNAs) and morpholino oligomers.
Performance Comparison: Efficacy and Specificity
The choice of an oligonucleotide-based therapeutic often hinges on its efficacy in silencing the target gene and its specificity in avoiding off-target effects. Below is a summary of comparative data for PS oligos, siRNAs, and morpholinos.
| Parameter | Phosphorothioate (PS) Oligos | siRNA | Morpholino Oligos |
| Mechanism of Action | RNase H-mediated degradation of target mRNA; steric hindrance of translation | RNA-induced silencing complex (RISC)-mediated cleavage of target mRNA | Steric hindrance of translation or pre-mRNA splicing |
| In Vitro Efficacy | Effective at nanomolar concentrations.[1][2] | Highly potent, effective at picomolar to nanomolar concentrations.[3] | Effective at nanomolar to low micromolar concentrations.[1][2][4] |
| In Vivo Efficacy | Demonstrates in vivo activity with systemic administration.[5][6] | Requires formulation (e.g., lipid nanoparticles) or chemical conjugation for systemic delivery.[3] | Effective in vivo, particularly in developmental biology studies.[5] |
| Specificity | Can exhibit sequence-independent off-target effects, particularly at higher concentrations.[1][7] The sequence-specific component of inhibition can drop significantly at concentrations of 100 nM and above.[1][4] | Can have off-target effects due to "seed region" complementarity.[3] | Generally high sequence specificity with minimal non-antisense effects.[1][4] The sequence-specific component of inhibition remains high even at micromolar concentrations.[1][4] |
| Nuclease Resistance | High due to phosphorothioate backbone modification.[8][9] | Moderate; requires chemical modifications for enhanced stability.[3] | Very high due to morpholino backbone. |
| Toxicity | Can induce dose-dependent toxicity and immune stimulation.[6][10][11] Some PS oligos can cause nuclear inclusions and alter protein localization.[10][12] | Generally low toxicity, but delivery vehicles can have associated toxicities.[3] | Generally low toxicity.[4] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving the use and validation of phosphorothioate oligonucleotides.
In Vitro Knockdown of Target Gene Expression
This protocol outlines the steps for delivering PS oligos to cultured cells and assessing the subsequent knockdown of the target gene.
Materials:
-
Phosphorothioate antisense oligonucleotide (ASO) targeting the gene of interest
-
Scrambled or mismatch control ASO
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)[13]
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the PS ASO (and controls) to the desired final concentration (e.g., 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add fresh, serum-free medium to each well.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the medium with complete growth medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for target mRNA knockdown.
-
RNA Extraction and Quantification:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the target gene expression levels relative to a housekeeping gene using qPCR. A dose-response model can be used for more accurate quantification of transcriptome-wide knockdown.[14]
-
Assessment of Off-Target Effects using RNA-Sequencing
This protocol describes a method to identify potential off-target gene modulation by PS oligos.
Materials:
-
Cells treated with the target PS ASO and control ASOs as described above.
-
RNA extraction kit
-
Library preparation kit for RNA-sequencing
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Isolation: Extract high-quality total RNA from treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the ASO-treated cells compared to control-treated cells.
-
Bioinformatic analysis can be used to predict potential off-target binding sites and correlate them with the observed gene expression changes.
-
Quantification of Phosphorothioate Oligonucleotides in Biological Samples
This protocol details a sensitive method for quantifying PS oligos in tissues or plasma.[15][16]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Oligonucleotide extraction reagents
-
Splint ligation reaction components (splint probe, ligation probe, ligase)
-
qPCR master mix and primers
Procedure:
-
Sample Preparation: Extract the PS ASO from the biological matrix.
-
Splint Ligation:
-
The extracted ASO acts as a template for the ligation of two complementary DNA probes.
-
Set up the ligation reaction containing the extracted ASO, splint probe, ligation probe, and a DNA ligase.
-
Incubate to allow for ligation.
-
-
qPCR Quantification:
-
Use the ligation product as a template for qPCR.
-
The amount of amplified product is proportional to the initial amount of PS ASO in the sample.
-
Generate a standard curve using known concentrations of the PS ASO to determine the concentration in the unknown samples.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for illustrating complex biological processes and experimental designs. Below are examples created using the DOT language for Graphviz.
Antisense Oligonucleotide (ASO) Mechanism of Action
This diagram illustrates the primary mechanism by which RNase H-dependent phosphorothioate ASOs mediate gene silencing.
Caption: RNase H-dependent ASO gene silencing pathway.
Experimental Workflow for Cross-Validation
This diagram outlines a logical workflow for the cross-validation of results obtained with phosphorothioate oligos.
Caption: Workflow for PS oligo cross-validation.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Morpholino and phosphorothioate antisense oligomers compared in cell-free and in-cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. [PDF] Morpholino and Phosphorothioate Antisense Oligomers Compared in Cell-Free and In-Cell Systems | Semantic Scholar [semanticscholar.org]
- 5. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorothioate oligonucleotides: effectiveness and toxicity [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 13. Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [repository.escholarship.umassmed.edu]
Benchmarking a New Era of Oligonucleotide Therapeutics: A Comparative Guide to Novel Modifications Versus Phosphorothioates
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapeutics, the landscape of oligonucleotide modifications is rapidly evolving. While phosphorothioates (PS) have long been the cornerstone for enhancing nuclease resistance, a new generation of chemical modifications promises superior efficacy, specificity, and safety profiles. This guide provides an objective, data-driven comparison of these novel modifications against the traditional phosphorothioate (B77711) backbone, offering a comprehensive resource for the design and development of next-generation oligonucleotide drugs.
The therapeutic potential of oligonucleotides is vast, with applications ranging from antisense technology to RNA interference.[1] However, unmodified oligonucleotides are swiftly degraded by nucleases in biological fluids, limiting their clinical utility.[2] The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone, creating a phosphorothioate linkage, was a first-generation solution that significantly extended their half-life in vivo.[3][4] Despite this crucial advantage, PS modifications are not without their drawbacks, including reduced binding affinity to target RNA and potential for non-specific protein interactions that can lead to toxicity at high concentrations.[3][4]
This has spurred the development of novel chemical modifications aimed at overcoming these limitations. This guide will delve into a comparative analysis of prominent new modifications—2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acids (LNAs), constrained Ethyl (cEt), Peptide Nucleic Acids (PNAs), and Phosphorodiamidate Morpholino Oligomers (PMOs)—benchmarked against the established phosphorothioate standard across key performance indicators.
Comparative Performance of Oligonucleotide Modifications
The selection of an appropriate chemical modification strategy is paramount to the success of an oligonucleotide therapeutic. The following tables summarize the key performance characteristics of various modifications, providing a quantitative basis for comparison.
Table 1: Binding Affinity to Complementary RNA
| Modification | Change in Melting Temperature (Tm) per Modification (°C) | Key Characteristics |
| Phosphorothioate (PS) | Decreases Tm | Reduces binding affinity compared to unmodified phosphodiester linkages.[3] |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.0 | Significantly enhances binding affinity and improves safety profile.[3][5] |
| Locked Nucleic Acid (LNA) | +2 to +10 | Unprecedented increases in thermal stability, leading to very high affinity.[6][7] |
| constrained Ethyl (cEt) | High (similar to LNA) | Provides LNA-like enhancements in RNA binding affinity.[8] |
| Peptide Nucleic Acid (PNA) | High | Neutral backbone leads to very stable complexes with target nucleic acids.[9] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | High | Neutral backbone contributes to strong and specific binding.[10] |
Table 2: Nuclease Resistance
| Modification | Level of Resistance | Notes |
| Phosphorothioate (PS) | High | Confers significant resistance to both endo- and exonucleases.[3] |
| 2'-O-Methoxyethyl (2'-MOE) | High | Particularly effective against exonucleases.[3] |
| Locked Nucleic Acid (LNA) | Very High | The locked ribose structure provides exceptional stability against nucleases. |
| constrained Ethyl (cEt) | Very High | Greatly improved resistance to nuclease-mediated degradation.[11] |
| Peptide Nucleic Acid (PNA) | Very High | The polyamide backbone is not recognized by nucleases or proteases.[9][12] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | Very High | The morpholino ring and phosphorodiamidate linkages are resistant to enzymatic degradation.[10] |
Table 3: In Vivo Properties and RNase H Activation
| Modification | RNase H Activation | Common In Vivo Characteristics |
| Phosphorothioate (PS) | Yes (in DNA context) | Enhanced plasma protein binding, reduced renal clearance. Can cause dose-dependent toxicity.[3][13] |
| 2'-O-Methoxyethyl (2'-MOE) | No | Reduced cytotoxicity compared to PS-only oligonucleotides.[3] Often used in "gapmer" designs with a central PS-DNA region to enable RNase H activity.[14] |
| Locked Nucleic Acid (LNA) | No | High potency, but can be associated with hepatotoxicity at high doses.[8] Also used in gapmer designs.[6] |
| constrained Ethyl (cEt) | No | LNA-like activity often without producing hepatotoxicity.[11] Used in gapmer ASOs.[15] |
| Peptide Nucleic Acid (PNA) | No | Poor cellular uptake unless conjugated to cell-penetrating peptides.[16] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | No | Neutral charge can lead to challenges with cellular delivery.[17] Functions via steric blocking.[9] |
Mechanisms of Action and Experimental Workflows
The therapeutic effect of an oligonucleotide is dictated by its mechanism of action, which is heavily influenced by its chemical modifications.
Antisense oligonucleotides (ASOs) containing a central "gap" of phosphorothioate DNA flanked by modified nucleotides (like 2'-MOE or LNA) can recruit the enzyme RNase H.[8][18] RNase H recognizes the DNA:RNA hybrid and cleaves the target mRNA, leading to its degradation and subsequent inhibition of protein translation.[18]
In contrast, modifications like PMOs do not activate RNase H and instead function through a steric-blocking mechanism.[3][9] By binding to the target mRNA, they physically obstruct the ribosomal machinery, preventing the initiation of protein translation.[9]
The preclinical development of a novel oligonucleotide therapeutic involves a rigorous and systematic evaluation process.
Detailed Experimental Protocols
Objective comparison of oligonucleotide modifications requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assays.
In Vitro Nuclease Resistance Assay (Serum Stability)
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, which simulates in vivo conditions.[19]
Materials:
-
Modified oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Loading dye for gel electrophoresis
-
Polyacrylamide gel (denaturing)
-
Electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
Incubate the oligonucleotide at a final concentration of 1-5 µM in 90% serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Stop the reaction by adding Proteinase K and incubating at 55°C for 30 minutes.
-
Perform a phenol:chloroform extraction to remove proteins, followed by ethanol precipitation to isolate the oligonucleotide.
-
Resuspend the oligonucleotide pellet in nuclease-free water and add loading dye.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel using a suitable imaging system and quantify the amount of intact oligonucleotide at each time point.
Data Analysis: The percentage of intact oligonucleotide is plotted against time. The half-life (t½) of the oligonucleotide in serum is then calculated from the degradation curve.
RNase H Activity Assay
This assay determines the ability of an antisense oligonucleotide to induce RNase H-mediated cleavage of a complementary RNA target.[20][21]
Materials:
-
Gapmer ASO
-
Fluorophore-labeled target RNA
-
Recombinant human RNase H1
-
RNase H reaction buffer (containing MgCl₂)
-
Nuclease-free water
-
Denaturing polyacrylamide gel
-
Fluorescence gel scanner
Procedure:
-
Anneal the ASO and the fluorescently labeled RNA target by heating to 90°C for 2 minutes and then slowly cooling to room temperature.
-
Initiate the reaction by adding RNase H1 to the ASO:RNA duplex in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding EDTA.
-
Analyze the cleavage products by denaturing PAGE.
-
Visualize the gel using a fluorescence scanner and quantify the percentage of cleaved RNA.
Data Analysis: The percentage of RNA cleavage is calculated relative to a control reaction without RNase H. Potency can be compared by assessing the concentration of ASO required to achieve 50% cleavage (IC50).
In Vivo Toxicity Assessment
A general in vivo toxicity study in rodents is crucial to evaluate the safety profile of a lead oligonucleotide candidate.[12][15]
Materials:
-
Test oligonucleotide
-
Saline or other appropriate vehicle
-
Rodent model (e.g., mice or rats)
-
Standard animal housing and care facilities
-
Equipment for blood collection and tissue harvesting
-
Clinical chemistry and hematology analyzers
-
Histopathology equipment
Procedure:
-
Administer the oligonucleotide to animals via a clinically relevant route (e.g., subcutaneous or intravenous injection) at multiple dose levels. A control group receiving the vehicle should be included.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption throughout the study.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
Data Analysis: Compare the data from the treated groups to the control group. Assess for any dose-dependent changes in clinical observations, body weight, hematology, clinical chemistry, and tissue morphology to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
Conclusion
The field of oligonucleotide therapeutics is moving beyond the foundational phosphorothioate modification towards a diverse array of chemical strategies that offer enhanced performance and safety. 2'-MOE, LNA, and cEt modifications provide substantial increases in binding affinity, while PNA and PMO introduce novel backbone structures with unique properties. The choice of modification is a critical decision in the drug development process and should be guided by the desired mechanism of action, target, and therapeutic application. The data and protocols presented in this guide serve as a valuable resource for researchers to objectively benchmark new oligonucleotide modifications, ultimately accelerating the development of safer and more effective nucleic acid-based medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of steric blocking phosphorodiamidate morpholino antisense agents directed against c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. idtdna.com [idtdna.com]
- 15. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]
- 16. researchgate.net [researchgate.net]
- 17. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 21. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality, enabling the specific modulation of gene expression at the RNA level. The evolution of ASO chemistry from first to second-generation molecules has been driven by the need to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties. This guide provides an objective comparison of first and second-generation ASOs, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding the key differentiators and advancements in this field.
Key Characteristics and Chemical Modifications
First-generation ASOs are primarily characterized by the phosphorothioate (B77711) (PS) modification of the phosphate (B84403) backbone. In this modification, a non-bridging oxygen atom is replaced by a sulfur atom, which confers resistance to nuclease degradation, a critical feature for in vivo applications.[1][2][3] While effective in activating RNase H to degrade target mRNA, first-generation ASOs can exhibit reduced binding affinity to their RNA targets and are sometimes associated with non-specific protein binding, which can lead to toxicity.[4]
Second-generation ASOs build upon the PS backbone by incorporating modifications at the 2'-position of the ribose sugar.[2][5][6] Common second-generation modifications include 2'-O-methoxyethyl (2'-MOE) and 2'-O-methyl (2'-OMe). These modifications increase the binding affinity of the ASO to its target RNA and further enhance nuclease resistance.[2][6] A popular design for second-generation ASOs is the "gapmer," which consists of a central region of PS-modified DNA ("gap") capable of recruiting RNase H, flanked by "wings" of 2'-modified nucleotides that provide high affinity and stability.[7] Another notable second-generation modification is the Locked Nucleic Acid (LNA), which features a methylene (B1212753) bridge that locks the ribose in a C3'-endo conformation, resulting in exceptionally high binding affinity.[8] However, LNA-containing ASOs have been associated with a higher risk of hepatotoxicity.[8][9]
Mechanisms of Action
Antisense oligonucleotides primarily exert their effects through two main mechanisms: RNase H-dependent degradation of the target RNA and steric hindrance.
1. RNase H-Dependent Degradation: This is a major pathway for ASOs that contain a DNA or PS-DNA gap.[7] Upon hybridization of the ASO to its complementary mRNA sequence, the resulting DNA:RNA heteroduplex is recognized by the ubiquitous enzyme RNase H.[7] RNase H then cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[7][10]
2. Steric Hindrance: ASOs that are fully modified with 2'-sugar modifications (like 2'-MOE or 2'-OMe) do not typically activate RNase H.[7] Instead, they act as steric blockers. By binding to a specific site on the pre-mRNA or mRNA, they can physically obstruct the binding of cellular machinery involved in RNA processing. This can be used to:
-
Modulate Splicing: By binding to splice sites or splicing regulatory sequences on a pre-mRNA, ASOs can either block the inclusion of an exon (exon skipping) or promote the inclusion of a previously excluded exon. This is a powerful strategy for correcting splicing defects that cause disease.
-
Inhibit Translation: An ASO can bind to the 5' untranslated region (UTR) or the start codon of an mRNA, preventing the assembly of the ribosomal machinery and thereby inhibiting protein translation.
Quantitative Performance Comparison
The performance of first and second-generation ASOs can be quantitatively compared across several key metrics. The following tables summarize representative data from various experimental findings.
Table 1: Binding Affinity and Nuclease Stability
| Performance Metric | First-Generation (Phosphorothioate) | Second-Generation (2'-MOE) | Second-Generation (LNA) | Unmodified (Phosphodiester) |
| Binding Affinity (ΔTm per modification) | Decreases Tm (~ -0.5°C)[4] | Increases Tm (~ +1.5°C) | Increases Tm significantly (~ +2 to +8°C) | Baseline |
| Nuclease Resistance | High resistance to endo- and exonucleases[7] | High resistance, particularly to exonucleases[7] | High resistance | Rapidly degraded[7] |
| RNase H Activation | Supports RNase H activity in a DNA context[7] | Does not support RNase H activity[7] | Supports RNase H activity in a DNA context | Supports RNase H activity in a DNA context |
Table 2: In Vivo Efficacy and Safety Profile
| Performance Metric | First-Generation (Phosphorothioate) | Second-Generation (2'-MOE) | Second-Generation (LNA) |
| In Vivo Potency | Moderate | High; often more potent than first-gen[2][6][11] | Very High; can be up to 5-fold more potent than 2'-MOE[8] |
| In Vivo Half-Life | Plasma half-life of hours, tissue half-life of days[3] | Longer tissue half-life (weeks)[2] | Long tissue half-life |
| Toxicity Profile | Potential for non-specific protein binding, immune stimulation, and thrombocytopenia at high doses.[2][4] | Generally well-tolerated with a favorable safety profile.[12] | Associated with a significant risk of hepatotoxicity (elevated liver transaminases).[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of antisense oligonucleotides.
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To determine the melting temperature (Tm) of the duplex formed between an ASO and its complementary RNA target, which serves as an indicator of binding affinity.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the ASO and its complementary single-stranded RNA target. Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Annealing: Mix the ASO and its RNA target in equimolar amounts in a buffered solution (e.g., phosphate-buffered saline, PBS). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectrophotometer Setup: Utilize a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Place the annealed duplex sample in a quartz cuvette and load it into the spectrophotometer. Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute). Continuously monitor the absorbance at 260 nm throughout the heating process.
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature to generate a melting curve. The Tm is determined as the temperature at which the hyperchromic shift is 50% complete, often calculated from the first derivative of the melting curve.[7][13]
Nuclease Stability Assay
Objective: To assess the resistance of ASOs to degradation by nucleases present in biological fluids.
Methodology:
-
Sample Preparation: Prepare solutions of the ASOs to be tested.
-
Incubation: Incubate a known amount of each ASO in a biological matrix, such as fetal bovine serum (FBS) or human serum, at 37°C.[14][15]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the incubation mixture.
-
Analysis: The integrity of the ASO in each aliquot can be analyzed by several methods:
-
Gel Electrophoresis: Run the samples on a polyacrylamide gel and visualize the oligonucleotides by staining (e.g., with SYBR Gold). Degradation will be apparent as a decrease in the intensity of the full-length ASO band and the appearance of lower molecular weight bands.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides a more quantitative analysis of the amount of full-length ASO remaining at each time point.[15]
-
-
Data Analysis: Quantify the percentage of intact ASO remaining at each time point relative to the 0-hour time point. The half-life (t1/2) of the ASO in the biological matrix can then be calculated.
In Vitro Efficacy Assessment (Target mRNA Reduction)
Objective: To determine the potency of ASOs in reducing the levels of a target mRNA in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant human cell line that expresses the target gene of interest (e.g., fibroblasts, neuroblastoma cells).[16]
-
ASO Delivery: Introduce the ASOs into the cells. This can be achieved through:
-
Transfection: Use a cationic lipid-based transfection reagent to facilitate ASO uptake. This method is highly efficient but may not fully reflect in vivo delivery.[16]
-
Gymnotic Uptake ("Naked" Delivery): Add the ASO directly to the cell culture medium at higher concentrations (e.g., 0.5–10 µM). This method relies on the cells' natural uptake mechanisms and can be more representative of in vivo conditions.[16][17]
-
-
Dose-Response: Treat the cells with a range of ASO concentrations to generate a dose-response curve. Include appropriate controls, such as a scrambled sequence ASO and an untreated control.[18]
-
Incubation: Incubate the cells with the ASOs for a specified period (e.g., 24 to 72 hours).
-
RNA Extraction and Analysis: Lyse the cells and extract total RNA. Quantify the levels of the target mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or digital droplet PCR (ddPCR).[17] Normalize the target mRNA levels to a housekeeping gene to control for variations in RNA input.
-
Data Analysis: Calculate the percentage of target mRNA reduction for each ASO concentration relative to the control-treated cells. Determine the EC50 (the concentration at which 50% of the maximal effect is observed) for each ASO.[19]
In Vivo Efficacy Assessment in Animal Models
Objective: To evaluate the ability of ASOs to reduce target RNA and protein levels in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model, such as wild-type mice or a transgenic mouse model of a specific disease.[20][21]
-
ASO Administration: Administer the ASO to the animals via a relevant route, such as subcutaneous, intravenous, or intracerebroventricular injection.[5][20]
-
Dosing Regimen: Treat the animals with single or multiple doses of the ASO over a defined period. Include a control group treated with a scrambled ASO or saline.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, spinal cord).
-
Analysis:
-
Data Analysis: Compare the target mRNA and protein levels in the ASO-treated group to the control group to determine the percentage of target reduction.
Toxicity Assessment
Objective: To evaluate the potential adverse effects of ASOs.
Methodology:
-
In Vitro Cytotoxicity:
-
Treat cultured cells with increasing concentrations of the ASO.
-
Assess cell viability using assays such as the MTT or LDH release assay.
-
Measure markers of apoptosis, such as caspase-3 activity.[12]
-
-
In Vivo Toxicology (in animal models):
-
Administer the ASO to animals at various dose levels.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.
-
Collect blood samples to measure markers of liver injury (e.g., alanine (B10760859) aminotransferase [ALT] and aspartate aminotransferase [AST]) and kidney function.[8]
-
At the end of the study, perform a full necropsy and histopathological examination of major organs and tissues.[8]
-
Conclusion
The progression from first to second-generation antisense oligonucleotides represents a significant advancement in the field of RNA-targeted therapeutics. Second-generation ASOs, with their 2'-sugar modifications, generally offer superior binding affinity, enhanced nuclease stability, and an improved safety profile compared to their first-generation phosphorothioate counterparts.[2][6][11] The "gapmer" design has proven to be a particularly effective strategy, combining the RNase H activating properties of a DNA core with the favorable characteristics of 2'-modified wings. While highly potent, the potential for hepatotoxicity with LNA-modified ASOs underscores the importance of careful chemical design and thorough toxicological evaluation in the development of new antisense therapies.[8][9] The experimental protocols outlined in this guide provide a framework for the systematic and objective comparison of different ASO generations and chemistries, facilitating the selection of the most promising candidates for further development.
References
- 1. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 2. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Testing of Oligonucleotide Drugs - Protheragen [bionucleics.protheragen.ai]
- 11. tandfonline.com [tandfonline.com]
- 12. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncardia.com [ncardia.com]
- 18. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 21. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phosphorothioic Acid
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Phosphorothioic acid and its derivatives, while crucial in various research applications, demand specific handling and disposal protocols to mitigate risks. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring a secure laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always operate within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1][2] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound waste involves careful segregation, neutralization of reactive properties where applicable, and disposal through an approved hazardous waste management service.[4][5]
-
Waste Segregation : All waste materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be segregated from other waste streams.[1][3] These materials should be collected in a designated, clearly labeled hazardous waste container.[1][3][5]
-
Containerization and Labeling : Use a compatible, leak-proof container for waste collection.[5] The original container of the main component can often be used.[5] The container must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[5] Ensure the container is kept closed at all times except when adding waste.[4][5]
-
Decontamination of Glassware : Glassware that has come into contact with this compound should be decontaminated. For thio-compounds, a common practice is to soak the glassware in a bleach bath (a 1:1 mixture of bleach and water) for at least 14 hours.[6] This process helps to oxidize the thiol group, reducing its reactivity and odor.[1][7] After soaking, the glassware should be thoroughly rinsed with water and then cleaned using standard laboratory procedures.[1][6]
-
Spill Management : In the event of a spill, evacuate the immediate area.[3] Small spills can be absorbed using an inert material.[8] The absorbent material and any other contaminated items should be collected in a sealed bag and disposed of as hazardous waste.[2][8] For larger spills, contact your institution's environmental health and safety (EHS) department for assistance.[8] Do not allow the material to enter drains or waterways.[3]
-
Final Disposal : The sealed and labeled hazardous waste container must be transferred to your institution's designated hazardous waste storage area.[3] Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[4]
Key Safety and Disposal Data
For quick reference, the following table summarizes essential safety and disposal information for this compound and related compounds.
| Property | Information |
| Hazards | Fatal if swallowed or in contact with skin. Causes severe skin burns and eye damage.[3] Very toxic to aquatic life with long-lasting effects. |
| Incompatible Materials | Strong bases, Metals.[3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat, closed-toe shoes.[1][3] |
| Waste Container | Designated, leak-proof, and clearly labeled hazardous waste container.[3][5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. pfw.edu [pfw.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Phosphorothioic Acid
FOR IMMEDIATE RELEASE
Handling phosphorothioic acid and its derivatives requires stringent safety protocols to mitigate the significant health risks associated with this class of compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for preventing exposure and ensuring a safe laboratory environment.
This compound and its esters can be highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[1] Contact can cause severe burns to the skin and eyes.[2][3] Acute exposure may lead to symptoms of organophosphate poisoning, including headache, dizziness, blurred vision, muscle spasms, and respiratory distress.[1][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory safety measure.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the required equipment for different levels of protection.
| PPE Category | Level of Protection & Specification |
| Hand Protection | Double gloving with chemically resistant gloves is required. Recommended materials include Nitrile or Butyl rubber .[5][6] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[5] In addition, a face shield should be worn, especially when there is a risk of splashing.[7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a potential for aerosol or vapor generation.[5] For spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is required.[8] |
| Body Protection | A chemical-resistant suit or apron over a long-sleeved lab coat is required.[6][7] Ensure clothing provides full body coverage. |
| Foot Protection | Closed-toe shoes are a minimum requirement. For larger scale work or in case of spills, chemical-resistant, steel-toe boots should be worn.[7] |
Operational Plan for Handling this compound
A clear and systematic workflow is crucial for safely handling this compound. The following diagram outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting .[5] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage:
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Do not mix with other waste streams.[9]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Container Requirements:
-
Use containers that are compatible with the chemical. Do not use metal containers for corrosive waste.[9]
-
Ensure containers are tightly capped at all times, except when adding waste.[9]
Disposal Procedure:
-
All spills and contaminated materials (e.g., gloves, absorbent pads) must be collected and treated as hazardous waste.[9]
-
Disposal must be carried out by a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations.[10]
By adhering to these rigorous safety protocols, you can minimize the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are using for any additional safety information.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. innophos.com [innophos.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. leelinework.com [leelinework.com]
- 7. epa.gov [epa.gov]
- 8. This compound, O,O-DIMETHYL S-(2-(METHYLTHIO) ETHYL) ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. watts.com [watts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
